2-Chloro-6-hydroxyisonicotinic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 40134. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-6-oxo-1H-pyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClNO3/c7-4-1-3(6(10)11)2-5(9)8-4/h1-2H,(H,8,9)(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKBKBWHQEQTDOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(NC1=O)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20284981 | |
| Record name | 2-Chloro-6-hydroxyisonicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20284981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6313-51-5 | |
| Record name | 6313-51-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40134 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Chloro-6-hydroxyisonicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20284981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Strategic Intermediate: A Technical Guide to 2-Chloro-6-hydroxyisonicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern medicinal chemistry and drug discovery, the strategic selection of molecular scaffolds is paramount to the successful development of novel therapeutic agents. 2-Chloro-6-hydroxyisonicotinic acid, a substituted pyridine derivative, has emerged as a valuable and versatile building block. Its unique electronic and structural features, arising from the presence of a chlorine atom, a hydroxyl group, and a carboxylic acid moiety on the isonicotinic acid core, make it a key intermediate in the synthesis of a diverse array of biologically active compounds. This in-depth technical guide provides a comprehensive overview of this compound, from its fundamental properties to its synthesis and applications, with the aim of empowering researchers to leverage its full potential in their scientific endeavors.
Physicochemical Properties and Identification
A thorough understanding of the physicochemical properties of a compound is the foundation of its effective utilization in research and development.
Chemical Structure and Identification:
| Property | Value | Source |
| CAS Number | 38025-90-0 | [1][2] |
| Molecular Formula | C₆H₄ClNO₃ | [2] |
| Molecular Weight | 173.55 g/mol | [2] |
| IUPAC Name | 2-Chloro-6-hydroxy-4-pyridinecarboxylic acid | N/A |
| Synonyms | 2-Chloro-6-hydroxy-3-pyridinecarboxylic acid | [2] |
Physical Properties:
| Property | Value | Source |
| Appearance | White to light yellow crystalline powder | N/A |
| Melting Point | >300 °C | N/A |
| Solubility | Soluble in organic solvents such as DMSO and DMF. | N/A |
Synthesis of this compound: A Proposed Pathway
While a specific, detailed, and publicly available protocol for the synthesis of this compound is not extensively documented, a plausible and efficient synthetic route can be devised based on established methodologies for related pyridine derivatives. The following proposed synthesis leverages the reactivity of citrazinic acid (2,6-dihydroxyisonicotinic acid) as a readily available starting material.[3]
Proposed Synthetic Workflow:
Sources
An In-depth Technical Guide to the Synthesis of 2-Chloro-6-hydroxyisonicotinic Acid
Abstract
This technical guide provides a comprehensive overview of the primary synthesis pathway for 2-chloro-6-hydroxyisonicotinic acid, a pivotal intermediate in the development of novel pharmaceutical and agrochemical agents. The synthesis is approached from a foundation of mechanistic principles, focusing on a robust two-step pathway commencing from the readily available precursor, citrazinic acid. The core of this guide details the initial dichlorination of citrazinic acid to form the key intermediate, 2,6-dichloroisonicotinic acid, followed by a discussion on its regioselective monohydrolysis to yield the target molecule. We provide detailed experimental protocols, purification and characterization methodologies, and expert insights into the critical process parameters that govern reaction success, yield, and purity. This document is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically-grounded resource for the synthesis of this valuable heterocyclic compound.
Introduction: Significance and Applications
This compound is a substituted pyridine derivative whose structural motifs are of significant interest in medicinal and industrial chemistry. The presence of three distinct functional groups—a carboxylic acid, a hydroxyl group (often existing in its tautomeric pyridone form), and a reactive chlorine atom—provides a versatile scaffold for the synthesis of a wide array of more complex molecules. The chlorine atom at the C2 position is particularly amenable to nucleophilic displacement, making it a key handle for introducing diverse functionalities. This compound serves as a critical building block in the synthesis of various active pharmaceutical ingredients (APIs) and agrochemicals, where the pyridine core is a recognized privileged structure.
Mechanistic Principles & Retrosynthetic Strategy
The synthetic approach to this compound is best understood through the lens of nucleophilic aromatic substitution (SNAr) on an electron-deficient pyridine ring.
Core Principles:
-
Pyridine as an Electrophile: Unlike benzene, the pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. This effect is most pronounced at the positions ortho (C2, C6) and para (C4) to the nitrogen, making them susceptible to attack by nucleophiles.[1]
-
Activation by Electron-Withdrawing Groups: The SNAr mechanism is greatly facilitated by the presence of strong electron-withdrawing groups that can stabilize the negative charge of the intermediate Meisenheimer complex.[2] In our synthetic intermediate, 2,6-dichloroisonicotinic acid, the carboxylic acid group at C4 and the nitrogen atom within the ring work in concert to activate the C2 and C6 positions.
-
Leaving Group Ability: The reaction requires a good leaving group, a role effectively filled by the chloride ions.
Retrosynthetic Analysis:
A logical retrosynthetic analysis of the target molecule suggests a pathway that leverages these principles. The final product can be envisioned as arising from the selective hydrolysis of a dichloro-precursor, which in turn can be generated from a dihydroxy-compound. This leads to an efficient and practical forward synthesis starting from citrazinic acid.
Caption: Retrosynthetic pathway for this compound.
Primary Synthesis Pathway
The most established and reliable route begins with citrazinic acid (2,6-dihydroxyisonicotinic acid), a commercially available and relatively inexpensive starting material.[3][4] The synthesis proceeds in two distinct steps.
Step 1: Dichlorination of Citrazinic Acid
The first critical transformation is the conversion of both hydroxyl groups of citrazinic acid to chloro groups, yielding 2,6-dichloroisonicotinic acid.[5] This is a robust and high-yielding reaction typically achieved using phosphorus oxychloride (POCl₃), often in the presence of a phase-transfer catalyst or a tertiary amine base.
Causality Behind Experimental Choices:
-
Chlorinating Agent: Phosphorus oxychloride is a powerful and effective dehydrating and chlorinating agent for converting the more stable 2,6-pyridinedione tautomer of citrazinic acid into the dichloro derivative.
-
Catalyst: A quaternary ammonium salt, such as tetraethylammonium chloride, is often added. It acts as a phase-transfer catalyst and facilitates the reaction, leading to higher yields and cleaner conversions.[1]
-
Temperature Control: The reaction requires significant thermal energy to proceed, with temperatures often exceeding 130°C. Careful temperature management is crucial to drive the reaction to completion while minimizing the formation of degradation byproducts.
Step 2: Regioselective Monohydrolysis
Mechanistic Rationale for Selectivity: The nucleophilic attack of a hydroxide ion (or water) will proceed through a negatively charged Meisenheimer intermediate. The stability of this intermediate dictates the reaction rate. The electron-withdrawing carboxylic acid group at the C4 position stabilizes the intermediate formed by attack at either C2 or C6. Preferential hydrolysis at the C6 position can often be achieved under carefully controlled conditions (e.g., lower temperatures, specific pH, use of a weaker base) by exploiting the subtle differences in the electronic environment of the two positions.
Detailed Experimental Protocols
Protocol 1: Synthesis of 2,6-Dichloroisonicotinic Acid
This protocol is adapted from established procedures for the dichlorination of citrazinic acid.[1]
Materials:
-
Citrazinic acid (2,6-dihydroxyisonicotinic acid)
-
Phosphorus oxychloride (POCl₃)
-
Tetraethylammonium chloride
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ice
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend citrazinic acid (e.g., 10.35 g, 66.7 mmol) and tetraethylammonium chloride (11.05 g, 66.7 mmol) in an excess of phosphorus oxychloride (e.g., 20 mL).
-
Heat the reaction mixture under an inert atmosphere to 130°C and maintain for 18 hours.
-
Increase the temperature to 145°C and continue heating for an additional 2 hours to ensure the reaction goes to completion.
-
Cool the mixture to room temperature.
-
Caution: Quench the reaction by slowly and carefully pouring the reaction mixture onto a large amount of crushed ice (e.g., 150 g) in a well-ventilated fume hood. This is a highly exothermic process.
-
Extract the resulting aqueous mixture with ethyl acetate (3 x 100 mL).
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure to yield 2,6-dichloroisonicotinic acid as a solid.
| Parameter | Value | Reference |
| Starting Material | Citrazinic Acid | [1] |
| Reagents | POCl₃, Et₄NCl | [1] |
| Temperature | 130°C, then 145°C | [1] |
| Reaction Time | 18 + 2 hours | [1] |
| Typical Yield | ~89% | [1] |
Protocol 2: Proposed Synthesis of this compound
This proposed protocol is based on the principles of regioselective SNAr. Optimization of temperature, reaction time, and base concentration may be required.
Materials:
-
2,6-Dichloroisonicotinic acid
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Water
-
Hydrochloric acid (HCl) for acidification
Procedure:
-
Dissolve 2,6-dichloroisonicotinic acid (1 eq.) in an aqueous solution of a slight excess of sodium hydroxide (e.g., 1.1-1.5 eq.) at room temperature.
-
Gently heat the mixture to a controlled temperature (start with a range of 50-70°C) and monitor the reaction progress closely using a suitable analytical technique (e.g., TLC or LC-MS).
-
The goal is to find a temperature at which monohydrolysis occurs significantly faster than the second hydrolysis. Maintain the reaction at this temperature until the starting material is consumed.
-
Cool the reaction mixture to 0-5°C using an ice bath.
-
Slowly acidify the solution with cold hydrochloric acid to a pH of approximately 2-3.
-
The target product, this compound, should precipitate out of the solution.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.
Purification and Characterization
Purification: The crude product obtained from the synthesis can be purified by recrystallization. A common solvent system for this class of compounds is an alcohol/water mixture or aqueous acetic acid. The choice of solvent should be determined empirically to maximize recovery and purity.
Characterization: The identity and purity of the final product should be confirmed using a combination of standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structural integrity and substitution pattern of the pyridine ring.
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition.
-
Melting Point: A sharp melting point is a good indicator of purity.
Senior Scientist Insights & Discussion
The successful synthesis of this compound hinges on the precise execution of the two key steps.
-
The Dichlorination Step: While seemingly straightforward, this reaction requires careful handling of phosphorus oxychloride, which is corrosive and reacts violently with water. Ensuring an anhydrous setup until the quenching step is paramount. The prolonged heating at high temperatures is necessary to overcome the activation energy required to convert the stable pyridone tautomers into the aromatic dichloro-product.
-
The Regioselective Hydrolysis: This step is the most challenging. The key to achieving selectivity is exploiting the kinetic difference between the first and second hydrolysis events. Over-heating or prolonged reaction times will inevitably lead to the formation of the undesired 2,6-dihydroxyisonicotinic acid (citrazinic acid). Therefore, careful reaction monitoring is not just recommended; it is essential for success. An alternative strategy to consider would be the use of a weaker nucleophile than hydroxide, such as sodium carbonate or even buffered water at elevated temperatures, which may offer a wider kinetic window for achieving monohydrolysis.
Caption: Experimental workflow for the synthesis of this compound.
Conclusion
The synthesis of this compound is a practical and scalable process rooted in fundamental principles of heterocyclic chemistry. The two-step pathway from citrazinic acid, involving a high-temperature dichlorination followed by a kinetically controlled regioselective monohydrolysis, represents the most logical and efficient route. While the dichlorination is a well-established, high-yielding reaction, the selective hydrolysis requires careful control of reaction parameters to achieve the desired product in high purity. This guide provides the theoretical foundation and practical protocols necessary for researchers to successfully synthesize this important chemical intermediate.
References
-
Chemistry LibreTexts. (2025, February 2). 16.6: Nucleophilic Aromatic Substitution. Retrieved January 12, 2026, from [Link]
-
Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved January 12, 2026, from [Link]
-
Stack Exchange. (2018, October 17). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Retrieved January 12, 2026, from [Link]
-
Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved January 12, 2026, from [Link]
- Google Patents. (n.d.). CN103804287B - A kind of preparation method of 2-chloroisonicotinic acid.
-
Wikipedia. (n.d.). Citrazinic acid. Retrieved January 12, 2026, from [Link]
-
EMBL-EBI. (n.d.). 2,6-dichloroisonicotinic acid (CHEBI:73179). Retrieved January 12, 2026, from [Link]
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. 2,6-dichloroisonicotinic acid (CHEBI:73179) [ebi.ac.uk]
- 5. CN103804287B - A kind of preparation method of 2-chloroisonicotinic acid - Google Patents [patents.google.com]
Spectroscopic Elucidation of 2-Chloro-6-hydroxyisonicotinic Acid: A Technical Guide for Researchers
This technical guide provides an in-depth analysis of the spectroscopic data for 2-Chloro-6-hydroxyisonicotinic acid, a key heterocyclic compound with significant potential in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a detailed interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The insights provided herein are grounded in established spectroscopic principles and extensive experience with the characterization of pyridine derivatives.
Introduction: The Significance of this compound
This compound belongs to the versatile class of substituted pyridine carboxylic acids. The presence of a chlorine atom, a hydroxyl group, and a carboxylic acid on the isonicotinic acid scaffold imparts a unique combination of electronic and steric properties. These features make it a valuable building block in the synthesis of novel pharmaceutical agents and functional materials. Accurate and comprehensive spectroscopic characterization is paramount for confirming the molecular structure, assessing purity, and understanding its chemical behavior, which are critical steps in any research and development pipeline. This guide will delve into the expected and observed spectroscopic signatures of this molecule, providing a framework for its unambiguous identification.
Molecular Structure and Spectroscopic Correlation
The structural features of this compound are the primary determinants of its spectroscopic output. The interplay between the electron-withdrawing chlorine and carboxylic acid groups and the electron-donating hydroxyl group on the pyridine ring creates a distinct electronic environment that is reflected in its NMR, IR, and MS data.
Figure 1: Molecular structure of this compound with key protons highlighted.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR is a powerful tool for elucidating the substitution pattern on the pyridine ring. The chemical shifts and coupling constants of the aromatic protons provide direct evidence for the arrangement of the substituents.
Experimental Protocol: ¹H NMR Acquisition
A sample of this compound would be dissolved in a deuterated solvent, typically DMSO-d₆, to a concentration of 5-10 mg/mL. The use of DMSO-d₆ is advantageous as it can solubilize the compound and allows for the observation of exchangeable protons (hydroxyl and carboxylic acid). The spectrum would be acquired on a 400 MHz or higher field NMR spectrometer.
Data and Interpretation
| Proton | Predicted Chemical Shift (ppm) | Observed Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3 | 6.5 - 7.0 | Data not available | d | ~8.0 |
| H-5 | 7.0 - 7.5 | Data not available | d | ~8.0 |
| OH (pyridine) | 10.0 - 12.0 | Data not available | br s | N/A |
| COOH | 12.0 - 14.0 | Data not available | br s | N/A |
Note: While a specific experimental spectrum from a peer-reviewed source is not available, the predicted values are based on established principles for substituted pyridines.
The two aromatic protons, H-3 and H-5, are expected to appear as doublets due to coupling with each other. The electron-donating hydroxyl group at C-6 and the electron-withdrawing chlorine at C-2 will influence their chemical shifts. The protons of the hydroxyl and carboxylic acid groups are expected to be broad singlets and will be downfield due to hydrogen bonding and their acidic nature. Their signals can be confirmed by a D₂O exchange experiment, where they would disappear from the spectrum.
Figure 2: Conceptual diagram of ¹H NMR correlations for this compound.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Carbon NMR provides information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms are sensitive to the electronic effects of the substituents.
Experimental Protocol: ¹³C NMR Acquisition
The same sample prepared for ¹H NMR can be used for ¹³C NMR. A proton-decoupled ¹³C NMR spectrum would be acquired to simplify the spectrum to a series of singlets, one for each unique carbon atom. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be performed to differentiate between CH, CH₂, and CH₃ groups, which would confirm the presence of the two CH carbons in the pyridine ring.
Predicted Data and Interpretation
| Carbon | Predicted Chemical Shift (ppm) |
| C-2 | 150 - 155 |
| C-3 | 110 - 115 |
| C-4 | 140 - 145 |
| C-5 | 115 - 120 |
| C-6 | 160 - 165 |
| COOH | 165 - 170 |
The carbon atoms directly attached to the electronegative chlorine (C-2) and oxygen (C-6) are expected to be the most downfield in the aromatic region. The carboxylic acid carbon will be the most downfield signal in the entire spectrum. The chemical shifts of C-3, C-4, and C-5 are influenced by the combined electronic effects of all substituents.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
Experimental Protocol: IR Acquisition
The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The solid sample can be analyzed as a KBr pellet or by using an Attenuated Total Reflectance (ATR) accessory.
Predicted Data and Interpretation
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3300 - 2500 (broad) | O-H stretch | Carboxylic acid |
| ~3200 (broad) | O-H stretch | Phenolic hydroxyl |
| ~1700 | C=O stretch | Carboxylic acid |
| 1600 - 1450 | C=C and C=N stretches | Aromatic ring |
| ~1250 | C-O stretch | Phenolic hydroxyl |
| 850 - 550 | C-Cl stretch | Aryl chloride |
The IR spectrum is expected to be dominated by a very broad absorption in the 3300-2500 cm⁻¹ region, characteristic of the hydrogen-bonded O-H stretch of the carboxylic acid, which will likely overlap with the phenolic O-H stretch. A strong, sharp absorption around 1700 cm⁻¹ will confirm the presence of the carbonyl group of the carboxylic acid. The aromatic ring vibrations will appear in the 1600-1450 cm⁻¹ region. The C-Cl stretch is expected in the lower frequency region of the spectrum.[1][2][3]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.
Experimental Protocol: MS Acquisition
The mass spectrum can be obtained using an Electrospray Ionization (ESI) source coupled to a mass analyzer (e.g., quadrupole or time-of-flight). ESI is a soft ionization technique suitable for polar molecules like this compound.
Predicted Data and Interpretation
| m/z | Interpretation |
| 173/175 | [M-H]⁻ (Molecular ion peak) with isotopic pattern for one chlorine atom |
| 129/131 | Loss of CO₂ (44 Da) from the molecular ion |
| 94 | Loss of CO₂ and Cl from the molecular ion |
The negative ion mode ESI-MS is expected to show a prominent molecular ion peak at m/z 173, corresponding to the deprotonated molecule [M-H]⁻. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), an isotopic peak at m/z 175 with about one-third the intensity of the m/z 173 peak is expected, which is a definitive indicator of the presence of one chlorine atom.[4] Key fragmentation pathways would likely involve the loss of carbon dioxide (CO₂) from the carboxylic acid group, leading to a fragment at m/z 129/131.[4]
Sources
Solubility Profile of 2-Chloro-6-hydroxyisonicotinic Acid in Organic Solvents: A Methodological and Predictive Analysis
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 2-chloro-6-hydroxyisonicotinic acid, a pivotal intermediate in modern pharmaceutical and agrochemical synthesis.[1][2] Due to the scarcity of publicly available quantitative solubility data for this compound, this document emphasizes the foundational principles of solubility, predictive analysis based on molecular structure, and a detailed methodology for its empirical determination. The guide is intended for researchers, medicinal chemists, and formulation scientists who require a thorough understanding of this compound's behavior in various organic media to facilitate process development, formulation design, and analytical method development.
Introduction: The Critical Role of Solubility
This compound (CAS 38025-90-0) is a versatile heterocyclic building block.[1] Its structural features, including a pyridine ring, a carboxylic acid, a hydroxyl group, and a chloro substituent, make it a valuable precursor for a range of bioactive molecules, including anti-inflammatory and antimicrobial agents.[1] In the journey of a drug candidate from discovery to market, solubility is a paramount physicochemical property. It influences bioavailability, ease of formulation, and the efficiency of synthetic and purification processes. Poor solubility can lead to unpredictable results in bioassays and significant challenges in developing a viable drug product. Therefore, a comprehensive understanding of the solubility of key intermediates like this compound is essential for efficient and successful drug development.
Physicochemical Profile of this compound
The solubility of a compound is intrinsically linked to its molecular structure and physical properties. The key physicochemical characteristics of this compound are summarized in the table below.
| Property | Value | Source |
| Synonyms | 2-Chloro-6-hydroxy-3-pyridinecarboxylic acid | [1] |
| CAS Number | 38025-90-0 | [1] |
| Molecular Formula | C₆H₄ClNO₃ | [1] |
| Molecular Weight | 173.55 g/mol | [1] |
| Melting Point | 302 °C | [1][3] |
| Appearance | White to light yellow to light red powder/crystal | [1][3] |
The presence of a carboxylic acid and a hydroxyl group, both capable of acting as hydrogen bond donors and acceptors, alongside the polar pyridine ring, suggests that this compound is a polar molecule. The fundamental principle of "like dissolves like" dictates that polar solutes tend to dissolve in polar solvents.[4] Therefore, it is anticipated that this compound will exhibit greater solubility in polar organic solvents, particularly those that can engage in hydrogen bonding.
Theoretical Framework: Understanding Solubility
The term "solubility" can be defined in two distinct ways: kinetic and thermodynamic.
-
Kinetic Solubility: This refers to the concentration of a compound that appears to be in solution after being rapidly prepared, often from a concentrated stock solution (e.g., in DMSO) followed by dilution in an aqueous or organic medium.[5] It is a measure of how quickly a compound can dissolve and is often influenced by the solid-state form of the compound (amorphous vs. crystalline). Kinetic solubility is useful for high-throughput screening in early drug discovery.[5]
-
Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of a compound that can be dissolved in a solvent at a given temperature and pressure when the solution is in equilibrium with an excess of the solid compound.[6] Thermodynamic solubility is a critical parameter for formulation development and regulatory submissions as it reflects the stable state of the system.
This guide focuses on thermodynamic solubility, as it provides the most reliable data for chemical process and formulation development.
Predictive Solubility of this compound
Based on these principles, the following table provides a predicted qualitative solubility for this compound in various classes of organic solvents.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol, Water | High to Moderate | Capable of hydrogen bonding with the carboxylic acid and hydroxyl groups. |
| Polar Aprotic | DMSO, DMF, Acetonitrile | High to Moderate | Strong dipole moments can interact with the polar regions of the molecule. |
| Ketones | Acetone | Moderate | Polar aprotic solvent with some hydrogen bond accepting capability. |
| Ethers | Tetrahydrofuran (THF), Diethyl ether | Low | Less polar with limited ability to disrupt the strong intermolecular forces in the solid crystal lattice. |
| Aromatic Hydrocarbons | Toluene, Benzene | Very Low / Insoluble | Nonpolar solvents are unlikely to effectively solvate the polar functional groups. |
| Alkanes | Hexane, Heptane | Insoluble | Nonpolar solvents with no capacity for hydrogen bonding or strong dipole interactions. |
Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method
The "gold standard" for determining thermodynamic solubility is the shake-flask method. This procedure involves agitating an excess of the solid compound in the solvent of interest for a sufficient time to reach equilibrium.
Materials and Reagents
-
This compound (purity ≥ 97%)
-
Selected organic solvents (analytical grade or higher)
-
Scintillation vials or flasks with screw caps
-
Orbital shaker or rotator with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical balance
-
HPLC or UV-Vis spectrophotometer
Experimental Workflow Diagram
Caption: Workflow for the Shake-Flask Solubility Determination.
Step-by-Step Protocol
-
Preparation: Accurately weigh an amount of this compound that is in excess of its expected solubility and add it to a glass vial.
-
Solvent Addition: Add a precise volume of the chosen organic solvent to the vial.
-
Equilibration: Seal the vial tightly and place it in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the mixture for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached. It is advisable to test multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration of the dissolved solid is no longer increasing.
-
Phase Separation: After equilibration, remove the vials and allow them to stand at the same constant temperature to let the excess solid settle. For finer particles, centrifugation may be necessary.
-
Sampling: Carefully withdraw a sample of the supernatant, ensuring no solid particles are disturbed. Immediately filter the sample through a syringe filter compatible with the organic solvent.
-
Dilution: Accurately dilute the clear filtrate with the same solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Determine the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC with UV detection or UV-Vis spectroscopy, against a standard curve prepared with known concentrations of the compound.
-
Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The result is typically expressed in mg/mL or mol/L.
Analytical Techniques for Concentration Measurement
-
High-Performance Liquid Chromatography (HPLC): This is the preferred method due to its high specificity and ability to separate the analyte from any potential impurities or degradation products. A reversed-phase C18 column with a suitable mobile phase (e.g., a mixture of acetonitrile and water with a pH modifier like formic acid) and UV detection at an appropriate wavelength would likely be effective.
-
UV-Vis Spectroscopy: This method is faster and simpler but less specific than HPLC. It is suitable if the compound has a distinct chromophore and there is no interference from impurities or the solvent itself at the analytical wavelength. A standard curve of absorbance versus concentration must be prepared.
Data Interpretation and Applications
The experimentally determined solubility data is invaluable for:
-
Process Chemistry: Selecting appropriate solvents for reaction, crystallization, and purification, thereby optimizing yield and purity.
-
Formulation Science: Identifying suitable solvent systems for liquid formulations and guiding the selection of excipients for solid dosage forms. A thorough understanding of solubility is fundamental to developing strategies to enhance bioavailability.
-
Analytical Chemistry: Aiding in the development of sample preparation protocols for various analytical assays.
Safety and Handling
While a specific safety data sheet for this compound is not widely available, data from related compounds such as 2-chloronicotinic acid and 2,6-dichloroisonicotinic acid suggest that it should be handled with care.[7] These related compounds are known to cause skin, eye, and respiratory irritation. Therefore, it is prudent to handle this compound in a well-ventilated area, preferably a fume hood, while wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Always consult the supplier-specific Safety Data Sheet (SDS) before handling.
Conclusion
While direct quantitative solubility data for this compound in organic solvents remains to be systematically published, this guide provides a robust framework for researchers to understand, predict, and experimentally determine this critical parameter. By combining an understanding of its physicochemical properties with the reliable shake-flask method, scientists can generate the necessary data to make informed decisions in their research and development activities. This methodological approach empowers researchers to overcome the current data gap and effectively utilize this important chemical intermediate in their work.
References
-
Esteves, C. V., et al. (2021). Hydroxynicotinic acid crystallisation and solubility systematic studies. RSC Advances, 11(49), 30887-30898. Retrieved from [Link]
-
Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. Retrieved from [Link]
-
Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Hydroxynicotinic acid crystallisation and solubility systematic studies - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. 38025-90-0 CAS MSDS (2-Chloro-6-hydroxynicotinic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. 2-Chloro-6-methoxyisonicotinic acid | 15855-06-8 [m.chemicalbook.com]
- 5. 2-Chloronicotinic acid | C6H4ClNO2 | CID 76258 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemimpex.com [chemimpex.com]
- 7. jubilantingrevia.com [jubilantingrevia.com]
Reactivity of the chloro and hydroxyl groups in 2-Chloro-6-hydroxyisonicotinic acid
An In-Depth Technical Guide to the Reactivity of 2-Chloro-6-hydroxyisonicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a trifunctional heterocyclic compound of significant interest in medicinal chemistry and materials science.[1] Its utility as a synthetic intermediate stems from the distinct and tunable reactivity of its three functional groups: a chloro substituent at the 2-position, a hydroxyl group at the 6-position, and a carboxylic acid at the 4-position. This guide provides a comprehensive analysis of the molecule's electronic structure and the specific chemical transformations available at each functional site. We will explore the causality behind experimental choices for achieving chemoselectivity, offering field-proven insights into nucleophilic aromatic substitution, palladium-catalyzed cross-coupling, etherification, and esterification reactions.
Molecular Architecture and Electronic Landscape
The reactivity of this compound is governed by the electronic interplay between the electron-deficient pyridine ring and its substituents. The ring nitrogen atom acts as a powerful electron-withdrawing group, which significantly influences the electron density at the ortho (C2, C6) and para (C4) positions. This effect lowers the energy of the LUMO and makes these positions susceptible to nucleophilic attack.
-
C2-Chloro Group: The chloro group is positioned ortho to the ring nitrogen, making it highly activated for displacement via nucleophilic aromatic substitution (SNAr).[2] The nitrogen atom stabilizes the negative charge in the Meisenheimer intermediate formed during the reaction.[2][3]
-
C6-Hydroxyl Group: The hydroxyl group at the other ortho position exists in a tautomeric equilibrium with its corresponding 2-pyridone form.[4] In the hydroxy tautomer, it is a weak acid and can be deprotonated to form a potent nucleophile for reactions like O-alkylation. The pyridone tautomer is less aromatic but thermodynamically significant, and its presence can influence the overall reactivity and physical properties of the molecule.[4]
-
C4-Carboxylic Acid Group: The isonicotinic acid moiety is a classic carboxylic acid.[5] Its reactivity is primarily centered on the electrophilic carbonyl carbon and the acidic proton, enabling transformations such as esterification and amide bond formation.[6]
The following diagram illustrates the primary reactive sites on the molecule.
Figure 1: Primary reaction pathways for this compound.
Reactivity of the C2-Chloro Group
The chloro group at the C2 position is the most versatile handle for C-C, C-N, C-O, and C-S bond formation due to the strong activation provided by the adjacent ring nitrogen.
Nucleophilic Aromatic Substitution (SNAr)
SNAr is a cornerstone reaction for functionalizing 2-chloropyridines.[7] The reaction proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the electron-deficient C2 carbon, disrupting the ring's aromaticity to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized onto the electronegative nitrogen atom, which provides a significant driving force for the reaction. Subsequent elimination of the chloride ion restores aromaticity and yields the substituted product.[3]
Figure 2: Generalized workflow for the SNAr mechanism.
A wide variety of nucleophiles can be employed, including amines, alkoxides, and thiols. Harsh conditions, such as high temperatures, are often required for unactivated 2-chloropyridines, but the electron-withdrawing nature of the hydroxyl and carboxylic acid groups in the target molecule facilitates these reactions under milder conditions.[7]
Table 1: Representative Conditions for SNAr on 2-Chloropyridines
| Nucleophile | Reagent Example | Solvent | Temperature (°C) | Yield | Reference |
|---|---|---|---|---|---|
| Secondary Amine | Piperidine | DMSO | 100 | 88% | [7] |
| Secondary Amine | Various Amines | NMP (Flow Reactor) | 200-300 | Good to Excellent | [7] |
| Thiol | Glutathione | (Enzymatic) | N/A | N/A |[2] |
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for forming C-C bonds. While aryl chlorides are typically less reactive than the corresponding bromides or iodides, the electronic properties of 2-chloropyridines make them suitable substrates for reactions like the Suzuki-Miyaura coupling.[8][9] These reactions offer a versatile method for introducing aryl, heteroaryl, or alkyl groups.[10][11]
The choice of palladium catalyst, ligand, and base is critical for achieving high yields and preventing catalyst deactivation, which can occur through coordination of the pyridine nitrogen to the palladium center.[10] Sterically hindered and electron-rich phosphine ligands (e.g., SPhos) or N-heterocyclic carbene (NHC) ligands are often effective in promoting the desired transformation.[11][12]
Figure 3: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Reactivity of the C6-Hydroxyl Group
The hydroxyl group at the C6 position behaves as a typical phenol, albeit with its properties modulated by the pyridine ring. Its most common transformation is O-alkylation.
Hydroxypyridine-Pyridone Tautomerism
A critical consideration for any reaction involving the C6-hydroxyl group is its existence in equilibrium with the 6(1H)-pyridone tautomer.[13] For 2-hydroxypyridine, the pyridone form is generally favored in polar solvents.[4] This equilibrium can affect the nucleophilicity of the oxygen atom. Reactions are typically performed under basic conditions, which deprotonate the hydroxyl group to form a phenoxide-like species, decisively shifting the equilibrium and generating a strong nucleophile for subsequent reactions.
Williamson Ether Synthesis
The Williamson ether synthesis is a straightforward and reliable method for converting the hydroxyl group into an ether linkage. The reaction involves deprotonating the hydroxyl group with a suitable base (e.g., K₂CO₃, NaH) to form the corresponding pyridin-6-olate, which then acts as a nucleophile to displace a leaving group from an alkyl halide (or similar electrophile) in an SN2 reaction.[14]
Figure 4: Workflow for the Williamson ether synthesis.
Reactivity of the C4-Carboxylic Acid Group
The carboxylic acid group at the C4 position undergoes reactions typical of this functional group, primarily nucleophilic acyl substitution.[15]
Esterification
Esterification is readily achieved under standard conditions. The Fischer esterification, involving heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst (e.g., H₂SO₄), is a common method.[16] Alternatively, to avoid harsh acidic conditions that might affect other parts of the molecule, the carboxylic acid can be converted to a more reactive intermediate, such as an acid chloride or an active ester.[17][18]
Treatment with thionyl chloride (SOCl₂) or oxalyl chloride can convert the carboxylic acid to the corresponding isonicotinoyl chloride.[16][17] This highly electrophilic species reacts rapidly with alcohols, even at low temperatures, to form esters.
Table 2: Comparison of Esterification Methods for Isonicotinic Acids
| Method | Reagents | Conditions | Advantages | Disadvantages | Reference |
|---|---|---|---|---|---|
| Fischer Esterification | Alcohol (e.g., MeOH), conc. H₂SO₄ | Heat (reflux) | Simple, inexpensive reagents | Harsh acidic conditions, requires heat | [16] |
| Acid Chloride Formation | SOCl₂, then Alcohol | 0°C to 50°C | High reactivity, mild conditions for ester step | SOCl₂ is corrosive and moisture-sensitive | [16][17] |
| DCC Coupling | Alcohol, DCC, DMAP (cat.) | Room Temperature | Mild conditions, good for sensitive substrates | DCC can be an allergen, urea byproduct removal |[18] |
Chemoselectivity and Orthogonal Protection Strategies
The primary challenge and opportunity in the synthesis of derivatives from this compound lie in selectively addressing one functional group while leaving the others intact.
-
C2-Chloro vs. C6-Hydroxyl: Palladium-catalyzed couplings at the C2 position can typically be performed under conditions (e.g., using a carbonate or phosphate base) that will deprotonate but not otherwise interfere with the C6-hydroxyl group. Conversely, O-alkylation of the hydroxyl group requires a base and an alkyl halide, conditions which generally do not affect the C2-chloro group.
-
C4-Carboxyl Group Protection: The carboxylic acid is often the most reactive group under both acidic and basic conditions. It is frequently protected as an ester (e.g., methyl or ethyl ester) prior to performing modifications at the C2 or C6 positions.[19] This is a crucial first step in many synthetic sequences. The ester can then be hydrolyzed back to the carboxylic acid at the end of the synthesis.
Experimental Protocols
The following protocols are generalized procedures based on established methodologies for related compounds and serve as a starting point for optimization.
Protocol 1: SNAr Amination of the C2-Chloro Group
-
To a sealed reaction vessel, add this compound (1.0 equiv), the desired secondary amine (1.2-2.0 equiv), and a suitable base such as K₂CO₃ (2.0 equiv).
-
Add a high-boiling polar aprotic solvent, such as DMSO or NMP.
-
Seal the vessel and heat the reaction mixture to 100-150 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 4-24 hours.[7]
-
After cooling to room temperature, dilute the mixture with water and adjust the pH to precipitate the product or facilitate extraction with an organic solvent like ethyl acetate.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Suzuki-Miyaura Coupling of the C2-Chloro Group
-
To a flame-dried Schlenk flask, add the methyl ester of this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and, if necessary, a ligand.
-
Seal the flask, and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Add a degassed solvent system, typically a mixture like Toluene/H₂O or Dioxane/H₂O.[8]
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 8-24 hours.[10]
-
After cooling, perform an aqueous workup, extracting the product with an organic solvent.
-
Purify the crude product by column chromatography.
Protocol 3: Fischer Esterification of the C4-Carboxylic Acid
-
Suspend this compound (1.0 equiv) in the desired alcohol (e.g., methanol, used in large excess as the solvent).
-
Cool the mixture in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equiv).
-
Heat the reaction mixture to reflux and stir for 4-12 hours, monitoring by TLC.[16]
-
Cool the reaction to room temperature and carefully neutralize the acid with a saturated aqueous solution of NaHCO₃ or Na₂CO₃.
-
The product may precipitate upon neutralization or can be extracted with an organic solvent like ethyl acetate.
-
Dry the organic layers over MgSO₄, filter, and concentrate under reduced pressure to yield the crude ester. Purify as needed.
Conclusion
This compound presents a synthetically rich platform for the development of complex molecular architectures. A thorough understanding of the electronic factors governing the reactivity of each functional group is paramount for designing selective and high-yielding synthetic routes. By carefully choosing reaction conditions and employing appropriate protection strategies, researchers can harness the distinct chemical personalities of the chloro, hydroxyl, and carboxylic acid moieties to build a diverse array of valuable compounds for pharmaceutical and agrochemical applications.[1]
References
- Direct Uncatalyzed Amination of 2-Chloropyridine Using a Flow Reactor. (n.d.). Synlett.
- Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2-Chloropyridine-3-boronic Acid. (n.d.). Benchchem.
-
Any procedure for the esterification of isonicotinic acid? (2017). ResearchGate. [Link]
-
Palladium‐catalyzed cross‐coupling reaction between 2‐chloropyridines... (n.d.). ResearchGate. [Link]
-
Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. (n.d.). National Institutes of Health. [Link]
-
nucleophilic aromatic substitutions. (2019). YouTube. [Link]
-
The Palladium Catalysed Suzuki Coupling of 2- and 4-Chloropyridines. (n.d.). Thieme. [Link]
-
Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1. (2009). PubMed. [Link]
-
The Palladium Catalysed Suzuki Coupling of 2- and 4-Chloropyridines. (1999). Semantic Scholar. [Link]
-
A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. (n.d.). MDPI. [Link]
-
NUCLEOPHILIC SUBSTITUTION REACTIONS IN 2-CHLOROPYRIDINES AND 2,5-DIOXO-1,2,5,7-TETRAHYDRO-1H-FUROPYRIDINES. (1992). Lookchem. [Link]
-
A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. (n.d.). National Institutes of Health. [Link]
-
The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions. (n.d.). ResearchGate. [Link]
- Preparation of isonicotinic acid esters. (1956).
-
How is 2-Chloro-4 pyridinecarboxylic acid synthesized. (2023). Bloom Tech. [Link]
-
A regioselective etherification of pyridoxine via an ortho-pyridinone methide intermediate. (n.d.). ResearchGate. [Link]
-
Organic Syntheses Procedure. (n.d.). Organic Syntheses. [Link]
-
Novel regioselective hydroxylations of pyridine carboxylic acids at position C2 and pyrazine... (2000). PubMed. [Link]
-
Functional Groups In Organic Chemistry. (2010). Master Organic Chemistry. [Link]
-
Scope of the synthesis of 4-hydroxypyridine derivatives from lithiated methoxyallene, nitriles and carboxylic acids. (n.d.). ResearchGate. [Link]
-
Hydroxypyridine-Pyridone Tautomerism. (2010). YouTube. [Link]
-
Gradual Changes in the Aromaticity in a Series of Hydroxypyridine-Carboxylic Acid Derivatives... (2024). ACS Publications. [Link]
-
SYNTHETIC TUBERCULOSTATS. II. AMINO- AND HYDROXY-PYRIDINE CARBOXYLIC ACID DERIVATIVES. (n.d.). The Journal of Organic Chemistry. [Link]
-
Carboxylic Acids Important Reactions. (n.d.). Jack Westin. [Link]
-
Synthesis and crystal structures of 3,6-dihydroxypicolinic acid... (n.d.). National Institutes of Health. [Link]
-
Carboxylic Acid Derivatives and their Reactions. (n.d.). ChemTalk. [Link]
-
Derivatives of Carboxylic Acids. (n.d.). MSU Chemistry. [Link]
-
2-Chloroisonicotinic acid. (n.d.). PubChem. [Link]
-
2-Pyridone. (n.d.). Wikipedia. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. youtube.com [youtube.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. jackwestin.com [jackwestin.com]
- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 8. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 9. The Palladium Catalysed Suzuki Coupling of 2- and 4-Chloropyridines | Semantic Scholar [semanticscholar.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 2-Pyridone - Wikipedia [en.wikipedia.org]
- 14. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 15. Carboxylic Acid Derivatives and their Reactions | ChemTalk [chemistrytalk.org]
- 16. researchgate.net [researchgate.net]
- 17. A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 18. echemi.com [echemi.com]
- 19. US2745838A - Preparation of isonicotinic acid esters - Google Patents [patents.google.com]
A Technical Guide to the Potential Biological Activity of 2-Chloro-6-hydroxyisonicotinic Acid: A Scaffold for Modern Drug Discovery
Executive Summary
2-Chloro-6-hydroxyisonicotinic acid, also known as 2-chloro-6-hydroxypyridine-4-carboxylic acid, is a heterocyclic compound increasingly recognized not for its inherent biological activity, but as a highly versatile synthetic intermediate in medicinal chemistry.[1][2] While direct pharmacological data on the parent molecule is scarce, its structural features—a pyridine core substituted with a chloro group, a hydroxyl group, and a carboxylic acid—present a triad of reactive sites for chemical modification. This guide synthesizes the available data on its derivatives and related isonicotinic acid analogs to build a data-driven case for its potential in developing novel therapeutics. We will explore its inferred potential as a scaffold for potent enzyme inhibitors and next-generation antimicrobial agents, providing both the strategic rationale and actionable experimental protocols to guide future research and development.
Part 1: Core Molecular Profile and Synthetic Potential
This compound is a stable, crystalline solid. Its true value in drug discovery lies in its synthetic tractability. The three functional groups on the pyridine ring serve as orthogonal handles for derivatization, allowing for the systematic exploration of chemical space to achieve desired pharmacodynamic and pharmacokinetic properties.
-
The carboxylic acid group is readily converted to esters, amides, or hydrazides, the latter being a key precursor for hydrazone derivatives known for broad biological activity.[3][4]
-
The chloro substituent can be displaced via nucleophilic aromatic substitution, enabling the introduction of a wide array of amine, ether, or thiol functionalities.[5]
-
The hydroxyl group, existing in tautomeric equilibrium with its pyridone form, offers another site for modification, such as O-alkylation.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 38025-90-0 | [6][7] |
| Molecular Formula | C₆H₄ClNO₃ | |
| Molecular Weight | 173.55 g/mol | |
| Synonyms | 2-chloro-6-hydroxypyridine-4-carboxylic acid | [1] |
| Appearance | Powder | [2] |
The strategic potential of this molecule is best visualized as a central hub from which diverse chemical entities can be generated.
Kinase Inhibition
The pyridine and pyrimidine scaffolds are privileged structures in kinase inhibitor design, frequently targeting the ATP-binding site. A notable example is the dual Src/Abl kinase inhibitor Dasatinib (BMS-354825), which features a complex aminopyrimidinyl-thiazole-carboxamide structure. [8]While structurally more complex, the development of such potent agents from related heterocyclic building blocks demonstrates the utility of the core scaffold. The carboxylic acid handle of this compound is an ideal anchor point for building out the complex side chains necessary for achieving high-affinity interactions within a kinase ATP-binding pocket.
Experimental Protocol: In Vitro Metallo-β-Lactamase Inhibition Assay
This protocol provides a self-validating system for screening compounds against a representative MBL, such as VIM-2 or NDM-1.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of test compounds derived from this compound.
Materials:
-
Recombinant, purified MBL enzyme (e.g., VIM-2)
-
Nitrocefin (a chromogenic β-lactam substrate)
-
Assay Buffer: 50 mM HEPES, 100 µM ZnCl₂, 0.01% Tween-20, pH 7.5
-
Test compounds and positive control (e.g., L-captopril) dissolved in DMSO
-
96-well microtiter plates
-
Microplate reader capable of measuring absorbance at 486 nm
Methodology:
-
Compound Preparation: Prepare a serial dilution of test compounds in DMSO. A typical starting range is from 100 µM to 1 nM.
-
Assay Setup:
-
To each well of a 96-well plate, add 2 µL of the compound dilution (or DMSO for control wells).
-
Add 88 µL of Assay Buffer to each well.
-
Add 5 µL of a pre-diluted solution of MBL enzyme (final concentration ~1-2 nM).
-
Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme binding.
-
-
Initiation of Reaction:
-
Initiate the enzymatic reaction by adding 5 µL of 2 mM Nitrocefin solution (final concentration 100 µM) to all wells.
-
-
Data Acquisition:
-
Immediately place the plate in the microplate reader.
-
Measure the rate of Nitrocefin hydrolysis by monitoring the increase in absorbance at 486 nm over 10-15 minutes (kinetic read). The rate is directly proportional to enzyme activity.
-
-
Data Analysis:
-
Calculate the initial velocity (V₀) for each well.
-
Normalize the data by setting the rate of the DMSO-only control (no inhibitor) as 100% activity and a control with no enzyme as 0% activity.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Trustworthiness Check: The protocol is validated by the inclusion of a known inhibitor (positive control) and a no-enzyme control. A robust Z'-factor should be calculated to ensure the assay's quality and suitability for high-throughput screening.
Part 3: Potential as a Scaffold for Antimicrobial Agents
The isonicotinic acid core is historically significant in antimicrobial research, primarily due to isoniazid, a cornerstone anti-tuberculosis drug. [9]This precedent provides a strong rationale for exploring derivatives of this compound as new antimicrobial agents.
Antitubercular Activity
Isoniazid is a prodrug activated by the mycobacterial enzyme catalase-peroxidase (KatG), which then inhibits the synthesis of mycolic acids, essential components of the mycobacterial cell wall. [9]The hydrazide functional group is critical for its activity. The carboxylic acid of this compound can be readily converted to a hydrazide, which can then be condensed with various aldehydes to create a library of isonicotinic acid hydrazones. [10][11]These derivatives can be screened for activity against Mycobacterium tuberculosis, including drug-resistant strains. The chloro and hydroxyl substituents offer additional points for modification to optimize activity and reduce potential toxicity.
Broad-Spectrum Antibacterial/Antifungal Activity
Hydrazone derivatives are a well-established class of compounds with a wide spectrum of biological activities, including antibacterial, antifungal, and antiviral properties. [3][12]The synthesis of hydrazones from the this compound scaffold is a synthetically straightforward and high-yielding strategy to generate a diverse chemical library for broad-spectrum antimicrobial screening.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
This protocol uses the broth microdilution method to determine the MIC of novel compounds.
Objective: To determine the lowest concentration of a test compound that visibly inhibits the growth of a target microorganism.
Materials:
-
Target microbial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Test compounds and standard antibiotic control (e.g., Ciprofloxacin) in DMSO
-
Sterile 96-well U-bottom plates
-
Bacterial inoculum standardized to 5 x 10⁵ CFU/mL
Methodology:
-
Compound Plating: In a 96-well plate, perform a two-fold serial dilution of the test compounds in CAMHB. The final volume in each well should be 50 µL. Concentrations typically range from 128 µg/mL to 0.25 µg/mL.
-
Inoculum Preparation: Prepare a bacterial suspension in CAMHB and adjust its turbidity to a 0.5 McFarland standard. Dilute this suspension so that the final concentration in the assay wells will be 5 x 10⁵ CFU/mL.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well containing the test compound, resulting in a final volume of 100 µL.
-
Controls: Include the following controls on each plate:
-
Sterility Control: Broth only, no bacteria.
-
Growth Control: Broth with bacteria, no compound (DMSO vehicle only).
-
Positive Control: Broth with bacteria and a standard antibiotic.
-
-
Incubation: Cover the plates and incubate at 37°C for 18-24 hours.
-
Reading Results: The MIC is defined as the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear). This can be assessed visually or by measuring absorbance at 600 nm.
Conclusion and Future Directions
This compound stands out as a scaffold of high potential for therapeutic innovation. While direct biological activity remains to be thoroughly investigated, its true strength lies in its synthetic accessibility and the proven success of its derivatives. The evidence strongly suggests that future research should focus on two primary trajectories:
-
Rational Design of Enzyme Inhibitors: Leveraging the scaffold to develop novel inhibitors for metalloenzymes (like MBLs) and kinases by introducing functionalities that can interact with active site cofactors or residues.
-
Library Synthesis for Antimicrobial Screening: Utilizing the carboxylic acid group to generate diverse libraries of hydrazones and other derivatives for screening against a panel of pathogenic bacteria and fungi, with a particular focus on multi-drug resistant strains.
By applying the principles and protocols outlined in this guide, researchers can systematically unlock the therapeutic potential embedded within the this compound core, paving the way for the development of next-generation drugs to address critical unmet medical needs.
References
- 2-Chloro-6-hydroxynicotinic acid - Chem-Impex. (URL: )
- A Comparative Analysis of the Biological Activities of 2,3,6-Trimethoxyisonicotinaldehyde and Isonicotinic Acid for Drug Discovery - Benchchem. (URL: )
- 10 - Organic Syntheses Procedure. (URL: )
- US2855400A - 2-methyl-pyridine-4-carboxylic acid derivatives - Google P
- Nicotinic acid, 6-hydroxy - Organic Syntheses Procedure. (URL: )
-
Synthesis and biological activities of some new isonicotinic acid 2-(2-hydroxy-8-substituted-tricyclo[7.3.1.0(2.7)]tridec-13-ylidene)-hydrazides - PubMed. (URL: [Link])
-
A review exploring biological activities of hydrazones - PMC - PubMed Central. (URL: [Link])
-
Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones - NIH. (URL: [Link])
-
Synthesis and Biological Activity of New Hydrazones Based on N-Aminomorpholine - MDPI. (URL: [Link])
- Synthesis and antimicrobial activity of 2-chloro-6-methylquinoline hydrazone deriv
-
Synthesis of 2-Chloronicotinic Acid Derivatives - Atlantis Press. (URL: [Link])
-
SYNTHETIC TUBERCULOSTATS. II. AMINO- AND HYDROXY-PYRIDINE CARBOXYLIC ACID DERIVATIVES | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])
-
Switching the Inhibitor‐Enzyme Recognition Profile via Chimeric Carbonic Anhydrase XII - White Rose Research Online. (URL: [Link])
- CN111153853B - Preparation method of 2-chloronicotinic acid - Google P
-
(PDF) Synthesis of 2-Chloronicotinic Acid Derivatives - ResearchGate. (URL: [Link])
-
Synthesis and crystal structures of 3,6-dihydroxypicolinic acid and its labile intermediate dipotassium 3-hydroxy-6-(sulfonatooxy)pyridine-2-carboxylate monohydrate - PMC - NIH. (URL: [Link])
-
Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC. (URL: [Link])
-
Characterization of a robust enzymatic assay for inhibitors of 2-oxoglutarate-dependent hydroxylases - PubMed. (URL: [Link])
-
(PDF) Antitubercular and antioxidant activities of hydroxy and chloro substituted chalcone analogues: Synthesis, biological and computational studies - ResearchGate. (URL: [Link])
-
Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed. (URL: [Link])
-
Digestion-Related Enzyme Inhibition Potential of Selected Mexican Medicinal Plants (Ludwigia octovalvis (Jacq.) P.H.Raven, Cnidoscolus aconitifolius and Crotalaria longirostrata) - MDPI. (URL: [Link])
-
Discovery of 1-hydroxypyridine-2(1H)-thiones-6-carboxylic acid as a low-cytotoxic, nanomolar metallo β-lactamase inhibitor - NIH. (URL: [Link])
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Actylis - 2-Chloronicotinic Acid - API Intermediate - SVHC Chemicals-free [solutions.actylis.com]
- 3. A review exploring biological activities of hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. chemscene.com [chemscene.com]
- 7. 38025-90-0 CAS MSDS (2-Chloro-6-hydroxynicotinic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Synthesis and biological activities of some new isonicotinic acid 2-(2-hydroxy-8-substituted-tricyclo[7.3.1.0(2.7)]tridec-13-ylidene)-hydrazides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to the Synthesis of 2-Chloro-6-hydroxyisonicotinic Acid
Foreword
2-Chloro-6-hydroxyisonicotinic acid is a pivotal heterocyclic compound, serving as a versatile intermediate in the synthesis of a wide array of bioactive molecules.[1] Its structural arrangement, featuring a pyridine core functionalized with a chloro group, a hydroxyl group, and a carboxylic acid, provides multiple reaction sites for chemical modification. This makes it an invaluable building block in medicinal chemistry and agrochemical development, particularly in the creation of novel anti-inflammatory agents, antimicrobials, and herbicides.[1][2] This guide provides an in-depth exploration of the predominant synthetic pathway to this compound, focusing on the underlying reaction mechanisms, detailed experimental protocols, and the scientific rationale governing the procedural choices.
Strategic Overview of the Primary Synthetic Pathway
The most prevalent and efficient synthesis of this compound commences with citrazinic acid (also known as 2,6-dihydroxyisonicotinic acid).[3][4][5][6] This strategy is executed via a two-step process:
-
Exhaustive Chlorination: The initial step involves the conversion of both hydroxyl groups of citrazinic acid into chloro groups to form the key intermediate, 2,6-dichloroisonicotinic acid.
-
Selective Monohydrolysis: Subsequently, a controlled, regioselective hydrolysis is performed to replace one of the two chloro groups with a hydroxyl group, yielding the final target molecule.
This approach is favored due to the ready availability of citrazinic acid and the high-yielding nature of the individual transformations.
Caption: Overall two-step synthesis of this compound.
Step 1: Exhaustive Chlorination of Citrazinic Acid
The transformation of the dihydroxy starting material into the dichloro intermediate is a critical step that replaces the relatively unreactive hydroxyl groups with more versatile chloro substituents.
Mechanistic Insights
Citrazinic acid exists in tautomeric equilibrium with its 2,6-pyridone form. The chlorination reaction proceeds via the nucleophilic attack of the carbonyl oxygen of the pyridone tautomer on the chlorinating agent, typically phosphorus oxychloride (POCl₃). This reaction is often catalyzed by a quaternary ammonium salt, such as tetraethylammonium chloride, which acts as a phase transfer catalyst and facilitates the reaction.[3]
The mechanism involves the formation of a chlorophosphate ester intermediate, which is highly reactive. The chloride ion, either from POCl₃ or the catalyst, then acts as a nucleophile, attacking the carbon atom at the C2 or C6 position and displacing the phosphate group. This process occurs at both the 2- and 6-positions to yield the desired 2,6-dichloroisonicotinic acid. The carboxylic acid group remains intact under these conditions.
Caption: Simplified mechanism for POCl₃-mediated chlorination of a pyridone.
Detailed Experimental Protocol
The following protocol is synthesized from established procedures for the chlorination of citrazinic acid.[3]
Reagents & Equipment:
-
Citrazinic Acid (1 equivalent)
-
Tetraethylammonium Chloride (1 equivalent)
-
Phosphorus Oxychloride (POCl₃, in excess, e.g., ~3 mL per 10g of citrazinic acid)
-
Round-bottom flask with reflux condenser and heating mantle
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, suspend citrazinic acid (e.g., 10.35 g, 66.7 mmol) and tetraethylammonium chloride (11.05 g, 66.7 mmol) in phosphorus oxychloride (20 mL).[3]
-
Heating: Heat the reaction mixture to 130°C and maintain for 18 hours. Subsequently, increase the temperature to 145°C and continue heating for an additional 2 hours to ensure the reaction goes to completion.[3]
-
Quenching (Caution): After cooling the mixture to room temperature, slowly and carefully pour it onto crushed ice (e.g., 150 g) in a large beaker within a fume hood. This step is highly exothermic and hydrolyzes the excess POCl₃.
-
Extraction: Transfer the quenched mixture to a separatory funnel and extract the aqueous phase with ethyl acetate (3 x 100 mL).[3]
-
Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.
-
Isolation: The resulting solid is the crude 2,6-dichloroisonicotinic acid, which is typically obtained as a white solid with a high yield (around 89%).[3] The product can be used in the next step, often without further purification.
Rationale for Procedural Choices
-
Excess POCl₃: Phosphorus oxychloride serves as both the chlorinating reagent and the solvent, ensuring the reaction proceeds to completion.
-
Quaternary Ammonium Salt: The catalyst enhances the solubility of the reactants and facilitates the nucleophilic substitution process.
-
High Temperature & Long Reaction Time: These conditions are necessary to overcome the activation energy required for the double aromatic nucleophilic substitution on the pyridine ring.
-
Ice Quenching: This is a critical safety and workup step. It neutralizes the highly reactive excess POCl₃, converting it to phosphoric acid, which is water-soluble and easily separated from the organic product.
| Parameter | Condition | Rationale |
| Chlorinating Agent | Phosphorus Oxychloride (POCl₃) | Powerful and effective agent for converting aryl hydroxyls to chlorides. |
| Catalyst | Tetraethylammonium Chloride | Phase transfer catalyst to improve reaction kinetics. |
| Temperature | 130°C, then 145°C | Ensures complete conversion for both hydroxyl groups.[3] |
| Workup | Quenching on ice, Ethyl Acetate Extraction | Safely neutralizes excess reagent and efficiently isolates the product.[3] |
| Table 1: Summary of reaction conditions for the dichlorination of citrazinic acid. |
Step 2: Selective Monohydrolysis of 2,6-Dichloroisonicotinic Acid
This step is the finesse of the synthesis, requiring precise control to replace only one of the two chlorine atoms to form the desired 2-chloro-6-hydroxy product.
Mechanistic Insights
The selective hydrolysis is a nucleophilic aromatic substitution reaction where a hydroxide ion (OH⁻) acts as the nucleophile, attacking one of the carbon atoms bonded to chlorine. The electron-withdrawing nature of the ring nitrogen and the carboxylic acid group activates the C2 and C6 positions towards nucleophilic attack.
Achieving monohydrolysis over di-hydrolysis is a matter of kinetic control. By carefully controlling the stoichiometry of the base, reaction temperature, and time, the reaction can be stopped after the first substitution has occurred preferentially. The positions C2 and C6 are electronically identical, so selectivity is primarily achieved by preventing the second substitution from occurring. A procedure for a similar selective mono-substitution on 2,6-dichloroisonicotinic acid to produce a methoxy derivative provides a strong basis for this selective hydrolysis.[7]
Detailed Experimental Protocol
This protocol is adapted from methodologies for selective nucleophilic substitution on 2,6-dichloroisonicotinic acid.[7]
Reagents & Equipment:
-
2,6-Dichloroisonicotinic Acid (1 equivalent)
-
Sodium Hydroxide (NaOH) solution (e.g., 32% aqueous)
-
Methanol
-
Hydrochloric Acid (HCl) solution (e.g., 25-32%)
-
Reaction vessel with heating and stirring capabilities
-
pH meter or pH paper
-
Filtration apparatus (Büchner funnel)
Procedure:
-
Reaction Setup: Dissolve 2,6-dichloroisonicotinic acid (1 equivalent) in a suitable solvent like methanol.
-
Base Addition: Add a controlled amount of aqueous sodium hydroxide solution (approximately 1.0-1.2 equivalents). The stoichiometry is critical to favor mono-substitution.
-
Heating: Gently heat the stirred mixture, for example, to around 70°C, and maintain for several hours (e.g., 4 hours), monitoring the reaction progress by TLC or LC-MS if possible.[7]
-
Cooling & Acidification: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize and then acidify the solution with hydrochloric acid to a pH of approximately 2-3.
-
Precipitation and Isolation: The target product, this compound, is less soluble in acidic aqueous media and will precipitate out as a solid.
-
Purification: Collect the solid precipitate by filtration, wash with cold water to remove inorganic salts, and then dry under vacuum. The product is typically obtained as a white solid.
Caption: Experimental workflow for the selective hydrolysis step.
Rationale for Procedural Choices
-
Controlled Stoichiometry of Base: Using only a slight excess of one equivalent of NaOH is the most critical factor to prevent the second hydrolysis reaction.
-
Methanol as Co-solvent: Methanol helps to solubilize the organic starting material, creating a homogenous reaction mixture with the aqueous base.
-
Moderate Temperature: Heating increases the reaction rate, but excessive temperatures could lead to the formation of the di-substituted byproduct. 70°C represents a balance between a reasonable reaction time and selectivity.[7]
-
Acidification for Precipitation: The product is a carboxylic acid with a phenolic hydroxyl group. It exists as a soluble carboxylate/phenoxide salt in the basic reaction mixture. Acidification protonates these groups, drastically reducing the molecule's solubility in water and causing it to precipitate, which is an effective method of isolation.
| Parameter | Condition | Rationale |
| Nucleophile | Sodium Hydroxide (NaOH) | Strong nucleophile for aromatic substitution. |
| Stoichiometry | ~1.0-1.2 equivalents of NaOH | Crucial for achieving selective mono-hydrolysis. |
| Temperature | ~70°C | Balances reaction rate with selectivity, minimizing di-substitution. |
| Isolation | Acidification to pH 2-3 | Precipitates the product from the reaction mixture for easy isolation. |
| Table 2: Key parameters for achieving selective monohydrolysis. |
Characterization of the Final Product
Confirmation of the structure and purity of the synthesized this compound is essential. Standard analytical techniques are employed for this purpose.
| Technique | Expected Observations |
| ¹H NMR | The spectrum should show two distinct signals in the aromatic region, corresponding to the two protons on the pyridine ring. An additional broad signal would be expected for the acidic proton of the carboxylic acid and another for the phenolic proton.[8] |
| ¹³C NMR | The spectrum will display six unique carbon signals, corresponding to the six carbons of the substituted pyridine ring. |
| Mass Spec. (MS) | The mass spectrum (e.g., ESI-MS) should show a molecular ion peak [M+H]⁺ or [M-H]⁻ corresponding to the molecular weight of the product (C₆H₄ClNO₃, MW: 173.55 g/mol ), with a characteristic isotopic pattern for the presence of one chlorine atom.[9] |
| Melting Point | A sharp melting point indicates high purity. |
| Table 3: Analytical characterization data for this compound. |
Conclusion
The synthesis of this compound from citrazinic acid is a robust and logical process that hinges on two key transformations: an exhaustive chlorination followed by a kinetically controlled, selective hydrolysis. Understanding the mechanisms and the rationale behind the specific reaction conditions is paramount for achieving high yields and purity. This guide provides the foundational knowledge and practical protocols for researchers and drug development professionals to successfully synthesize this important chemical intermediate, enabling further exploration in the development of novel therapeutics and agrochemicals.
References
- CN103804287B - A kind of preparation method of 2-chloroisonicotinic acid - Google Patents.
-
2,6-Dihydroxypyridine-4-carbox | 153281-25G | SIGMA-ALDRICH | SLS Ireland. SLS Ireland. [Link]
-
High-Purity 2,6-Dichloroisonicotinic Acid: Synthesis, Applications, and Advantages. Autech Industry Co., Limited. [Link]
-
A Convenient Synthesis Of 2,6-Dichlorohomonicotinic Acid - Sycamore Scholars. Indiana State University. [Link]
-
Synthesis of 2-chloronicotinic acid - PrepChem.com. PrepChem.com. [Link]
- CN103848783A - Method for synthesizing 2-chloronicotinic acid by one-step oxidation - Google Patents.
-
Nicotinic acid, 6-hydroxy - Organic Syntheses Procedure. Organic Syntheses. [Link]
-
(PDF) Synthesis of 2-Chloronicotinic Acid Derivatives - ResearchGate. ResearchGate. [Link]
-
2-Chloroisonicotinic acid | C6H4ClNO2 | CID 236985 - PubChem. National Center for Biotechnology Information. [Link]
-
Citrazinic acid - Wikipedia. Wikipedia. [Link]
-
Synthesis of 2-Chloronicotinic Acid Derivatives - Atlantis Press. Atlantis Press. [Link]
- US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride - Google Patents.
-
Dissolution kinetics of the 2,6‐dichloroisonicotinic acid (A) and isonicotinic acid (B). ResearchGate. [Link]
-
Isonicotinic acid, 2-amino-6-chloro-, hydrazide - the NIST WebBook. National Institute of Standards and Technology. [Link]
-
2-Chloro-6-hydroxynicotinic Acid, min 97% (GC), 1 gram. Labsociety. [Link]
-
Cinchoninic acid, 2-hydroxy - Organic Syntheses Procedure. Organic Syntheses. [Link]
-
2,6-Dichloroisonicotinic acid | C6H3Cl2NO2 | CID 94830 - PubChem. National Center for Biotechnology Information. [Link]
- US4144238A - Process for the production of pure white 2-chloronicotinic acid - Google Patents.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. 2,6-Dichloroisonicotinic acid synthesis - chemicalbook [chemicalbook.com]
- 4. scientificlabs.ie [scientificlabs.ie]
- 5. Citrazinic acid - Wikipedia [en.wikipedia.org]
- 6. scbt.com [scbt.com]
- 7. 2-Chloro-6-methoxyisonicotinic acid | 15855-06-8 [m.chemicalbook.com]
- 8. 2-Chloro-6-hydroxynicotinic acid(38025-90-0) 1H NMR [m.chemicalbook.com]
- 9. calpaclab.com [calpaclab.com]
An In-depth Technical Guide to the Thermal Stability of 2-Chloro-6-hydroxyisonicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
This guide provides a comprehensive framework for understanding and evaluating the thermal stability of 2-Chloro-6-hydroxyisonicotinic acid. In the dynamic landscape of pharmaceutical development, a thorough characterization of the thermal properties of active pharmaceutical ingredients (APIs) and key intermediates is not merely a regulatory formality but a cornerstone of process safety, formulation development, and quality control. While specific experimental data for this compound is not extensively documented in publicly available literature, this guide will equip you with the foundational knowledge, theoretical principles, and practical methodologies to conduct a robust thermal stability assessment. We will draw upon established principles of thermal analysis and data from structurally related substituted pyridines to construct a scientifically rigorous approach.
Theoretical Framework: Anticipating the Thermal Behavior of this compound
The thermal stability of an organic molecule is intrinsically linked to its structure, specifically the bond energies and the presence of functional groups that can participate in decomposition reactions. For this compound, we can anticipate a multi-stage decomposition process influenced by its key structural features: the carboxylic acid, the hydroxyl group, and the chloro-substituent on the pyridine ring.
Drawing parallels from related compounds, such as 2-chloronicotinic acid, the initial thermal event is likely to be decarboxylation—the loss of carbon dioxide from the carboxylic acid group. This is a common decomposition pathway for many carboxylic acids. Subsequently, at higher temperatures, fragmentation of the pyridine ring and the release of other volatile products can be expected. The presence of both a chloro and a hydroxyl group on the pyridine ring may influence the decomposition pathway and the stability of the molecule. For instance, studies on other pyridine derivatives have shown decomposition temperatures in the range of 200-300°C. A study on a polyfunctional pyridine derivative reported a decomposition temperature of 217 °C[1].
Hazardous decomposition products are a critical consideration. For halogenated organic compounds, thermal degradation can lead to the formation of toxic and corrosive gases. In the case of this compound, it is plausible that thermal decomposition, particularly under oxidative conditions, could generate nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride (HCl) gas[2][3].
A logical workflow for investigating the thermal stability is essential. This begins with sample preparation and progresses through a series of analytical techniques to build a complete thermal profile.
Caption: Step-by-step DSC experimental workflow.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time. [4][5]It is invaluable for determining the temperature at which a material begins to decompose and for quantifying the mass loss at each decomposition stage.
Protocol for TGA Analysis:
-
Instrumentation: A calibrated Thermogravimetric Analyzer.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a ceramic or platinum TGA pan. [5]3. Experimental Conditions:
-
Temperature Program: Heat the sample from ambient temperature to a high temperature (e.g., 800°C) at a controlled heating rate (e.g., 10°C/min). [4] * Atmosphere: Use an inert atmosphere (e.g., nitrogen) to study thermal decomposition, or an oxidative atmosphere (e.g., air) to investigate thermo-oxidative stability. A typical flow rate is 20-50 mL/min.
-
-
Data Analysis: The TGA curve plots percentage weight loss against temperature. The onset temperature of weight loss indicates the beginning of decomposition. The derivative of the TGA curve (DTG curve) shows the rate of mass loss and can help to distinguish between different decomposition steps. [6] To identify the gaseous products evolved during decomposition, TGA can be coupled with Mass Spectrometry (TGA-MS) or Fourier Transform Infrared Spectroscopy (TGA-FTIR). [5]This provides real-time analysis of the off-gases, allowing for the identification of fragments and confirming the proposed decomposition pathways.
Predicted Thermal Profile and Data Interpretation
Based on the theoretical considerations, a hypothetical thermal profile for this compound can be predicted.
| Analytical Technique | Predicted Observation | Interpretation |
| DSC | Endothermic peak followed by a sharp exothermic peak. | The endotherm would correspond to the melting of the compound. The exotherm indicates the onset of decomposition. The temperature at the onset of the exotherm is a key stability indicator. |
| TGA (Inert Atmosphere) | A multi-step weight loss curve. The initial significant weight loss would likely correspond to decarboxylation. Subsequent weight losses at higher temperatures would be due to the fragmentation of the pyridine ring. | The temperature of the initial weight loss provides the decomposition onset temperature. The percentage of weight loss at each step can be correlated with the loss of specific molecular fragments. |
| TGA-MS / TGA-FTIR | Detection of m/z = 44 (CO2) during the initial decomposition stage. At higher temperatures, detection of fragments corresponding to chlorinated pyridine derivatives, HCl, and nitrogen oxides. | Confirms the decarboxylation step and helps to elucidate the subsequent fragmentation pathways. Provides crucial information on the hazardous nature of the decomposition products. |
Hypothetical TGA Curve:
A hypothetical TGA curve for this compound under an inert atmosphere might show an initial weight loss corresponding to the loss of CO2 (approximately 25% of the total mass), followed by further decomposition at higher temperatures.
Causality Behind Experimental Choices and Trustworthiness of Protocols
The choice of experimental parameters is critical for obtaining meaningful and reproducible data.
-
Heating Rate: A heating rate of 10°C/min is a standard choice that provides a good balance between resolution and experiment time. [4]Faster heating rates can shift decomposition temperatures to higher values, while slower rates can provide better resolution of closely occurring thermal events.
-
Atmosphere: An inert atmosphere is crucial for studying the intrinsic thermal stability of the molecule without the influence of oxidation. Comparing results from inert and oxidative atmospheres can provide insights into the material's susceptibility to thermo-oxidative degradation.
-
Sample Mass: Using a small sample mass (2-10 mg) minimizes thermal gradients within the sample, ensuring that the entire sample experiences the programmed temperature uniformly. [4] The protocols described are self-validating through the use of calibrated instrumentation and standardized procedures. Regular performance verification of the DSC and TGA instruments with certified reference materials is essential to ensure the accuracy and reliability of the data.
Conclusion and Future Directions
This guide provides a robust framework for the comprehensive thermal stability analysis of this compound. By employing the described methodologies, researchers and drug development professionals can obtain critical data to ensure process safety, guide formulation strategies, and meet regulatory requirements.
Future studies should focus on performing these experiments to generate concrete data for this compound. Isothermal TGA studies at various temperatures can provide valuable information on long-term thermal stability. Furthermore, kinetic analysis of the decomposition data can be performed to determine the activation energy and reaction order of the decomposition process, providing a deeper understanding of the degradation mechanism.
References
- am Ende, D.J. et al. (2004). Thermal stability investigation of pyridine substituted tosyl oximes. Thermochimica Acta, 419(1-2), 83-88.
- Fisher Scientific. (2025). Safety Data Sheet: 2-Chloro-6-methoxyisonicotinic acid.
- Jubilant Ingrevia Limited. (2012).
-
ResearchGate. (2025). Thermal stability investigation of pyridine substituted tosyl oximes. Available at: [Link]
- Sigma-Aldrich. (2025).
- Wang, X. et al. (2003). Synthesis of 2-Substituted Pyridines via a Regiospecific Alkylation, Alkynylation, and Arylation of Pyridine N-Oxides. Organic Letters, 5(24), 4586-4588.
- biosensis. (2017).
- Zhang, Q. et al. (2013). Synthesis and thermal stability of a novel polyfunctional pyridine-based derivative featuring amino, nitro, and guanidine groups. Canadian Journal of Chemistry, 91(9), 834-839.
-
PubChem. 2-Chloronicotinic acid. Available at: [Link]
-
Organic Syntheses. 6-Hydroxynicotinic acid. Available at: [Link]
- MDPI. (2024). Application of Simultaneous and Coupled Thermal Analysis Techniques in Studies on the Melting Process, Course of Pyrolysis and Oxidative Decomposition of Fused Triazinylacetohydrazides. Molecules, 29(2), 433.
- PubMed. (1987). Studies on the decomposition of the oxime HI 6 in aqueous solution. Archives of Toxicology, 61(1), 70-75.
- Elsevier. (2020). Thermal stability of deep eutectic solvents by thermogravimetric analysis. Journal of Molecular Liquids, 304, 112738.
- UCL Discovery. (2015). The thermal behaviour of benzoic acid : isonicotinamide binary co-crystals.
-
ResearchGate. Thermogravimetric analysis (TGA) data showing weight loss of I (solid...). Available at: [Link]
- Atlantis Press. (2017). Synthesis of 2-Chloronicotinic Acid Derivatives. Proceedings of the 2016 5th International Conference on Energy, Environment and Construction Engineering (ICEECE 2016).
-
SpecAU. 2-Chloro-6-hydroxynicotinic Acid. Available at: [Link]
- NIH. (2012). Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. Biophysical Chemistry, 161, 37-46.
- Benchchem. A Theoretical Guide to the Thermogravimetric Analysis of 2,6-Dichlorophenylacetic Acid.
-
PubChem. 2-Chloronicotinic acid. Available at: [Link]
- Atlantis Press. (2017).
- Science.gov.
- NIH. (2016). The physical chemistry of high-sensitivity differential scanning calorimetry of biopolymers. Biophysical Reviews, 8(4), 367-380.
- ResearchGate. Thermogravimetric analysis of W(CO)6: (A)
- ACS Publications. (2001). Analysis of Oxidative Degradation Products of 2,4,6-trichlorophenol Treated With Air Ions. Analytical Chemistry, 73(14), 3506-3510.
- NIH. (2009). Differential scanning calorimetry and fluorescence study of lactoperoxidase as a function of guanidinium-HCl, urea and pH. The Protein Journal, 28(3-4), 145-154.
- PubMed. (2007). High pressure differential scanning calorimetry investigations on the pressure dependence of the melting of paracetamol Polymorphs I and II. Journal of Pharmaceutical Sciences, 96(11), 3049-3057.
- Royal Society of Chemistry. (1997). Temperature-programmed decomposition of [Mo(CO)6]: indication of surface reactions and cluster formation. Journal of the Chemical Society, Dalton Transactions, (18), 3429-3435.
- PubMed. (2006). Infrared spectroscopy and differential scanning calorimetry studies of binary combinations of cis-6-octadecenoic acid and octadecanoic acid. Chemistry and Physics of Lipids, 144(1), 37-49.
- NIH. (2024). Gas-Phase Characterization of Adipic Acid, 6-Hydroxycaproic Acid, and Their Thermal Decomposition Products by Rotational Spectroscopy. The Journal of Physical Chemistry A, 128(3), 649-657.
Sources
An In-Depth Technical Guide to the Prospective X-ray Crystal Structure of 2-Chloro-6-hydroxyisonicotinic Acid
Foreword: The Scientific Imperative
For researchers, scientists, and drug development professionals, the precise three-dimensional arrangement of atoms within a molecule is paramount. It is the bedrock upon which we build our understanding of molecular interactions, predict biological activity, and design novel therapeutics. 2-Chloro-6-hydroxyisonicotinic acid, a substituted pyridine derivative, belongs to a class of compounds with significant potential in medicinal chemistry and materials science. Its unique combination of a halogen bond donor (chlorine), a hydrogen bond donor/acceptor (hydroxyl group), and a carboxylic acid moiety suggests a rich and complex solid-state chemistry.
This guide provides a comprehensive technical framework for the determination and analysis of the X-ray crystal structure of this compound. While a definitive published structure is not yet publicly available, this document leverages crystallographic data from closely related analogues, established synthetic routes, and spectroscopic principles to present a robust, predictive, and actionable methodology. We will not merely list steps but delve into the causality behind experimental choices, ensuring a self-validating system of protocols from synthesis to structural refinement.
Synthesis and Material Preparation: The Foundation of Quality Crystals
The journey to a high-quality crystal structure begins with the synthesis of pure, well-characterized starting material. Several synthetic pathways can be envisaged for this compound, primarily drawing from established transformations of pyridine rings.
Proposed Synthetic Strategy
A plausible and efficient route commences with the commercially available 2,6-dichloroisonicotinic acid. This strategy involves a nucleophilic aromatic substitution to selectively replace one chlorine atom with a hydroxyl group.
Caption: Proposed synthesis of this compound.
Experimental Protocol: Synthesis of this compound
-
Dissolution: Dissolve 2,6-dichloroisonicotinic acid in an aqueous solution of sodium hydroxide at a controlled, sub-ambient temperature to favor monosubstitution.
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the formation of the desired monosubstituted product and minimize the formation of 2,6-dihydroxyisonicotinic acid.
-
Acidification: Upon completion, carefully acidify the reaction mixture with hydrochloric acid to a pH of approximately 2-3. This will precipitate the product.
-
Isolation and Purification: Filter the precipitate, wash with cold deionized water to remove inorganic salts, and dry under vacuum.
-
Recrystallization: Further purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water mixture) to obtain material of >98% purity, which is crucial for successful crystallization.
Spectroscopic Characterization
Prior to crystallization attempts, the identity and purity of the synthesized compound must be unequivocally confirmed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectra should be acquired. The ¹H NMR spectrum is expected to show distinct signals for the two aromatic protons on the pyridine ring, as well as exchangeable protons from the hydroxyl and carboxylic acid groups.
-
Infrared (IR) Spectroscopy: The IR spectrum will be critical in confirming the presence of key functional groups, particularly the O-H stretches of the carboxylic acid and the pyridone tautomer, and the C=O stretches.
-
Mass Spectrometry (MS): High-resolution mass spectrometry will confirm the molecular weight and elemental composition of the synthesized compound.
Crystallization: The Art of Inducing Order
Obtaining single crystals suitable for X-ray diffraction is often the most challenging step. A systematic approach employing various crystallization techniques is essential.
Table 1: Recommended Crystallization Techniques
| Technique | Description | Rationale |
| Slow Evaporation | A solution of the compound is left undisturbed in a loosely covered container, allowing the solvent to evaporate slowly. | Simple and effective for a wide range of compounds. The gradual increase in concentration promotes slow crystal growth. |
| Vapor Diffusion | A concentrated solution of the compound is placed in a sealed container with a larger reservoir of a miscible "anti-solvent" in which the compound is less soluble. | The slow diffusion of the anti-solvent into the compound's solution gradually reduces its solubility, promoting crystallization. |
| Cooling | A saturated solution of the compound at an elevated temperature is slowly cooled. | The decrease in temperature reduces the solubility of the compound, leading to crystallization. |
Experimental Protocol: Crystallization Screening
-
Solvent Screening: Begin by assessing the solubility of this compound in a range of solvents of varying polarities (e.g., water, ethanol, methanol, acetone, ethyl acetate, and mixtures thereof).
-
Technique Application: Based on the solubility data, set up crystallization trials using the techniques outlined in Table 1.
-
Optimization: Vary parameters such as concentration, temperature, and the choice of anti-solvent to optimize the size and quality of the crystals.
Single-Crystal X-ray Diffraction: Unveiling the Atomic Architecture
Once suitable single crystals are obtained, the next step is to analyze them using X-ray diffraction to determine the arrangement of atoms in the crystal lattice.
Caption: Workflow for single-crystal X-ray diffraction analysis.
Experimental Protocol: Data Collection and Structure Solution
-
Crystal Mounting: A well-formed single crystal is mounted on a goniometer head.
-
Data Collection: The crystal is exposed to a monochromatic X-ray beam, and the diffraction pattern is collected on a detector as the crystal is rotated. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal motion.
-
Unit Cell Determination and Space Group Assignment: The positions of the diffraction spots are used to determine the dimensions of the unit cell and the crystal system. Systematic absences in the diffraction data are used to assign the space group.
-
Structure Solution: The phases of the structure factors are determined using methods such as direct methods or Patterson methods to generate an initial electron density map.
-
Structure Refinement: The initial atomic model is refined against the experimental data to improve the fit and obtain the final, accurate crystal structure.
Structural Analysis and Interpretation: From Data to Insight
The refined crystal structure provides a wealth of information. Based on analogous structures, we can anticipate several key features for this compound.
Tautomerism: The Pyridone vs. Pyridinol Form
A critical aspect of the structure will be the tautomeric form adopted in the solid state. The molecule can exist as the 6-hydroxy-pyridine form or the 6-pyridone form. Based on studies of related hydroxypyridines, the pyridone tautomer is often more stable in the crystalline state due to its ability to form robust hydrogen-bonded dimers.
Hydrogen Bonding and Supramolecular Assembly
The presence of the carboxylic acid and the pyridone/pyridinol moiety will undoubtedly lead to a rich network of hydrogen bonds. We can predict the formation of strong O-H···O and N-H···O hydrogen bonds, which will likely be the primary drivers of the crystal packing. The formation of hydrogen-bonded synthons, such as the classic carboxylic acid dimer, is highly probable.
Halogen Bonding
The chlorine atom at the 2-position can act as a halogen bond donor, interacting with Lewis basic sites on neighboring molecules. This interaction, though weaker than hydrogen bonding, can play a significant role in directing the overall crystal packing.
Table 2: Predicted Crystallographic Parameters (based on analogues)
| Parameter | Predicted Value/System | Rationale from Analogues |
| Crystal System | Monoclinic or Orthorhombic | Many substituted nicotinic acids crystallize in these systems (e.g., 2-chloronicotinic acid is monoclinic). |
| Space Group | Centrosymmetric (e.g., P2₁/c) | The presence of inversion centers is common for achiral molecules that form hydrogen-bonded dimers. |
| Key Bond Lengths | C-Cl: ~1.74 Å, C=O (pyridone): ~1.25 Å, C-O (hydroxyl): ~1.36 Å | Based on standard bond lengths and data from related crystal structures. |
| Hydrogen Bonding | Strong O-H···O and N-H···O interactions | Expected due to the functional groups present. |
Conclusion and Future Directions
This technical guide provides a comprehensive roadmap for the synthesis, crystallization, and structural determination of this compound. By leveraging data from analogous compounds and established methodologies, researchers can approach this challenge with a high degree of confidence. The determination of this crystal structure will provide invaluable insights into the interplay of hydrogen and halogen bonding in directing molecular assembly and will be a significant contribution to the fields of crystal engineering and medicinal chemistry. The resulting structural data will serve as a crucial starting point for computational studies and the rational design of new materials and pharmaceutical agents.
References
-
Energetics and Structure of Hydroxynicotinic Acids. Crystal Structures of 2-, 4-, 6-hydroxynicotinic and 5-chloro-6-hydroxynicotinic Acids. The Journal of Physical Chemistry B.[Link]
-
PubChem: 2-Chloronicotinic acid. National Center for Biotechnology Information.[Link]
-
PubChem: 6-Chloronicotinic acid. National Center for Biotechnology Information.[Link]
-
PubChem: 2,6-Dichloroisonicotinic acid. National Center for Biotechnology Information.[Link]
-
Synthesis of 2-chloronicotinic acid. PrepChem.[Link]
-
Nicotinic acid, 6-hydroxy-. Organic Syntheses.[Link]
-
Cambridge Crystallographic Data Centre (CCDC). CCDC Website.[Link]
Theoretical Calculations on the Electronic Structure of 2-Chloro-6-hydroxyisonicotinic Acid: A Quantum Chemical Approach for Drug Development
An In-Depth Technical Guide
This guide provides a comprehensive walkthrough of the theoretical and computational methodologies used to elucidate the electronic structure of 2-Chloro-6-hydroxyisonicotinic acid. Tailored for researchers, computational chemists, and professionals in drug development, this document moves beyond a simple recitation of protocols. It delves into the causality behind methodological choices, ensuring a robust and self-validating approach to computational analysis. Our objective is to bridge the gap between raw computational output and actionable chemical insights, leveraging modern electronic structure methods to predict molecular behavior and guide rational drug design.
Part 1: Foundational Principles and Strategic Importance
This compound is a substituted pyridine derivative. The pyridine ring is a common scaffold in pharmaceuticals due to its ability to engage in various intermolecular interactions. Understanding the molecule's electronic structure is paramount as it governs its reactivity, stability, pharmacokinetic properties, and mechanism of action at a molecular level.[1][2] By calculating and analyzing descriptors such as molecular orbital energies, charge distributions, and electrostatic potential, we can predict sites susceptible to metabolic attack, key interaction points for receptor binding, and overall bioavailability.[3][4]
The workhorse for this analysis is Density Functional Theory (DFT) , a computational quantum mechanical modeling method that investigates the electronic structure of many-body systems.[5] DFT offers a favorable balance between computational cost and accuracy, making it an indispensable tool in modern computational chemistry.[3][5] It allows us to determine the properties of a multi-electron system using functionals of the spatially dependent electron density.[5] The accuracy of DFT is critically dependent on the judicious selection of functionals and basis sets, a choice that must be guided by the specific chemical nature of the system under study.[3]
Part 2: The Computational Workflow: From Structure to Insight
A reliable computational analysis is not a black box. It is a systematic process where each step validates the next. The following workflow is designed to be a self-validating system, culminating in a rich dataset that can be confidently used for higher-level simulations like molecular docking or QSAR studies.
Caption: A validated workflow for theoretical electronic structure analysis.
Protocol 1: Geometry Optimization and Vibrational Analysis
The foundation of any electronic structure calculation is an accurate molecular geometry. All subsequent properties are calculated from this optimized, lowest-energy structure.
Causality: An unoptimized or high-energy conformation will yield incorrect electronic properties, leading to flawed interpretations. A frequency calculation is a critical validation step; the absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.[6]
Methodology:
-
Structure Input: Obtain the 3D structure of this compound. A convenient source is the PubChem database (CID 134570) or by converting its canonical SMILES string (C1=C(C(=O)N=C(C1)Cl)O) using a molecular editor.[7]
-
Software and Method Selection:
-
Software: Utilize a quantum chemistry package such as ORCA, Gaussian, or GAMESS.[8][9][10] ORCA is a powerful and often faster-than-alternatives option that is free for academic use.[9][10]
-
Functional: The B3LYP hybrid functional is a robust choice for organic molecules, providing a good balance of accuracy and computational efficiency.[11]
-
Basis Set: The 6-311++G(d,p) basis set is recommended. The ++ indicates the inclusion of diffuse functions on both heavy atoms and hydrogens, which are crucial for accurately describing lone pairs and potential hydrogen bonding. The (d,p) denotes polarization functions, which allow for more flexibility in orbital shape.
-
-
Execution (Example ORCA Input):
-
Validation: After the calculation completes, inspect the output file. Confirm that the optimization converged successfully and check the frequency results. There should be zero imaginary frequencies.
Protocol 2: Calculation of Key Electronic Descriptors
With the validated optimized geometry, we can now calculate the electronic properties that provide chemical insight.
Methodology:
-
Frontier Molecular Orbitals (FMOs):
-
Concept: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The HOMO energy relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap (ΔE = ELUMO – EHOMO) is an indicator of kinetic stability; a smaller gap suggests the molecule is more reactive.[11][12]
-
Calculation: These orbital energies are a standard output of the DFT calculation performed in Protocol 1. No additional input is typically needed.
-
-
Molecular Electrostatic Potential (MEP):
-
Concept: The MEP is a 3D map of the electrostatic potential on the molecule's electron density surface. It visually identifies regions of positive and negative potential, corresponding to sites susceptible to nucleophilic and electrophilic attack, respectively. This is invaluable for predicting non-covalent interactions in a biological context.
-
Calculation: This is typically a post-processing step on the optimized geometry. In the chosen software, a keyword like MEP or a separate utility will generate the necessary data for visualization.
-
-
Natural Bond Orbital (NBO) Analysis:
-
Concept: NBO analysis provides a detailed picture of charge distribution by calculating the charges on each atom. This is more sophisticated than simpler Mulliken charges and gives a better representation of the delocalized electronic structure, intramolecular charge transfer, and hyperconjugative interactions.[13]
-
Calculation: NBO analysis is requested with a specific keyword in the input file (e.g., NBO in Gaussian).
-
Protocol 3: Validation via Spectroscopic Simulation
A powerful way to validate the chosen computational method (functional and basis set) is to simulate spectroscopic data and compare it to experimental results, if available.[13] Strong agreement builds confidence in the predictive power of the theoretical model.
Methodology:
-
IR Spectrum: The vibrational frequencies calculated in Protocol 1 can be used to generate a theoretical IR spectrum. The calculated frequencies are often systematically higher than experimental values, so a scaling factor (e.g., ~0.967 for B3LYP) is typically applied for better comparison.[13]
-
NMR Spectrum: Chemical shifts (1H and 13C) can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method.[13] These calculations are performed on the optimized geometry and compared against known NMR data for validation.
-
UV-Vis Spectrum: Electronic transitions, which correspond to peaks in a UV-Vis spectrum, can be simulated using Time-Dependent DFT (TD-DFT). This calculation provides the excitation energies and oscillator strengths of the lowest-energy electronic transitions.[14]
Part 3: Data Presentation and Interpretation
Calculated Electronic Properties of this compound
| Parameter | Description | Calculated Value (a.u.) | Calculated Value (eV) | Significance for Drug Development |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | (Value from calculation) | (Value from calculation) | Indicates electron-donating ability; related to oxidation potential. |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | (Value from calculation) | (Value from calculation) | Indicates electron-accepting ability; related to reduction potential. |
| ΔE (Gap) | HOMO-LUMO Energy Gap | (Value from calculation) | (Value from calculation) | Index of chemical reactivity and kinetic stability. A smaller gap implies higher reactivity. |
| Dipole Moment | Measure of the net molecular polarity | (Value from calculation) | (Value from calculation) | Influences solubility, membrane permeability, and protein-ligand interactions. |
| Ionization Potential (IP) | Energy required to remove an electron (≈ -EHOMO) | (Value from calculation) | (Value from calculation) | Fundamental measure of chemical reactivity. |
| Electron Affinity (EA) | Energy released when an electron is added (≈ -ELUMO) | (Value from calculation) | (Value from calculation) | Fundamental measure of chemical reactivity. |
(Note: The actual values would be populated from the output of the DFT software.)
Interpretation of Results:
-
FMO Analysis: The spatial distribution of the HOMO and LUMO orbitals reveals the most probable locations for electron donation and acceptance. For this compound, one would expect the HOMO to be localized on the electron-rich hydroxy-substituted pyridine ring, while the LUMO may have significant contributions from the electron-withdrawing carboxylic acid and chlorine groups.
-
MEP Map: The MEP map would likely show a negative potential (red/yellow) around the oxygen atoms of the hydroxyl and carboxyl groups, and the nitrogen of the pyridine ring, indicating these are prime sites for hydrogen bonding or interaction with positive centers in a receptor. A positive potential (blue) might be found near the hydrogen atoms.
-
NBO Charges: The NBO analysis would quantify the charge on each atom, confirming the electron-withdrawing effects of the chlorine and carboxylic acid groups and the electron-donating effect of the hydroxyl group. This detailed charge landscape is critical for parameterizing molecular mechanics force fields used in subsequent molecular dynamics or docking simulations.
By synthesizing these data points, a comprehensive electronic portrait of this compound emerges. This portrait allows researchers to make informed hypotheses about its chemical behavior and biological activity, thereby guiding more efficient and targeted drug discovery efforts.
References
- Computational Analysis of Molecular Orbitals using DFT: A Theoretical Study. (2025). Deep Science Publishing.
- GAMESS, Gaussian - software for Quantum Chemistry. Agile Molecule.
- Theoretical Study of Electronic Properties of Pyridine, Pyrimidine, Pyrazine and Pyridazine via Density Functional Theory. (2019).
- Electronic Structure Determination of Pyridine N-Heterocyclic Carbene Iron Dinitrogen Complexes and Neutral Ligand Deriv
- Application of Density Functional Theory to Molecular Engineering of Pharmaceutical Formul
- Theoretical Investigation of Pyridine Derivatives as High Energy Materials.
- What is a good replacement for Gaussian? (2021).
- Density functional theory. Wikipedia.
- DFT study of low-energy electron interaction with pyridine, pyrazine and their halo deriv
- Comparison of DFT Methods for Molecular Orbital Eigenvalue Calculations.
- ORBITALS FROM MOLECULAR ORBITAL AND DENSITY FUNCTIONAL THEORIES FOR IONIC SYSTEMS. World Scientific Publishing.
- Computational Chemistry Using Modern Electronic Structure Methods.
- ORCA - FACCTs.
- Structural, elastic and electronic properties of atomically thin pyridyne: theoretical predictions. RSC Publishing.
- Study by computational methods of the electronic structure of a series of organic molecules and their charge transfer complexes. (2024).
- This compound. ChemicalBook.
- Computational Chemistry Using Modern Electronic Structure Methods. (2025).
- Automation of computational chemistry tasks using GAMESS, Orca, PSI4 and Gaussian. GitHub.
- Computational Chemistry Approach for the Investigation of Structural, Electronic, Chemical and Quantum Chemical Facets of Twelve Biginelli Adducts. (2021). Journal of Applied Organometallic Chemistry.
- Is there any alternate for gaussian software? (2015).
- Modern Computational Organic Chemistry. Baran Lab, Scripps Research.
- 2-Chloronicotinic acid. PubChem.
- 2- Chloro Isonicotinic Acid. Veer-Chemie.
- 2-chloro-6-methoxyisonicotinic acid, 2-(p-chlorophenyl)hydrazide. SpectraBase.
- 2-Chloroisonicotinic acid. PubChem.
- Intramolecular Hydrogen Bonding in N 6 -Substituted 2-Chloroadenosines: Evidence
- 2-Chloronicotinic acid Safety D
- UV-vis, IR and 1H NMR spectroscopic studies and characterization of ionic-pair crystal violet-oxytetracycline. PubMed.
- Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine. PubMed Central.
- A Combined NMR and UV–Vis Approach to Evaluate Radical Scavenging Activity of Rosmarinic Acid and Other Polyphenols. (2023). MDPI.
Sources
- 1. Electronic Structure Determination of Pyridine N-Heterocyclic Carbene Iron Dinitrogen Complexes and Neutral Ligand Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Density functional theory - Wikipedia [en.wikipedia.org]
- 6. baranlab.org [baranlab.org]
- 7. 38025-90-0 CAS MSDS (2-Chloro-6-hydroxynicotinic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. GAMESS, Gaussian - software for Quantum Chemistry [biomolecular-modeling.com]
- 9. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]
- 10. ORCA - FACCTs [faccts.de]
- 11. researchgate.net [researchgate.net]
- 12. Computational Analysis of Molecular Orbitals using DFT: A Theoretical Study | Deep Science Publishing [deepscienceresearch.com]
- 13. Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
An In-Depth Technical Guide to 2-Chloro-6-hydroxyisonicotinic Acid: From Historical Synthesis to Modern Applications
This guide provides a comprehensive technical overview of 2-Chloro-6-hydroxyisonicotinic acid, a key heterocyclic intermediate in pharmaceutical and agrochemical research. We will delve into its historical synthesis, exploring the chemical logic that led to its creation, and provide detailed, field-proven experimental protocols. This document is intended for researchers, scientists, and drug development professionals seeking to understand and utilize this versatile molecule.
Introduction: The Significance of Substituted Pyridine Carboxylic Acids
Pyridine carboxylic acids and their derivatives are fundamental scaffolds in medicinal chemistry and materials science.[1] The strategic placement of substituents on the pyridine ring allows for the fine-tuning of a molecule's physicochemical properties, influencing its biological activity, solubility, and metabolic stability. This compound, with its chloro, hydroxyl, and carboxylic acid functionalities, represents a trifecta of reactive sites, making it a valuable building block for the synthesis of more complex molecules.
Historical Context and Postulated Discovery
While a singular "discovery" paper for this compound is not prominent in the historical literature, its synthesis can be logically inferred from the well-established chemistry of its precursors. The journey to this molecule likely began with the exploration of citrazinic acid (2,6-dihydroxyisonicotinic acid), a compound first synthesized in the late 19th century.[2] The subsequent development of chlorination and selective dechlorination reactions for pyridine systems in the 20th century provided the necessary tools for the targeted synthesis of asymmetrically substituted pyridines like this compound.
The most probable synthetic route, and the one that forms the basis of modern preparations, involves a two-step process from citrazinic acid:
-
Exhaustive Chlorination: Conversion of both hydroxyl groups of citrazinic acid to chloro groups to yield 2,6-dichloroisonicotinic acid.
-
Selective Dechlorination: Partial and regioselective removal of one chlorine atom to introduce the hydroxyl group, yielding the target molecule.
This strategic approach highlights the evolution of synthetic organic chemistry, where chemists learned to control reactivity to achieve specific molecular architectures.
Physicochemical Properties and Characterization
A thorough understanding of a molecule's physical and chemical properties is paramount for its effective use in research and development.
| Property | Value | Source |
| Molecular Formula | C₆H₄ClNO₃ | N/A |
| Molecular Weight | 173.55 g/mol | N/A |
| Appearance | Off-white to pale yellow solid | Inferred |
| Melting Point | >300 °C (decomposes) | Inferred from related compounds |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF), sparingly soluble in water. | Inferred |
| CAS Number | 38025-90-0 (for the related 2-chloro-6-hydroxynicotinic acid) | [3] |
Spectroscopic Characterization (Predicted)
-
¹H NMR: The proton NMR spectrum is expected to show two singlets in the aromatic region, corresponding to the two protons on the pyridine ring. The chemical shifts would be influenced by the electron-withdrawing nature of the chlorine and carboxylic acid groups and the electron-donating effect of the hydroxyl group. A broad singlet at a downfield chemical shift (>10 ppm) would be indicative of the carboxylic acid proton, and another broad singlet would correspond to the hydroxyl proton.
-
¹³C NMR: The carbon NMR spectrum would display six distinct signals. The carbonyl carbon of the carboxylic acid would appear significantly downfield (around 165-175 ppm). The carbon atoms attached to the chlorine and hydroxyl groups would also have characteristic chemical shifts, influenced by the electronegativity of these substituents. The remaining pyridine ring carbons would resonate in the aromatic region.[7][8]
-
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a very broad absorption in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the hydrogen-bonded carboxylic acid.[6][9][10] A strong carbonyl (C=O) stretching vibration would be observed around 1700-1730 cm⁻¹. Additional peaks corresponding to C=C and C-N stretching of the pyridine ring, as well as C-Cl and C-O stretching, would also be present.[11]
-
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) and a characteristic M+2 peak with approximately one-third the intensity of the M⁺ peak, which is indicative of the presence of a single chlorine atom. Fragmentation patterns would likely involve the loss of CO₂, H₂O, and HCl.
Synthesis and Experimental Protocols
The following section details a robust, two-step synthesis of this compound starting from citrazinic acid.
Workflow for the Synthesis of this compound
Caption: Synthetic pathway from Citrazinic Acid to this compound.
Step 1: Synthesis of 2,6-Dichloroisonicotinic Acid
This procedure is adapted from established methods for the chlorination of dihydroxypyridines.[12][13][14]
Causality: Phosphorus oxychloride (POCl₃) is a powerful chlorinating agent for converting hydroxyl groups on heterocyclic rings to chloro groups. The addition of a quaternary ammonium salt like tetramethylammonium chloride can facilitate the reaction.
Protocol:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a nitrogen inlet, combine citrazinic acid (1.0 eq) and tetramethylammonium chloride (1.0-1.05 eq).
-
Reagent Addition: Carefully add phosphorus oxychloride (excess, ~3-4 eq) to the flask under a nitrogen atmosphere.
-
Heating: Heat the reaction mixture to 120-135 °C and maintain this temperature for 10-12 hours. The reaction should be monitored by TLC or LC-MS.
-
Quenching: After the reaction is complete, cool the mixture to room temperature. Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Isolation: The product, 2,6-dichloroisonicotinic acid, will precipitate as a solid. Collect the solid by vacuum filtration and wash it with cold water.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water.
Self-Validation: The identity and purity of the 2,6-dichloroisonicotinic acid should be confirmed by melting point determination and spectroscopic analysis (¹H NMR, ¹³C NMR). The expected ¹H NMR spectrum in DMSO-d₆ shows a singlet at approximately 7.85 ppm for the two equivalent pyridine protons.[12]
Step 2: Synthesis of this compound
This protocol is based on the selective dechlorination of dichloropyridines.[15]
Causality: Hydrazine hydrate is used as a reducing agent to remove a chlorine atom. The presence of a copper catalyst, such as copper(II) sulfate, is often necessary to facilitate this type of reductive dehalogenation. The reaction is performed under basic conditions, followed by acidification to yield the final product.
Protocol:
-
Reaction with Hydrazine: In a round-bottom flask, suspend 2,6-dichloroisonicotinic acid (1.0 eq) in an excess of hydrazine hydrate (15-20 eq).
-
Heating: Heat the mixture to 45-65 °C for a specified period, monitoring the reaction by TLC.
-
Removal of Excess Hydrazine: After the initial reaction, remove the excess hydrazine hydrate under reduced pressure.
-
Catalytic Dechlorination: Dissolve the resulting residue in water and heat to 95-100 °C. Slowly add an aqueous solution of copper(II) sulfate (1.5-2.1 eq).
-
Basification: After the addition of the copper sulfate solution, adjust the pH of the mixture to 9-12 with an aqueous solution of sodium hydroxide.
-
Acidification and Isolation: Cool the reaction mixture and then carefully acidify it with a mineral acid (e.g., HCl) until the product precipitates. Collect the solid this compound by vacuum filtration and wash with cold water.
-
Purification: The crude product can be further purified by recrystallization.
Self-Validation: The final product should be characterized by melting point and a full suite of spectroscopic methods (¹H NMR, ¹³C NMR, IR, and MS) to confirm its structure and purity.
Applications in Research and Development
This compound is a valuable intermediate in the synthesis of a wide range of biologically active molecules.
Pharmaceutical Research
The presence of multiple functional groups allows for diverse chemical modifications, making it an attractive starting material for the synthesis of novel drug candidates. Its derivatives have been explored for various therapeutic areas.
Agrochemical Research
Substituted pyridine carboxylic acids are also important in the development of new herbicides and pesticides. The specific substitution pattern of this compound can be exploited to design molecules with selective activity against target pests or weeds.
Conclusion
This compound, while not having a celebrated moment of discovery, represents a significant tool in the arsenal of synthetic chemists. Its logical synthesis from readily available starting materials and its versatile reactivity make it a cornerstone for the development of new molecules with potential applications in medicine and agriculture. The detailed protocols and characterization data provided in this guide are intended to empower researchers to confidently utilize this important heterocyclic building block in their own investigations.
References
- Google Patents. CN103804287B - A kind of preparation method of 2-chloroisonicotinic acid.
-
Sarex. 2,6-Dichloroisonicotinic Acid (2,6-Dichloropyridine-4-carboxylic acid). [Link]
-
PubChem. 2,6-Dichloroisonicotinic acid. [Link]
-
ResearchGate. 13C-NMR spectrum of (4). [Link]
-
ResearchGate. The chemistry of citrazinic acid (2,6-dihydroxyisonicotinic acid). [Link]
-
PMC. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. [Link]
- Google Patents. CN108164458B - Synthetic method of citrazinic acid.
-
ChemRxiv. Dearomative Selective Reduction of Structurally Diverse N-Heteroarenes Enabled by Titanium Catalysis. [Link]
-
Wikipedia. Citrazinic acid. [Link]
-
EMBL-EBI. 2,6-dichloroisonicotinic acid (CHEBI:73179). [Link]
- Google Patents. US2752354A - Process for preparing citrazinamide and citrazinic acid.
-
CABI Digital Library. Preparation of 2,3rDichloropyridine by Selective Dechlorination of 2,3,6rTrichloropyridine. [Link]
-
Taylor & Francis Online. Synthesis of Isoxazole-5(4H)-ones Using Citrazinic Acid as an Organocatalyst in Aqueous Conditions. [Link]
- Google Patents. US8575350B2 - Process for producing pyridine carboxylic acids.
-
The Royal Society of Chemistry. [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. [Link]
- Google Patents.
-
ACS Publications. Synthesis and decarboxylation of pyridinecarboxylic acids from pyridoxol. [Link]
-
Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]
-
ResearchGate. Pyridinecarboxylic Acids. [Link]
- Google Patents. US3657259A - Process for the production of pyridine carboxylic acids.
- Google Patents.
- Google Patents. US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride.
- Google Patents. CN111004184A - Synthesis process of 4, 6-dichloropyrimidine.
-
ResearchGate. Scheme 7. Selective reduction reactions of dichlorohydroxyketones and.... [Link]
-
NIST. 2,6-Dihydroxyisonicotinic acid. [Link]
-
Chemistry LibreTexts. 20.9: Spectroscopy of Carboxylic Acids and Nitriles. [Link]
-
Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]
- Google Patents.
-
Chemistry LibreTexts. 21.11: Spectroscopy of Carboxylic Acid Derivatives. [Link]
-
Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. [Link]
-
Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]
-
Química Organica.org. IR Spectrum: Carboxylic Acids. [Link]
-
University of Puget Sound. 13-C NMR Chemical Shift Table.pdf. [Link]
Sources
- 1. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. 2-Chloro-6-hydroxynicotinic acid(38025-90-0) 1H NMR spectrum [chemicalbook.com]
- 4. 2-Chloro-4-pyridinecarboxylic acid(6313-54-8) 13C NMR spectrum [chemicalbook.com]
- 5. 2-Chloro-4-pyridinecarboxylic acid(6313-54-8) 1H NMR spectrum [chemicalbook.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. IR Spectrum: Carboxylic Acids [quimicaorganica.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. 2,6-Dichloroisonicotinic acid synthesis - chemicalbook [chemicalbook.com]
- 13. 2,6-Dichloroisonicotinic acid CAS#: 5398-44-7 [m.chemicalbook.com]
- 14. researchgate.net [researchgate.net]
- 15. CN103804287B - A kind of preparation method of 2-chloroisonicotinic acid - Google Patents [patents.google.com]
Introduction to a Key Building Block: 2-Chloro-6-hydroxyisonicotinic Acid
An In-Depth Technical Guide to Commercial Suppliers of 2-Chloro-6-hydroxyisonicotinic Acid for Research
As a Senior Application Scientist, this guide provides researchers, scientists, and drug development professionals with a comprehensive overview of sourcing this compound. The focus is on ensuring scientific integrity by selecting high-quality reagents, a critical first step for any successful research endeavor. We will explore the supplier landscape, quality control benchmarks, and safe handling protocols for this versatile chemical intermediate.
This compound (CAS No. 66472-77-9) is a substituted pyridine derivative that serves as a vital intermediate in synthetic organic chemistry. Its unique structure, featuring a pyridine ring with chloro, hydroxyl, and carboxylic acid functional groups, makes it a valuable precursor for a wide range of complex molecules. This compound is particularly significant in pharmaceutical and agricultural research.[1] It is leveraged in the development of novel anti-inflammatory and antimicrobial drugs and plays a role in the synthesis of modern herbicides and pesticides.[1] The stability and reactivity of this compound make it an essential tool for chemists designing innovative therapeutic agents.[1]
Caption: Chemical Structure of this compound.
Part 1: Analysis of Commercial Suppliers
Selecting a supplier is a decision that balances cost, quality, and reliability. For research purposes, purity and documentation are non-negotiable. Below is a comparative table of several vendors who list this compound. Researchers should always verify current specifications and availability directly with the supplier.
| Supplier | Purity Specification | CAS Number | Noteworthy Details |
| TCI America | 97.0+% | 38025-90-0 | A well-established supplier for research chemicals, often available through distributors like Fisher Scientific.[2] |
| Chem-Impex | ≥ 97% (GC) | 38025-90-0 | Provides key physical and chemical properties and highlights its role as an intermediate.[1] |
| CP Lab Chemicals | min 97% (GC) | 38025-90-0* | Specifies the product is for professional research and industrial use only, not for consumer or medical use.[3] |
| Sigma-Aldrich | AldrichCPR | 22282-72-0** | This supplier offers a related compound, 2-Hydroxyisonicotinic acid, and notes that for some unique chemicals, the buyer is responsible for confirming identity and purity.[4] |
*Note on Isomers: The user requested "2-Chloro-6-hydroxyiso nicotinic acid". The most commonly listed commercial product is 2-Chloro-6-hydroxynicotinic acid (CAS 38025-90-0). Isonicotinic acid is pyridine-4-carboxylic acid, while nicotinic acid is pyridine-3-carboxylic acid. Researchers must ensure they are ordering the correct isomer for their synthetic route. The information provided primarily pertains to the nicotinic acid variant due to commercial availability.
**Note on Related Compounds: Some suppliers, like Sigma-Aldrich and TCI, also offer related building blocks such as 2-Hydroxyisonicotinic acid, which may be relevant for alternative synthetic strategies.[4][5]
Part 2: Scientific Integrity: Quality, Handling, and Application
A researcher's confidence in their results begins with the quality of their starting materials. A rigorous supplier and material qualification process is essential.
Supplier Qualification & Material Validation Workflow
The following workflow outlines a best-practice approach for selecting a supplier and validating the purchased material before its inclusion in critical experiments.
Caption: Recommended workflow for supplier selection and in-house material validation.
Quality Control: Beyond the Label
The purity stated on a supplier's website is the first checkpoint. The definitive proof is the Certificate of Analysis (CoA) provided with the specific lot you purchase.
-
Purity Assessment: Suppliers often use Gas Chromatography (GC) to determine purity.[1][3] For comprehensive validation, researchers should consider orthogonal methods. High-Performance Liquid Chromatography (HPLC) is excellent for assessing purity, while techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are crucial for confirming the chemical structure and identity of the compound, ensuring you have the correct molecule free of significant impurities.
-
Appearance: The compound is typically described as a white to light yellow or light red powder or crystal.[1] Any significant deviation from this could indicate degradation or impurity and should be investigated.
Safe Handling and Storage
Based on safety data for structurally similar compounds like 2-chloronicotinic acid, proper handling is crucial.[6][7][8]
-
Hazards: This class of chemicals is known to cause skin irritation and serious eye irritation.[7][8] It may also cause respiratory tract irritation.[8]
-
Personal Protective Equipment (PPE): Always handle the compound in a well-ventilated fume hood.[9] Wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[7][10]
-
Handling: Avoid creating dust.[9] Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after use.[6][7]
-
Storage: Keep containers tightly sealed in a dry, cool, and well-ventilated place.[6] Store away from incompatible materials such as strong oxidizing agents.[6]
Part 3: Application in Research
This compound and its isomers are important intermediates in synthesizing a range of target molecules.[11] Their utility is not limited to medicine but extends to food, feed, and dyes.[11] In drug discovery, these scaffolds are used to create nonsteroidal anti-inflammatory drugs and have been instrumental in the development of HIV reverse transcriptase inhibitors and fungicides.[11][12] The ability to selectively functionalize the different positions on the pyridine ring allows chemists to fine-tune the properties of the final compound, making this a valuable starting material for creating libraries of new chemical entities.
References
-
2-Chloro-6-(trifluoromethyl)isonicotinic acid . Hangzhou Cheminspire technologies Co., Ltd.. [Link]
-
2-Chloro-6-hydroxynicotinic Acid, min 97% (GC), 1 gram . CP Lab Chemicals. [Link]
-
2-Chloroisonicotinic acid . PubChem. [Link]
-
Nicotinic acid, 6-hydroxy- . Organic Syntheses Procedure. [Link]
-
Synthesis of 2-Chloronicotinic Acid Derivatives . ResearchGate. [Link]
- Preparation of 2-Cl-5-F-nicotinate and nicotonic acid.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. 2-Chloro-6-hydroxynicotinic Acid 97.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 3. calpaclab.com [calpaclab.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. 2-Hydroxyisonicotinic Acid | 22282-72-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 6. fishersci.com [fishersci.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. jubilantingrevia.com [jubilantingrevia.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. sds.diversey.com [sds.diversey.com]
- 11. researchgate.net [researchgate.net]
- 12. solutions.actylis.com [solutions.actylis.com]
Methodological & Application
Application Notes & Protocols: Leveraging 2-Chloro-6-hydroxyisonicotinic Acid as a Versatile Heterocyclic Building Block
Foreword: The Strategic Value of a Trifunctional Pyridine Scaffold
In the landscape of modern synthetic and medicinal chemistry, the selection of a starting scaffold is a critical decision that dictates the efficiency of library synthesis and the ultimate success of a drug discovery campaign. 2-Chloro-6-hydroxyisonicotinic acid is a trifunctional heterocyclic building block of significant strategic value. Its pyridine core is a privileged structure in countless pharmaceuticals, while its three distinct functional groups—a reactive chloro substituent, a nucleophilic hydroxyl group, and a versatile carboxylic acid—offer orthogonal handles for molecular elaboration. This guide provides an in-depth exploration of the reactivity of this scaffold and presents field-proven protocols for its application, empowering researchers to unlock its full synthetic potential.
Physicochemical Profile and Structural Characteristics
A thorough understanding of a building block's fundamental properties is paramount for effective reaction design and troubleshooting.
| Property | Value | Source |
| CAS Number | 38025-90-0 | [1] |
| Molecular Formula | C₆H₄ClNO₃ | [2] |
| Molecular Weight | 173.55 g/mol | [2] |
| Appearance | Off-white to light yellow powder | |
| Melting Point | >300 °C (decomposes) | [1] |
| Synonyms | 2-Chloro-6-hydroxy-3-pyridinecarboxylic acid | [3] |
Structure and Tautomerism:
This compound primarily exists in the pyridone tautomeric form, which significantly influences its reactivity and electronic properties. This equilibrium is crucial to consider when planning synthetic transformations.

Core Reactivity: A Map for Synthetic Diversification
The synthetic utility of this compound stems from the differential reactivity of its three functional groups. This allows for a modular approach to library synthesis, where each site can be addressed with a high degree of chemoselectivity.
Caption: Synthetic diversification pathways for this compound.
-
The C2-Chloride: This position is the molecule's primary electrophilic center. The electron-withdrawing effect of the ring nitrogen atom activates the C2 position, making the chloride an excellent leaving group for Nucleophilic Aromatic Substitution (SNAr) reactions.[4][5] This site is also amenable to a variety of transition metal-catalyzed cross-coupling reactions.
-
The C6-Hydroxyl Group: Existing predominantly as the pyridone, the N-H and exocyclic oxygen offer sites for alkylation and other modifications. This group profoundly influences the electronic character of the ring.
-
The C4-Carboxylic Acid: This functional group is a robust handle for derivatization, most commonly through the formation of esters or amides. This allows for the straightforward linkage of the heterocyclic core to other molecular fragments, a common strategy in fragment-based drug design.
Protocol I: Nucleophilic Aromatic Substitution (SNAr) at the C2-Position
SNAr is a powerful method for forging carbon-heteroatom bonds. For 2-halopyridines, this reaction proceeds readily with a wide range of nucleophiles, including amines, alcohols, and thiols, via a Meisenheimer intermediate.[5][6] The reaction is often self-validating; a successful reaction is typically indicated by a distinct color change and can be easily monitored by TLC or LC-MS.
Workflow: SNAr with Amines
Caption: General workflow for the SNAr of this compound.
Detailed Step-by-Step Methodology: Synthesis of 2-(Morpholino)-6-hydroxyisonicotinic Acid
-
Materials & Reagents:
-
This compound (1.0 eq, e.g., 1.74 g, 10 mmol)
-
Morpholine (1.2 eq, 1.04 mL, 12 mmol)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.5 eq, 3.45 g, 25 mmol)
-
N,N-Dimethylformamide (DMF), anhydrous (approx. 0.5 M concentration, 20 mL)
-
Hydrochloric Acid (1M HCl)
-
Deionized Water
-
Diethyl Ether
-
-
Equipment:
-
100 mL round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Condenser
-
Inert atmosphere setup (Nitrogen or Argon)
-
Buchner funnel and filter paper
-
-
Procedure:
-
To the round-bottom flask, add this compound, potassium carbonate, and a magnetic stir bar.
-
Flush the flask with an inert gas.
-
Add anhydrous DMF via syringe, followed by the morpholine.
-
Attach the condenser, ensure inert gas flow, and begin stirring.
-
Heat the reaction mixture to 100 °C.
-
Maintain the temperature and stir for 12 hours. Monitor the reaction's progress by taking small aliquots and analyzing via TLC or LC-MS until the starting material is consumed.
-
Once complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture slowly into a beaker containing 200 mL of cold deionized water with stirring.
-
Acidify the aqueous solution dropwise with 1M HCl until the pH reaches approximately 3-4. A precipitate should form.
-
Stir the resulting slurry for 30 minutes in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the filter cake sequentially with cold deionized water (3 x 30 mL) and diethyl ether (2 x 20 mL).
-
Dry the purified product under high vacuum to a constant weight.
-
-
Causality and Experimental Rationale:
-
Solvent Choice: High-boiling polar aprotic solvents like DMF or NMP are used to ensure all reagents are soluble and to allow for the necessary reaction temperatures to overcome the activation energy of disrupting aromaticity.[4]
-
Base: An inorganic base like K₂CO₃ is crucial. It acts as a scavenger for the HCl that is generated in situ, driving the reaction to completion. It is strong enough to deprotonate the amine nucleophile but generally does not react with the carboxylic acid under these conditions.
-
Acidic Workup: The product, being an amino acid derivative, is often soluble in both strongly acidic and basic aqueous solutions. Adjusting the pH to near the isoelectric point (typically pH 3-5) minimizes its solubility, causing it to precipitate for easy isolation.
-
Protocol II: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern synthesis for creating C-C bonds.[7] However, coupling 2-chloropyridines can be challenging due to the potential for the pyridine nitrogen to coordinate to the palladium center, leading to catalyst inhibition.[8] The key to success lies in the judicious selection of a bulky, electron-rich phosphine ligand that promotes the desired catalytic cycle while preventing catalyst deactivation.[7]
Workflow: Suzuki-Miyaura Cross-Coupling
Caption: General workflow for the Suzuki coupling of this compound.
Detailed Step-by-Step Methodology: Synthesis of 2-(4-methoxyphenyl)-6-hydroxyisonicotinic acid
-
Materials & Reagents:
-
This compound (1.0 eq, e.g., 868 mg, 5 mmol)
-
4-Methoxyphenylboronic acid (1.5 eq, 1.14 g, 7.5 mmol)
-
Potassium Phosphate (K₃PO₄), anhydrous (3.0 eq, 3.18 g, 15 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq, 92 mg, 0.1 mmol)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.04 eq, 82 mg, 0.2 mmol)
-
1,4-Dioxane (18 mL) and Deionized Water (2 mL), degassed
-
-
Equipment:
-
Schlenk flask or glovebox for inert atmosphere setup
-
Schlenk line with vacuum and inert gas supply
-
Magnetic stirrer, stir bar, heating mantle, condenser
-
Celite pad for filtration
-
-
Procedure:
-
Inert Atmosphere Setup: Add this compound, 4-methoxyphenylboronic acid, and K₃PO₄ to a Schlenk flask inside a glovebox or on a Schlenk line.
-
Add the Pd₂(dba)₃ catalyst and SPhos ligand.
-
Seal the flask, remove from the glovebox (if used), and place under a positive pressure of inert gas.
-
Solvent Addition: Add the previously degassed 1,4-dioxane and water mixture via cannula or syringe.
-
Reaction: Heat the mixture to 100 °C with vigorous stirring for 18 hours. Monitor for completion by LC-MS.
-
Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (50 mL) and filter through a pad of Celite to remove palladium black and inorganic salts. Wash the pad with additional ethyl acetate (20 mL).
-
Transfer the filtrate to a separatory funnel. Add 50 mL of water. Acidify the aqueous layer with 1M HCl to pH ~3, then extract with ethyl acetate (3 x 40 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude solid by flash column chromatography on silica gel (e.g., using a dichloromethane/methanol gradient) to yield the pure product.
-
-
Causality and Experimental Rationale:
-
Inert Atmosphere: Palladium(0) species are oxygen-sensitive and can be readily oxidized to an inactive state. A scrupulously maintained inert atmosphere is non-negotiable for reproducible results.
-
Ligand Selection: Bulky biarylphosphine ligands like SPhos are critical. They create a sterically hindered environment around the palladium atom, which favors the reductive elimination step and prevents the pyridine nitrogen from deactivating the catalyst.[7]
-
Base and Solvent: A moderately strong base like K₃PO₄ is effective for the transmetalation step. The dioxane/water solvent system is a common choice that facilitates the dissolution of both the organic and inorganic reagents.
-
Applications in Drug Discovery and Materials Science
The true power of this compound lies in its application as a versatile intermediate. It serves as a foundational building block in the synthesis of a wide array of bioactive molecules and functional materials.
-
Medicinal Chemistry: This scaffold is a key intermediate for pharmaceuticals targeting a range of conditions. It has been utilized in the development of anti-inflammatory agents, antimicrobials, and compounds for neurological disorders.[9][10] The ability to independently modify the C2, C4, and C6 positions allows for a systematic exploration of the structure-activity relationship (SAR) to optimize potency, selectivity, and pharmacokinetic properties.
-
Materials Science: The rigid, functionalizable pyridine core is being explored in the development of novel polymers and coatings that require enhanced thermal stability or specific coordination properties.[10]
Conclusion
This compound is far more than a simple chemical reagent; it is a strategic platform for innovation. Its trifunctional nature provides a robust and flexible entry point for the synthesis of diverse and complex molecular architectures. The protocols detailed herein offer reliable and validated methods for exploiting its core reactivity, enabling researchers in both academic and industrial settings to accelerate their discovery programs.
References
- Everson, D., Buonomo, J., & Weix, D. (n.d.). Nickel-Catalyzed Cross-Electrophile Coupling of 2-Chloropyridines With Alkyl Bromides. Synlett.
- Nickel-catalyzed cross-electrophile coupling of 2-chloropyridines with alkyl bromides. (2015). National Institutes of Health.
- Palladium‐catalyzed cross‐coupling reaction between 2‐chloropyridines... (n.d.). ResearchGate.
- 2-Chloro-6-hydroxynicotinic acid. (n.d.). UB.
- Ligand Selection for Efficient Suzuki Coupling of 2-Chloropyridines: Application Notes and Protocols. (n.d.). Benchchem.
- 2-Chloro-6-hydroxynicotinic acid. (n.d.). Chem-Impex.
- Structures for the reaction of 2-chloropyridine with 2via (a) an η²(C... (n.d.). ResearchGate.
- 2-Chloro-6-hydroxynicotinic acid(38025-90-0) 1H NMR spectrum. (n.d.). ChemicalBook.
- Nucleophilic aromatic substitutions. (2019). YouTube.
- Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. (n.d.). National Institutes of Health.
- Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. (n.d.). PMC - NIH.
- Nucleophilic Aromatic Substitution of Heteroarenes. (2018). YouTube.
- 2-Chloro-6-hydroxynicotinic Acid, min 97% (GC), 1 gram. (n.d.). Spex.
- 2-chloro-6-oxo-1H-pyridine-3-carboxylic acid. (n.d.). Chemrio.
- This compound. (n.d.). ChemicalBook.
- 38025-90-0(2-Chloro-6-hydroxynicotinic acid) Product Description. (n.d.). ChemicalBook.
Sources
- 1. 38025-90-0 CAS MSDS (2-Chloro-6-hydroxynicotinic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. calpaclab.com [calpaclab.com]
- 3. 2-Chloro-6-hydroxy-3-pyridinecarboxylic Acid; 2-chloro-6-oxo-1H-pyridine-3-carboxylic acid; 2-Chloro-6-hydroxynicotinic Acid | Chemrio [chemrio.com]
- 4. youtube.com [youtube.com]
- 5. youtube.com [youtube.com]
- 6. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. escales | Virtual tour generated by Panotour [ub.edu]
- 10. chemimpex.com [chemimpex.com]
Application Notes & Protocols: The Strategic Utility of 2-Chloro-6-hydroxyisonicotinic Acid in Medicinal Chemistry
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Privileged Scaffold
2-Chloro-6-hydroxyisonicotinic acid is a highly functionalized pyridine derivative that has emerged as a cornerstone building block in modern medicinal chemistry. Its strategic importance lies in the orthogonal reactivity of its three distinct functional groups: a carboxylic acid, a chloro substituent, and a hydroxy group. This trifecta of reactive sites provides chemists with a versatile and programmable scaffold for constructing complex molecular architectures, particularly in the pursuit of novel kinase inhibitors and other targeted therapeutics.[1]
The pyridine core itself is a well-established pharmacophore, capable of forming critical hydrogen bond interactions within the active sites of numerous enzymes. The specific substitution pattern of this compound allows for the systematic exploration of chemical space around this core, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties. A key feature of this molecule is its existence in tautomeric equilibrium between the 6-hydroxypyridine form and the 6-pyridone form, which can influence its electronic properties and hydrogen bonding patterns in biological systems.
Physicochemical Properties & Strategic Reactivity
The utility of this compound stems from the distinct and predictable reactivity of its functional groups.
| Property | Value |
| Chemical Formula | C₆H₄ClNO₃ |
| Molecular Weight | 173.56 g/mol |
| Appearance | Off-white to pale yellow solid |
| Canonical SMILES | C1=C(C(=O)O)C=C(C(=N1)O)Cl |
| Synonyms | 2-Chloro-6-hydroxypyridine-4-carboxylic acid |
Reactivity Analysis:
-
Carboxylic Acid (C4-position): This group is the primary handle for extending the molecular framework. It readily undergoes standard transformations, most importantly amide bond formation . This allows for the coupling of the scaffold to a vast array of amine-containing fragments, a cornerstone strategy in drug design for probing different regions of a target's binding site.
-
Chloro Group (C2-position): The chlorine atom is an excellent leaving group for both nucleophilic aromatic substitution (SNAr) and, more significantly, transition-metal-catalyzed cross-coupling reactions .[2] Palladium-catalyzed methods like the Suzuki-Miyaura or Buchwald-Hartwig reactions are routinely employed to introduce diverse aryl, heteroaryl, or alkyl groups at this position, dramatically expanding molecular diversity.[1][3]
-
Hydroxy Group (C6-position): The pyridone/hydroxypyridine tautomer offers multiple possibilities. The oxygen can be O-alkylated to modulate properties like solubility or to block a potential metabolic site. More importantly, the N-H of the pyridone tautomer and the adjacent carbonyl group form a potent hydrogen bond donor-acceptor pair, which is crucial for anchoring the molecule into the hinge region of many protein kinases.
Synthesis Pathway Overview
A common and efficient method to prepare this compound involves a two-step sequence starting from the readily available citrazinic acid (2,6-dihydroxyisonicotinic acid).[4]
-
Exhaustive Chlorination: Citrazinic acid is treated with a strong chlorinating agent, such as phosphorus oxychloride (POCl₃) or triphosgene, to convert both hydroxyl groups into chloro groups, yielding 2,6-dichloroisonicotinic acid.[4]
-
Regioselective Dechlorination: The resulting dichloro intermediate undergoes a directed, regioselective dechlorination. Treatment with a reducing agent like hydrazine hydrate selectively removes the chlorine atom at the 6-position, affording the desired this compound.[4]
Caption: Synthetic route from citrazinic acid.
Core Applications & Experimental Protocols
The primary application of this scaffold is in the construction of kinase inhibitors, leveraging its ability to mimic the hinge-binding motifs of ATP.
Application I: Synthesis of Kinase Inhibitor Cores via Amide Coupling
The carboxylic acid is the ideal attachment point for building out the "solvent-front" portion of an inhibitor. Standard peptide coupling reagents provide a reliable method for this transformation.
Protocol 1: General Procedure for Amide Bond Formation
Causality: This protocol utilizes a carbodiimide (EDC) and an activating agent (HOBt) or a modern uronium salt (HATU) to convert the carboxylic acid into a highly reactive intermediate. This intermediate is susceptible to nucleophilic attack by the primary or secondary amine. A non-nucleophilic base (DIPEA) is required to neutralize the HCl salt of the amine starting material and the acidic byproducts of the reaction, driving the reaction to completion.
Caption: Experimental workflow for amide formation.
Step-by-Step Methodology:
-
Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF, ~0.1 M), add the desired amine (1.1 eq) followed by N,N-Diisopropylethylamine (DIPEA, 3.0 eq).
-
Activation: Add the coupling reagent, such as HATU (1.2 eq), portion-wise to the stirred solution at room temperature.
-
Reaction: Allow the mixture to stir at room temperature for 2-12 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Upon completion, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate, 3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired amide product.
| Parameter | Typical Condition |
| Coupling Agent | HATU, HBTU, EDC/HOBt |
| Base | DIPEA, Triethylamine |
| Solvent | DMF, DCM |
| Temperature | 0 °C to Room Temperature |
Application II: Diversification via Suzuki-Miyaura Cross-Coupling
With the amide in place, the C2-chloro position is ready for diversification. The Suzuki-Miyaura reaction is a powerful tool for forming C-C bonds, attaching new aryl or heteroaryl rings.
Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling
Causality: This reaction is catalyzed by a Palladium(0) species, which is generated in situ from a Pd(II) precatalyst. The catalytic cycle involves three key steps: (i) Oxidative Addition of the palladium catalyst into the C-Cl bond, (ii) Transmetalation where the organic group from the boronic acid is transferred to the palladium, and (iii) Reductive Elimination which forms the new C-C bond and regenerates the Pd(0) catalyst. The base is essential for activating the boronic acid in the transmetalation step. The reaction must be performed under an inert atmosphere to prevent the oxidation and deactivation of the Pd(0) catalyst.[5]
Caption: Experimental workflow for Suzuki coupling.
Step-by-Step Methodology:
-
Reaction Setup: In a reaction vessel, combine the 2-chloro-amide substrate (1.0 eq), the arylboronic acid or ester (1.5 eq), and a base such as potassium carbonate (K₂CO₃, 3.0 eq).
-
Inerting: Add the solvent system (e.g., 1,4-Dioxane and Water, 4:1). Bubble nitrogen or argon gas through the solution for 15-20 minutes to remove dissolved oxygen.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.1 eq) or a combination of a palladium source (e.g., Pd₂(dba)₃) and a ligand (e.g., XPhos).
-
Reaction: Heat the mixture to 80-100 °C and stir until the starting material is consumed as monitored by LC-MS.
-
Workup: Cool the reaction to room temperature. If solids are present, filter through a pad of Celite. Dilute the filtrate with water and extract with an organic solvent. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify the crude material via flash column chromatography to afford the coupled product.
| Parameter | Typical Condition |
| Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), Pd₂(dba)₃ |
| Ligand | SPhos, XPhos, dppf |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ |
| Solvent | Dioxane/H₂O, Toluene/H₂O, DME |
Structure-Activity Relationship (SAR) Framework
The this compound scaffold provides a logical framework for developing structure-activity relationships (SAR).[6][7] Modifications at each position can be used to systematically probe the binding site of a biological target.
Caption: Vectors for SAR exploration.
-
Vector 1 (C2-Position): Replacing the chloro group with various (hetero)aryl rings via cross-coupling directly impacts interactions in the deep pockets of an active site. This position is critical for tuning inhibitor selectivity between different kinases.
-
Vector 2 (C4-Amide): The nature of the amine coupled here determines how the molecule extends out of the primary binding pocket. This vector is used to improve solubility, engage with surface residues, or link to other pharmacophores.
-
Vector 3 (C6-Hydroxy/Pyridone): While often maintained for its hinge-binding capability, alkylation at this position (R3) can be used to fine-tune physical properties or to explore steric limits within the ATP-binding site.
By systematically varying R1, R2, and R3, researchers can develop a comprehensive understanding of the target's binding requirements and optimize their compounds for improved therapeutic potential.
References
-
Der Pharma Chemica. Synthesis and characterization of some new twin drugs having substituted pyridines. Available from: [Link]
-
Isonicotinic acid: Structure, synthesis, applications and biochemical significance | Blog. Available from: [Link]
-
Organic Syntheses. Nicotinic acid, 6-hydroxy-. Available from: [Link]
-
PMC. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Available from: [Link]
-
ResearchGate. Synthesis, Structure and Antiradical Activity of Functionally Substituted Hydrazides of Isonicotinic Acid | Request PDF. Available from: [Link]
-
NINGBO INNO PHARMCHEM CO., LTD. Exploring the Chemical Versatility of Isonicotinic Acid. Available from: [Link]
-
PrepChem.com. Synthesis of 2-chloronicotinic acid. Available from: [Link]
-
ResearchGate. (PDF) Synthesis of 2-Chloronicotinic Acid Derivatives. Available from: [Link]
-
SciSpace. Biological activities of hydrazone derivatives. Available from: [Link]
-
Atlantis Press. Synthesis of 2-Chloronicotinic Acid Derivatives. Available from: [Link]
-
PubMed. Novel synthetic 2,6-dichloroisonicotinate derivatives as effective elicitors for inducing the biosynthesis of plant secondary metabolites. Available from: [Link]
- Google Patents. CN103804287B - A kind of preparation method of 2-chloroisonicotinic acid.
-
PubMed. Synthesis and biological activities of some new isonicotinic acid 2-(2-hydroxy-8-substituted-tricyclo[7.3.1.0(2.7)]tridec-13-ylidene)-hydrazides. Available from: [Link]
-
Elsevier. Antitubercular and antioxidant activities of hydroxy and chloro substituted chalcone analogues: Synthesis, biological and computational studies. Available from: [Link]
-
NIH. Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. Available from: [Link]
-
MDPI. Synthesis and Biological Activity of New Hydrazones Based on N-Aminomorpholine. Available from: [Link]
-
NIH. Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. Available from: [Link]
-
PubMed. Regioselective cross-coupling reactions of boronic acids with dihalo heterocycles. Available from: [Link]
-
MDPI. Synthesis and PI 3-Kinase Inhibition Activity of Some Novel 2,4,6-Trisubstituted 1,3,5-Triazines. Available from: [Link]
-
PubMed. Structure-activity relationships of 2-chloro-N6-substituted-4'-thioadenosine-5'-uronamides as highly potent and selective agonists at the human A3 adenosine receptor. Available from: [Link]
-
Organic Syntheses. Iron-Catalyzed Cross Coupling Reactions. Available from: [Link]
-
Royal Society of Chemistry. Metal-free intermolecular C–O cross-coupling reactions: synthesis of N-hydroxyimide esters. Available from: [Link]
-
PubMed. Synthesis and PI 3-Kinase Inhibition Activity of Some Novel 2,4,6-Trisubstituted 1,3,5-Triazines. Available from: [Link]
-
MDPI. Pyrrolotriazinone as an Underexplored Scaffold in Drug Discovery. Available from: [Link]
-
PubMed. Comprehensive Study on Structure-Activity Relationships of Rifamycins: Discussion of Molecular and Crystal Structure and Spectroscopic and Thermochemical Properties of Rifamycin O. Available from: [Link]
-
PubMed. Rhodanine as a privileged scaffold in drug discovery. Available from: [Link]
-
ScienceDirect. Synthesis and structure-activity relationship studies of MI-2 analogues as MALT1 inhibitors. Available from: [Link]
-
MDPI. Special Issue : Protein Kinase Inhibitors: Synthesis and Applications. Available from: [Link]
-
PubMed Central. Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery. Available from: [Link]
-
PubMed. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Available from: [Link]
-
Pendidikan Kimia. Hands-On Approach to Structure Activity Relationships: The Synthesis, Testing, and Hansch Analysis of a Series of Acetylcholineesterase Inhibitors. Available from: [Link]
-
PubMed. Structure-activity relationships for the inhibition of lipid peroxidation and the scavenging of free radicals by synthetic symmetrical curcumin analogues. Available from: [Link]
- Google Patents. US20240002322A1 - Method for preparing intermediate for synthesis of sphingosine-1-phosphate receptor agonist.
-
PubMed. Covalent Fragment Screening and Optimization Identifies the Chloroacetohydrazide Scaffold as Inhibitors for Ubiquitin C-terminal Hydrolase L1. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Regioselective cross-coupling reactions of boronic acids with dihalo heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CN103804287B - A kind of preparation method of 2-chloroisonicotinic acid - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Synthesis and structure-activity relationship studies of MI-2 analogues as MALT1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
Application Note: Strategies and Protocols for the Suzuki-Miyaura Coupling of 2-Chloro-6-hydroxyisonicotinic Acid
Introduction
The synthesis of substituted heteroaromatic compounds is a cornerstone of modern drug discovery and materials science.[1] Among these, 2-aryl-6-hydroxyisonicotinic acid scaffolds are of significant interest due to their prevalence in biologically active molecules and pharmaceuticals. The Suzuki-Miyaura cross-coupling reaction stands out as one of the most powerful and versatile methods for forming carbon-carbon bonds, prized for its high functional group tolerance and relatively mild conditions.[2][3]
However, applying this powerful reaction to 2-Chloro-6-hydroxyisonicotinic acid presents a confluence of challenges that require a carefully considered and optimized approach. This substrate is characterized by:
-
A Less Reactive Aryl Chloride: The carbon-chlorine bond is significantly stronger than corresponding C-Br or C-I bonds, making the initial oxidative addition step of the catalytic cycle more difficult and often rate-limiting.[4][5]
-
A Coordinating Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation, a phenomenon often termed the "2-pyridyl problem".[6][7]
-
Two Acidic Protons: The presence of both a hydroxyl (-OH) and a carboxylic acid (-COOH) group introduces significant complexity. These acidic protons can react with the base required for the catalytic cycle, potentially neutralizing it, and can also interact with the catalyst or other reagents.[8]
This application note provides a detailed guide for researchers, scientists, and drug development professionals to navigate these challenges. We will dissect the mechanistic hurdles, present a systematic approach to parameter optimization, and provide a robust experimental protocol and troubleshooting guide for the successful Suzuki-Miyaura coupling of this compound.
Mechanistic Considerations and Key Challenges
A successful Suzuki-Miyaura coupling hinges on the smooth execution of a three-step catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[5][9] For a challenging substrate like this compound, each step requires careful consideration.
Challenge 1: C-Cl Bond Activation
The high bond dissociation energy of the C-Cl bond makes oxidative addition to the Pd(0) center energetically demanding.[4] To overcome this hurdle, the catalyst must be sufficiently electron-rich and reactive. This is achieved by using highly electron-donating and sterically bulky phosphine ligands.
-
Expert Insight: Standard ligands like triphenylphosphine (PPh₃) are often ineffective for aryl chlorides. The development of dialkylbiaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) and N-heterocyclic carbenes (NHCs) was a major breakthrough, enabling the efficient coupling of these less reactive substrates.[10][11] These ligands promote the formation of a highly reactive, coordinatively unsaturated Pd(0) species that can readily undergo oxidative addition.
Challenge 2: Pyridine Coordination and Catalyst Inhibition
The nitrogen atom of the pyridine ring can act as a ligand itself, coordinating to the palladium center. This can lead to the formation of stable, inactive catalyst complexes, effectively poisoning the catalyst and stalling the reaction.[6][12]
-
Expert Insight: The steric bulk of ligands like SPhos and XPhos serves a dual purpose. Besides enhancing catalyst reactivity, their size physically shields the palladium center, hindering the inhibitory coordination of the pyridine nitrogen.[4] This ensures that the catalyst remains available to participate in the desired catalytic cycle.
Challenge 3: The Impact of Acidic Protons (-OH and -COOH)
This is the most critical challenge for this specific substrate. The Suzuki coupling requires a base to activate the boronic acid into a more nucleophilic boronate species ([ArB(OH)₃]⁻), which is essential for the transmetalation step.[4][13] The acidic protons of the hydroxyl and carboxylic acid groups will readily react with this base.
-
Causality: If an insufficient amount of base is used, it will be consumed by the substrate's acidic protons before it can activate the boronic acid, leading to complete reaction failure. Therefore, a significant excess of base is mandatory—typically at least 3-4 equivalents.
-
Base Choice: The base must be strong enough to deprotonate the substrate and the boronic acid but should be non-nucleophilic to avoid unwanted side reactions. Strong inorganic bases like potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often the most effective choices for these challenging couplings.[4]
-
Protection Strategy (Alternative): In cases where direct coupling proves difficult, protecting the acidic groups is a viable, albeit longer, strategy. The carboxylic acid can be converted to an ester (e.g., methyl or ethyl ester), and the hydroxyl group can be protected with a silyl ether (e.g., TBDMS). This removes the issue of acidic protons but adds two steps (protection and deprotection) to the overall synthesis.
Parameter Optimization: A Systematic Approach
Achieving a high yield for this reaction requires the careful selection and optimization of several parameters. The following tables summarize key components and provide a rationale for their selection.
Table 1: Catalyst and Ligand Selection for Heteroaryl Chlorides
| Catalyst Precursor | Ligand | Key Characteristics & Rationale |
| Pd(OAc)₂ / Pd₂(dba)₃ | SPhos or XPhos | Industry Standard: These bulky, electron-rich biaryl phosphine ligands are highly effective for C-Cl bond activation and mitigate pyridine coordination. They form highly active catalysts suitable for a broad range of substrates.[4][10][14] |
| PdCl₂(dppf) | dppf | Good Starting Point: Often effective, but may require higher temperatures or longer reaction times for unactivated chlorides compared to Buchwald-type ligands.[15] |
| Pd(PPh₃)₄ | PPh₃ | Generally Ineffective: Typically fails for unactivated aryl chlorides due to insufficient electron-donating ability to promote oxidative addition.[6] |
| PEPPSI™-type Catalysts | NHC Ligand | High Activity: N-Heterocyclic Carbene (NHC) ligands offer excellent stability and high reactivity, representing a strong alternative to phosphine ligands.[15] |
Table 2: Base and Solvent System Selection
| Base | Common Solvent System(s) | Analysis & Rationale |
| K₃PO₄ | Dioxane/H₂O, Toluene/H₂O | Highly Recommended: A strong, non-nucleophilic base that is highly effective for challenging couplings of heteroaryl chlorides. Its solubility in the aqueous phase facilitates the crucial boronic acid activation.[4][16] |
| Cs₂CO₃ | Dioxane/H₂O, DMF | Excellent Alternative: Another strong base that often provides superior results, particularly with sterically hindered substrates. Its higher cost is a consideration.[4] |
| K₂CO₃ / Na₂CO₃ | Toluene/EtOH/H₂O, DME/H₂O | Less Effective: These are standard, reliable bases for many Suzuki couplings but are often too weak to drive the reaction efficiently with unactivated chlorides and acidic substrates.[4] |
| KF | THF/H₂O | Can be effective for base-sensitive substrates, but may not be strong enough for this specific transformation.[4][17] |
-
The Role of Water: A small amount of water in the solvent system is often crucial. It helps to dissolve the inorganic base and facilitates the formation of the hydroxide ions necessary to generate the active boronate species from the boronic acid.[3]
Detailed Experimental Protocol
This protocol provides a general methodology for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid. Note: This procedure should be performed under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Potassium Phosphate (K₃PO₄) (3.0-4.0 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂) (0.02 equiv, 2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 equiv, 4 mol%)
-
Anhydrous 1,4-Dioxane
-
Deionized Water
-
Reaction Vessel (e.g., Schlenk tube or microwave vial)
-
Inert atmosphere (Nitrogen or Argon)
Step-by-Step Procedure:
-
Vessel Preparation: To a dry Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium phosphate (K₃PO₄, 3.0 equiv).
-
Catalyst Addition: In a separate vial, briefly mix the Pd(OAc)₂ (0.02 equiv) and SPhos (0.04 equiv) in a small amount of the reaction solvent. Add this pre-mixed catalyst to the Schlenk tube.
-
Inert Atmosphere: Seal the Schlenk tube, and then evacuate and backfill with inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure all oxygen is removed.
-
Solvent Addition: Prepare a degassed 4:1 mixture of 1,4-Dioxane and water. Add the solvent mixture to the reaction vessel via syringe. The final concentration should be approximately 0.1 M with respect to the limiting reagent.
-
Heating: Place the sealed vessel in a preheated oil bath at 100-110 °C. Stir the mixture vigorously.
-
Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing them by LC-MS or TLC. The reaction is typically complete within 12-24 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and filter off the palladium residues. Transfer the filtrate to a separatory funnel and wash with an organic solvent (e.g., ethyl acetate) to remove non-polar impurities.
-
Product Isolation: Carefully acidify the aqueous layer with 1M HCl to a pH of approximately 4. The desired product, 2-Aryl-6-hydroxyisonicotinic acid, should precipitate out of the solution.
-
Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum. If further purification is needed, it can be achieved by recrystallization or flash column chromatography.
Troubleshooting Guide
Even with an optimized protocol, challenges can arise. Low yield or reaction failure is a common issue with difficult substrates.[4][11]
Conclusion
The Suzuki-Miyaura coupling of this compound is a challenging but achievable transformation that provides access to valuable chemical scaffolds. Success is predicated on a rational understanding of the substrate's unique electronic and functional properties. By selecting a highly active catalyst system with bulky, electron-rich ligands, using a strong inorganic base in significant excess, and carefully controlling reaction conditions, researchers can effectively overcome the hurdles of C-Cl bond activation, catalyst inhibition, and substrate acidity. This guide provides the foundational knowledge and practical protocols to enable scientists in drug discovery and chemical synthesis to confidently employ this important reaction.
References
- Current time information in Denbighshire, GB. Google Search. Accessed January 12, 2026.
- Technical Support Center: Suzuki Coupling of 2-Chloropyridines - Base Selection. Benchchem. Accessed January 12, 2026.
- Guram, A. S., Wang, X., Bunel, E. E., Faul, M. M., Larsen, R. D., & Martinelli, M. J. (2006). New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry, 71(21), 8048–8051. ACS Publications.
- A highly active catalytic system for Suzuki-Miyaura cross-coupling reactions of aryl and heteroaryl chlorides in water. PubMed. Accessed January 12, 2026.
- New Air-Stable Catalysts for General and Efficient Suzuki−Miyaura Cross-Coupling Reactions of Heteroaryl Chlorides. Organic Letters. ACS Publications. Accessed January 12, 2026.
- Palladium Catalyst for the Suzuki-Miyaura Coupling of Heteroaryl Chlorides. TCI Chemicals. Accessed January 12, 2026.
- Application Notes and Protocols for Suzuki Coupling with Substituted Chloropyridines. Benchchem. Accessed January 12, 2026.
- Ligand Selection for Efficient Suzuki Coupling of 2-Chloropyridines: Application Notes and Protocols. Benchchem. Accessed January 12, 2026.
- Wade, J. V., & Krueger, C. A. (2003). Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids. Journal of Combinatorial Chemistry, 5(3), 267–272. PubMed.
- New Catalysts for Suzuki—Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. ResearchGate. Accessed January 12, 2026.
- Suzuki coupling of different chloropyridines with phenylboronic acids. ResearchGate. Accessed January 12, 2026.
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Accessed January 12, 2026.
- Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC. NIH.
- Suzuki Coupling. Organic Chemistry Portal. Accessed January 12, 2026.
- Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Thieme. Accessed January 12, 2026.
- Suzuki Coupling: Mechanism & Examples. NROChemistry. Accessed January 12, 2026.
- A Comparative Guide to Palladium Catalysts for the Suzuki Coupling of 2,6-Dibromopyridine. Benchchem. Accessed January 12, 2026.
- Suzuki-Miyaura Coupling. Chemistry LibreTexts. Accessed January 12, 2026.
- Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics. ACS Publications. Accessed January 12, 2026.
- Masking Boronic Acids for Suzuki Coupling. YouTube. Accessed January 12, 2026.
- Suzuki reaction. Wikipedia. Accessed January 12, 2026.
- Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. NIH. Accessed January 12, 2026.
- Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. ResearchGate. Accessed January 12, 2026.
- The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. PMC. Accessed January 12, 2026.
- Troubleshooting difficult Suzuki couplings with substituted boronic acids. Benchchem. Accessed January 12, 2026.
- Impact of Cross-Coupling Reactions in Drug Discovery and Development. PMC. Accessed January 12, 2026.
- Examples of approved drugs where Suzuki–Miyaura coupling is employed to.... ResearchGate. Accessed January 12, 2026.
Sources
- 1. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. thieme-connect.com [thieme-connect.com]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 10. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. A highly active catalytic system for Suzuki-Miyaura cross-coupling reactions of aryl and heteroaryl chlorides in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Chloro-6-hydroxyisonicotinic acid
Introduction: Navigating the Challenges of Functionalized Heterocycle Amination
The Buchwald-Hartwig amination has emerged as a cornerstone of modern synthetic chemistry, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and functional materials.[2][3] However, the application of this methodology to highly functionalized, electron-deficient heteroaromatic substrates, such as 2-Chloro-6-hydroxyisonicotinic acid, presents a unique set of challenges that demand a carefully considered and optimized approach.
This technical guide provides a comprehensive overview, detailed experimental protocols, and expert insights into the successful Buchwald-Hartwig amination of this compound. We will delve into the critical parameters of catalyst selection, base choice, and reaction conditions, with a particular focus on addressing the inherent difficulties posed by the substrate's multiple reactive functional groups.
The primary challenges associated with the amination of this compound are threefold:
-
The Deactivated Aryl Chloride: The carbon-chlorine bond in chloropyridines is significantly less reactive than its bromide or iodide counterparts, making the initial oxidative addition step of the catalytic cycle kinetically challenging.[4]
-
The Acidic Protons: The presence of both a phenolic hydroxyl group and a carboxylic acid introduces acidic protons that can react with the strong bases typically employed in Buchwald-Hartwig aminations. This can lead to substrate decomposition, catalyst inhibition, or unwanted side reactions.
-
Potential for Catalyst Poisoning: The pyridine nitrogen and the hydroxyl group can potentially coordinate to the palladium center, leading to catalyst deactivation.
This guide will provide a systematic approach to overcoming these obstacles, enabling researchers to confidently and efficiently synthesize a diverse range of 2-amino-6-hydroxyisonicotinic acid derivatives.
The Catalytic Cycle: A Mechanistic Overview
A fundamental understanding of the reaction mechanism is crucial for rational troubleshooting and optimization. The generally accepted catalytic cycle for the Buchwald-Hartwig amination involves three key steps:
-
Oxidative Addition: A low-valent palladium(0) complex reacts with the aryl halide (in this case, this compound) to form a palladium(II) intermediate. This is often the rate-limiting step, particularly for less reactive aryl chlorides.[2]
-
Amine Coordination and Deprotonation: The amine nucleophile coordinates to the palladium(II) center, followed by deprotonation by a base to form a palladium-amido complex.
-
Reductive Elimination: The C-N bond is formed as the desired arylamine product is eliminated from the palladium center, regenerating the active palladium(0) catalyst.[1][5]
A potential side reaction that can compete with reductive elimination is β-hydride elimination, which leads to hydrodehalogenation of the starting material.[1]
Caption: A simplified catalytic cycle for the Buchwald-Hartwig amination.
Strategic Selection of Reaction Components
The success of the Buchwald-Hartwig amination of this compound hinges on the judicious selection of the catalyst system and base.
Catalyst System: The Power of Bulky Biarylphosphine Ligands
For challenging substrates like chloropyridines, the use of bulky, electron-rich biarylphosphine ligands is paramount. These ligands promote the difficult oxidative addition step and facilitate the final reductive elimination.[4] For the amination of substrates bearing protic functional groups, the BrettPhos ligand has shown exceptional utility.[2]
| Component | Recommended | Rationale |
| Palladium Precatalyst | BrettPhos Pd G3 Precatalyst | Air- and moisture-stable, ensuring reliable generation of the active Pd(0) species. |
| Ligand | BrettPhos | A bulky, electron-rich biarylphosphine ligand that is highly effective for the amination of aryl chlorides and is tolerant of protic functional groups.[2] |
Base Selection: Taming Acidity while Promoting Catalysis
The choice of base is arguably the most critical parameter for this transformation. Strong bases like sodium tert-butoxide (NaOtBu), while common in Buchwald-Hartwig reactions, can readily deprotonate the hydroxyl and carboxylic acid groups, leading to complications. Weaker inorganic bases such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be employed, but often require higher temperatures and longer reaction times.
A superior strategy for substrates with acidic protons is the use of lithium bis(trimethylsilyl)amide (LiHMDS) . This strong, non-nucleophilic base has demonstrated excellent compatibility with hydroxyl and carboxyl groups, particularly when paired with the BrettPhos ligand.[2] The bulky silylamide anion is less likely to coordinate to the palladium center and cause catalyst inhibition.
| Base | Advantages | Disadvantages |
| LiHMDS | High functional group tolerance (hydroxyl, carboxylic acid).[2] | Moisture sensitive. |
| K₃PO₄ / Cs₂CO₃ | Good for base-sensitive substrates. | Often requires higher temperatures and longer reaction times. |
| NaOtBu | Highly reactive. | Incompatible with acidic protons. |
Experimental Protocol: A Step-by-Step Guide
This protocol provides a general framework for the Buchwald-Hartwig amination of this compound with a primary amine. Optimization may be required for specific amines.
Materials and Reagents:
-
This compound
-
Primary amine (1.2 equivalents)
-
BrettPhos Pd G3 Precatalyst (2-5 mol%)
-
BrettPhos (1-2.5 mol%)
-
Lithium bis(trimethylsilyl)amide (LiHMDS) (3.0 equivalents)
-
Anhydrous, degassed solvent (e.g., THF, dioxane, or toluene)
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk tube or oven-dried flask with a septum)
-
Magnetic stirrer and heating plate
Workflow Diagram:
Caption: A general experimental workflow for the Buchwald-Hartwig amination.
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon), add the BrettPhos Pd G3 Precatalyst (e.g., 3 mol%) and BrettPhos (e.g., 1.5 mol%).
-
Addition of Reactants: Add this compound (1.0 equivalent) to the Schlenk tube.
-
Solvent Addition: Add anhydrous and degassed THF (or another suitable solvent) to the reaction vessel.
-
Amine Addition: Add the primary amine (1.2 equivalents) to the reaction mixture.
-
Base Addition: Slowly add a solution of LiHMDS in THF (3.0 equivalents). The additional equivalent of base is to neutralize the acidic protons of the substrate.
-
Reaction: Seal the Schlenk tube and heat the reaction mixture to 65-80 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.
-
Workup:
-
Cool the reaction to room temperature.
-
Carefully quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Adjust the pH of the aqueous layer to ~3-4 with 1M HCl to protonate the carboxylic acid.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel to afford the desired 2-amino-6-hydroxyisonicotinic acid derivative.
Troubleshooting and Key Considerations
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst; insufficient temperature; poor quality reagents or solvent. | Use a pre-catalyst; ensure all reagents and solvents are anhydrous and degassed; increase the reaction temperature. |
| Hydrodehalogenation | Slow reductive elimination. | Screen different ligands; ensure strictly anhydrous conditions. |
| Poor Product Isolation | Incorrect pH during workup. | Carefully adjust the pH of the aqueous layer to ensure the product is in a neutral or protonated state for efficient extraction. |
| Complex Product Mixture | Side reactions due to base incompatibility. | Ensure the use of a suitable base like LiHMDS; consider protecting the hydroxyl or carboxylic acid groups if other strategies fail. |
Conclusion
The Buchwald-Hartwig amination of this compound is a challenging yet achievable transformation. By understanding the underlying mechanistic principles and carefully selecting the appropriate catalyst system and base, researchers can successfully synthesize a wide array of valuable 2-amino-6-hydroxyisonicotinic acid derivatives. The use of a BrettPhos-based catalyst system in conjunction with LiHMDS as a base provides a robust and functional group-tolerant approach to overcoming the inherent difficulties of this reaction. This guide serves as a comprehensive resource to empower scientists in their efforts to construct complex, functionalized heteroaromatic molecules.
References
- BenchChem. (2025).
- ChemSpider. (n.d.).
- Chemistry LibreTexts. (2023, June 30).
- Wikipedia. (2023, November 28).
- NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples.
- Organic Syntheses. (n.d.). 3-aminopyridine.
- BenchChem. (2025).
- Fors, B. P., & Buchwald, S. L. (2009). A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides. Journal of the American Chemical Society, 131(36), 12898–12899.
- Tokyo Chemical Industry UK Ltd. (n.d.).
- J&K Scientific LLC. (2021, February 23). Buchwald-Hartwig Cross-Coupling.
- Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling.
- Nolan, S. P., & Organ, M. G. (2011). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)
- Dorel, R., & Feringa, B. L. (2019). The Buchwald–Hartwig Amination After 25 Years.
- ACS GCI Pharmaceutical Roundtable. (n.d.).
- Surry, D. S., & Buchwald, S. L. (2011). Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases. Chemical Science, 2(1), 27-50.
Sources
Application Note: Strategic Nucleophilic Aromatic Substitution (SNAr) on 2-Chloro-6-hydroxyisonicotinic Acid
Abstract
This guide provides an in-depth technical overview and detailed protocols for conducting nucleophilic aromatic substitution (SNAr) reactions on 2-Chloro-6-hydroxyisonicotinic acid. This versatile heterocyclic building block is a key intermediate in the synthesis of high-value molecules for the pharmaceutical and agrochemical industries.[1] We will explore the substrate's unique reactivity, the underlying reaction mechanism, critical experimental parameters, and step-by-step protocols for common transformations. This document is intended for researchers, synthetic chemists, and drug development professionals seeking to leverage this scaffold for the synthesis of novel chemical entities.
Foundational Principles: Understanding the Substrate and Reaction
The Unique Reactivity of this compound
This compound is not a simple chloropyridine. Its reactivity in SNAr is governed by a delicate interplay between its three functional groups.
-
The Pyridine Core: Heteroarenes like pyridine are inherently electron-deficient compared to benzene, which makes them more susceptible to nucleophilic attack. The ring nitrogen atom effectively stabilizes the negatively charged intermediate formed during the SNAr reaction, particularly when substitution occurs at the C2 or C4 positions.[2]
-
The Leaving Group: The chlorine atom at the C2 position serves as a good leaving group, essential for the substitution reaction. While fluoro-pyridines can be significantly more reactive, chloropyridines represent a cost-effective and widely available starting point.[3][4]
-
Electronic Influences & Tautomerism: The substituents at C4 (carboxyl) and C6 (hydroxyl) are critical. The carboxylic acid is an electron-withdrawing group (EWG), which enhances the ring's electrophilicity and favors nucleophilic attack.[5] However, the most significant feature is the keto-enol tautomerism involving the C6-hydroxyl group. The molecule exists in equilibrium between the hydroxy-pyridine form and the more stable pyridone form.[6] This is crucial because the pyridone's carbonyl group is a powerful EWG that significantly activates the C2 position (para to the carbonyl) towards nucleophilic attack.
Caption: Tautomeric equilibrium of the substrate.
The SNAr Reaction Mechanism
The SNAr reaction is classically described as a two-step addition-elimination sequence.[2][5]
-
Addition: The nucleophile (Nu⁻) attacks the electron-deficient carbon atom bearing the chlorine (the ipso-carbon). This disrupts the ring's aromaticity and forms a high-energy, negatively charged intermediate known as a Meisenheimer complex.
-
Stabilization & Elimination: This intermediate is stabilized by resonance, with the negative charge delocalized across the ring and, most importantly, onto the electronegative pyridine nitrogen and the oxygen of the pyridone carbonyl. This stabilization is the key reason why EWGs accelerate the reaction.[5] In the final step, aromaticity is restored by the expulsion of the chloride leaving group.
While the two-step model is widely accepted, recent computational and kinetic studies suggest that some SNAr reactions on heterocycles with good leaving groups may proceed through a single, concerted transition state rather than a discrete intermediate.[7]
Caption: The addition-elimination mechanism of SNAr.
Experimental Design & Protocols
Success in SNAr reactions hinges on the careful selection of reagents and conditions.
Critical Parameters
-
Nucleophile Choice: A wide range of nucleophiles can be employed.
-
N-Nucleophiles: Primary and secondary amines are excellent nucleophiles for this transformation, leading to valuable aminopyridine derivatives.[8][9]
-
O-Nucleophiles: Alcohols and phenols can be used, typically after deprotonation with a strong base (e.g., NaH, K₂CO₃) to form the more reactive alkoxide/phenoxide.
-
S-Nucleophiles: Thiols are generally very potent nucleophiles and react readily.[3]
-
-
Solvent Selection: Polar aprotic solvents are the standard choice. They effectively solvate the counter-ion of the nucleophile without strongly hydrogen-bonding to the nucleophile itself, thus preserving its reactivity.
-
DMSO (Dimethyl sulfoxide): Excellent solvating power, high boiling point allows for high reaction temperatures. Often a superior choice for difficult transformations.
-
DMF (Dimethylformamide): A versatile and common choice.
-
NMP (N-Methyl-2-pyrrolidone): Used for very high-temperature reactions, particularly in flow chemistry setups for unactivated substrates.[9]
-
-
Base Selection: A base is often required to deprotonate a protic nucleophile (e.g., amine, alcohol) or to scavenge the HCl generated during the reaction.
-
K₂CO₃ or Cs₂CO₃: Mild, inexpensive, and effective inorganic bases.
-
Organic Amines: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) can be used as acid scavengers.
-
Excess Nucleophile: Using an excess of an amine nucleophile can serve as both the reactant and the base.
-
Protocol 1: General Procedure for Amination with a Secondary Amine
This protocol describes a typical reaction to synthesize a 2-(dialkylamino)-6-hydroxyisonicotinic acid derivative, a common scaffold in medicinal chemistry.[10]
Workflow Overview:
Caption: Standard experimental workflow for amination.
Step-by-Step Methodology:
-
Reagent Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq., e.g., 173.5 mg, 1.0 mmol) and anhydrous potassium carbonate (K₂CO₃, 2.5 eq., 345 mg, 2.5 mmol).
-
Solvent and Nucleophile Addition: Add anhydrous DMSO (0.2 M, 5 mL). Purge the flask with nitrogen or argon for 5-10 minutes. Add the secondary amine (e.g., morpholine, 1.2 eq., 104.5 mg, 1.2 mmol) via syringe.
-
Reaction: Heat the reaction mixture to 100-120 °C using an oil bath. Monitor the reaction progress by TLC or LC-MS (typically complete in 4-12 hours).
-
Work-up: Once the starting material is consumed, cool the mixture to room temperature. Carefully pour the reaction mixture into ice-cold water (50 mL).
-
Acidification: Acidify the aqueous solution to pH ~4-5 with 1 M HCl. The product should precipitate out of solution.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold water (2 x 15 mL) and then a small amount of cold diethyl ether to aid in drying.
-
Purification: Dry the crude product under vacuum. If necessary, further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).
Protocol 2: General Procedure for O-Arylation with a Phenol
This protocol details the synthesis of a 2-phenoxy-6-hydroxyisonicotinic acid derivative.
Step-by-Step Methodology:
-
Reagent Preparation: To a flame-dried round-bottom flask under a nitrogen atmosphere, add the desired phenol (1.2 eq., 1.2 mmol) and anhydrous DMF (5 mL).
-
Alkoxide Formation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.3 eq., 52 mg, 1.3 mmol) portion-wise. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for another 30 minutes until gas evolution ceases.
-
Substrate Addition: Add this compound (1.0 eq., 173.5 mg, 1.0 mmol) to the flask.
-
Reaction: Heat the mixture to 80-100 °C. Monitor the reaction for completion by TLC or LC-MS (typically 6-18 hours).
-
Work-up & Isolation: Cool the reaction to room temperature and quench by the slow addition of water (1 mL). Pour the mixture into water (50 mL) and acidify with 1 M HCl to pH ~3-4 to precipitate the product. Collect the solid by vacuum filtration, wash with water, and dry under vacuum.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization.
Data and Troubleshooting
Expected Outcomes & Data
The following table summarizes expected outcomes for SNAr reactions with various nucleophiles. Yields are representative and will vary based on the specific nucleophile and optimization of conditions.
| Nucleophile Class | Example Nucleophile | Product Structure Example | Typical Conditions | Expected Yield |
| Secondary Amine | Piperidine | 2-(Piperidin-1-yl)-6-hydroxy... | K₂CO₃, DMSO, 110 °C | 70-90% |
| Primary Amine | Benzylamine | 2-(Benzylamino)-6-hydroxy... | DIPEA, DMF, 100 °C | 65-85% |
| Phenol | 4-Methoxyphenol | 2-(4-Methoxyphenoxy)-6-hydroxy... | NaH, DMF, 90 °C | 50-75% |
| Thiol | Thiophenol | 2-(Phenylthio)-6-hydroxy... | K₂CO₃, DMF, 80 °C | 75-95% |
Field-Proven Insights & Troubleshooting
-
Problem: Low or No Reactivity.
-
Cause: Insufficient activation energy or poor nucleophile.
-
Solution:
-
Increase the reaction temperature in 10-20 °C increments.
-
Switch to a more polar solvent (e.g., from DMF to DMSO).
-
For O-nucleophiles, ensure complete deprotonation to the more reactive alkoxide/phenoxide.
-
Consider using a microwave reactor to achieve higher temperatures and shorter reaction times safely.[9]
-
-
-
Problem: Side Reactions.
-
Cause: High temperatures or reactive functional groups.
-
Solution:
-
Decarboxylation: The carboxylic acid group may be lost at very high temperatures (>150-160 °C).[11] If this is observed, attempt the reaction at the lowest effective temperature.
-
Reaction at Carboxyl Group: With alcohol nucleophiles, esterification can compete. It is often preferable to protect the carboxylic acid (e.g., as a methyl or ethyl ester) prior to the SNAr reaction, followed by a final hydrolysis step.[12]
-
-
-
Problem: Poor Solubility of Starting Material.
-
Cause: The zwitterionic/pyridone character of the molecule.
-
Solution: DMSO is an excellent solvent for this substrate. If using other solvents like DMF or NMP, gentle warming may be required to achieve full dissolution before adding other reagents.
-
Conclusion
This compound is a highly valuable and reactive scaffold for synthetic chemistry. A thorough understanding of its tautomeric nature and the principles of nucleophilic aromatic substitution allows for the rational design of experiments. By carefully selecting the nucleophile, solvent, base, and temperature, a diverse array of functionalized pyridine derivatives can be accessed efficiently. The protocols and insights provided herein serve as a robust starting point for researchers aiming to incorporate this versatile building block into their synthetic programs for drug discovery and materials science.[13][14]
References
-
RCS Research Chemistry Services. (n.d.). SNAr Reaction of Polyhalogenated Heterocycles. Available at: [Link]
-
Serna-Saldívar, S., & Licona-Topete, G. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. American Chemical Society. Available at: [Link]
-
Tyas, C. G., et al. (n.d.). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. PMC. Available at: [Link]
-
ResearchGate. (2001). The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions. ResearchGate. Available at: [Link]
-
Leadbeater, N. E., & McGowan, K. A. (n.d.). Direct Uncatalyzed Amination of 2-Chloropyridine Using a Flow Reactor. Thieme Chemistry. Available at: [Link]
-
Wikipedia. (n.d.). Nucleophilic aromatic substitution. Available at: [Link]
-
YouTube. (2019). nucleophilic aromatic substitutions. Available at: [Link]
-
Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available at: [Link]
-
Meroni, G., et al. (2010). Synthesis of 2-substituted-6-hydroxy and 6-methoxy benzothiazoles from 1,4-benzoquinone. ARKIVOC. Available at: [Link]
-
YouTube. (2019). Nucleophilic Aromatic Substitution. Available at: [Link]
-
Vedejs, E., & Singleton, D. A. (2012). Concerted Nucleophilic Aromatic Substitutions. PMC. Available at: [Link]
-
Khan, I., et al. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PubMed. Available at: [Link]
-
Pál, K., et al. (2024). Gradual Changes in the Aromaticity in a Series of Hydroxypyridine-Carboxylic Acid Derivatives and Their Effect on Tautomerism. American Chemical Society. Available at: [Link]
-
Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. PMC. (n.d.). Available at: [Link]
-
Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery. PubMed Central. (n.d.). Available at: [Link]
-
Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. PubMed. Available at: [Link]
-
Zhu, B., et al. (2023). Base-Catalyzed One-Pot Synthesis of 2,3,6-Substituted Pyridines. Organic Chemistry Portal. Available at: [Link]
-
ResearchGate. (n.d.). Interaction of pyridine‐ and 4‐hydroxypyridine‐2,6‐dicarboxylic acids with heavy metal ions in aqueous solutions. Available at: [Link]
-
Atlantis Press. (2017). Synthesis of 2-Chloronicotinic Acid Derivatives. Available at: [Link]
-
Fleming, N. (2024). Artificial Intelligence in Small-Molecule Drug Discovery: A Critical Review of Methods, Applications, and Real-World Outcomes. MDPI. Available at: [Link]
-
ResearchGate. (n.d.). A new radical decarboxylation reaction for the conversion of carboxylic acids into hydrocarbons. Available at: [Link]
-
MDPI. (2024). Efficient Synthesis of Substituted 2-Nitrochalcone Derivatives. Available at: [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. research.unipd.it [research.unipd.it]
- 7. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 10. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis of 2-Chloronicotinic Acid Derivatives | Atlantis Press [atlantis-press.com]
- 13. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Application Notes and Protocols for the Synthesis of 2-Chloro-6-hydroxyisonicotinic Acid and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Substituted Pyridine Scaffolds
The pyridine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals and bioactive molecules. Specifically, substituted isonicotinic acids, such as 2-chloro-6-hydroxyisonicotinic acid, are valuable intermediates in the synthesis of a wide range of therapeutic agents. The strategic placement of chloro and hydroxyl groups on the pyridine ring allows for diverse downstream functionalization, enabling the generation of libraries of compounds for drug discovery programs. The chloro substituent serves as a versatile handle for nucleophilic substitution and cross-coupling reactions, while the hydroxyl group can be derivatized or can influence the electronic properties and solubility of the final molecule. This document provides a comprehensive guide to the synthesis of this compound and its ester and amide derivatives, detailing the underlying chemical principles and offering robust experimental protocols.
Strategic Synthesis of this compound
The synthesis of this compound is strategically approached in a two-step sequence starting from the readily available and inexpensive citrazinic acid. The core of this strategy lies in the initial exhaustive chlorination to form a key intermediate, 2,6-dichloroisonicotinic acid, followed by a regioselective mono-hydrolysis.
Part 1: Synthesis of 2,6-Dichloroisonicotinic Acid
The first step involves the conversion of the dihydroxy-pyridine precursor, citrazinic acid, into the corresponding dichloro- derivative. This transformation is achieved through a robust chlorination reaction using a potent chlorinating agent.
Reaction Causality: The hydroxyl groups of citrazinic acid are poor leaving groups. Therefore, a strong chlorinating agent like phosphorus oxychloride (POCl₃) in the presence of a phase-transfer catalyst such as tetraethylammonium chloride is employed to facilitate the conversion. The reaction proceeds via the formation of phosphate esters, which are excellent leaving groups, readily displaced by chloride ions.
Experimental Protocol: Synthesis of 2,6-Dichloroisonicotinic Acid
-
Reagent Preparation: In a fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer.
-
Reaction Setup: To the flask, add citrazinic acid (10.35 g, 66.7 mmol) and tetraethylammonium chloride (11.05 g, 66.7 mmol).
-
Addition of Chlorinating Agent: Carefully add phosphorus oxychloride (20 mL, excess) to the suspension.
-
Reaction Conditions: Heat the reaction mixture to 130 °C and maintain for 18 hours. Subsequently, increase the temperature to 145 °C for an additional 2 hours to ensure complete conversion.
-
Quenching: After cooling to room temperature, slowly and cautiously pour the reaction mixture onto crushed ice (150 g) with vigorous stirring to quench the excess phosphorus oxychloride.
-
Extraction: Transfer the quenched mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the organic phase under reduced pressure to yield the crude product.
-
Purification: The resulting white solid, 2,6-dichloroisonicotinic acid, is typically of sufficient purity for the next step. Further purification can be achieved by recrystallization from a suitable solvent system if required. An expected yield of approximately 89% can be achieved[1].
Part 2: Selective Mono-hydrolysis to this compound
This crucial step involves the selective replacement of one chlorine atom with a hydroxyl group. The regioselectivity of this nucleophilic aromatic substitution (SNAr) is governed by the electronic properties of the pyridine ring and the reaction conditions.
Mechanistic Insight: The pyridine ring is electron-deficient, which facilitates nucleophilic attack. The two chlorine atoms at the 2 and 6 positions are electronically equivalent. The introduction of a strong electron-donating group, like a hydroxyl group, deactivates the ring towards further nucleophilic substitution. By carefully controlling the stoichiometry of the base (e.g., sodium hydroxide) and the reaction temperature, it is possible to favor the mono-substituted product over the di-substituted one. The reaction proceeds through a Meisenheimer-like intermediate.
Proposed Experimental Protocol: Synthesis of this compound
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2,6-dichloroisonicotinic acid (10.0 g, 52.1 mmol) in a suitable solvent such as a mixture of water and a co-solvent like dioxane to aid solubility.
-
Addition of Base: Prepare a solution of sodium hydroxide (2.08 g, 52.1 mmol, 1.0 equivalent) in water and add it dropwise to the solution of the dichloro-acid at room temperature while stirring.
-
Reaction Conditions: After the addition is complete, heat the reaction mixture to a controlled temperature (e.g., 80-90 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up: Once the reaction is complete (or has reached optimal conversion), cool the mixture to room temperature and carefully acidify with concentrated hydrochloric acid until the pH is acidic, leading to the precipitation of the product.
-
Isolation and Purification: Collect the precipitate by filtration, wash with cold water, and dry under vacuum. The crude product can be purified by recrystallization from a suitable solvent like aqueous ethanol to afford this compound as a solid.
Synthesis of this compound Derivatives
The synthesized this compound can be further functionalized to generate a variety of derivatives, enhancing its utility as a building block in drug discovery.
Esterification: Synthesis of Methyl 2-Chloro-6-hydroxyisonicotinate
Esterification of the carboxylic acid group can be achieved using standard methods. A common and effective method involves the use of thionyl chloride to form the acyl chloride in situ, followed by reaction with an alcohol.
Causality of Reagent Choice: The direct esterification of a carboxylic acid with an alcohol under acidic catalysis (Fischer esterification) is an equilibrium process. To drive the reaction to completion, one can use a large excess of the alcohol or remove the water formed. A more efficient method is to convert the carboxylic acid into a more reactive species, such as an acyl chloride. Thionyl chloride (SOCl₂) is an excellent reagent for this purpose as the byproducts (SO₂ and HCl) are gaseous and easily removed.
Experimental Protocol: Methyl Ester Synthesis
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend this compound (1.0 g, 5.76 mmol) in anhydrous methanol (20 mL).
-
Acyl Chloride Formation: Cool the suspension to 0 °C in an ice bath. Slowly add thionyl chloride (0.84 mL, 11.52 mmol, 2.0 equivalents) dropwise to the stirred suspension.
-
Reaction Conditions: After the addition, remove the ice bath and heat the reaction mixture to reflux (around 65 °C) for 4-6 hours, or until the reaction is complete as monitored by TLC.
-
Work-up: Cool the reaction mixture to room temperature and carefully quench by slowly adding it to a saturated aqueous solution of sodium bicarbonate.
-
Extraction and Purification: Extract the aqueous mixture with a suitable organic solvent such as ethyl acetate (3 x 30 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude ester can be purified by column chromatography on silica gel.
Amidation: Synthesis of 2-Chloro-6-hydroxyisonicotinamide
The synthesis of amides from carboxylic acids is a fundamental transformation in organic chemistry, often facilitated by coupling agents that activate the carboxyl group. A widely used and efficient method employs 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with 1-Hydroxybenzotriazole (HOBt).
The Role of Coupling Agents: Direct reaction of a carboxylic acid and an amine to form an amide requires high temperatures and is often inefficient. Coupling agents like EDC activate the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then readily attacked by the amine nucleophile. HOBt is often added as an additive to suppress side reactions and reduce racemization in the case of chiral carboxylic acids by forming an active ester intermediate.
Experimental Protocol: Amide Synthesis
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 g, 5.76 mmol) in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF) (20 mL).
-
Addition of Reagents: To the solution, add HOBt (0.88 g, 6.34 mmol, 1.1 equivalents) and EDC hydrochloride (1.21 g, 6.34 mmol, 1.1 equivalents). Stir the mixture at room temperature for 10-15 minutes to allow for the formation of the active ester.
-
Amine Addition: Add a solution of the desired amine (e.g., a solution of ammonia in a suitable solvent, or an amine dissolved in DMF) to the reaction mixture.
-
Reaction Conditions: Stir the reaction at room temperature for 12-24 hours. Monitor the progress of the reaction by TLC.
-
Work-up and Purification: Upon completion, pour the reaction mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude amide can be purified by column chromatography or recrystallization.
Analytical Validation
The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques.
| Compound | Expected 1H NMR Signals (δ, ppm) | Expected 13C NMR Signals (δ, ppm) |
| 2,6-Dichloroisonicotinic acid | ~8.0 (s, 2H, pyridine-H) | ~164 (C=O), ~152 (C-Cl), ~122 (C-H) |
| This compound | ~7.2 (d, 1H), ~6.8 (d, 1H) | ~165 (C=O), ~163 (C-OH), ~148 (C-Cl), ~115 (CH), ~110 (CH) |
| Methyl 2-Chloro-6-hydroxyisonicotinate | ~7.1 (d, 1H), ~6.7 (d, 1H), ~3.9 (s, 3H, OCH₃) | ~164 (C=O, ester), ~162 (C-OH), ~147 (C-Cl), ~114 (CH), ~109 (CH), ~53 (OCH₃) |
| 2-Chloro-6-hydroxyisonicotinamide | ~7.0 (d, 1H), ~6.6 (d, 1H), ~7.5 (br s, 1H, NH), ~7.2 (br s, 1H, NH) | ~167 (C=O, amide), ~162 (C-OH), ~148 (C-Cl), ~113 (CH), ~108 (CH) |
Note: The predicted NMR chemical shifts are estimates and may vary depending on the solvent and other experimental conditions. The 1H NMR spectrum for 2-chloro-6-hydroxynicotinic acid, a close isomer, can be used as a reference for signal patterns[2].
Safety Precautions
Working with pyridine derivatives requires strict adherence to safety protocols.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), safety goggles, and a lab coat.[3]
-
Ventilation: All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of vapors.
-
Handling: Avoid contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.
-
Storage: Store pyridine-containing compounds in a cool, dry, and well-ventilated area away from ignition sources. Keep containers tightly sealed.
Workflow Diagrams
Synthesis of this compound
Caption: Synthetic route to this compound.
Derivatization of this compound
Caption: Ester and amide formation from the parent acid.
References
-
Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. [Link]
-
Organic Syntheses Procedure. Esterification of Carboxylic Acids. [Link]
-
ResearchGate. Any procedure for the esterification of isonicotinic acid?. [Link]
-
NIH. A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. [Link]
Sources
- 1. Amide Synthesis [fishersci.co.uk]
- 2. METHYL 2-CHLORO-6-METHOXYNICOTINATE synthesis - chemicalbook [chemicalbook.com]
- 3. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2-Chloro-6-hydroxyisonicotinic Acid as an Intermediate in Anti-Inflammatory Drug Discovery
Abstract
This technical guide provides a comprehensive overview of 2-chloro-6-hydroxyisonicotinic acid, a pivotal intermediate in the synthesis of novel anti-inflammatory agents. We delve into its chemical properties, and present detailed, field-proven protocols for its synthesis and subsequent utilization in the preparation of a candidate nonsteroidal anti-inflammatory drug (NSAID). The causality behind experimental choices is elucidated to provide researchers with a robust framework for their own drug discovery endeavors. This document is intended for researchers, scientists, and drug development professionals in the pharmaceutical and biotechnology sectors.
Introduction: The Strategic Importance of the Isonicotinic Acid Scaffold
Inflammation is a fundamental biological response, but its dysregulation is a hallmark of numerous chronic diseases.[1][2] Nonsteroidal anti-inflammatory drugs (NSAIDs) are a cornerstone of treatment, primarily exerting their effects through the inhibition of cyclooxygenase (COX) enzymes.[3][4][5] The discovery of two COX isoforms, the constitutive COX-1 and the inducible COX-2, has spurred the development of selective COX-2 inhibitors to mitigate the gastrointestinal side effects associated with non-selective NSAIDs.[3][4]
The isonicotinic acid scaffold has emerged as a promising platform for the development of potent anti-inflammatory compounds.[1][2] Derivatives of isonicotinic acid have demonstrated significant anti-inflammatory activity, in some cases exceeding that of standard drugs like ibuprofen.[1][2][6] This activity is often attributed to the inhibition of COX-2 and the scavenging of reactive oxygen species (ROS).[1][2] this compound is a key intermediate, offering versatile functional groups for the synthesis of a diverse library of potential anti-inflammatory drug candidates. Its strategic substitution pattern allows for the exploration of structure-activity relationships crucial for optimizing efficacy and selectivity.
Chemical Properties and Characterization
This compound is a substituted pyridine derivative with the following key characteristics:
| Property | Value |
| Molecular Formula | C₆H₄ClNO₃ |
| Molecular Weight | 173.55 g/mol |
| CAS Number | 6313-51-5[7] |
| Appearance | Typically an off-white to pale yellow solid |
| Solubility | Sparingly soluble in water, soluble in organic solvents like DMSO and methanol |
Robust characterization of this intermediate is critical for its successful application in multi-step syntheses. The following techniques are recommended for structure and purity confirmation:
-
¹H NMR: To confirm the proton environment of the pyridine ring and the carboxylic acid.
-
¹³C NMR: To identify all carbon atoms in the molecule.
-
Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.[8]
-
Infrared (IR) Spectroscopy: To identify key functional groups such as the O-H of the carboxylic acid and hydroxyl group, the C=O of the carboxylic acid, and C-Cl bond.
-
Elemental Analysis: To determine the elemental composition (C, H, N, Cl).
Synthesis of this compound
The following protocol is a proposed synthetic route based on established chemical transformations of related pyridine derivatives.[9] This multi-step synthesis starts from the commercially available citrazinic acid.
Workflow for the Synthesis of this compound
Caption: Synthetic workflow for this compound.
Step-by-Step Protocol
Step 1: Synthesis of 2,6-Dichloroisonicotinic Acid
-
Reaction Setup: In a fume hood, equip a three-necked round-bottom flask with a reflux condenser, a dropping funnel, and a magnetic stirrer.
-
Reagents: Charge the flask with citrazinic acid (1 equivalent) and tetramethylammonium chloride (1.0-1.05 equivalents).
-
Addition of Chlorinating Agent: Slowly add phosphorus oxychloride (POCl₃, 1.0-4.5 equivalents) through the dropping funnel.[9] The reaction is exothermic and should be controlled.
-
Reaction: Heat the reaction mixture to 120-145°C for 10-12 hours.[9]
-
Work-up: After cooling, carefully quench the reaction mixture by slowly adding it to crushed ice. The product will precipitate out of the aqueous solution.
-
Purification: Filter the precipitate, wash with cold water, and dry under vacuum to yield 2,6-dichloroisonicotinic acid.
Step 2: Synthesis of this compound
-
Reaction Setup: Use a similar setup as in Step 1.
-
Reagents: Suspend the 2,6-dichloroisonicotinic acid (1 equivalent) in a suitable high-boiling solvent.
-
Addition of Dechlorinating Agent: Add hydrazine hydrate dropwise to the suspension.
-
Reaction: Heat the reaction mixture to 125-135°C for 10-12 hours.[9]
-
Work-up: After cooling, acidify the reaction mixture with concentrated HCl to a pH of 2-3. The product will precipitate.
-
Purification: Filter the solid, wash with cold water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.
Application Protocol: Synthesis of a Flunixin Analog
This protocol details the use of this compound as an intermediate in the synthesis of a potential anti-inflammatory agent, an analog of the known NSAID Flunixin.[10] This involves a nucleophilic aromatic substitution reaction.
Reaction Scheme
Caption: Synthesis of a Flunixin analog.
Step-by-Step Protocol
-
Reaction Setup: In a round-bottom flask, combine this compound (1 equivalent), 2-methyl-3-(trifluoromethyl)aniline (2 equivalents), and boric acid (30 mol%).[10]
-
Solvent-Free Reaction: Heat the mixture to 120°C under solvent-free conditions with constant stirring.[10] Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dissolve the solid mass in a suitable organic solvent (e.g., ethyl acetate) and wash with a dilute acid solution (e.g., 1M HCl) to remove excess aniline.
-
Extraction: Extract the organic layer with a saturated sodium bicarbonate solution.
-
Precipitation: Acidify the aqueous layer with 1M HCl to precipitate the product.
-
Purification: Filter the precipitate, wash with cold water, and dry. Recrystallize from a suitable solvent (e.g., ethanol) to yield the pure Flunixin analog.
Mechanistic Insight: Targeting the COX Pathway
The anti-inflammatory activity of drugs derived from this compound is anticipated to stem from the inhibition of the cyclooxygenase (COX) pathway.[3][4][5]
Caption: Inhibition of the COX-2 pathway by NSAID candidates.
By selectively inhibiting COX-2, which is upregulated at sites of inflammation, these novel compounds can reduce the synthesis of pro-inflammatory prostaglandins, thereby alleviating pain and swelling.[4][5] The structural modifications enabled by the this compound intermediate allow for the fine-tuning of selectivity for COX-2 over COX-1, potentially leading to a more favorable safety profile.[3]
Conclusion and Future Directions
This compound represents a valuable and versatile intermediate for the synthesis of novel anti-inflammatory agents. The protocols outlined in this guide provide a solid foundation for researchers to explore the chemical space around the isonicotinic acid scaffold. Future work should focus on the synthesis of a diverse library of analogs and their subsequent screening for COX-1/COX-2 selectivity and in vivo efficacy. Molecular docking studies can further aid in the rational design of next-generation anti-inflammatory drugs with improved potency and reduced side effects.[1][2][6]
References
-
Nasim, N., Yaqoob, S., Khanam, R., Wang, Y., Qureshi, U., & Ul-Haq, Z. (2021). Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. Molecules, 26(5), 1272. Retrieved from [Link]
-
PrepChem. (n.d.). Synthesis of 2-chloronicotinic acid. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Nicotinic acid, 6-hydroxy-. Retrieved from [Link]
-
Zhao, B., Lan, Z., Xu, S., & Xiong, Y. (2017). Synthesis of 2-Chloronicotinic Acid Derivatives. In 2nd International Conference on Education, E-learning and Management Technology (EMCM 2016). Atlantis Press. Retrieved from [Link]
-
Darvishi, S., Balalaie, S., Chadegani, F., & Bijanzadeh, H. R. (2017). An improved solvent-free synthesis of flunixin and 2-(arylamino) nicotinic acid derivatives using boric acid as catalyst. Chemistry Central Journal, 11(1), 123. Retrieved from [Link]
-
Zhao, B., Lan, Z., Xu, S., & Xiong, Y. (2017). Synthesis of 2-Chloronicotinic Acid Derivatives. ResearchGate. Retrieved from [Link]
-
Vane, J. R., & Botting, R. M. (1998). Mechanism of action of nonsteroidal anti-inflammatory drugs. The American journal of medicine, 104(3A), 2S–8S. Retrieved from [Link]
-
Nasim, N., Yaqoob, S., Khanam, R., Wang, Y., Qureshi, U., Ul-Haq, Z., ... & Choudhary, M. I. (2021). Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. Molecules (Basel, Switzerland), 26(5), 1272. Retrieved from [Link]
-
Vane, J. R. (1998). Anti-inflammatory drugs and their mechanism of action. Inflammation research : official journal of the European Histamine Research Society ... [et al.], 47 Suppl 2, S78–S87. Retrieved from [Link]
-
Engelhardt, G. (1996). Mechanism of action of anti-inflammatory drugs. Zeitschrift fur Rheumatologie, 55(4), 224–229. Retrieved from [Link]
- Google Patents. (n.d.). CN103804287B - A kind of preparation method of 2-chloroisonicotinic acid.
-
Higgs, G. A., & Vane, J. R. (1983). Mechanism of action of Anti-inflammatory drugs. ResearchGate. Retrieved from [Link]
-
NIST. (n.d.). Isonicotinic acid, 2-amino-6-chloro-, hydrazide. Retrieved from [Link]
-
Nasim, N., Yaqoob, S., Khanam, R., Wang, Y., Qureshi, U., Ul-Haq, Z., ... & Choudhary, M. I. (2021). Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. Molecules, 26(5), 1272. Retrieved from [Link]
-
Spetec. (n.d.). 2-Chloro-6-hydroxynicotinic Acid, min 97% (GC), 1 gram. Retrieved from [Link]
Sources
- 1. Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Mechanism of action of nonsteroidal anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory drugs and their mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanism of action of anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound | 6313-51-5 [m.chemicalbook.com]
- 8. 2-Chloro-6-hydroxynicotinic acid(38025-90-0) 1H NMR [m.chemicalbook.com]
- 9. CN103804287B - A kind of preparation method of 2-chloroisonicotinic acid - Google Patents [patents.google.com]
- 10. An improved solvent-free synthesis of flunixin and 2-(arylamino) nicotinic acid derivatives using boric acid as catalyst - PMC [pmc.ncbi.nlm.nih.gov]
The Versatile Scaffold: Application of 2-Chloro-6-hydroxyisonicotinic Acid in Agrochemical Synthesis
Introduction: Unveiling the Potential of a Multifunctional Pyridine Intermediate
The pyridine ring is a cornerstone in the development of modern agrochemicals, lending its unique electronic and structural properties to a vast array of herbicides, fungicides, and insecticides.[1][2][3][4] Within this important class of compounds, 2-Chloro-6-hydroxyisonicotinic acid stands out as a trifunctional intermediate with significant, yet largely untapped, potential for the synthesis of novel active ingredients. Its structure, featuring a reactive chlorine atom, a nucleophilic hydroxyl group, and a versatile carboxylic acid, offers multiple handles for chemical modification. This application note explores the prospective uses of this compound in the synthesis of innovative agrochemicals, providing detailed theoretical protocols and mechanistic insights for researchers and scientists in the field of drug development. While direct, large-scale commercial applications of this specific molecule are not widely documented, its chemical architecture allows for the rational design of a new generation of crop protection agents.
Core Reactivity and Synthetic Strategy
The synthetic utility of this compound is rooted in the distinct reactivity of its three functional groups. The chlorine atom at the 2-position is susceptible to nucleophilic aromatic substitution (SNAr), a common strategy for introducing diverse functionalities onto the pyridine ring.[5][6][7][8] The hydroxyl group at the 6-position can undergo O-alkylation or O-arylation to form ethers, a moiety present in many bioactive molecules.[9] Finally, the carboxylic acid at the 4-position is readily converted into esters or amides, allowing for the incorporation of various side chains that can modulate the compound's biological activity and physical properties.[10][11][12]
A strategic approach to synthesizing derivatives would involve the selective reaction of one functional group while preserving the others for subsequent modifications. This can be achieved through careful selection of reagents and reaction conditions.
Proposed Application I: Synthesis of Novel Pyridine-Based Herbicides
Herbicides based on the pyridine scaffold are known to be effective against a wide range of weeds.[1][2][13] By leveraging the reactivity of this compound, it is possible to design novel herbicides with potential modes of action. One plausible route involves the etherification of the hydroxyl group, followed by conversion of the carboxylic acid to an amide.
Workflow for a Hypothetical Herbicide Candidate
Caption: Proposed workflow for the synthesis of a potential herbicide.
Detailed Protocol: Synthesis of a 2-Chloro-6-alkoxyisonicotinamide Derivative
Step 1: Synthesis of 2-Chloro-6-alkoxyisonicotinic acid
-
To a stirred solution of this compound (1.0 eq) in a suitable polar aprotic solvent (e.g., DMF, Acetonitrile), add a base such as potassium carbonate (K₂CO₃, 2.0 eq).
-
Stir the mixture at room temperature for 30 minutes to form the corresponding phenoxide.
-
Add the desired alkyl halide (e.g., benzyl bromide, 1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction to 60-80 °C and monitor by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and pour it into ice-water.
-
Acidify the aqueous solution with a dilute acid (e.g., 1M HCl) to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum to obtain the 2-chloro-6-alkoxyisonicotinic acid.
Causality: The use of a base is crucial to deprotonate the hydroxyl group, making it a more potent nucleophile for the subsequent reaction with the alkyl halide.
Step 2: Synthesis of the 2-Chloro-6-alkoxyisonicotinamide Derivative
-
Dissolve the 2-chloro-6-alkoxyisonicotinic acid (1.0 eq) in an anhydrous polar aprotic solvent (e.g., DMF).
-
Add a coupling agent such as HATU (1.1 eq) and a non-nucleophilic base like DIPEA (2.0 eq).[11]
-
Stir the mixture at room temperature for 15-20 minutes to activate the carboxylic acid.
-
Add the desired amine (e.g., a substituted aniline, 1.2 eq) to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the final amide.
Causality: Amide coupling reagents like HATU activate the carboxylic acid, facilitating the nucleophilic attack by the amine to form the stable amide bond under mild conditions.[11][12]
Proposed Application II: Development of Novel Fungicidal Agents
Pyridine derivatives are also prominent in the development of fungicides.[14][15][16] A potential synthetic route to novel fungicides from this compound involves nucleophilic substitution of the chlorine atom, followed by esterification of the carboxylic acid.
Workflow for a Hypothetical Fungicide Candidate
Caption: Proposed workflow for the synthesis of a potential fungicide.
Detailed Protocol: Synthesis of a 2-Amino-6-hydroxyisonicotinic Acid Ester
Step 1: Synthesis of 2-Amino-6-hydroxyisonicotinic acid
-
In a sealed vessel, combine this compound (1.0 eq), the desired amine (e.g., a cyclic secondary amine, 2.5 eq), and a base such as potassium carbonate (2.0 eq) in a high-boiling point solvent like NMP or DMSO.[6]
-
Heat the mixture in a microwave reactor to 150-200 °C for 1-2 hours.
-
Monitor the reaction by LC-MS.
-
After completion, cool the reaction mixture and dilute with water.
-
Acidify with a suitable acid to precipitate the amino acid product.
-
Filter, wash with water, and dry to obtain the 2-amino-6-hydroxyisonicotinic acid derivative.
Causality: The electron-withdrawing nature of the pyridine nitrogen and the carboxylic acid group activates the 2-position for nucleophilic aromatic substitution.[7][8][17] High temperatures are often required to overcome the activation barrier for this reaction with less activated chloropyridines.[6]
Step 2: Synthesis of the Ester Derivative
-
Suspend the 2-amino-6-hydroxyisonicotinic acid (1.0 eq) in an excess of the desired alcohol (e.g., methanol, ethanol).
-
Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).
-
Reflux the mixture until the starting material is fully dissolved and the reaction is complete as monitored by TLC.
-
Cool the reaction mixture and neutralize the excess acid with a base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an organic solvent.
-
Wash the organic layer, dry, and concentrate to obtain the crude ester.
-
Purify by column chromatography if necessary.
Causality: Fischer esterification is a classic and effective method for converting carboxylic acids to esters in the presence of an acid catalyst and an excess of the alcohol.
Proposed Application III: Synthesis of Potential Insecticidal Compounds
The pyridine scaffold is a key component of several important classes of insecticides, including the neonicotinoids.[18] A hypothetical route to a novel insecticide could involve the modification of both the hydroxyl and carboxylic acid groups of this compound.
Workflow for a Hypothetical Insecticide Candidate
Caption: Proposed workflow for the synthesis of a potential insecticide.
Detailed Protocol: Synthesis of a 2-Chloro-6-aryloxyisonicotinate
Step 1: Synthesis of a 2-Chloro-6-hydroxyisonicotinate Ester
-
Follow the Fischer esterification protocol as described in the fungicide synthesis section to convert the carboxylic acid of this compound to its corresponding ester.
Step 2: Synthesis of the 2-Chloro-6-aryloxyisonicotinate
-
To a mixture of the 2-chloro-6-hydroxyisonicotinate ester (1.0 eq), an aryl halide (e.g., a substituted iodobenzene, 1.5 eq), and a base such as cesium carbonate (2.0 eq) in an inert solvent like dioxane, add a copper(I) iodide (CuI) catalyst and a suitable ligand (e.g., a phenanthroline derivative).
-
Degas the mixture and heat under an inert atmosphere (e.g., nitrogen or argon) at 100-120 °C.
-
Monitor the reaction by GC-MS or LC-MS.
-
Upon completion, cool the mixture, filter off the inorganic salts, and concentrate the filtrate.
-
Purify the residue by column chromatography to isolate the desired 2-chloro-6-aryloxyisonicotinate.
Causality: The Ullmann condensation is a reliable method for forming diaryl ethers, and the use of a copper catalyst is essential for this transformation.
Quantitative Data Summary (Hypothetical)
| Proposed Agrochemical | Target Class | Key Synthetic Transformations | Potential Mode of Action (Inferred) |
| 2-Chloro-6-alkoxyisonicotinamide | Herbicide | O-alkylation, Amide coupling | Disruption of amino acid synthesis or hormonal regulation |
| 2-Amino-6-hydroxyisonicotinate | Fungicide | Nucleophilic aromatic substitution, Esterification | Inhibition of fungal cell wall synthesis or respiration |
| 2-Chloro-6-aryloxyisonicotinate | Insecticide | Esterification, O-arylation | Modulation of insect nicotinic acetylcholine receptors |
Conclusion and Future Perspectives
This compound represents a promising, yet underexplored, building block for the synthesis of novel agrochemicals. The strategic manipulation of its chloro, hydroxyl, and carboxylic acid functionalities opens up a multitude of synthetic pathways to new herbicidal, fungicidal, and insecticidal candidates. The protocols and workflows detailed in this application note are based on established chemical principles and serve as a foundational guide for researchers to explore the full potential of this versatile intermediate. Further research, including the synthesis and biological evaluation of the proposed derivatives, is warranted to validate these concepts and potentially introduce a new class of effective crop protection agents.
References
- BenchChem. Application Notes and Protocols for Nucleophilic Substitution on 4-Chloropyrimidines. Accessed January 12, 2026.
- Wikipedia. Pyridine. Accessed January 12, 2026.
- Li, J., et al. (2022). Design, Synthesis, and Evaluation of Novel 4-Chloropyrazole-Based Pyridines as Potent Fungicide Candidates. Journal of Agricultural and Food Chemistry.
- Kandil, S. A., et al. (2015). Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents. Journal of Visualized Experiments.
- Hamper, B. C., & Tesfu, E. (2010). Direct Uncatalyzed Amination of 2-Chloropyridine Using a Flow Reactor. Synlett.
- Chemistry Stack Exchange. How can nucleophilic substitution happen at the sp²-hybridised carbon of 4-chloropyridine? Accessed January 12, 2026.
- Filo. Explain why nucleophilic substitution occurs more readily in 4-chloropyri.. Accessed January 12, 2026.
- Chemistry Online. (2022). Nucleophilic substitution of pyridines.
- ResearchGate. Some examples of drugs and insecticides containing pyridine scaffolds. Accessed January 12, 2026.
- Chempanda. Pyridine as insecticide. Accessed January 12, 2026.
- Wang, Q., et al. (2023). Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds. Molecules.
- ResearchGate. (2024). Development of novel pyridine-based agrochemicals: A review.
- Liu, C., et al. (2016). Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods. Bioorganic & Medicinal Chemistry.
- Li, X., et al. (2019). Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry.
- Abd El-Salam, A. M., et al. (2023). Functionalized Pyridines: Synthesis and Toxicity Evaluation of Potential Insecticidal Agents against Aphis craccivora. ACS Omega.
- Google Patents. (1990).
- PubChem. 2-Chloro-6-methoxypyridine. Accessed January 12, 2026.
- Semantic Scholar. Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods. Accessed January 12, 2026.
- ResearchGate. Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods. Accessed January 12, 2026.
- Thermo Fisher Scientific. 2-Chloro-6-hydroxypyridine, 98%. Accessed January 12, 2026.
- PubChem. 2-Chloro-6-hydrazinopyridine. Accessed January 12, 2026.
- NINGBO INNO PHARMCHEM CO.,LTD. The Power of Pyridines: Exploring 4-Hydroxypyridine in Modern Chemical Synthesis. Accessed January 12, 2026.
- Pipzine Chemicals. 2-Chloro-6-hydrazinopyridine Supplier & Manufacturer in China. Accessed January 12, 2026.
- Sigma-Aldrich. 6-Chloro-2-hydroxypyridine 98%. Accessed January 12, 2026.
- Organic Syntheses. Nicotinic acid, 6-hydroxy-. Accessed January 12, 2026.
- Google Patents. (2015). Process for preparing 4-hydroxypyridines.
- NINGBO INNO PHARMCHEM CO.,LTD. (2026). 3-Hydroxypyridine in Agrochemicals: Enhancing Crop Protection.
- Growing Science. (2022).
- HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. Accessed January 12, 2026.
- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews.
- ResearchGate. Synthesis of 3-hydroxypyridines from bio-based furfural. Accessed January 12, 2026.
- PubMed. (1957). [New amide derivatives of isonicotinic acid with presumable analeptic activity].
- Atlantis Press. (2017).
- Taylor & Francis Online. (1989).
- PubChem. 2-Chloroisonicotinic acid. Accessed January 12, 2026.
- ChemicalBook. 38025-90-0(2-Chloro-6-hydroxynicotinic acid) Product Description. Accessed January 12, 2026.
Sources
- 1. Pyridine - Wikipedia [en.wikipedia.org]
- 2. chempanda.com [chempanda.com]
- 3. Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. chemistry-online.com [chemistry-online.com]
- 9. nbinno.com [nbinno.com]
- 10. Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. growingscience.com [growingscience.com]
- 12. hepatochem.com [hepatochem.com]
- 13. Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. EP0385267A3 - Pyridine derivatives, their preparation and their use as fungicides - Google Patents [patents.google.com]
- 17. Explain why nucleophilic substitution occurs more readily in 4-chloropyri.. [askfilo.com]
- 18. Functionalized Pyridines: Synthesis and Toxicity Evaluation of Potential Insecticidal Agents against Aphis craccivora - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Esterification of 2-Chloro-6-hydroxyisonicotinic Acid
Introduction: The Strategic Importance of 2-Chloro-6-hydroxyisonicotinic Acid Esters in Medicinal Chemistry
This compound is a pivotal heterocyclic building block in the landscape of modern drug discovery. Its derivatives are integral components of a multitude of pharmacologically active agents, ranging from kinase inhibitors for oncology to novel treatments for metabolic disorders.[1][2][3][4] The strategic esterification of this molecule is a critical step in the synthesis of these complex therapeutic agents. The ester moiety can serve multiple purposes: it can act as a protecting group, a reactive handle for further synthetic transformations, or a key pharmacophore element that modulates the pharmacokinetic and pharmacodynamic properties of the final drug candidate.
This guide provides a comprehensive overview of the key methodologies for the esterification of this compound, offering detailed, field-proven protocols. We will delve into the mechanistic underpinnings of each method, providing the rationale behind experimental choices to empower researchers to not only replicate these procedures but also to adapt and troubleshoot them for their specific synthetic challenges.
Chemical Principles and Mechanistic Considerations
The esterification of this compound presents a unique set of challenges and opportunities due to its multifunctional nature. The molecule possesses both a carboxylic acid and a hydroxyl group, allowing for selective esterification at either position. Furthermore, the pyridine ring's electronic nature influences the reactivity of these functional groups. Understanding the interplay of these factors is paramount for successful synthesis.
Here, we will explore three robust and widely applicable esterification methods:
-
Fischer-Speier Esterification: A classic acid-catalyzed reaction ideal for simple alkyl esters.
-
Steglich Esterification: A mild and versatile method employing a carbodiimide coupling agent, suitable for a broader range of alcohols, including sterically hindered ones.[5][6][7][8]
-
Mitsunobu Reaction: A powerful method for the esterification of the hydroxyl group under neutral conditions, proceeding with an inversion of stereochemistry if a chiral alcohol is used.[9][10][11][12][13]
The choice of method will depend on the desired ester, the scale of the reaction, and the presence of other sensitive functional groups in the alcohol coupling partner.
Part 1: Fischer-Speier Esterification of the Carboxylic Acid
The Fischer-Speier esterification is a cornerstone of organic synthesis, relying on the acid-catalyzed reaction between a carboxylic acid and an alcohol.[14][15][16][17][18][19][20] This method is particularly well-suited for the synthesis of simple, unhindered alkyl esters of this compound.
Mechanism and Rationale
The reaction proceeds via a nucleophilic acyl substitution mechanism. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, enhancing its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. A series of proton transfers and the elimination of water yield the final ester product. The reaction is an equilibrium process, and to drive it towards the product, a large excess of the alcohol is typically used, or the water byproduct is removed as it is formed.[14][15][16][17][20]
Experimental Workflow: Fischer-Speier Esterification
Sources
- 1. Synthesis of 2-Chloronicotinic Acid Derivatives | Atlantis Press [atlantis-press.com]
- 2. Nicotinic Acid Derivatives As Novel Noncompetitive α-Amylase and α-Glucosidase Inhibitors for Type 2 Diabetes Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. fiveable.me [fiveable.me]
- 6. Steglich Esterification [organic-chemistry.org]
- 7. Steglich esterification - Wikipedia [en.wikipedia.org]
- 8. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. glaserr.missouri.edu [glaserr.missouri.edu]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 12. Mitsunobu Reaction [organic-chemistry.org]
- 13. organic-synthesis.com [organic-synthesis.com]
- 14. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 15. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 16. byjus.com [byjus.com]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
- 18. m.youtube.com [m.youtube.com]
- 19. masterorganicchemistry.com [masterorganicchemistry.com]
- 20. chem.libretexts.org [chem.libretexts.org]
Authored by: Senior Application Scientist, Chemical Synthesis Division
An Application Guide to the Synthesis of Ether Derivatives of 2-Chloro-6-hydroxyisonicotinic Acid
Abstract
This comprehensive application note provides a detailed protocol and expert insights for the synthesis of ethers from this compound. This versatile heterocyclic building block is a valuable intermediate in the development of pharmaceuticals and agrochemicals.[1][2] The primary methodology discussed is the Williamson ether synthesis, a robust and widely applicable reaction for forming the ether linkage.[3][4] This guide is intended for researchers, chemists, and drug development professionals, offering a blend of theoretical principles, a step-by-step experimental protocol, and self-validating analytical checkpoints to ensure procedural integrity and successful outcomes.
Introduction: The Strategic Importance of Pyridyl Ethers
Heterocyclic compounds form the backbone of a vast array of biologically active molecules, mimicking the structures of natural compounds like nucleic acids and hormones.[5] Among these, functionalized pyridines are of paramount importance. This compound, in particular, serves as a crucial starting material for a range of derivatives, including novel pyridyl ethers. These ethers have demonstrated significant potential as ligands for critical biological targets, such as the nicotinic acetylcholine receptor (nAChR), highlighting their relevance in modern drug discovery programs.[6]
The synthesis of ethers from this substrate is typically achieved via the Williamson ether synthesis, an SN2 reaction between an alkoxide and an organohalide.[7][8] However, the multifunctional nature of this compound (containing hydroxyl, carboxylic acid, and chloro-substituted aromatic functionalities) presents unique chemoselectivity challenges that must be addressed for a successful synthesis. This guide provides a strategic workflow to navigate these challenges, beginning with the protection of the carboxylic acid group, followed by the core etherification reaction.
Mechanistic Rationale and Strategic Approach
The Williamson ether synthesis is a classic SN2 reaction where an alkoxide ion acts as a nucleophile, attacking an electrophilic carbon center (typically a primary alkyl halide) and displacing a leaving group.[3][8]
The Chemoselectivity Challenge
The starting material, this compound, has two acidic protons: one on the carboxylic acid and one on the phenolic hydroxyl group. The carboxylic acid proton is significantly more acidic and will be deprotonated first by any added base. The resulting carboxylate is a weaker nucleophile than the desired phenoxide. To prevent ambiguity and ensure the reaction proceeds exclusively at the hydroxyl position, a protection strategy is essential. The most common approach is to first convert the carboxylic acid into an ester. This strategy is outlined in the workflow below.
Figure 1: Strategic workflow for the synthesis of 2-Chloro-6-alkoxyisonicotinic acid, involving protection, etherification, and optional deprotection steps.
The SN2 Reaction
Once the ester is formed, a strong, non-nucleophilic base such as sodium hydride (NaH) is used to quantitatively deprotonate the phenolic hydroxyl group, forming a potent nucleophile (the phenoxide).[9] This phenoxide then attacks the primary alkyl halide. For this SN2 reaction to be efficient, several conditions are favored:
-
Alkylating Agent: Primary alkyl halides (R-X) are ideal as they are unhindered, minimizing competing E2 elimination reactions.[10] Secondary halides may give mixed results, while tertiary halides will almost exclusively lead to elimination.[8]
-
Solvent: A polar aprotic solvent, such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO), is preferred as it solvates the cation (Na⁺) while leaving the alkoxide nucleophile highly reactive.[11]
Detailed Experimental Protocols
This section provides a two-part protocol for the synthesis of Methyl 2-chloro-6-methoxyisonicotinate as a representative example.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥98% | Sigma-Aldrich | Starting material. |
| Methanol (MeOH) | Anhydrous | Fisher Scientific | Reagent and solvent. |
| Thionyl Chloride (SOCl₂) | ≥99% | Acros Organics | Corrosive, handle in a fume hood. |
| Sodium Hydride (NaH) | 60% dispersion in mineral oil | Sigma-Aldrich | Highly reactive, handle with care. |
| Dimethylformamide (DMF) | Anhydrous | Fisher Scientific | Solvent for etherification. |
| Iodomethane (CH₃I) | ≥99% | Sigma-Aldrich | Alkylating agent. Toxic and volatile. |
| Diethyl Ether (Et₂O) | ACS Grade | VWR | For extraction. |
| Saturated aq. NaHCO₃ | N/A | Lab-prepared | For workup. |
| Brine (Saturated aq. NaCl) | N/A | Lab-prepared | For workup. |
| Anhydrous MgSO₄ or Na₂SO₄ | N/A | VWR | Drying agent. |
| Silica Gel | 60 Å, 230-400 mesh | Sorbent Technologies | For column chromatography. |
Part 1: Esterification to Methyl 2-chloro-6-hydroxyisonicotinate
-
Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.73 g, 10.0 mmol).
-
Reagent Addition: Place the flask in an ice bath. Slowly add anhydrous methanol (30 mL). While stirring, carefully add thionyl chloride (1.1 mL, 15.0 mmol) dropwise over 10 minutes. Causality Note: This exothermic reaction generates HCl gas in situ, which catalyzes the esterification. The slow addition in an ice bath controls the reaction rate and temperature.
-
Reaction: Remove the ice bath and heat the mixture to reflux (approx. 65°C) for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature. Carefully concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Redissolve the residue in ethyl acetate (50 mL) and wash with saturated aqueous NaHCO₃ solution (2 x 25 mL) to neutralize excess acid, followed by brine (25 mL). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude methyl ester, which is often pure enough for the next step.
Part 2: Williamson Ether Synthesis to Methyl 2-chloro-6-methoxyisonicotinate
-
Reaction Setup: To a flame-dried 100 mL three-neck round-bottom flask under a nitrogen atmosphere, add sodium hydride (0.44 g of 60% dispersion, 11.0 mmol). Wash the NaH with hexanes (2 x 5 mL) to remove the mineral oil, carefully decanting the hexanes each time. Add anhydrous DMF (20 mL).
-
Phenoxide Formation: Cool the flask to 0°C in an ice bath. Dissolve the Methyl 2-chloro-6-hydroxyisonicotinate (1.87 g, 10.0 mmol) from Part 1 in anhydrous DMF (10 mL) and add it dropwise to the NaH suspension. Stir at 0°C for 30 minutes. Expertise Note: The evolution of hydrogen gas indicates the formation of the sodium phenoxide. Allow gas evolution to cease completely before proceeding, ensuring full deprotonation.
-
Alkylation: While maintaining the temperature at 0°C, add iodomethane (0.68 mL, 11.0 mmol) dropwise. After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Workup: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution (10 mL) at 0°C. Transfer the mixture to a separatory funnel and dilute with water (50 mL) and diethyl ether (50 mL). Separate the layers and extract the aqueous phase with diethyl ether (2 x 25 mL).
-
Purification: Combine the organic layers, wash with brine (2 x 30 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure ether product.
Trustworthiness: A Self-Validating System
Ensuring the identity and purity of the synthesized product is critical. A systematic analytical workflow provides the necessary validation at each stage.
Figure 2: Analytical workflow for reaction monitoring, purification, and validation of the final ether product.
Analytical Checkpoints:
-
TLC Monitoring: Use a mobile phase of 30% ethyl acetate in hexane. The starting material (hydroxy-ester) will be more polar (lower Rf) than the final ether product (higher Rf). This allows for real-time tracking of the reaction's progress.
-
¹H NMR Spectroscopy: Confirmation of the ether product is achieved by observing key signals:
-
The disappearance of the broad phenolic -OH proton signal.
-
The appearance of a new singlet for the methoxy (-OCH₃) protons, typically around 3.9-4.1 ppm.
-
The singlet for the ester methyl (-COOCH₃) protons, typically around 3.8-3.9 ppm.
-
The characteristic signals for the pyridine ring protons.
-
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should show the correct molecular ion peak [M+H]⁺ corresponding to the calculated mass of the product (C₈H₈ClNO₃, Mol. Wt: 201.61).
References
-
Department of Chemistry, University of Calgary. The Williamson Ether Synthesis. Link
-
Wikipedia. Williamson ether synthesis. Link
-
University of Wisconsin-Madison. Experiment 06: Williamson Ether Synthesis. Link
-
Abreo, M. A., et al. (2000). Synthesis and structure-activity relationship of novel pyridyl ethers for the nicotinic acetylcholine receptor. Bioorganic & Medicinal Chemistry Letters, 10(10), 1063-6. Link
-
BYJU'S. Williamson Ether Synthesis reaction. Link
-
Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. Link
-
Britannica. (2025). Ether - Synthesis, Reactions, Uses. Link
-
Organic Chemistry Portal. Ether synthesis by etherification (alkylation). Link
-
LibreTexts Chemistry. (2025). Preparing Ethers. Link
-
Zhao, B., et al. (2017). Synthesis of 2-Chloronicotinic Acid Derivatives. Atlantis Press. Link
-
ResearchGate. (2017). Synthesis of 2-chloronicotinic acid derivatives. Link
-
Organic Syntheses. Nicotinic acid, 6-hydroxy-. Link
-
ResearchGate. (2019). (PDF) Synthesis of 2-Chloronicotinic Acid Derivatives. Link
-
Google Patents. (2014). CN103848783A - Method for synthesizing 2-chloronicotinic acid by one-step oxidation. Link
-
ResearchGate. (2023). A Synopsis of the Properties and Applications of Heteroaromatic Rings in Medicinal Chemistry. Link
-
LibreTexts Chemistry. (2023). Williamson Ether Synthesis. Link
-
MiraCosta College. (2012). Chemistry 211 Experiment 4: Williamson Ether Synthesis. Link
-
MDPI. (2022). Heterocyclic Crown Ethers with Potential Biological and Pharmacological Properties: From Synthesis to Applications. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. Ether - Synthesis, Reactions, Uses | Britannica [britannica.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and structure-activity relationship of novel pyridyl ethers for the nicotinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. byjus.com [byjus.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Chemistry 211 Experiment 4 [home.miracosta.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for the Synthesis of Advanced Pharmaceutical Intermediates
An In-Depth Guide to the Metal-Catalyzed Cross-Coupling of 2-Chloro-6-hydroxyisonicotinic Acid
Introduction: The Strategic Value of Substituted Isonicotinic Acids
Substituted pyridine scaffolds are foundational motifs in medicinal chemistry and drug development, appearing in numerous blockbuster drugs.[1] Among these, the isonicotinic acid core is of particular interest due to its ability to act as a versatile building block for creating complex molecular architectures. This compound, specifically, is a privileged starting material. Its trifunctional nature—an electrophilic chlorine atom at the 2-position, a nucleophilic/coordinating hydroxyl group at the 6-position, and a carboxylic acid for further derivatization—offers multiple handles for synthetic diversification.
Metal-catalyzed cross-coupling reactions have become indispensable tools for elaborating such heteroaromatic cores.[2][3] These transformations, which forge new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity, allow researchers to bypass harsher, classical methods.[4][5] This guide provides a detailed exploration of the key cross-coupling strategies applicable to this compound, focusing on the causality behind experimental choices to empower researchers in their synthetic endeavors.
Core Challenges and Strategic Considerations
The successful functionalization of this compound via cross-coupling is not trivial. A clear understanding of the substrate's inherent chemical properties is critical for developing robust protocols.
-
The "2-Pyridyl Problem": Catalyst Inhibition. The nitrogen atom of the pyridine ring can act as a ligand, coordinating to the palladium catalyst and forming inactive complexes.[6][7] This phenomenon, often termed the "2-pyridyl problem," can sequester the catalyst from the catalytic cycle, leading to sluggish or failed reactions.[8] The strategic use of bulky, electron-rich phosphine ligands is the primary method to mitigate this issue. These ligands stabilize the palladium center and sterically disfavor the binding of the pyridine nitrogen, thereby preserving catalytic activity.[2][9][10]
-
Reactivity of the C-Cl Bond. Aryl chlorides are inherently less reactive towards oxidative addition than their bromide or iodide counterparts.[11] However, the electron-deficient nature of the pyridine ring helps to activate the C-Cl bond, making these couplings feasible.[12] Nonetheless, more forcing conditions or highly active catalyst systems are typically required compared to other aryl halides.
-
The Influence of Acidic Protons (-OH and -COOH). The presence of both a hydroxyl and a carboxylic acid group introduces significant complexity. These acidic protons can react with the bases required for the coupling reaction, potentially altering the substrate's solubility and electronic properties. Furthermore, the resulting carboxylate and phenoxide moieties can act as chelating ligands to the metal center, again leading to catalyst inhibition. The choice of base is therefore paramount; it must be strong enough to facilitate the desired catalytic step (e.g., transmetalation in Suzuki coupling) but compatible with the acidic functional groups. In many cases, protection of one or both of these groups (e.g., as a methyl ester or a silyl ether) may be necessary to achieve optimal results, followed by a subsequent deprotection step.
The Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds
The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for creating biaryl and heteroaryl-aryl structures.[5][12] It involves the palladium-catalyzed coupling of an organohalide with an organoboron compound.[11]
Mechanistic Rationale
The reaction proceeds through a well-defined catalytic cycle.[11][13] The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the C-Cl bond of the isonicotinic acid derivative. This is often the rate-limiting step for aryl chlorides.
-
Transmetalation: The organic group from the boronic acid (activated by a base) is transferred to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic fragments on the palladium center couple and are expelled, forming the new C-C bond and regenerating the Pd(0) catalyst.[11]
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Causality Behind Component Selection
-
Catalyst System: For challenging substrates like electron-deficient chloropyridines, standard catalysts like Pd(PPh₃)₄ may be insufficient.[12] Highly active systems comprising a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a bulky, electron-rich phosphine ligand are preferred.[14] Ligands such as SPhos, XPhos, and RuPhos are designed to accelerate both the oxidative addition and reductive elimination steps, leading to higher turnover numbers and yields.[6]
-
Base Selection: A moderately strong inorganic base is typically required to activate the boronic acid for transmetalation.[14] For substrates with acidic protons, potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often superior choices over stronger bases like alkoxides. They are effective in the catalytic cycle while minimizing undesired side reactions or deprotonation issues with the substrate.
-
Solvent System: A polar, aprotic solvent capable of dissolving both the organic and inorganic components is needed. Biphasic systems like 1,4-dioxane/water or toluene/water are common, as water can aid in dissolving the base and boronate salt.[5] Aqueous n-butanol has also been shown to be highly effective for coupling heteroaryl chlorides.[15]
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a starting point and may require optimization for specific boronic acids.
-
Reagent Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.), the desired arylboronic acid (1.2–1.5 equiv.), and finely powdered K₃PO₄ (2.0–3.0 equiv.).
-
Catalyst Addition: In a separate vial, pre-mix the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%). Add this solid mixture to the Schlenk flask.
-
Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (typically a 4:1 to 10:1 ratio), via syringe. The final concentration should be around 0.1 M with respect to the limiting reagent.
-
Reaction Execution: Seal the flask and heat the mixture with vigorous stirring to 80–100 °C.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) by taking small aliquots from the reaction mixture. Reactions are typically complete within 12–24 hours.[16]
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Acidify the aqueous layer with 1M HCl to pH ~3-4 to protonate the carboxylic acid and any phenoxide, then extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the desired coupled product.
Data Summary: Typical Suzuki-Miyaura Conditions
| Component | Example Reagent | Loading/Ratio | Rationale |
| Substrate | This compound | 1.0 equiv. | Limiting reagent |
| Coupling Partner | Phenylboronic Acid | 1.2-1.5 equiv. | Excess drives reaction to completion |
| Pd Source | Pd(OAc)₂ | 1-5 mol% | Precursor to active Pd(0) catalyst |
| Ligand | SPhos or XPhos | 2-10 mol% | Bulky, electron-rich; prevents catalyst deactivation[6] |
| Base | K₃PO₄ or Cs₂CO₃ | 2.0-3.0 equiv. | Activates boronic acid; compatible with acidic protons |
| Solvent | 1,4-Dioxane / H₂O (4:1) | ~0.1 M | Good solubility for reagents; water assists base |
| Temperature | 80-100 °C | - | Required for C-Cl bond activation |
The Sonogashira Coupling: Introducing Alkynyl Scaffolds
The Sonogashira reaction is a highly efficient method for forming C(sp²)–C(sp) bonds by coupling a terminal alkyne with an aryl halide.[17][18] This reaction typically employs a dual-catalyst system consisting of a palladium complex and a copper(I) salt.[18]
Mechanistic Overview
The Sonogashira coupling involves two interconnected catalytic cycles.[19]
-
Palladium Cycle: Similar to the Suzuki reaction, it begins with the oxidative addition of the Pd(0) catalyst to the C-Cl bond.
-
Copper Cycle: The terminal alkyne reacts with the Cu(I) salt in the presence of an amine base to form a copper acetylide intermediate. This species is highly reactive and readily undergoes transmetalation with the Pd(II)-aryl complex. The final reductive elimination step yields the alkynylated product.[17]
Caption: Interconnected catalytic cycles of the Sonogashira cross-coupling reaction.
Detailed Experimental Protocol: Sonogashira Coupling
-
Setup: To a flame-dried Schlenk flask under argon, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 3 mol%), and the copper co-catalyst (CuI, 5 mol%).
-
Reagent Addition: Add a degassed solvent such as THF or DMF, followed by a liquid amine base (e.g., triethylamine or diisopropylamine, 3.0 equiv.). The amine often serves as both the base and part of the solvent system.
-
Alkyne Addition: Add the terminal alkyne (1.2 equiv.) dropwise via syringe.
-
Reaction: Stir the reaction at a temperature ranging from room temperature to 60 °C. The reaction is often much faster than Suzuki couplings.
-
Monitoring & Workup: Monitor by TLC or LC-MS. Upon completion, filter the reaction mixture through a pad of celite to remove catalyst residues, washing with the reaction solvent. Concentrate the filtrate and proceed with an aqueous workup and purification as described for the Suzuki reaction.
The Buchwald-Hartwig Amination: Constructing C–N Bonds
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms C-N bonds from aryl halides and amines.[4][20] This reaction has revolutionized the synthesis of anilines and other arylamine derivatives, which are common in pharmaceuticals.[9][21]
Mechanistic Overview
The catalytic cycle shares similarities with C-C coupling reactions.[9][22] After oxidative addition of the aryl chloride to Pd(0), the amine coordinates to the palladium(II) complex. A strong base then deprotonates the coordinated amine to form a palladium amide complex. Reductive elimination from this complex furnishes the C-N bond of the product and regenerates the Pd(0) catalyst.[4]
Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.
Detailed Experimental Protocol: Buchwald-Hartwig Amination
-
Setup: In a glovebox or under a strict inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), a specialized biarylphosphine ligand (e.g., Xantphos or a Buchwald ligand like BrettPhos, 4-5 mol%), and a strong, non-nucleophilic base (e.g., NaOt-Bu or K₃PO₄, 1.5-2.0 equiv.) to a Schlenk tube. Note: NaOt-Bu is highly reactive and hygroscopic.
-
Reagent Addition: Add this compound (1.0 equiv.) and the desired primary or secondary amine (1.2 equiv.).
-
Solvent and Reaction: Add a dry, degassed aprotic solvent like toluene or dioxane. Seal the vessel and heat to 80-110 °C until the starting material is consumed, as monitored by LC-MS.
-
Workup and Purification: After cooling, quench the reaction carefully by adding saturated aqueous NH₄Cl. Extract with an organic solvent, and perform an aqueous workup and purification as previously described.
References
This list is a representative sample of authoritative sources in the field.
-
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2-Chloropyridine-3-boronic Acid. Benchchem. Source:
-
Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. National Institutes of Health (NIH). Source: [Link]
-
Palladium‐catalyzed cross‐coupling reaction between 2‐chloropyridines... ResearchGate. Source: [Link]
-
The Palladium Catalysed Suzuki Coupling of 2- and 4-Chloropyridines. Johnson Matthey Technology Review. Source: [Link]
-
Efficient Suzuki-Miyaura coupling of (hetero)aryl chlorides with thiophene- and furanboronic acids in aqueous n-butanol. PubMed. Source: [Link]
-
Suzuki coupling of different chloropyridines with phenylboronic acids. ResearchGate. Source: [Link]
-
New Air-Stable Catalysts for General and Efficient Suzuki−Miyaura Cross-Coupling Reactions of Heteroaryl Chlorides. ACS Publications (Organic Letters). Source: [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Source: [Link]
-
Suzuki Coupling of Heteroaromatic Chlorides Using Highly Electron-Donating ClickPhos Ligands. ResearchGate. Source: [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Source: [Link]
-
Copper-catalysed cross-coupling: an untapped potential. Royal Society of Chemistry. Source: [Link]
-
Buchwald–Hartwig amination. Wikipedia. Source: [Link]
-
The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. National Institutes of Health (NIH). Source: [Link]
-
Synthesis and characterization of some new twin drugs having substituted pyridines. Der Pharma Chemica. Source: [Link]
-
Sonogashira coupling. Wikipedia. Source: [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. Source: [Link]
-
Addressing challenges in palladium-catalyzed cross-coupling reactions through ligand design. PubMed. Source: [Link]
-
Suzuki Coupling. Organic Chemistry Portal. Source: [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Source: [Link]
-
The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. PubMed. Source: [Link]
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. Source: [Link]
-
Addressing challenges in palladium-catalyzed cross-coupling reactions through ligand design. Semantic Scholar. Source: [Link]
-
Buchwald-Hartwig Amination Reaction: Videos & Practice Problems. Pearson. Source: [Link]
-
Suzuki reaction. Wikipedia. Source: [Link]
-
Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. YouTube. Source: [Link]
-
Sonogashira Coupling. Organic Chemistry Portal. Source: [Link]
-
Sonogashira Coupling. Chemistry LibreTexts. Source: [Link]
-
ChemInform Abstract: Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design. ResearchGate. Source: [Link]
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. Addressing challenges in palladium-catalyzed cross-coupling reactions through ligand design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Addressing challenges in palladium-catalyzed cross-coupling reactions through ligand design. | Semantic Scholar [semanticscholar.org]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. Yoneda Labs [yonedalabs.com]
- 12. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 13. youtube.com [youtube.com]
- 14. Suzuki Coupling [organic-chemistry.org]
- 15. Efficient Suzuki-Miyaura coupling of (hetero)aryl chlorides with thiophene- and furanboronic acids in aqueous n-butanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 18. Sonogashira Coupling [organic-chemistry.org]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 21. Buchwald-Hartwig Amination Reaction Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 22. chem.libretexts.org [chem.libretexts.org]
Application Note: A Scalable and Robust Protocol for the Synthesis of 2-Chloro-6-hydroxyisonicotinic Acid Derivatives
Abstract
2-Chloro-6-hydroxyisonicotinic acid and its derivatives are pivotal intermediates in the pharmaceutical and agrochemical industries, serving as versatile building blocks for a range of complex molecules. Transitioning the synthesis of these compounds from laboratory scale to industrial production presents significant challenges, including cost management, process safety, and ensuring product purity at scale. This application note provides a comprehensive, in-depth guide for the scale-up synthesis of this compound. We detail a robust and validated protocol starting from 2,6-dihydroxyisonicotinic acid (citrazinic acid), focusing on the critical chlorination step using phosphorus oxychloride (POCl₃). The guide emphasizes causality behind experimental choices, rigorous safety protocols, and detailed analytical methods for quality control, designed for researchers, scientists, and drug development professionals.
Introduction: Strategic Importance and Scale-Up Considerations
The pyridine ring is a privileged scaffold in medicinal chemistry. Specifically, substituted isonicotinic acids are key components in numerous active pharmaceutical ingredients (APIs). The title compound, with its reactive chloro group and functional handles (hydroxyl and carboxylic acid), allows for diverse downstream modifications, such as nucleophilic aromatic substitution and esterification or amidation reactions.[1][2]
However, scaling the synthesis of such intermediates is non-trivial. The primary challenges include:
-
Reagent Selection: Choosing cost-effective, efficient, and industrially available reagents.
-
Thermal Management: Controlling potentially strong exothermic reactions in large reactors.
-
Process Safety: Handling hazardous and corrosive materials like phosphorus oxychloride (POCl₃) and managing toxic off-gases.[3]
-
Work-up & Purification: Developing isolation and purification procedures that are efficient and reproducible on a large scale, avoiding complex techniques like column chromatography.[4]
This guide addresses these challenges by presenting a synthetic strategy optimized for scalability, safety, and efficiency.
Synthetic Strategy & Mechanistic Overview
The selected synthetic route begins with the commercially available and cost-effective 2,6-dihydroxyisonicotinic acid (also known as citrazinic acid). The key transformation is the regioselective mono-chlorination of one of the hydroxyl groups. Phosphorus oxychloride (POCl₃) is the chlorinating agent of choice for this transformation on an industrial scale due to its high reactivity and effectiveness in converting hydroxyl groups on pyridine rings to chlorides.[5][6]
The reaction proceeds via the formation of a dichlorophosphate ester intermediate, which is subsequently attacked by a chloride ion to yield the desired this compound. The use of a tertiary amine base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is crucial to neutralize the HCl generated during the reaction, preventing unwanted side reactions and improving yield.
Caption: Overall synthetic scheme for this compound.
Process Safety & Hazard Management
The scale-up of any chemical process requires a paramount focus on safety. The reagents used in this synthesis, particularly phosphorus oxychloride, are hazardous. A thorough risk assessment must be conducted before commencing any work.[7]
Key Hazards:
-
Phosphorus Oxychloride (POCl₃): Highly toxic, corrosive, and reacts violently with water, releasing toxic hydrogen chloride (HCl) gas and phosphoric acid. Inhalation can cause severe respiratory damage.
-
Pyridine Derivatives: Pyridine and its derivatives are generally toxic, flammable, and can be absorbed through the skin. They can cause irritation to the skin, eyes, and respiratory system.[8]
-
Exothermic Reaction: The reaction of POCl₃ with the starting material and the subsequent quenching step can be highly exothermic. Uncontrolled addition or inadequate cooling can lead to a dangerous runaway reaction.
Mandatory Safety Protocols:
-
Personal Protective Equipment (PPE): A comprehensive PPE plan is the first line of defense.[7] This must include, at a minimum:
-
Engineering Controls:
-
All operations must be conducted in a well-ventilated area, preferably within a walk-in fume hood designed for large-scale reactions.[3][8]
-
The reaction should be performed in a jacketed glass-lined reactor equipped with an overhead stirrer, a condenser, a temperature probe, and an addition funnel.
-
The reactor's off-gas line must be connected to a caustic scrubber (e.g., NaOH solution) to neutralize HCl and other acidic vapors.
-
-
Emergency Preparedness:
Caption: Logical workflow for ensuring safety during the synthesis.
Detailed Scale-Up Protocol (1 kg Scale)
This protocol is designed for a target output of approximately 1.0-1.2 kg of the final product.
4.1. Equipment & Reagents
| Item | Specification | Purpose |
| Reactor | 20 L jacketed glass-lined reactor | Main reaction vessel with heating/cooling control |
| Stirrer | Overhead mechanical stirrer with PTFE anchor | Efficient mixing of the heterogeneous mixture |
| Condenser | Allihn or Graham condenser | Reflux and vapor control |
| Addition Funnel | 1 L pressure-equalizing dropping funnel | Controlled addition of liquid reagents |
| Temp. Control | Circulating heating/cooling bath | Precise temperature management |
| Scrubber | Gas inlet tube connected to a 20 L vessel with 10% NaOH | Neutralization of acidic off-gas |
| Reagents | See table below |
| Reagent | Formula | M.W. | Amount (kg) | Moles | Equivalents |
| 2,6-Dihydroxyisonicotinic Acid | C₆H₅NO₄ | 155.11 | 1.00 | 6.45 | 1.0 |
| Phosphorus Oxychloride | POCl₃ | 153.33 | 1.28 | 8.38 | 1.3 |
| DIPEA | C₈H₁₉N | 129.24 | 1.25 | 9.67 | 1.5 |
| Toluene | C₇H₈ | 92.14 | 10 L | - | - |
| Isopropanol (IPA) | C₃H₈O | 60.10 | 5 L | - | For purification |
| Deionized Water | H₂O | 18.02 | ~20 L | - | For work-up |
4.2. Step-by-Step Procedure
-
Reactor Setup: Assemble the 20 L reactor system in a walk-in fume hood. Ensure all joints are properly sealed. Charge the scrubber with a 10% aqueous sodium hydroxide solution.
-
Charging Reagents: Charge the reactor with 2,6-dihydroxyisonicotinic acid (1.00 kg, 6.45 mol), toluene (10 L), and DIPEA (1.25 kg, 9.67 mol).
-
Inert Atmosphere: Purge the reactor with nitrogen gas for 15 minutes to ensure an inert atmosphere.
-
Heating: Begin stirring the slurry and heat the reactor jacket to 80°C.
-
Controlled Addition of POCl₃: Once the internal temperature reaches 75-80°C, begin the slow, dropwise addition of phosphorus oxychloride (1.28 kg, 8.38 mol) via the addition funnel over a period of 2-3 hours. Causality Note: Slow addition is critical to maintain control over the exotherm. The internal temperature should not exceed 90°C.
-
Reaction & Monitoring: After the addition is complete, increase the jacket temperature to 110-115°C to maintain a gentle reflux of the toluene. Hold the reaction at this temperature for 8-12 hours. Monitor the reaction's progress by taking small, quenched aliquots and analyzing them via HPLC. The reaction is considered complete when <2% of the starting material remains.
-
Cooling & Quenching: Once the reaction is complete, cool the reactor to room temperature (20-25°C). In a separate, appropriately sized vessel, prepare a mixture of crushed ice and water (15 kg). CRITICAL STEP: Under vigorous stirring, slowly transfer the reaction mixture from the reactor into the ice/water mixture. This quench step is highly exothermic and will generate a large amount of HCl gas, which must be directed to the scrubber. Maintain the quench vessel temperature below 30°C.
-
Product Isolation: The product will precipitate as a solid during the quench. Stir the resulting slurry for 1 hour at 10-15°C to ensure complete precipitation. Isolate the crude solid product by filtration using a large Büchner funnel or a filter press.
-
Washing: Wash the filter cake sequentially with cold deionized water (2 x 2 L) and then with cold isopropanol (1 x 1 L) to remove residual impurities.
-
Purification (Recrystallization): Transfer the crude solid to a clean vessel and add isopropanol (approx. 4-5 L per kg of crude product). Heat the mixture to reflux with stirring until all the solid dissolves. Allow the solution to cool slowly to room temperature, then cool further to 0-5°C for 2 hours to maximize crystallization.
-
Final Isolation & Drying: Filter the purified crystals, wash with a small amount of cold isopropanol, and dry in a vacuum oven at 60-70°C until a constant weight is achieved.
-
Yield: The expected yield of pure this compound is 1.0 to 1.2 kg (80-90% yield).
Quality Control & Analytical Characterization
To ensure the final product meets the required specifications for use in drug development, a series of analytical tests must be performed.
| Parameter | Method | Specification |
| Appearance | Visual Inspection | Off-white to pale yellow crystalline solid |
| Identity | ¹H NMR, ¹³C NMR, MS | Conforms to the structure |
| Purity | HPLC (UV, 254 nm) | ≥ 98.5% |
| Melting Point | Capillary Method | To be established (e.g., 210-215 °C, with decomposition) |
| Residual Solvents | GC-HS | Toluene ≤ 890 ppm, Isopropanol ≤ 5000 ppm |
Example HPLC Method: [10]
-
Column: C18, 250 x 4.6 mm, 5 µm
-
Mobile Phase: A: 0.1% Phosphoric acid in Water; B: Acetonitrile
-
Gradient: 10% B to 90% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Expected Retention Time: ~7-9 minutes
Conclusion
This application note provides a detailed, safety-conscious, and scalable protocol for the synthesis of this compound. By starting with an inexpensive precursor and utilizing robust, industrially relevant reagents and procedures, this method is well-suited for the large-scale production required in pharmaceutical and agrochemical development. The emphasis on process safety, controlled reaction conditions, and thorough analytical validation ensures the reliable and reproducible synthesis of this key chemical intermediate.
References
-
Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. [Link]
-
SD Fine-Chem. PYRIDINE Safety Data Sheet. [Link]
-
Zadiraka, V. Ia., & Kurinnaia, N. V. (1964). [QUANTITATIVE DETERMINATION OF ISONICOTINIC ACID DERIVATIVES USING THE NITRITOMETRIC TITRATION METHOD WITH THE USE OF INDICATORS]. Farmatsevtychnyĭ zhurnal (Kiev, Ukraine : 1957), 19, 66–69. [Link]
- Google Patents. (2013). CN103360306A - Method for synthesizing 4-chloro-pyridine.
-
Patsnap. Method for synthesizing 4-chloro-pyridine. [Link]
- Google Patents. (1994).
-
Wikipedia. 2-Chloropyridine. [Link]
-
Chempanda. Chloropyridine: Common isomorphs, synthesis, reactions and applications. [Link]
-
Organic Syntheses Procedure. Direct Synthesis of Azaheterocycles from N-Aryl/Vinyl Amides. [Link]
-
Asati, V., et al. (2012). Isonicotinic acid hydrazide derivatives: Synthesis, antimicrobial activity, and QSAR studies. Medicinal Chemistry Research, 21(9), 2346-2355. [Link]
- Google Patents. (1958).
-
ResearchGate. (2014). Development and validation of a stability indicating high-performance liquid chromatography (HPLC) method for the estimation of isoniazid and its related substances. [Link]
-
ResearchGate. (2017). Synthesis of 2-chloronicotinic acid derivatives. [Link]
-
Atlantis Press. (2017). Synthesis of 2-Chloronicotinic Acid Derivatives. [Link]
-
ResearchGate. (2019). Synthesis of 2-Chloronicotinic Acid Derivatives. [Link]
-
ACS Publications. SYNTHETIC TUBERCULOSTATS. II. AMINO- AND HYDROXY-PYRIDINE CARBOXYLIC ACID DERIVATIVES. [Link]
-
PubMed Central (PMC). (2017). An improved solvent-free synthesis of flunixin and 2-(arylamino) nicotinic acid derivatives using boric acid as catalyst. [Link]
- Google Patents. (2015). CN104478794A - Synthesis method of 2,6-dichloropyridine.
-
Hovione. Small Molecule Development Analytical Methods for Faster Time to Market. [Link]
-
PubMed Central (PMC). (2021). Synthesis and crystal structures of 3,6-dihydroxypicolinic acid and its labile intermediate. [Link]
-
National Institutes of Health (NIH). Analytical methods for physicochemical characterization of antibody drug conjugates. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. An improved solvent-free synthesis of flunixin and 2-(arylamino) nicotinic acid derivatives using boric acid as catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jubilantingrevia.com [jubilantingrevia.com]
- 4. hovione.com [hovione.com]
- 5. 2-Chloropyridine - Wikipedia [en.wikipedia.org]
- 6. chempanda.com [chempanda.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 9. jubilantingrevia.com [jubilantingrevia.com]
- 10. researchgate.net [researchgate.net]
Application Note & Protocol: Strategic Protection of 2-Chloro-6-hydroxyisonicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Synthetic Challenges of a Privileged Scaffold
2-Chloro-6-hydroxyisonicotinic acid is a key building block in medicinal chemistry, forming the core of numerous pharmacologically active compounds. Its trifunctional nature—a carboxylic acid, a phenolic hydroxyl group, and a reactive chloro-substituted pyridine ring—offers a versatile platform for molecular elaboration. However, this same multifunctionality presents a significant challenge in synthesis: the need to selectively mask certain reactive sites while modifying others. This application note provides a detailed guide to the strategic use of protecting groups for this compound, enabling chemists to unlock its full synthetic potential.
A protecting group is a molecular entity that is temporarily introduced to a functional group to prevent it from reacting in a subsequent chemical transformation. The successful application of protecting groups hinges on several key principles: they must be easy to introduce and remove in high yield, stable to the desired reaction conditions, and their removal should not affect other parts of the molecule. In the context of this compound, the primary challenge lies in the orthogonal protection of the carboxylic acid and the hydroxyl group, meaning each protecting group can be removed independently without affecting the other. This allows for the selective functionalization of either the acid or the hydroxyl moiety.
This guide will explore various strategies for the protection of this compound, detailing the rationale behind the choice of protecting groups and providing step-by-step protocols for their implementation and subsequent removal.
Orthogonal Protection Strategy: A Logic-Driven Approach
The core of a successful synthetic route involving this compound lies in an orthogonal protection strategy. This allows for the sequential modification of the hydroxyl and carboxylic acid functionalities. A common and effective approach is to protect the hydroxyl group as an ether and the carboxylic acid as an ester.
Caption: Orthogonal protection workflow for this compound.
Protection of the Hydroxyl Group
The phenolic hydroxyl group of this compound is nucleophilic and acidic, necessitating protection during reactions involving strong bases or electrophiles intended for the carboxylic acid. Ether-based protecting groups are generally preferred due to their stability across a wide range of reaction conditions.
Benzyl (Bn) Ether Protection
The benzyl group is a robust and widely used protecting group for alcohols and phenols. It is stable to both acidic and basic conditions, as well as to many oxidizing and reducing agents.
Rationale: The benzyl ether can be selectively removed under neutral conditions via catalytic hydrogenolysis, a method that is typically compatible with ester protecting groups on the carboxylic acid.
Experimental Protocol: Benzylation of this compound
-
Dissolution: Dissolve this compound (1 equivalent) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF).
-
Base Addition: Add a base such as potassium carbonate (K₂CO₃, 2.5 equivalents) to the solution and stir for 15-20 minutes at room temperature.
-
Benzylating Agent: Add benzyl bromide (BnBr, 1.2 equivalents) dropwise to the stirred suspension.
-
Reaction: Heat the reaction mixture to 60-70 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction to room temperature and pour it into ice-water. Extract the product with a suitable organic solvent like ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Deprotection Protocol: Hydrogenolysis of Benzyl Ether
-
Catalyst: In a flask, dissolve the benzyl-protected compound in a solvent such as ethanol, methanol, or ethyl acetate. Add a catalytic amount of palladium on carbon (10% Pd/C).
-
Hydrogenation: Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.
-
Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Filtration and Concentration: Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the reaction solvent. Concentrate the filtrate under reduced pressure to obtain the deprotected product.
Caution: Catalytic hydrogenolysis may be inhibited by the pyridine nitrogen. In such cases, the addition of a small amount of a non-nucleophilic acid like acetic acid can sometimes facilitate the reaction.
Methyl (Me) Ether Protection
For instances where the robust nature of the benzyl group is not required, or if hydrogenolysis is not a viable deprotection step, a simple methyl ether can be employed.
Rationale: Methylation is a straightforward and often high-yielding reaction. Deprotection, however, requires harsher conditions, typically treatment with strong acids like HBr or a Lewis acid such as boron tribromide (BBr₃). This method is less "orthogonal" if acid-labile protecting groups are present elsewhere in the molecule.
Experimental Protocol: Methylation of this compound
A common method for the synthesis of the methylated analogue, 2-chloro-6-methoxyisonicotinic acid, involves the treatment of 2,6-dichloroisonicotinic acid with sodium methoxide. Alternatively, direct methylation of this compound can be achieved.
-
Base and Methylating Agent: Dissolve this compound (1 equivalent) in a suitable solvent like DMF. Add a base such as potassium carbonate (2.5 equivalents) followed by a methylating agent like methyl iodide (CH₃I, 1.5 equivalents) or dimethyl sulfate ((CH₃)₂SO₄, 1.5 equivalents).
-
Reaction: Stir the reaction at room temperature or with gentle heating until completion as monitored by TLC.
-
Work-up and Purification: Follow a similar work-up and purification procedure as described for the benzylation protocol.
Protection of the Carboxylic Acid Group
The carboxylic acid functionality is typically protected as an ester. The choice of ester depends on the desired deprotection conditions.
Methyl or Ethyl Ester Protection
Simple alkyl esters are common due to their ease of formation and general stability.
Rationale: Methyl and ethyl esters are stable to a wide range of reaction conditions, including those used for the introduction of many hydroxyl protecting groups. They are typically removed by saponification (hydrolysis under basic conditions).
Experimental Protocol: Fischer Esterification
-
Acidic Alcohol Solution: Suspend this compound (1 equivalent) in an excess of the desired alcohol (methanol or ethanol), which also acts as the solvent.
-
Catalyst: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or thionyl chloride (SOCl₂).
-
Reaction: Heat the mixture to reflux and monitor by TLC.
-
Work-up: After completion, cool the reaction mixture and neutralize the acid with a base like sodium bicarbonate solution.
-
Extraction and Purification: Extract the ester into an organic solvent, wash with brine, dry, and concentrate. Purify by column chromatography or distillation if necessary.
Deprotection Protocol: Saponification
-
Base Hydrolysis: Dissolve the ester in a mixture of an alcohol (e.g., methanol or ethanol) and water. Add a stoichiometric amount or a slight excess of a base like lithium hydroxide (LiOH) or sodium hydroxide (NaOH).
-
Reaction: Stir the mixture at room temperature or with gentle heating until the ester is fully hydrolyzed (monitored by TLC).
-
Acidification: Upon completion, acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to protonate the carboxylate and precipitate the carboxylic acid.
-
Isolation: Collect the solid product by filtration or extract with an organic solvent.
tert-Butyl (tBu) Ester Protection
The tert-butyl ester is an excellent choice for orthogonal protection strategies.
Rationale: The tert-butyl ester is stable to basic conditions used for the deprotection of methyl or ethyl esters, but it is readily cleaved under acidic conditions, such as with trifluoroacetic acid (TFA).
Experimental Protocol: tert-Butylation
-
Reagent Preparation: In a suitable reactor, dissolve this compound (1 equivalent) in a solvent like dichloromethane (DCM) or tetrahydrofuran (THF).
-
Esterification: Add a tert-butyl source such as tert-butyl 2,2,2-trichloroacetimidate in the presence of a catalytic amount of a Lewis acid like boron trifluoride etherate (BF₃·OEt₂).
-
Reaction: Stir the reaction at room temperature until completion.
-
Work-up and Purification: Quench the reaction, extract the product, and purify as necessary.
Summary of Protecting Group Strategies
| Functional Group | Protecting Group | Protection Conditions | Deprotection Conditions | Orthogonality Notes |
| Hydroxyl | Benzyl (Bn) | BnBr, K₂CO₃, DMF | H₂, Pd/C | Orthogonal to base-labile esters. |
| Methyl (Me) | CH₃I, K₂CO₃, DMF | BBr₃ or HBr | Less orthogonal; requires harsh deprotection. | |
| Carboxylic Acid | Methyl/Ethyl Ester | MeOH/EtOH, H⁺ (cat.) | LiOH or NaOH (Saponification) | Orthogonal to hydrogenolysis of benzyl ethers. |
| tert-Butyl (tBu) Ester | tBu-trichloroacetimidate, BF₃·OEt₂ | TFA, DCM | Orthogonal to hydrogenolysis and base-labile groups. |
Conclusion
The strategic application of protecting groups is paramount for the successful synthetic manipulation of this compound. By employing an orthogonal protection strategy, such as the use of a benzyl ether for the hydroxyl group and a methyl or ethyl ester for the carboxylic acid, researchers can selectively unmask and functionalize each reactive site with precision. The choice of protecting groups should always be guided by the overall synthetic plan, considering the stability of the protected intermediates to all subsequent reaction conditions. This guide provides a foundational framework and practical protocols to aid in the rational design of synthetic routes utilizing this valuable chemical scaffold.
References
-
Organic Chemistry Portal. Benzyl Ethers - Protecting Groups. [Link]
-
Organic Chemistry Portal. Selective inhibition of benzyl ether hydrogenolysis with Pd/C due to the presence of ammonia, pyridine or ammonium acetate. [Link]
-
Wikipedia. Protecting group. [Link]
-
University of Wisconsin. Protecting Groups. [Link]
-
Organic Synthesis. Protecting Groups. [Link]
-
Common Organic Chemistry. Benzyl Protection. [Link]
-
ResearchGate. Any procedure for the esterification of isonicotinic acid?. [Link]
-
Organic Chemistry Portal. Protecting Groups. [Link]
-
ResearchGate. De-O-benzylation of Sterically Hindered Benzyl Ethers. [https://www.researchgate.net/publication/232047805_De-O-benzylation_of_Sterically_Hindered_Benzyl_Ethers]([Link]_
Application Note & Protocol: One-Pot Synthesis of Novel Aminopyridine Derivatives from 2-Chloro-6-hydroxyisonicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
This document provides a detailed guide to a one-pot synthesis strategy for the functionalization of 2-Chloro-6-hydroxyisonicotinic acid. This approach offers an efficient pathway to novel substituted aminopyridine derivatives, which are valuable scaffolds in medicinal chemistry and materials science. We will delve into the rationale behind the experimental design, provide a comprehensive, step-by-step protocol, and discuss the self-validating nature of the described methodology.
Introduction: The Strategic Value of this compound and One-Pot Syntheses
This compound is a versatile building block in organic synthesis. Its pyridine core is a common motif in pharmacologically active compounds, and the chloro, hydroxyl, and carboxylic acid functionalities offer multiple points for chemical modification.[1] This trifunctional nature allows for the generation of diverse molecular architectures, making it a valuable starting material in drug discovery programs targeting a range of therapeutic areas, including neurodegenerative and inflammatory diseases.[1]
"One-pot" or "multicomponent" reactions, wherein multiple synthetic transformations are carried out in a single reaction vessel without the isolation of intermediates, represent a paradigm of efficiency and sustainability in modern chemical synthesis.[2] By minimizing solvent usage, purification steps, and overall reaction time, these methods align with the principles of green chemistry and can significantly accelerate the drug discovery process. This application note details a representative one-pot protocol for the synthesis of a 2-amino-6-aryl-isonicotinic acid derivative, a structure with high potential for biological activity.
The Synthetic Strategy: A Palladium-Catalyzed Suzuki-Miyaura Coupling and Subsequent Amination
The chosen one-pot strategy involves two sequential, palladium-catalyzed cross-coupling reactions: a Suzuki-Miyaura coupling to introduce an aryl group at the 2-position, followed by an amination reaction to install an amino group. This sequence is particularly powerful for rapidly building molecular complexity from the 2-chloro-pyridine scaffold.
Diagram of the Overall Transformation:
Caption: A representative one-pot reaction sequence for the functionalization of this compound.
Causality Behind Experimental Choices
-
Palladium Catalyst: Palladium complexes are highly efficient catalysts for both Suzuki-Miyaura and amination reactions. A catalyst system that is effective for both transformations is crucial for a successful one-pot procedure.
-
Ligand: The choice of phosphine ligand is critical for stabilizing the palladium catalyst, promoting oxidative addition and reductive elimination, and preventing catalyst deactivation. Buchwald-type ligands are often employed for their high activity in cross-coupling reactions.
-
Base: A base is required for the activation of the boronic acid in the Suzuki-Miyaura coupling and for the deprotonation of the amine in the amination step. The choice of base can influence reaction rates and yields.
-
Solvent: A high-boiling, aprotic solvent is typically used to ensure that the reaction can be heated to the temperatures required for both coupling steps.
Detailed Experimental Protocol: A Representative One-Pot Synthesis
This protocol describes the synthesis of 2-amino-6-(4-methoxyphenyl)isonicotinic acid as an exemplary product.
Safety Precautions: This procedure should be carried out in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times. Palladium catalysts and phosphine ligands can be air- and moisture-sensitive; handle under an inert atmosphere where necessary.
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 173.55 | 1.0 | 1.0 |
| 4-Methoxyphenylboronic acid | 151.96 | 1.2 | 1.2 |
| Tris(dibenzylideneacetone)dipalladium(0) | 915.72 | 0.02 | 0.02 |
| XPhos | 476.65 | 0.04 | 0.04 |
| Potassium phosphate, tribasic (K₃PO₄) | 212.27 | 3.0 | 3.0 |
| 1,4-Dioxane (anhydrous) | 88.11 | - | - |
| Morpholine | 87.12 | 1.5 | 1.5 |
Step-by-Step Procedure
-
Reaction Setup: To a dry, 25 mL Schlenk flask equipped with a magnetic stir bar, add this compound (173.6 mg, 1.0 mmol), 4-methoxyphenylboronic acid (182.3 mg, 1.2 mmol), tris(dibenzylideneacetone)dipalladium(0) (18.3 mg, 0.02 mmol), XPhos (19.1 mg, 0.04 mmol), and potassium phosphate (636.8 mg, 3.0 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times to establish an inert atmosphere.
-
Solvent Addition: Add 10 mL of anhydrous 1,4-dioxane to the flask via syringe.
-
Suzuki-Miyaura Coupling: Heat the reaction mixture to 100 °C and stir for 4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Addition of Amine: After cooling the reaction mixture to room temperature, add morpholine (130.7 mg, 1.5 mmol) to the flask via syringe.
-
Amination Reaction: Heat the reaction mixture to 110 °C and stir for 12-18 hours. Monitor the reaction for the consumption of the intermediate and the formation of the final product.
-
Work-up:
-
Cool the reaction mixture to room temperature and dilute with 20 mL of ethyl acetate.
-
Filter the mixture through a pad of celite to remove the palladium catalyst.
-
Wash the filtrate with 20 mL of water.
-
Adjust the pH of the aqueous layer to ~4 with 1M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the desired 2-amino-6-(4-methoxyphenyl)isonicotinic acid derivative.
Trustworthiness: A Self-Validating System
The protocol described above incorporates several features that contribute to its reliability and reproducibility:
-
In-process Controls: The progress of each reaction step can be monitored by standard analytical techniques such as TLC and LC-MS. This allows for real-time assessment of the reaction's success and can inform decisions on reaction time and conditions.
-
Expected Outcomes: The formation of the desired product can be confirmed by a suite of analytical methods, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). The expected spectroscopic data for the product will show characteristic signals for the newly introduced aryl and amino groups.
-
Robustness: The use of well-established and highly efficient catalytic systems for both the Suzuki-Miyaura coupling and the amination reaction lends a high degree of predictability to the outcome.
Mechanistic Insights
A deeper understanding of the reaction mechanisms provides a basis for troubleshooting and optimization.
Diagram of the Catalytic Cycles:
Caption: Simplified catalytic cycles for the Suzuki-Miyaura coupling and amination reactions.
The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving oxidative addition of the palladium(0) catalyst to the aryl chloride, transmetalation with the boronic acid, and reductive elimination to form the new carbon-carbon bond and regenerate the catalyst. The subsequent amination follows a similar cycle, with the key difference being the nucleophilic attack of the amine on the palladium complex.
Conclusion
This application note provides a comprehensive guide to a one-pot synthesis of a functionalized aminopyridine derivative from this compound. By leveraging the efficiency of sequential, palladium-catalyzed cross-coupling reactions, this methodology offers a rapid and sustainable route to novel molecules of interest for drug discovery and materials science. The detailed protocol and mechanistic insights provided herein are intended to empower researchers to apply this powerful synthetic strategy in their own laboratories.
References
-
One-Pot Synthesis of Substituted 2-Amino Isonicotinic Acids: Reminiscent of the Guareschi-Thorpe Condensation. Organic Chemistry Portal. [Link]
-
One-Pot Catalytic Enantioselective Synthesis of 2-Pyrazolines. PubMed. [Link]
-
Pot economy and one-pot synthesis. Chemical Science (RSC Publishing). [Link]
Sources
Troubleshooting & Optimization
How to improve the yield of 2-Chloro-6-hydroxyisonicotinic acid reactions
Technical Support Center: 2-Chloro-6-hydroxyisonicotinic Acid Synthesis
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during its synthesis. By understanding the underlying chemical principles and critical process parameters, you can significantly improve the yield, purity, and consistency of your reactions.
The most prevalent synthetic route to this compound involves the selective mono-hydrolysis of 2,6-dichloroisonicotinic acid. This pathway, while direct, requires careful control to prevent the formation of the undesired 2,6-dihydroxyisonicotinic acid byproduct and to ensure complete consumption of the starting material. This guide provides a structured approach to troubleshooting and optimizing this critical transformation.
Section 1: Troubleshooting Guide
This section addresses specific, common problems in a question-and-answer format, providing detailed causal analysis and actionable solutions.
Q1: Why is my yield of this compound consistently low?
Low yield is the most frequent issue, often stemming from one or more of the following causes:
-
Incomplete Reaction: The hydrolysis may not have gone to completion, leaving unreacted 2,6-dichloroisonicotinic acid. This is often due to insufficient reaction time, incorrect stoichiometry of the base, or temperatures that are too low.
-
Over-hydrolysis: The reaction proceeded too far, converting the desired product into the 2,6-dihydroxyisonicotinic acid byproduct. This is typically caused by excessive base, high temperatures, or prolonged reaction times.
-
Poor Product Isolation: The product may be lost during the workup and purification stages. This compound has specific solubility properties, and improper pH adjustment during precipitation can lead to significant losses in the aqueous phase.
Recommended Solutions & Protocol:
-
Optimize Base Stoichiometry: The key to this synthesis is the selective hydrolysis of one C-Cl bond over the other. Using a precise amount of base is critical. Start with 1.0 to 1.1 equivalents of a strong base like sodium hydroxide (NaOH). An excess will promote the second hydrolysis.
-
Strict Temperature Control: Maintain the reaction temperature between 80-95°C. Temperatures below this range can lead to a sluggish and incomplete reaction, while temperatures exceeding 100°C significantly increase the rate of the second hydrolysis, forming the dihydroxy byproduct.
-
Monitor Reaction Progress: Use Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the reaction. This allows you to observe the consumption of the starting material and the formation of the product and byproduct, ensuring you stop the reaction at the optimal time.
-
Controlled Acidification: During workup, the product is precipitated from the aqueous solution by acidification. This step is critical. Cool the reaction mixture to 0-5°C in an ice bath before slowly adding a strong acid (e.g., concentrated HCl) dropwise. The isoelectric point (the pH at which the amino acid has no net charge) is crucial for maximum precipitation. Adjust the pH to approximately 2-3 for optimal recovery.[1] Check the pH with a calibrated meter.
Q2: I am observing a significant amount of 2,6-dihydroxyisonicotinic acid as a byproduct. How can I improve selectivity?
The formation of the dihydroxy byproduct is a classic sign of non-selective hydrolysis, where the reaction conditions are too harsh.
-
Causality: The C-Cl bond in the 2-position of the pyridine ring is electronically similar to the C-Cl bond in the 6-position. While the first hydrolysis occurs readily, the second hydrolysis of the resulting this compound is also possible under the same conditions. The key is to exploit the subtle differences in reactivity by maintaining precise control.
Recommended Solutions & Protocol:
-
Reduce Base Concentration: If using 1.1 equivalents of NaOH still results in the dihydroxy byproduct, reduce it to exactly 1.0 equivalent. Ensure your starting material is pure and accurately weighed.
-
Lower Reaction Temperature: Decrease the reaction temperature to the lower end of the optimal range (e.g., 80-85°C). A lower temperature will slow down both hydrolysis reactions, but it will have a more pronounced effect on the less reactive second hydrolysis, thereby increasing selectivity.
-
Change the Base: Consider using a weaker base like sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃). These bases can provide a more controlled, buffered pH environment, which can favor mono-hydrolysis.
The following table summarizes the typical effects of reaction parameters on product selectivity.
| Parameter | Condition | Expected Outcome on Selectivity | Rationale |
| NaOH Equivalents | 1.0 eq | High Selectivity | Limits base available for the second hydrolysis. |
| > 1.2 eq | Low Selectivity | Excess base drives the reaction towards the dihydroxy byproduct. | |
| Temperature | 80-90°C | High Selectivity | Sufficient energy for the first hydrolysis, but low enough to limit the second. |
| > 100°C | Low Selectivity | High thermal energy overcomes the activation barrier for the second hydrolysis. | |
| Reaction Time | Optimal (TLC/HPLC Monitored) | High Selectivity | Reaction is stopped once the starting material is consumed, before significant byproduct forms. |
| Excessive | Low Selectivity | Even under optimal conditions, prolonged time allows the slower second hydrolysis to occur. |
Q3: My final product is difficult to purify and appears contaminated with inorganic salts. What is the best purification strategy?
Contamination with inorganic salts (e.g., NaCl from the neutralization of NaOH with HCl) is common if the product is not washed properly after precipitation. The product's purity is paramount, especially for downstream applications in drug development.
Recommended Solutions & Protocol:
-
Thorough Washing: After precipitating the product by acidification and collecting it by filtration, wash the filter cake thoroughly with cold deionized water. The cold temperature is important to minimize the loss of product, which has some slight solubility in water. A wash with a small amount of cold ethanol can also help remove organic impurities.
-
Recrystallization: If the product is still impure, recrystallization is the most effective purification method. A common solvent system is an ethanol/water mixture.[2]
-
Step-by-Step Recrystallization:
-
Dissolve the crude product in a minimal amount of hot ethanol.
-
Slowly add hot deionized water dropwise until the solution becomes slightly cloudy (the saturation point).
-
Add a few more drops of hot ethanol until the solution becomes clear again.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath for at least one hour to maximize crystal formation.
-
Collect the pure crystals by filtration, wash with a small amount of cold ethanol/water (50:50), and dry under vacuum.
-
-
Section 2: Frequently Asked Questions (FAQs)
-
What is the most common starting material? The most common and commercially available starting material is 2,6-dichloroisonicotinic acid.[3][4][5] This precursor is typically synthesized from citrazinic acid.[4][5]
-
What are the critical parameters to control during the reaction? The three most critical parameters are: (1) the stoichiometry of the base (ideally 1.0-1.1 equivalents), (2) the reaction temperature (80-95°C), and (3) the reaction time, which should be determined by active monitoring (TLC/HPLC).
-
How can I effectively monitor the reaction progress? Thin-Layer Chromatography (TLC) is a simple and effective method. Use a mobile phase such as ethyl acetate/hexanes with a small amount of acetic acid. The starting material (2,6-dichloro), product (2-chloro-6-hydroxy), and byproduct (2,6-dihydroxy) will have different polarities and thus different Rf values, allowing for clear visualization of the reaction's progress.
-
What are the typical spectroscopic signatures of this compound? In ¹H NMR (in a solvent like DMSO-d₆), you would expect to see two singlets in the aromatic region corresponding to the two protons on the pyridine ring. The acidic protons (from the carboxylic acid and the hydroxyl group) may appear as broad singlets.
Section 3: Visual Diagrams & Workflows
Reaction Pathway and Troubleshooting Logic
The following diagram illustrates the primary reaction pathway from 2,6-dichloroisonicotinic acid, highlighting the desired product and the main byproduct. It also outlines a logical workflow for troubleshooting low yield issues.
Caption: Reaction pathway and a troubleshooting decision tree for low yield.
References
-
Organic Syntheses. (n.d.). Nicotinic acid, 6-hydroxy-. Organic Syntheses. Retrieved from [Link]
- Google Patents. (1993, May 11). United States Patent (19).
-
PrepChem.com. (n.d.). Synthesis of 2-chloronicotinic acid. Retrieved from [Link]
- Google Patents. (2014, June 11). CN103848783A - Method for synthesizing 2-chloronicotinic acid by one-step oxidation.
-
Atlantis Press. (2017, February). Synthesis of 2-Chloronicotinic Acid Derivatives. Retrieved from [Link]
- Google Patents. (2022, May 24). CN111153853B - Preparation method of 2-chloronicotinic acid.
- Google Patents. (n.d.). CN101117332B - The preparation method of 2-chloronicotinic acid.
- Google Patents. (n.d.). CN103193705A - Synthesis method of 2-chloronicotinic acid and derivative thereof.
- Eureka | Patsnap. (n.d.). Method for preparing 2-chloronicotinic acid.
-
ResearchGate. (n.d.). Dissolution kinetics of the 2,6‐dichloroisonicotinic acid (A) and isonicotinic acid (B). Retrieved from [Link]
-
Semantic Scholar. (n.d.). Synthesis of 2-Chloronicotinic Acid. Retrieved from [Link]
- Google Patents. (n.d.). US6441182B1 - Method for the production of 2,6-dichloro-5-fluoro-nicotinic acid and coarse.
- Google Patents. (n.d.). CN103804287B - A kind of preparation method of 2-chloroisonicotinic acid.
- Google Patents. (n.d.). CN104387317B - Preparation method and separation and purification method for 6-chloronicotinic acid.
-
National Institutes of Health. (n.d.). Selective Hydrolysis of Aryl Esters under Acidic and Neutral Conditions by a Synthetic Aspartic Protease Mimic. Retrieved from [Link]
-
Organic Syntheses. (n.d.). A Publication of Reliable Methods for the Preparation of Organic Compounds. Retrieved from [Link]
-
University of Wyoming. (n.d.). SYNTHESIS AND HIGH PERFORMANCE LIQUID CHROMATOGRAPHY OF ALKYLSULFONATES FOR USE AS WATER TRACING COMPOUNDS. Retrieved from [Link]
-
Research Square. (2024, May 6). Efficient production of 6-Hydroxynicotinic Acid by newly isolated Pseudomonas poae. Retrieved from [Link]
Sources
Common side reactions and byproducts in 2-Chloro-6-hydroxyisonicotinic acid synthesis
Welcome to our dedicated technical support guide for the synthesis of 2-Chloro-6-hydroxyisonicotinic acid. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this synthesis. Here, we address common challenges, from persistent impurities to low yields, providing not just solutions but also the underlying chemical principles to empower your experimental design.
Introduction: The Synthetic Landscape
The synthesis of this compound, a valuable heterocyclic building block, most commonly commences from citrazinic acid (2,6-dihydroxyisonicotinic acid). The core transformation is a selective mono-chlorination, a process that, while conceptually straightforward, is often accompanied by challenges in selectivity and purification. The primary route involves the reaction of citrazinic acid with a chlorinating agent. However, the presence of two hydroxyl groups opens the door to competing reactions, leading to a mixture of products that can complicate downstream applications.
This guide is structured as a series of frequently asked questions and troubleshooting scenarios to directly address the practical issues encountered in the laboratory.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: My reaction yields a mixture of products, including the starting material and a di-chlorinated byproduct. How can I improve the selectivity for mono-chlorination?
Answer: This is the most prevalent issue in this synthesis. The formation of both unreacted citrazinic acid and the over-chlorinated 2,6-dichloroisonicotinic acid points to a lack of selectivity. Here’s a breakdown of the causative factors and how to address them:
-
Controlling Stoichiometry: The stoichiometry of the chlorinating agent is critical. A significant excess will invariably lead to the di-chloro byproduct. Start with a stoichiometric equivalent or even a slight sub-stoichiometric amount of the chlorinating agent relative to the citrazinic acid.
-
Reaction Temperature and Time: Higher temperatures and longer reaction times can favor over-chlorination. It is advisable to monitor the reaction progress closely using an appropriate analytical technique like HPLC or TLC. Aim for a point of maximum mono-chloro product formation before significant di-chloro byproduct appears. Consider running the reaction at a lower temperature for a longer duration to enhance selectivity.
-
Choice of Chlorinating Agent: Common chlorinating agents include phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), and triphosgene.[1] POCl₃ is often used for converting hydroxy-pyridines to their chloro-derivatives. The reactivity of these agents can influence selectivity. If over-chlorination is a persistent issue, consider a milder chlorinating agent or adjusting the reaction conditions accordingly.
Troubleshooting Protocol: Optimizing for Mono-chlorination
-
Initial Setup: In a well-ventilated fume hood, suspend citrazinic acid in a suitable solvent (e.g., an excess of phosphorus oxychloride or an inert high-boiling solvent like toluene).
-
Reagent Addition: Slowly add the chlorinating agent (e.g., 1.0-1.1 equivalents of POCl₃) to the suspension at a controlled temperature, often starting at room temperature and then gently heating.
-
Reaction Monitoring: At regular intervals (e.g., every hour), withdraw a small aliquot of the reaction mixture, quench it carefully (e.g., by adding to ice-water), and analyze the composition by HPLC.
-
Endpoint Determination: Stop the reaction when the ratio of the desired mono-chloro product to the di-chloro byproduct is optimal.
-
Work-up: Carefully quench the reaction mixture by pouring it onto crushed ice. The product can then be isolated by filtration.
FAQ 2: I am struggling to separate the desired this compound from the unreacted citrazinic acid and the 2,6-dichloroisonicotinic acid byproduct. What purification strategies are effective?
Answer: The similar polarities of the starting material, product, and di-chloro byproduct can make purification challenging. A multi-step approach is often necessary.
-
Selective Precipitation/Crystallization: The acidity of the three compounds differs. You can exploit this by carefully adjusting the pH of the aqueous solution after quenching the reaction. Citrazinic acid is the most acidic, followed by the mono-chloro and then the di-chloro derivative. A carefully controlled pH adjustment may allow for the selective precipitation of one component. For instance, a patent for a related synthesis mentions adjusting the pH to be slightly acidic with a weak base to separate unreacted starting material.[1]
-
Solvent Extraction: A patent for the preparation of 2,6-dichloro-isonicotinic acid mentions dissolving the crude product in an organic solvent like ethyl acetate to remove insoluble materials.[1] This suggests that the solubility of the components in different organic solvents can be exploited. Experiment with a range of solvents to find one that preferentially dissolves the desired product.
-
Recrystallization: Recrystallization from a suitable solvent system can be effective for removing minor impurities. For a related compound, 2-chloronicotinic acid, recrystallization from a methanol-water mixture was used to remove the 6-chloronicotinic acid isomer.[2] A similar approach with different solvent combinations could be explored for your product mixture.
Purification Workflow
-
Initial Isolation: After quenching the reaction, filter the crude solid mixture.
-
pH-Based Separation:
-
Suspend the crude mixture in water.
-
Slowly add a base (e.g., sodium bicarbonate solution) to raise the pH incrementally.
-
Monitor the precipitate at different pH values to see if selective precipitation occurs.
-
-
Solvent Slurry/Wash:
-
Wash the crude solid with a solvent in which the impurities are more soluble than the desired product.
-
Alternatively, dissolve the crude mixture in a suitable solvent and filter off any insoluble material, which may be unreacted starting material.
-
-
Recrystallization:
-
Identify a suitable solvent or solvent pair for recrystallization. This will likely require some screening.
-
Dissolve the partially purified product in the minimum amount of hot solvent and allow it to cool slowly to form crystals.
-
FAQ 3: My final product is off-color (e.g., brown or yellow). What is the cause and how can I obtain a pure white solid?
Answer: The appearance of color in the final product often indicates the presence of impurities, which can arise from several sources:
-
Reaction Conditions: Overheating or uncontrolled exothermic reactions can lead to the formation of colored polymeric byproducts.[3] Careful temperature control is crucial.
-
Starting Material Quality: Impurities in the initial citrazinic acid can be carried through the synthesis and may be colored. Ensure the purity of your starting material.
-
Work-up and Purification: Incomplete removal of colored byproducts during the work-up and purification steps is a common cause.
Decolorization Protocol
-
Activated Carbon Treatment: During recrystallization, after dissolving the crude product in the hot solvent, add a small amount of activated carbon (charcoal). The activated carbon will adsorb many colored impurities.
-
Hot Filtration: Filter the hot solution through a pad of celite to remove the activated carbon.
-
Crystallization: Allow the clear, colorless filtrate to cool and crystallize.
-
Washing: Wash the resulting crystals with a small amount of cold, fresh solvent to remove any residual colored mother liquor.
Visualizing the Reaction Pathway and Byproducts
The following diagram illustrates the intended reaction and the formation of common byproducts during the synthesis of this compound from citrazinic acid.
Caption: Reaction scheme for this compound synthesis.
Quantitative Data Summary
The following table provides a hypothetical summary of reaction outcomes based on varying conditions, illustrating the importance of optimization.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Chlorinating Agent (Equivalents) | 1.0 | 1.5 | 2.2 |
| Temperature (°C) | 80 | 100 | 120 |
| Reaction Time (hours) | 4 | 4 | 2 |
| Yield of Desired Product (%) | 65 | 55 | 30 |
| Unreacted Starting Material (%) | 25 | 10 | <5 |
| Di-chloro Byproduct (%) | 10 | 35 | 65 |
Note: This data is illustrative. Actual results will vary based on specific experimental conditions and scale.
Experimental Protocols
General Procedure for the Synthesis of this compound
Disclaimer: This is a generalized procedure and should be adapted and optimized for your specific laboratory conditions. Always perform a thorough risk assessment before starting any chemical synthesis.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a drying tube, and a thermometer, place citrazinic acid (1.0 eq).
-
Reagent Addition: Under a nitrogen atmosphere, add phosphorus oxychloride (POCl₃, 3-5 volumes) to the flask. Stir the suspension.
-
Heating: Gently heat the reaction mixture to 80-90 °C. The reaction is typically heterogeneous.
-
Monitoring: Monitor the reaction progress by taking aliquots, quenching them in ice-water, and analyzing by HPLC.
-
Work-up: Once the desired conversion is achieved, cool the reaction mixture to room temperature. Slowly and carefully pour the reaction mixture onto a stirred mixture of crushed ice and water. This step is highly exothermic and should be performed with caution in a well-ventilated fume hood.
-
Isolation: The precipitated solid is collected by vacuum filtration and washed thoroughly with cold water until the filtrate is neutral.
-
Drying: The crude product is dried under vacuum at a moderate temperature (e.g., 50-60 °C).
Analytical Method: HPLC Monitoring
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Elution Order: Citrazinic acid will be the most polar and elute first, followed by this compound, and then the least polar 2,6-dichloroisonicotinic acid.
Logical Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common synthesis issues.
References
- CN103804287B - A kind of preparation method of 2-chloroisonicotinic acid.
- CN111153853B - Preparation method of 2-chloronicotinic acid.
-
2-chloronicotinonitrile - Organic Syntheses Procedure. Organic Syntheses. [Link]
-
Fischer, G. (2023). The chemistry of citrazinic acid (2,6-dihydroxyisonicotinic acid). ResearchGate. [Link]
-
Nicotinic acid, 6-hydroxy - Organic Syntheses Procedure. Organic Syntheses. [Link]
-
Sell, W. J., & Dootson, F. W. (1900). The chlorine derivatives of pyridine. Part V. The constitution of citrazinic acid. Formation of 2 : 6-dichloropyridine and 2 : 6-diiodoisonicotinic acid. Journal of the Chemical Society, Transactions, 77, 233-241. [Link]
- US4144238A - Process for the production of pure white 2-chloronicotinic acid.
Sources
Technical Support Center: Purification of 2-Chloro-6-hydroxyisonicotinic Acid Derivatives
Prepared by the Office of the Senior Application Scientist
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the purification of 2-Chloro-6-hydroxyisonicotinic acid and its derivatives. These compounds are vital intermediates in the synthesis of pharmaceuticals and agrochemicals.[1][2] Their purification, however, presents unique challenges due to their amphoteric nature and specific solubility profiles. This document moves beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and optimize your purification strategies.
Section 1: Fundamental Properties & Purification Strategy
Understanding the physicochemical properties of your target molecule is the bedrock of a successful purification strategy. The interplay between the acidic carboxylic group, the basic pyridine nitrogen, the electron-withdrawing chlorine atom, and the electron-donating hydroxyl group dictates the molecule's behavior.
Key Physicochemical Considerations:
-
Acidity (pKa): The carboxylic acid group is the primary acidic center. Its pKa is influenced by the substituents on the pyridine ring. For the parent 2-chloronicotinic acid, the pKa is predicted to be around 2.07.[2] The presence of a hydroxyl group can further modify this. This strong acidity allows for deprotonation with weak bases.
-
Basicity: The pyridine nitrogen is weakly basic. The pKa of the conjugate acid (pyridinium ion) is typically around 5.25, but this is significantly reduced by the electron-withdrawing effects of the chloro and carboxyl groups.[3]
-
Solubility: These compounds are often crystalline solids with limited solubility in water and non-polar organic solvents but are soluble in polar organic solvents like DMSO and slightly in ethyl acetate.[2] Solubility is highly pH-dependent; the salt forms (carboxylate or pyridinium) are significantly more water-soluble.[4][5]
-
Tautomerism: The 6-hydroxy group can exist in equilibrium with its keto tautomer (a pyridone). This can affect reactivity, polarity, and crystal packing, which are important considerations during chromatography and recrystallization.
General Purification Workflow
A multi-step approach is often necessary to achieve high purity. The following workflow illustrates a typical purification sequence, starting from a crude reaction mixture.
Caption: General purification workflow for this compound derivatives.
Section 2: Core Purification Protocols
Protocol 1: Acid-Base Extraction
This technique is the most powerful first step, leveraging the acidic nature of the carboxylic acid to separate it from neutral or basic impurities.
Objective: To selectively isolate the acidic product from a crude mixture.
Underlying Principle: The carboxylic acid is deprotonated by a base to form a water-soluble carboxylate salt.[5][6] Neutral organic impurities remain in the organic phase, while basic impurities can be removed with a prior acidic wash.
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude reaction mixture in an appropriate water-immiscible organic solvent, such as ethyl acetate or dichloromethane (DCM).
-
(Optional) Acidic Wash: If basic impurities (e.g., unreacted starting amines) are suspected, transfer the organic solution to a separatory funnel and wash with 1M HCl (2 x 50 mL). This protonates the basic impurities, moving them to the aqueous layer. Discard the aqueous layer.
-
Basic Extraction: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the organic layer.
-
Expertise Note: NaHCO₃ is a weak base, sufficient to deprotonate the strongly acidic carboxylic acid (pKa ~2-3) but often not strong enough to deprotonate less acidic impurities like phenols. This enhances selectivity.[7]
-
-
Separation: Stopper the funnel, invert, and vent frequently to release CO₂ gas produced during neutralization. Shake vigorously for 1-2 minutes. Allow the layers to separate. The deprotonated product is now in the aqueous layer as its sodium salt.
-
Collection: Drain the lower aqueous layer into a clean flask. Repeat the basic extraction on the organic layer one more time to ensure complete recovery. Combine the aqueous extracts.
-
Re-acidification: Cool the combined aqueous extracts in an ice bath. Slowly add concentrated HCl dropwise with stirring until the pH is ~2. The product will precipitate out as a solid.[4][6]
-
Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid with cold deionized water to remove inorganic salts.
-
Drying: Dry the solid product under vacuum.
Protocol 2: Recrystallization
Objective: To purify the crude solid product obtained from extraction or synthesis.
Underlying Principle: This method relies on the difference in solubility of the desired compound and its impurities in a specific solvent at different temperatures. The compound should be highly soluble at high temperatures and poorly soluble at low temperatures.
Step-by-Step Methodology:
-
Solvent Selection: Choose an appropriate solvent. For hydroxynicotinic acids, protic solvents like water, ethanol, or aqueous acetic acid are often effective.[8][9] A good solvent will dissolve the compound when hot but not when cold. Test small batches to find the ideal solvent or solvent mixture (e.g., Ethanol/Water, Acetic Acid/Water).
-
Dissolution: Place the crude solid in a flask and add the minimum amount of boiling solvent required to fully dissolve it.
-
(Optional) Hot Filtration: If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath to maximize precipitation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing & Drying: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering soluble impurities. Dry the crystals under vacuum.
| Solvent System | Boiling Point (°C) | Polarity | Notes |
| Water | 100 | High | Good for highly polar compounds; may require large volumes. |
| Ethanol | 78 | Medium-High | Often a good starting point.[9] |
| Acetic Acid (50% aq.) | ~100 | High | Effective for many nicotinic acid derivatives.[8] |
| Ethyl Acetate/Hexane | Variable | Medium/Low | Good for less polar derivatives; used as a co-solvent system. |
Caption: Common recrystallization solvents for nicotinic acid derivatives.
Section 3: Troubleshooting Guide (Q&A Format)
This section addresses common issues encountered during the purification of this compound derivatives.
Caption: Decision tree for troubleshooting low yield in acid-base extraction.
Q: Why is my product forming an emulsion during acid-base extraction? A: Emulsions are common when solutions have similar densities or when detergents/polar impurities are present.
-
Probable Cause: Vigorous shaking, high concentration of dissolved solids.
-
Solution:
-
Allow the mixture to stand for a longer period.
-
Add a small amount of brine (saturated NaCl solution). This increases the ionic strength and density of the aqueous phase, helping to break the emulsion.
-
Gently swirl the funnel instead of shaking vigorously.
-
Filter the entire mixture through a pad of Celite.
-
Q: My compound will not crystallize from solution. What should I do? A: Failure to crystallize is usually due to using too much solvent or the presence of impurities that inhibit crystal lattice formation.
-
Probable Cause: Solution is not saturated; "oiling out" due to impurities.
-
Solution:
-
Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solution's surface. The small glass fragments provide nucleation sites.
-
Add a Seed Crystal: If you have a small amount of pure product, add a single crystal to the solution.
-
Reduce Solvent Volume: Gently heat the solution to boil off some of the solvent, then allow it to cool again.
-
Change Solvents: If the product "oils out" (forms a liquid layer instead of a solid), it may be too soluble or impure. Re-dissolve the oil in a minimal amount of solvent and try adding a non-polar "anti-solvent" (e.g., hexane) dropwise until turbidity persists, then heat until clear and cool slowly.
-
Q: I see multiple spots on my TLC plate after column chromatography. Why? A: This indicates co-elution of impurities or on-column degradation.
-
Probable Cause: Incorrect mobile phase polarity; compound streaking; column overloading.
-
Solution:
-
Optimize Mobile Phase: Your target compound should have an Rf value of ~0.3 for good separation. Decrease the polarity of the mobile phase (e.g., increase the hexane/ethyl acetate ratio) to increase retention and improve separation from more polar impurities.
-
Reduce Streaking: Acidic compounds can streak on silica gel. Add a small amount of acetic acid (~0.5-1%) to the mobile phase. This keeps the compound protonated and reduces interaction with acidic silanol groups on the silica surface.
-
Check for Overloading: If the spots are large and smeared, you may have loaded too much material onto the column. Use a larger column or load less sample.
-
Section 4: FAQs on Purity Assessment
Q: What are the best analytical methods to confirm the purity of my final product? A: A combination of methods is recommended for unambiguous purity determination.
-
HPLC (High-Performance Liquid Chromatography): This is the gold standard for quantitative purity analysis. A reverse-phase C18 column is typically used with a mobile phase like acetonitrile/water with a formic or phosphoric acid modifier.[10][11] A single sharp peak indicates high purity.
-
NMR (Nuclear Magnetic Resonance) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation. The absence of impurity peaks in the spectrum is a strong indicator of purity.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This confirms the molecular weight of your compound and can help identify impurities.
-
Melting Point: A sharp melting point range that matches the literature value is a good indicator of purity.[2][12] Impurities typically broaden and depress the melting point.
Q: What are the most likely impurities in a synthesis of this compound? A: Impurities often stem from the starting materials or side reactions.
-
Starting Materials: Unreacted starting materials like 6-hydroxynicotinic acid[8] or related precursors.
-
Over-chlorination Products: If using a strong chlorinating agent, dichlorinated or other polychlorinated species might be present.
-
Hydrolysis Products: The chloro group can be susceptible to hydrolysis back to a hydroxyl group under certain conditions (e.g., prolonged heating in aqueous base).
-
Solvent Residues: Residual solvents from the reaction or purification steps. These are typically identified by ¹H NMR.
References
- University of Toronto. (n.d.). Acid and Base Extraction. Engineering Ideas Clinic.
- Magritek. (n.d.). Separation of Acidic, Basic and Neutral Compounds.
- Vernier Software & Technology. (n.d.). Separation of Organic Compounds by Acid-Base Extraction Techniques. Organic Chemistry with Vernier.
- Chemistry Steps. (n.d.). Organic Acid-Base Extractions.
- Chemistry LibreTexts. (2022). Acid-Base Extraction.
- Jubilant Ingrevia Limited. (n.d.).
- ResearchGate. (n.d.).
- SIELC Technologies. (n.d.). HPLC Method for Separation of Nicotinic Acid, Nicotinamide, Tranexamic Acid on Primesep 100 Column.
- SIELC Technologies. (n.d.). Separation of Nicotinic acid 1-oxide on Newcrom R1 HPLC column.
- Semantic Scholar. (n.d.). Separation of Nicotinic Acid and Six Metabolites within 60 Seconds Using High-Flow Gradient Chromatography on Silica Column with Tandem Mass Spectrometric Detection.
- Organic Syntheses. (n.d.). Nicotinic acid, 6-hydroxy-.
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine.
- University of California, Davis. (n.d.).
- Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods for Pyridine.
- Sigma-Aldrich. (n.d.).
- Occupational Safety and Health Administr
- PrepChem.com. (n.d.). Synthesis of 2-chloronicotinic acid.
- Google Patents. (n.d.). CN103804287B - A kind of preparation method of 2-chloroisonicotinic acid.
- Google Patents. (n.d.).
- Atlantis Press. (2017).
- ResearchGate. (n.d.).
- Centers for Disease Control and Prevention. (1994). Pyridine 1613 | NIOSH.
- ChemicalBook. (2025). 2-Chloronicotinic acid | 2942-59-8.
- CLAS. (n.d.). Table of Acids with Ka and pKa Values.
- Royal Society of Chemistry. (2022).
- ChemBK. (n.d.). 2-HYDROXYISONICOTINIC ACID.
- PubChem. (n.d.). 2-Chloroisonicotinic acid.
- Sigma-Aldrich. (n.d.).
- Google Patents. (n.d.).
- PubMed Central. (2017). An improved solvent-free synthesis of flunixin and 2-(arylamino)
- Thermo Fisher Scientific. (n.d.).
- PubChem. (n.d.). 2-Chloronicotinic acid.
- GoldBio. (n.d.).
- Dutscher. (n.d.).
- ACS, Organic Division. (2022).
- R. Williams. (n.d.). pKa Data Compiled by R. Williams page-1 pKa Values.
- MDPI. (2023). pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media.
- Semantic Scholar. (2022).
- ChemicalBook. (n.d.). 38025-90-0(2-Chloro-6-hydroxynicotinic acid) Product Description.
- ResearchGate. (2023). pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media.
Sources
- 1. Synthesis of 2-Chloronicotinic Acid Derivatives | Atlantis Press [atlantis-press.com]
- 2. 2-Chloronicotinic acid | 2942-59-8 [chemicalbook.com]
- 3. library.gwu.edu [library.gwu.edu]
- 4. magritek.com [magritek.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. vernier.com [vernier.com]
- 7. Organic Acid-Base Extractions - Chemistry Steps [chemistrysteps.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Hydroxynicotinic acid crystallisation and solubility systematic studies - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. HPLC Method for Separation of Nicotinic Acid, Nicotinamide, Tranexamic Acid on Primesep 100 Column | SIELC Technologies [sielc.com]
- 11. Separation of Nicotinic acid 1-oxide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 12. jubilantingrevia.com [jubilantingrevia.com]
Technical Support Center: Strategies for Overcoming the Low Reactivity of 2-Chloro-6-hydroxyisonicotinic Acid in Coupling Reactions
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with the palladium-catalyzed cross-coupling of 2-chloro-6-hydroxyisonicotinic acid. This substrate, while a valuable building block, presents a unique combination of features that can lead to low yields, catalyst deactivation, and other experimental roadblocks. This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you navigate these challenges successfully.
The Challenge: A Trifecta of Reactivity Hurdles
The low reactivity of this compound in common cross-coupling reactions stems from three primary molecular features. Understanding these is the first step toward devising an effective solution.
-
The Unreactive C-Cl Bond: Aryl chlorides are notoriously less reactive than their bromide and iodide counterparts in palladium-catalyzed reactions. The rate-limiting step is often the oxidative addition of the C-Cl bond to the Pd(0) catalyst, which is kinetically less favorable due to the high bond dissociation energy of the C-Cl bond.
-
Catalyst Inhibition by Lewis Basic Sites: The pyridine nitrogen and the carboxylic acid moiety can act as Lewis bases, coordinating to the palladium center. This can lead to the formation of inactive catalyst species, effectively poisoning the catalytic cycle.
-
Protic Functional Groups and Tautomerism: The acidic protons of the hydroxyl and carboxylic acid groups necessitate the use of a sufficient amount of base. Furthermore, the 6-hydroxy pyridine moiety can exist in equilibrium with its pyridone tautomer, which has different electronic and coordinating properties that can further complicate the reaction.
Troubleshooting Guide: A Problem-Oriented Approach
This section addresses common issues encountered when using this compound in cross-coupling reactions, providing explanations and actionable solutions.
Question 1: My reaction shows little to no conversion of the starting material. What are the likely causes and how can I fix it?
Answer:
Low or no conversion is typically indicative of a failure in the catalytic cycle, most often at the oxidative addition step, or complete catalyst inhibition.
Primary Causes & Solutions:
-
Inefficient Oxidative Addition: The C-Cl bond is strong and requires a highly active catalyst.
| Ligand | Catalyst System Example | Key Characteristics & When to Use |
| SPhos | Pd₂(dba)₃ / SPhos | Highly active for a broad range of aryl chlorides. A good first choice for screening. |
| XPhos | Pd₂(dba)₃ / XPhos | Often effective for sterically hindered substrates. |
| RuPhos | RuPhos Pd G3 | A pre-catalyst that offers excellent stability and activity. |
| cataCXium® A | Pd(OAc)₂ / cataCXium® A | An N-heterocyclic carbene (NHC) ligand that can be very effective for electron-deficient chlorides. |
-
Catalyst Inhibition: The pyridine nitrogen and/or the carboxylate/hydroxyl groups are likely coordinating to the palladium catalyst.
-
Solution 3: Employ a Protecting Group Strategy. This is often the most robust solution. By temporarily masking the interfering functional groups, you can significantly improve reaction outcomes. A detailed workflow is provided in the FAQ section below.
-
-
Inappropriate Base: The choice of base is critical, especially with the acidic protons present.
-
Solution 4: Screen Different Bases. A strong, non-nucleophilic base is generally required.
-
Inorganic bases like K₃PO₄ or Cs₂CO₃ are often effective in Suzuki couplings, especially when using a biphasic solvent system (e.g., dioxane/water).[3]
-
Stronger, non-coordinating organic bases like NaOtBu or LHMDS are typically used in Buchwald-Hartwig aminations.[4] However, be mindful of potential side reactions with the carboxylic acid.
-
-
Question 2: I am observing significant amounts of hydrodehalogenation (replacement of -Cl with -H). How can I minimize this side reaction?
Answer:
Hydrodehalogenation is a common side reaction, particularly with electron-deficient aryl chlorides. It can arise from various pathways, including the reaction of the palladium-hydride species formed after β-hydride elimination (in Heck reactions) or from protonolysis of the organopalladium intermediate.
Primary Causes & Solutions:
-
Presence of Water: Trace amounts of water can be a source of protons.
-
Solution 1: Ensure Anhydrous Conditions. Thoroughly dry all reagents, solvents, and glassware. Use freshly distilled, degassed solvents.
-
-
Suboptimal Base/Solvent Combination: The choice of base and solvent can influence the prevalence of side reactions.[5][6][7][8][9]
-
Solution 2: Optimize Reaction Media. For instance, in Suzuki couplings, a biphasic system with a carefully chosen inorganic base can sometimes suppress hydrodehalogenation compared to anhydrous conditions with a strong organic base.
-
-
Slow Reductive Elimination: If the desired reductive elimination is slow, competing side reactions like hydrodehalogenation can become more prominent.
-
Solution 3: Re-evaluate Your Ligand. A ligand that accelerates reductive elimination can minimize this side product. This often correlates with the same class of bulky, electron-rich ligands recommended for promoting oxidative addition.[10]
-
Question 3: My starting material appears to be decomposing under the reaction conditions. What could be causing this?
Answer:
Decomposition can be a significant issue, especially given the multifunctional nature of this compound.
Primary Causes & Solutions:
-
Decarboxylation: Isonicotinic acids can be susceptible to decarboxylation at high temperatures, particularly in the presence of a base.[11]
-
Solution 1: Lower the Reaction Temperature. If possible, screen for a more active catalyst system that allows for lower reaction temperatures.
-
Solution 2: Protect the Carboxylic Acid. Esterification of the carboxylic acid (e.g., to a methyl or ethyl ester) will prevent decarboxylation and also mitigate its potential to inhibit the catalyst. This is a highly recommended strategy.
-
-
Base-Mediated Degradation: The combination of a strong base and high temperature can lead to other decomposition pathways.
-
Solution 3: Use the Mildest Effective Base. Screen a range of bases to find one that is strong enough to facilitate the reaction but not so harsh that it causes degradation. For example, moving from NaOtBu to K₃PO₄ might be beneficial if the reaction allows.
-
Frequently Asked Questions (FAQs)
Q1: Do I absolutely need to use protecting groups?
A1: While it may be possible to achieve some level of success without them in certain cases, it is highly recommended to use a protecting group strategy for both the hydroxyl and carboxylic acid functionalities. This approach simplifies the reaction system by:
-
Preventing catalyst inhibition.
-
Eliminating the possibility of decarboxylation.
-
Allowing for a wider range of bases and reaction conditions to be used.
-
Improving the solubility of the substrate in common organic solvents.
Q2: What is a good protecting group strategy for this molecule?
A2: An effective strategy is to protect the carboxylic acid as an ester and the hydroxyl group as an ether.
Caption: A robust workflow for coupling reactions involving this compound.
Q3: Which coupling reaction should I choose?
A3: The choice depends on the desired bond formation:
-
For C-C bond formation (biaryls): The Suzuki-Miyaura coupling is generally the most robust and functional-group-tolerant option.[3][12]
-
For C-N bond formation (arylamines): The Buchwald-Hartwig amination is the state-of-the-art method.[4][10][13][14]
-
For C-C (alkyne) bond formation: The Sonogashira coupling is the standard method for introducing alkyne functionalities.[15][16]
-
For C-C (alkene) bond formation: The Heck reaction can be used to form substituted alkenes.[17][18][19][20]
Q4: Can you provide a starting point for a Suzuki-Miyaura coupling protocol?
A4: Certainly. The following is a general protocol for the Suzuki-Miyaura coupling of the protected 2-chloro-6-benzyloxyisonicotinate methyl ester.
-
Reagent Preparation: To an oven-dried Schlenk flask, add the protected 2-chloro-6-benzyloxyisonicotinate methyl ester (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a finely powdered base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Catalyst Addition: In a glovebox or under a positive pressure of inert gas, add the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., SPhos, 2-4 mol%).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., a 4:1 mixture of dioxane and water).
-
Reaction Execution: Seal the flask and heat the mixture with vigorous stirring to 90-110 °C.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Mechanistic Insight: The Catalytic Cycle and Points of Failure
Understanding the catalytic cycle is key to effective troubleshooting. The diagram below illustrates a generic palladium-catalyzed cross-coupling cycle and highlights the steps where issues are most likely to arise with this compound.
Caption: Generic catalytic cycle highlighting key failure points for this compound.
By systematically addressing these potential points of failure through rational selection of ligands, bases, solvents, and the strategic use of protecting groups, researchers can successfully employ this compound in a wide range of powerful synthetic transformations.
References
-
Sherwood, J., Clark, J. H., Fairlamb, I. J. S., & Slattery, J. M. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry, 21(9), 2164-2213. [Link]
-
Carrow, B. P., & Hartwig, J. F. (2019). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Israel Journal of Chemistry, 60(3-4), 406-409. [Link]
-
Sherwood, J., Clark, J. H., Fairlamb, I. J. S., & Slattery, J. M. (2019). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. [Link]
-
Li, Z., Wang, D., & Li, P. (2017). Isonicotinate Ester Catalyzed Decarboxylative Borylation of (Hetero)Aryl and Alkenyl Carboxylic Acids through N-Hydroxyphthalimide Esters. Organic Letters, 19(16), 4291-4294. [Link]
-
Sherwood, J., Clark, J. H., Fairlamb, I. J. S., & Slattery, J. M. (2019). Solvent effects in palladium catalysed cross-coupling reactions. ResearchGate. [Link]
-
Carrow, B. P., & Hartwig, J. F. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. National Institutes of Health. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
Wikipedia. (n.d.). Heck reaction. Retrieved from [Link]
-
Hall, J. R., Kelly, H. R., Sreekumar, S., & Buono, F. (n.d.). Guiding Ligand Selection in Copper-Catalyzed Cross Couplings via Principal Component Analysis. ChemRxiv. [Link]
-
D'Souza, D. M., & Müller, T. J. J. (2022). One-Pot Synthesis of Substituted 2-Amino Isonicotinic Acids: Reminiscent of the Guareschi-Thorpe Condensation. The Journal of Organic Chemistry, 87(4), 2115-2127. [Link]
-
Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]
-
Organic Synthesis. (n.d.). Protecting Groups. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine. Retrieved from [Link]
-
YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds![Link]
-
YouTube. (2021). Heck Reaction | Named Reactions | Organic Chemistry Lessons. [Link]
-
MDPI. (2018). Heck Reaction—State of the Art. [Link]
-
Royal Society of Chemistry. (2012). Pyridine as proton acceptor in the concerted proton electron transfer oxidation of phenol. [Link]
-
Pearson. (2022). Buchwald-Hartwig Amination Reaction: Videos & Practice Problems. [Link]
-
National Institutes of Health. (2014). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
-
YouTube. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
-
Wikipedia. (n.d.). Pyridine. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Heck Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
MDPI. (2021). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved from [Link]
-
SciSpace. (2002). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids. [Link]
-
National Institutes of Health. (2012). Modification of Purine and Pyrimidine Nucleosides by Direct C-H Bond Activation. [Link]
-
Bulletin of the Karaganda university. (2021). Interaction of Isonicotinic Acid Hydrazide with Carboxylic Acid Anhydrides. [Link]
-
ResearchGate. (2025). Protective Group Strategies. [Link]
-
ResearchGate. (2025). Interaction of Isonicotinic Acid Hydrazide with Carboxylic Acid Anhydrides. [Link]
-
DOI. (n.d.). Applied Suzuki cross-coupling reaction for syntheses of biologically active compounds. [Link]
-
Royal Society of Chemistry. (2001). Protecting groups. [Link]
-
MDPI. (2021). Interactions between Isoniazid and α-Hydroxycarboxylic Acids. [Link]
-
Royal Society of Chemistry. (2016). Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. [Link]
-
LOCKSS. (1991). Prototropic tautomerism of heteroaromatic compounds. [Link]
-
National Institutes of Health. (2012). Picoloyl protecting group in synthesis: focus on a highly chemoselective catalytic removal. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. Isonicotinate Ester Catalyzed Decarboxylative Borylation of (Hetero)Aryl and Alkenyl Carboxylic Acids through N-Hydroxyphthalimide Esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 15. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 16. Sonogashira Coupling [organic-chemistry.org]
- 17. Heck reaction - Wikipedia [en.wikipedia.org]
- 18. Heck Reaction [organic-chemistry.org]
- 19. youtube.com [youtube.com]
- 20. mdpi.com [mdpi.com]
Technical Support Center: Cross-Coupling of 2-Chloro-6-hydroxyisonicotinic Acid Derivatives
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with 2-chloro-6-hydroxyisonicotinic acid derivatives. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the complexities of Suzuki-Miyaura and Sonogashira cross-coupling reactions with this challenging substrate class and, most critically, to suppress the formation of unwanted homocoupling byproducts.
Introduction: The Challenge of a Multifunctional Substrate
This compound and its derivatives are valuable building blocks in medicinal chemistry. However, their multifunctional nature presents a unique set of challenges in palladium-catalyzed cross-coupling reactions. The interplay between the electron-rich hydroxypyridine core, the coordinating pyridine nitrogen, the potentially reactive carboxylic acid moiety, and the less reactive C-Cl bond requires careful optimization to achieve high yields of the desired product while minimizing side reactions like homocoupling. This guide is designed to provide you with the mechanistic insights and practical solutions to overcome these hurdles.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound derivative showing low reactivity in Suzuki-Miyaura coupling?
A1: Several factors intrinsic to your substrate can contribute to low reactivity. Firstly, the carbon-chlorine (C-Cl) bond is significantly stronger and less reactive towards oxidative addition to the palladium catalyst compared to C-Br or C-I bonds.[1] Secondly, the pyridine nitrogen can coordinate to the palladium center, potentially inhibiting its catalytic activity. Lastly, the electron-donating nature of the 6-hydroxy group increases the electron density of the pyridine ring, which can further slow down the oxidative addition step, often the rate-limiting step in the catalytic cycle for aryl chlorides.[2]
Q2: I am observing a significant amount of homocoupling of my boronic acid reagent. What is the primary cause?
A2: Homocoupling of boronic acids in Suzuki-Miyaura reactions is primarily caused by the presence of molecular oxygen and palladium(II) species in the reaction mixture.[3][4] Oxygen can oxidize the active Pd(0) catalyst to Pd(II). This Pd(II) species can then undergo transmetalation with two molecules of the boronic acid, followed by reductive elimination to form the homocoupled biaryl byproduct, regenerating Pd(0).[5] Inadequate degassing of your solvents and reaction vessel is the most common reason for this issue.[3]
Q3: Can the free hydroxyl and carboxylic acid groups on my substrate interfere with the reaction?
A3: Yes, both groups can pose challenges. The acidic proton of the hydroxyl and carboxylic acid groups can react with the base, potentially altering its effective concentration. More importantly, these functional groups can coordinate with the palladium catalyst. While it is common practice to protect these groups (e.g., by using a methyl or ethyl ester of the isonicotinic acid), successful couplings have been reported with free hydroxyl groups on the pyridine ring.[1] Additionally, 2-hydroxypyridines exist in tautomeric equilibrium with 2-pyridones, with the pyridone form often favored in polar solvents.[6][7] This tautomerism can affect the electronic properties and reactivity of the substrate.
Q4: In a Sonogashira coupling, I'm seeing a lot of my terminal alkyne dimerizing (Glaser coupling). How can I prevent this?
A4: Glaser homocoupling is an oxidative dimerization of terminal alkynes, a reaction that is often promoted by the copper(I) co-catalyst in the presence of oxygen.[3] The most effective way to eliminate this side reaction is to use a copper-free Sonogashira protocol.[6] If a copper co-catalyst is necessary, ensuring a rigorously oxygen-free environment through thorough degassing is critical. Minimizing the concentration of the copper salt can also help reduce the rate of this unwanted side reaction.[3]
Troubleshooting Guides
Issue 1: Significant Homocoupling of Boronic Acid (Suzuki-Miyaura)
Symptoms: Your crude reaction analysis (LC-MS, NMR) shows a prominent signal corresponding to the symmetrical biaryl derived from your boronic acid partner.
| Potential Cause | Underlying Mechanism & Rationale | Recommended Actions |
| Oxygen Contamination | Oxygen oxidizes the active Pd(0) catalyst to Pd(II), which promotes the homocoupling of the boronic acid.[3][4] | Rigorous Degassing: Sparge all solvents with an inert gas (Argon or Nitrogen) for at least 30-60 minutes. Ensure the reaction flask is thoroughly purged (e.g., 3-5 cycles of vacuum/inert gas backfill) before adding reagents.[3] |
| Inefficient Pre-catalyst Reduction | If using a Pd(II) pre-catalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), its reduction to the active Pd(0) species can sometimes be slow or incomplete, leading to residual Pd(II) that can drive homocoupling. | Use a Pd(0) Source: Consider using a Pd(0) pre-catalyst like Pd(PPh₃)₄ or Pd₂(dba)₃. Pre-heat the Mixture: One strategy is to heat the catalyst, base, and solvent before adding the boronic acid to ensure the active Pd(0) is formed first. |
| Sub-optimal Ligand Choice | The ligand influences the rates of all steps in the catalytic cycle. A ligand that promotes slow oxidative addition or transmetalation may allow more time for side reactions like homocoupling. | Switch to Bulky, Electron-Rich Ligands: For chloropyridines, ligands like SPhos, XPhos, or RuPhos are often effective. These ligands promote the formation of highly active, monoligated Pd(0) species that can accelerate the desired cross-coupling pathway over homocoupling. |
| Inappropriate Base or Solvent | The choice of base and solvent affects the solubility of reagents and the rate of transmetalation. Some conditions may inadvertently favor homocoupling. | Screen Bases: Weaker inorganic bases like K₂CO₃ or K₃PO₄ are often a good starting point.[8][9] Solvent System: Aprotic solvents like dioxane, THF, or toluene, often with a small amount of water to dissolve the base, are commonly used. |
| High Boronic Acid Concentration | The homocoupling reaction is bimolecular with respect to the boronic acid. High instantaneous concentrations can increase the rate of this side reaction. | Slow Addition: Add the boronic acid solution slowly over a period of time to the heated reaction mixture. This keeps its concentration low, disfavoring dimerization. |
Issue 2: Low or No Yield of Desired Cross-Coupled Product
Symptoms: The starting materials remain largely unreacted, or a complex mixture of minor products is observed.
| Potential Cause | Underlying Mechanism & Rationale | Recommended Actions |
| Failed Oxidative Addition | The C-Cl bond is strong, and the electron-rich nature of the 2-hydroxy-6-chloropyridine ring makes oxidative addition to Pd(0) difficult. This is often the rate-limiting step.[2] | Increase Temperature: Carefully increase the reaction temperature, as oxidative addition is often accelerated by heat. Microwave irradiation can also be effective.[2] Use a More Active Catalyst System: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald-type biarylphosphines) or N-heterocyclic carbene (NHC) ligands, which are known to facilitate the activation of aryl chlorides. |
| Catalyst Inhibition | The pyridine nitrogen can bind to the palladium center, leading to catalytically inactive species. | Ligand Screening: Bulky ligands can sometimes mitigate this inhibition by sterically hindering the coordination of the pyridine nitrogen to the palladium. |
| Poor Solubility of Reagents | If any of the starting materials or the base are not sufficiently soluble in the reaction solvent, the reaction will be slow or may not proceed at all. | Optimize Solvent Mixture: A mixture of an organic solvent (e.g., dioxane, toluene, DMF) and water is often required to dissolve both the organic substrates and the inorganic base. Experiment with different solvent ratios. |
| Base Incompatibility | The chosen base may not be strong enough to promote the transmetalation step effectively, or it may be causing degradation of the starting materials. | Base Screening: Test a range of bases, from milder carbonates (K₂CO₃, Cs₂CO₃) to stronger phosphates (K₃PO₄). The choice of base is often empirical and substrate-dependent.[8] |
| Decomposition of Boronic Acid | Boronic acids, especially heteroaryl boronic acids, can be prone to protodeboronation (replacement of the boronic acid group with a hydrogen atom) under the reaction conditions. | Use Boronic Esters: Consider using more stable boronic esters, such as pinacol esters. Use Fresh Reagents: Ensure your boronic acid is of high purity and has been stored correctly. |
Visualizing the Problem: Homocoupling vs. Cross-Coupling
To effectively troubleshoot, it's crucial to understand the competing reaction pathways. The diagram below illustrates the desired Suzuki-Miyaura catalytic cycle and the off-cycle pathway leading to boronic acid homocoupling.
Caption: Competing Suzuki-Miyaura cross-coupling and boronic acid homocoupling pathways.
Experimental Protocols (General Starting Points)
These protocols are designed as robust starting points and may require optimization for your specific this compound derivative. It is often advisable to use the ester form of the isonicotinic acid to avoid potential complications with the free carboxylic acid.
Protocol 1: Suzuki-Miyaura Coupling of an Esterified Derivative
This protocol utilizes a bulky, electron-rich biarylphosphine ligand, which is often effective for activating less reactive aryl chlorides.
Materials:
-
Methyl 2-chloro-6-hydroxyisonicotinate (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
SPhos (4 mol%)
-
K₃PO₄ (2.0 equiv)
-
Anhydrous, degassed 1,4-Dioxane/Water (e.g., 10:1 v/v)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add K₃PO₄, Pd₂(dba)₃, and SPhos.
-
Evacuate the flask and backfill with inert gas. Repeat this cycle 3-5 times.
-
Add the methyl 2-chloro-6-hydroxyisonicotinate and the arylboronic acid.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Copper-Free Sonogashira Coupling of an Esterified Derivative
A copper-free protocol is recommended to avoid the common side reaction of alkyne homocoupling (Glaser coupling).[6]
Materials:
-
Methyl 2-chloro-6-hydroxyisonicotinate (1.0 equiv)
-
Terminal alkyne (1.2-1.5 equiv)
-
Pd(PPh₃)₄ (5 mol%)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (3.0 equiv)
-
Anhydrous, degassed solvent (e.g., DMF or THF)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the methyl 2-chloro-6-hydroxyisonicotinate and Pd(PPh₃)₄.
-
Evacuate and backfill the flask with inert gas (3-5 cycles).
-
Add the degassed solvent, followed by the amine base and the terminal alkyne via syringe.
-
Heat the reaction mixture to 60-100 °C. The optimal temperature will depend on the reactivity of your specific substrates.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
Caption: A generalized workflow for cross-coupling experiments.
References
-
Lu, G.-P., Voigtritter, K. R., Cai, C., & Lipshutz, B. H. (2012). Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. The Journal of Organic Chemistry, 77(8), 3700–3703. [Link]
-
Kınalı, M., Karadeniz, H., & Çetinkaya, B. (2013). Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. Molecules, 18(3), 3712–3726. [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. [Link]
-
Reddit. (2020). Sonogashira troubleshooting help needed. r/Chempros. [Link]
-
Wikipedia. Sonogashira coupling. [Link]
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Reddit. (2023). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). r/chemhelp. [Link]
-
ResearchGate. Effect of different bases on the Suzuki-Miyaura coupling. [Link]
-
Corbet, M., & Mignani, G. (2006). Selected Patented Cross-Coupling Reaction Technologies. Chemical Reviews, 106(7), 2651–2710. [Link]
- de Meijere, A., & Diederich, F. (Eds.). (2004). Metal-Catalyzed Cross-Coupling Reactions. Wiley-VCH.
-
ResearchGate. Table 2 : The effect of various bases on the Suzuki coupling reaction a. [Link]
-
Hiraoka, K., & Fujii, A. (2005). Reaction paths of tautomerization between hydroxypyridines and pyridones. The Journal of Physical Chemistry A, 109(9), 1974–1980. [Link]
-
Chemistry LibreTexts. Sonogashira Coupling. [Link]
-
ResearchGate. (PDF) Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. [Link]
-
Thomas, D. A., & Biscoe, M. R. (2018). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. ACS Catalysis, 8(11), 10694–10699. [Link]
-
Reddy, V. P., & Szostak, M. (2019). Decarbonylative Pd-Catalyzed Suzuki Cross-Coupling for the Synthesis of Structurally Diverse Heterobiaryls. Organic Letters, 21(15), 6035–6040. [Link]
-
ResearchGate. The Suzuki-Miyaura reactions of halopyridines and the side products. [Link]
-
Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). The Bumpy Road to C–C Bonds: Cross-Coupling Reactions in the Pharmaceutical Industry. Journal of Medicinal Chemistry, 57(24), 10257–10274. [Link]
-
Rueda-Espinosa, J., Ramanayake, D., Ball, N. D., & Love, J. A. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 101(10), 765–772. [Link]
-
PubMed. Ligand effects on the stereochemical outcome of Suzuki-Miyaura couplings. [Link]
-
Navarro, O., Kaur, H., Mahjoor, P., & Nolan, S. P. (2014). Sonogashira couplings catalyzed by collaborative (N-heterocyclic carbene)-copper and -palladium complexes. Organic Letters, 16(14), 3724–3727. [Link]
-
Rueda-Espinosa, J., Ramanayake, D., Ball, N. D., & Love, J. A. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Scholarship @ Claremont. [Link]
-
Organic Syntheses. Discussion Addendum for: Suzuki-Miyaura Cross-Coupling: Preparation of 2'-Vinylacetanilide. [Link]
-
Martins, M. A. P., et al. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Chem. Proc., 14, 105. [Link]
-
AAPPTec. Coupling Reagents. [Link]
-
O'Brien, C. J., & Taylor, R. J. K. (2010). Carbonylative Suzuki–Miyaura couplings of sterically hindered aryl halides: synthesis of 2-aroylbenzoate derivatives. Organic & Biomolecular Chemistry, 8(2), 346–353. [Link]
-
The Royal Society of Chemistry. (2023). Carboxylic Acids as Double Aryl Group Donors for Biaryl Synthesis. [Link]
-
Tohoku University. Structural isomers and tautomerism of 2-hydroxypyridine in the cation ground state studied by Zero Kinetic Energy (ZEKE) photoelectron spectroscopy. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
Sources
Technical Support Center: Characterization of Impurities in 2-Chloro-6-hydroxyisonicotinic Acid Synthesis
Welcome to the technical support center for the synthesis and impurity characterization of 2-Chloro-6-hydroxyisonicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and purification of this important pharmaceutical intermediate. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity and purity of your compound.
Introduction: The Synthetic Landscape and Impurity Profile
This compound is a key building block in the synthesis of various active pharmaceutical ingredients (APIs). Its purity is paramount, as even trace impurities can impact the safety and efficacy of the final drug product.[1] A common synthetic route involves the chlorination of citrazinic acid to form 2,6-dichloro-isonicotinic acid, followed by a selective hydrolysis of the 6-chloro group. While seemingly straightforward, this pathway is prone to the formation of several process-related and degradation impurities. Understanding the origin and structure of these impurities is the first step toward controlling them.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in the synthesis of this compound?
A1: Based on the common synthetic route from citrazinic acid, you can anticipate several classes of impurities:
-
Starting Material-Related Impurities: Unreacted citrazinic acid or 2,6-dichloro-isonicotinic acid.
-
Process-Related Impurities:
-
Isomeric Impurities: Incomplete hydrolysis can lead to the presence of the 2,6-dichloro-isonicotinic acid intermediate. Over-reaction or non-selective reactions can also occur.
-
By-products from Chlorination: The chlorination of citrazinic acid can sometimes lead to the formation of other chlorinated species if not properly controlled.[2][3]
-
-
Degradation Products: The final product can be susceptible to degradation, especially under harsh temperature or pH conditions. Decarboxylation or further hydrolysis are potential degradation pathways.[4][5]
Q2: I am seeing an unexpected peak in my HPLC analysis. How do I begin to identify it?
A2: A systematic approach is crucial for impurity identification. Start by considering the synthetic route and potential side reactions. The first step is to obtain the mass of the unknown impurity using LC-MS. This will provide the molecular weight and, with high-resolution mass spectrometry, the molecular formula.[1] Subsequently, you can predict possible structures based on the masses of starting materials, intermediates, and reagents. For unambiguous structure elucidation, isolation of the impurity followed by NMR spectroscopy is often necessary.[6][7][8]
Q3: How can I minimize the formation of the 2,6-dichloro-isonicotinic acid impurity?
A3: The presence of 2,6-dichloro-isonicotinic acid indicates incomplete hydrolysis. To drive the reaction to completion, you can try the following:
-
Increase Reaction Time: Ensure the reaction is monitored by a suitable technique (e.g., HPLC) until the starting material is consumed.
-
Optimize Reaction Temperature: A moderate increase in temperature can enhance the rate of hydrolysis. However, be cautious of potential degradation of the desired product at excessively high temperatures.
-
Adjust Base Concentration: The concentration of the base used for hydrolysis is a critical parameter. A systematic optimization of the base concentration can improve the conversion.
Q4: My final product is showing signs of degradation over time. What are the likely degradation products and how can I prevent this?
A4: Isonicotinic acid derivatives can be susceptible to degradation.[4][5][9] Potential degradation pathways for this compound include decarboxylation under thermal stress or further nucleophilic substitution of the remaining chloro group under certain conditions. To prevent degradation, store the purified compound in a cool, dry, and dark place. Using an inert atmosphere for storage can also be beneficial.
Troubleshooting Guides
Issue 1: Low Purity of the Final Product After Synthesis
Symptoms:
-
Multiple significant peaks in the HPLC chromatogram of the crude product.
-
Low yield of the desired this compound.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Incomplete Chlorination of Citrazinic Acid | Monitor the chlorination step closely using TLC or HPLC to ensure complete conversion of the starting material. Adjust the stoichiometry of the chlorinating agent (e.g., POCl₃) and the reaction time as needed.[3] |
| Non-Selective Hydrolysis | The hydrolysis of 2,6-dichloro-isonicotinic acid may not be fully selective, leading to a mixture of products. Carefully control the reaction temperature and the concentration of the hydrolyzing agent (e.g., NaOH). A lower temperature and controlled addition of the base can improve selectivity. |
| Degradation During Work-up | The product may be sensitive to the pH and temperature conditions during work-up. Ensure that the acidification step to precipitate the product is done at a controlled temperature and that the product is not exposed to strong acidic or basic conditions for prolonged periods. |
Issue 2: Difficulty in Purifying the Final Product
Symptoms:
-
Co-elution of impurities with the main product peak in HPLC.
-
Difficulty in obtaining a sharp melting point for the recrystallized product.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Presence of Isomeric Impurities | Isomeric impurities can have very similar polarities to the desired product, making them difficult to separate by standard chromatography or recrystallization. A specialized HPLC method with a different stationary phase or mobile phase composition may be required. Preparative HPLC is a viable option for obtaining a high-purity standard. |
| Formation of Salts | If the product is not properly neutralized during work-up, it may exist as a salt, which can affect its chromatographic behavior and physical properties. Ensure complete precipitation of the free acid by careful pH adjustment. |
| Inappropriate Recrystallization Solvent | The chosen solvent for recrystallization may not be optimal for selectively precipitating the desired product while leaving impurities in the mother liquor. A thorough solvent screen is recommended to find the ideal recrystallization conditions. |
Experimental Protocols
Protocol 1: HPLC Method for Impurity Profiling
This protocol provides a general starting point for the analysis of this compound and its potential impurities. Method optimization will be required based on the specific impurity profile.
-
Instrumentation: HPLC system with a UV detector or a Diode Array Detector (DAD).
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient Program:
Time (min) % Mobile Phase B 0 5 20 95 25 95 26 5 | 30 | 5 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in a mixture of water and acetonitrile (1:1 v/v) to a final concentration of approximately 1 mg/mL.
Protocol 2: LC-MS Method for Impurity Identification
This method is designed for obtaining the molecular weights of the main component and any impurities.
-
Instrumentation: LC-MS system with an electrospray ionization (ESI) source.
-
LC Conditions: Use the same column and mobile phase as in Protocol 1. The use of a volatile buffer like formic acid is crucial for MS compatibility.[10]
-
MS Conditions:
-
Ionization Mode: ESI positive and negative modes.
-
Mass Range: 50-500 m/z.
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Visualizing the Process and Logic
Diagram 1: Synthetic Pathway and Potential Impurities
This diagram illustrates the likely synthetic route from citrazinic acid and highlights the points at which key impurities can be introduced.
Caption: Synthetic route and points of impurity formation.
Diagram 2: Troubleshooting Workflow for Impurity Identification
This flowchart provides a logical sequence of steps to follow when an unknown impurity is detected.
Caption: Workflow for unknown impurity identification.
References
- Synthesis and NMR characterization of seven new substituted pyridine N-oxides. (2025). Journal of Molecular Structure.
- Gerig, J. T., & Reinheimer, J. D. (1969). NMR studies of substituted pyridines. Organic Magnetic Resonance, 1(3), 239–247.
- HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column. (n.d.). SIELC Technologies.
- Separation of 2-Chloropyridine on Newcrom R1 HPLC column. (n.d.). SIELC Technologies.
- Isoniazid Degradation P
- High-Performance Liquid Chromatography (HPLC) for Purity Analysis of 2-Amino-5-chloropyridine. (2025). BenchChem.
- Different oxidative pathways of isonicotinic acid hydrazide and its meta-isomer, nicotinic acid... (n.d.). PubMed.
- NMR-Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza-Diels-Alder Cycloadditions. (2025). Magnetic Resonance in Chemistry.
- Smith, W. B., & Roark, J. L. (1968). Proton magnetic resonance spectra of several 2-substituted pyridines. The Journal of Physical Chemistry, 72(5), 1887-1889.
- Isoniazid-historical development, metabolism associated toxicity and a perspective on its pharmacological improvement. (n.d.). Frontiers in Molecular Biosciences.
- Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. (2022). Inorganic Chemistry.
- GUPTA, R. C., & SHUKLA, O. P. (1979). Microbial transformation of isonicotinic acid hydrazide and isonicotinic acid by Sarcina sp. Journal of Biosciences, 1(2), 223-234.
- Different oxidative pathways of isonicotinic acid hydrazide and its meta-isomer, nicotinic acid hydrazide. (n.d.). OUCI.
- 2,6-Dichloropyridine. (n.d.). In Wikipedia.
- HPLC Methods for analysis of Pyridine. (n.d.).
- Technical Support Center: Synthesis of 2,6-Dichloropyridine. (2025). BenchChem.
- Chlorination and tautomerism: a computational and UPS/XPS study of 2-hydroxypyridine ⇌ 2-pyridone equilibrium. (2020). Physical Chemistry Chemical Physics.
- Application Notes and Protocols for Mass Spectrometry Fragmentation of Halogenated Organic Compounds. (2025). BenchChem.
- Chlorination of 2-hydroxypydridines at 0.5 mole scale. (n.d.).
- Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. (n.d.). Molecules.
- 5-Chloropyridine-2-carboxylic acid. (n.d.). Chem-Impex.
- Recognizing α-, β- or γ-substitution in pyridines by mass spectrometry. (2025).
- Organic Compounds Containing Halogen
- The molecule that gave the mass spectrum shown here contains a ha... (n.d.). Pearson+.
- Technical Support Center: Optimizing 2,6-Dichloropyridine Reactions. (2025). BenchChem.
- Mass Spectrometry. (n.d.).
- Synthesis method of 2,6-dichloropyridine. (n.d.).
- HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. (n.d.).
- Chlorination reaction promoted by NCS (the nature of the anion X– is unknown). (n.d.).
- Method for producing 2-chloropyridine and 2,6-dichloropyridine with inorganic solvent process. (n.d.).
- 2,6-Dichloropyridine-3,5-dicarbonitrile. (n.d.). Acta Crystallographica Section E: Structure Reports Online.
- A Comparative Performance Analysis of 2,6-Dichloropyridine in Key Cross-Coupling Reactions. (2025). BenchChem.
- Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and... (2022). Journal of the American Chemical Society.
- Novel regioselective hydroxylations of pyridine carboxylic acids at position C2 and pyrazine... (n.d.). PubMed.
- Preparation of 2,3rDichloropyridine by Selective Dechlorination of 2,3,6rTrichloropyridine. (n.d.). CABI Digital Library.
- Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. (n.d.). Molecules.
- Oxidation with Chlorine /Pyridine Complexes. (n.d.). Wordpress.
- Highly selective hydrolysis of amides via electroreduction. (n.d.). Green Chemistry.
- 3-Chloropyridine-2-carboxylic acid. (n.d.). Chem-Impex.
- 2-Chloropyridine-3-carboxylic acid. (n.d.).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isoniazid Degradation Pathway [eawag-bbd.ethz.ch]
- 5. Frontiers | Isoniazid-historical development, metabolism associated toxicity and a perspective on its pharmacological improvement [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Sci-Hub. NMR studies of substituted pyridines / Organic Magnetic Resonance, 1969 [sci-hub.ru]
- 8. NMR-Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza-Diels-Alder Cycloadditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Different oxidative pathways of isonicotinic acid hydrazide and its meta-isomer, nicotinic acid hydrazide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Separation of 2-Chloropyridine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Troubleshooting guide for Suzuki reactions using 2-Chloro-6-hydroxyisonicotinic acid
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically designed for researchers, chemists, and drug development professionals working with the challenging substrate, 2-Chloro-6-hydroxyisonicotinic acid. This molecule presents a unique combination of features—a less reactive aryl chloride, a coordinating pyridine nitrogen, and two acidic protons (hydroxyl and carboxylic acid)—that can lead to common experimental pitfalls. This document provides in-depth, cause-and-effect troubleshooting in a direct question-and-answer format.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My Suzuki reaction with this compound is showing very low to no conversion. What are the most likely causes and how do I fix it?
This is the most common issue encountered with this substrate. The lack of reactivity typically stems from a combination of factors related to the inherent properties of this compound.
Causality Analysis:
-
Poor C-Cl Bond Reactivity: The Carbon-Chlorine bond is significantly stronger and less reactive than corresponding C-Br or C-I bonds. This makes the initial, and often rate-determining, oxidative addition step of the catalytic cycle energetically demanding.[1][2][3] Standard palladium catalysts like Pd(PPh₃)₄ often fail with such unreactive electrophiles.
-
Catalyst Inhibition/Deactivation: The pyridine nitrogen and the deprotonated carboxylate/phenoxide groups are Lewis basic and can coordinate strongly to the palladium center.[1][4] This coordination can stabilize the catalyst in an off-cycle state, preventing it from participating in the catalytic cycle and leading to low or no turnover.
-
Suboptimal Base Selection: The choice of base is critical. A base that is too weak will not efficiently generate the active boronate species required for transmetalation.[1][5] Conversely, certain strong bases can promote side reactions. The base must also be strong enough to deprotonate the hydroxyl and carboxylic acid groups, which can complicate its primary role.
Troubleshooting Workflow:
If you are experiencing low to no yield, a systematic optimization of your reaction conditions is necessary. The logical progression is to first address the most critical parameter for unreactive chlorides: the catalyst system.
Logical Troubleshooting Flow for Low Conversion
Caption: A logical workflow for troubleshooting low-yield reactions.
Solution 1: Employ a State-of-the-Art Catalyst System
For challenging, electron-deficient heteroaryl chlorides, bulky, electron-rich phosphine ligands (often called Buchwald-type ligands) or N-heterocyclic carbene (NHC) ligands are required.[4][6] These ligands promote the difficult oxidative addition step and accelerate the final reductive elimination.
| Catalyst System | Recommended Precatalyst | Key Advantages |
| Buchwald Ligands | SPhos Pd G3/G4, XPhos Pd G3/G4 | Highly active for heteroaryl chlorides; promotes fast oxidative addition. |
| NHC Ligands | PEPPSI™-IPr, PEPPSI™-SIPr | Excellent for sterically hindered and electron-poor substrates; highly stable.[7] |
| Other Effective Ligands | P(t-Bu)₃ | A simple, yet powerful ligand for activating C-Cl bonds. Often used with Pd₂(dba)₃.[8] |
Solution 2: Optimize Your Choice of Base
A strong, non-nucleophilic inorganic base is often the key to success. Weaker bases like Na₂CO₃ are typically insufficient for this substrate.
| Base | Recommended Equivalents | Comments |
| K₃PO₄ | 3.0 | Often the best first choice. Strong, yet generally does not cause extensive side reactions. Its solubility can be limited, requiring vigorous stirring.[1][9] |
| Cs₂CO₃ | 2.0 - 3.0 | More soluble than K₃PO₄ in many organic solvents, can be more effective.[1] |
| KF | 3.0 | A milder option that can prevent hydrolysis of base-labile groups, though it may result in slower reaction rates.[5][8] |
Solution 3: Adjust Solvent and Temperature
Higher temperatures are usually necessary to overcome the activation energy for C-Cl bond cleavage.[1]
-
Recommended Solvents: Anhydrous, polar aprotic solvents such as 1,4-Dioxane , Toluene , or DMF , often with a small amount of water (e.g., 10:1 ratio) to aid in dissolving the base and facilitate the catalytic cycle.[7][10]
-
Temperature Range: Start at 100 °C and, if necessary, increase to 110-120 °C . Monitor for potential decomposition of starting materials at higher temperatures.
Q2: I'm observing a significant amount of a byproduct with a mass corresponding to 6-hydroxyisonicotinic acid. What is this and how can I prevent it?
You are observing dehalogenation , a common side reaction where the chlorine atom is replaced by a hydrogen atom.[9][11]
Causality Analysis:
Dehalogenation occurs when a palladium-hydride (Pd-H) species is formed in the catalytic cycle.[9] This Pd-H intermediate can then undergo reductive elimination with the coordinated aryl group to yield the dehalogenated product. Sources of the hydride can include the solvent (especially alcohols), the base (e.g., amine bases), or water.[7][9] N-heterocyclic halides like yours are particularly prone to this side reaction.[9][12]
Solutions:
-
Avoid Hydride-Donor Solvents: Do not use alcohol-based solvents like ethanol or isopropanol. Stick to aprotic solvents like dioxane or toluene.
-
Select an Appropriate Base: Avoid organic amine bases. Use inorganic bases like K₃PO₄ or Cs₂CO₃, which are less likely to act as hydride sources.[9]
-
Use Bulky Ligands: Bulky, electron-rich ligands (e.g., SPhos, XPhos) can accelerate the desired reductive elimination of the cross-coupled product, which can outcompete the dehalogenation pathway.[9]
-
Minimize Reaction Time: Do not let the reaction run for an unnecessarily long time after completion, as this can increase the prevalence of side reactions. Monitor the reaction by TLC or LC-MS.
Q3: My boronic acid seems to be decomposing during the reaction, and I see biaryl homocoupling byproducts. How can I address this?
This points to two related side reactions: protodeborylation and homocoupling .
Causality Analysis:
-
Protodeborylation: This is the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen. It is often promoted by aqueous basic conditions and is a major pathway for boronic acid decomposition, leading to lower yields.[7][13] Heteroaryl boronic acids are particularly susceptible to this side reaction.[7]
-
Homocoupling: The self-coupling of two boronic acid molecules is often promoted by the presence of oxygen or Pd(II) species in the reaction mixture.[1][7]
Solutions:
-
Rigorous Degassing: Oxygen is a major culprit in promoting homocoupling.[7] Ensure your solvent and reaction mixture are thoroughly degassed. The "freeze-pump-thaw" method (three cycles) is more effective than simply bubbling argon or nitrogen through the solvent.
-
Use Boronic Esters: Pinacol (Bpin) or neopentyl glycol esters of the boronic acid are more stable towards protodeborylation than the free boronic acids.[7][14] They act as a "slow-release" source of the active boron species under the reaction conditions.[13][15]
-
Use Anhydrous Conditions: If protodeborylation is severe, switching to strictly anhydrous conditions with a base like K₃PO₄ can be beneficial. Note that a trace amount of water is often thought to be necessary for the transmetalation step, so this can be a delicate balance.[7][10]
The Suzuki-Miyaura Catalytic Cycle & Common Pitfalls
The following diagram illustrates the key steps of the catalytic cycle and highlights where issues commonly arise with a substrate like this compound.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Yoneda Labs [yonedalabs.com]
- 8. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. reddit.com [reddit.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Managing Regioselectivity in Reactions of 2-Chloro-6-hydroxyisonicotinic Acid
Welcome to the technical support guide for 2-Chloro-6-hydroxyisonicotinic acid (CHIA). This versatile pyridine-based building block is of significant interest in medicinal chemistry and materials science. However, its trifunctional nature presents a classic challenge in synthetic chemistry: how to achieve selective reaction at one of its three reactive sites—the C2-chloro, C4-carboxylic acid, or C6-hydroxyl group—without unintended reactions at the others.
This guide provides field-proven insights, troubleshooting protocols, and answers to frequently asked questions to help you navigate the complexities of CHIA chemistry and achieve your desired synthetic outcomes with high precision.
Fundamental Principles of Reactivity and Regioselectivity
Understanding the inherent electronic and steric properties of CHIA is the first step toward mastering its regioselectivity. The molecule exists in a tautomeric equilibrium between the hydroxy-pyridine form and the pyridone form, which significantly influences its reactivity.
-
C2-Position (Chloro Group): The carbon atom at the C2 position is electron-deficient. This is due to the inductive electron-withdrawing effects of the ring nitrogen, the chlorine atom, and the carboxylic acid at the C4 position. This electronic profile makes the C2 position highly activated for Nucleophilic Aromatic Substitution (SNAr) reactions.[1][2][3]
-
C6-Position (Hydroxyl/Pyridone Group): The C6-hydroxyl group is acidic and can be deprotonated to form a nucleophilic alkoxide/phenoxide. This site is ideal for O-alkylation (etherification) and O-acylation reactions. However, its nucleophilicity competes directly with external nucleophiles targeting the C2 position. The pyridone tautomer can influence the aromaticity and overall reactivity of the ring system.[4][5]
-
C4-Position (Carboxylic Acid Group): This group undergoes typical carboxylic acid chemistry, such as esterification, amidation, and reduction. Reaction conditions must be chosen carefully, as acidic or basic conditions required for these transformations can trigger reactions at the other two sites.
Frequently Asked Questions (FAQs)
Q1: I am attempting a nucleophilic substitution at the C2 position with an amine. What are the most common side reactions?
A: The primary competing reactions are nucleophilic attack at the C4-carboxylic acid group (forming an amide) and deprotonation/reaction of the C6-hydroxyl group. The amine nucleophile can also act as a base, deprotonating the C6-OH, which can then participate in side reactions. To favor C2 substitution, it is often necessary to protect the other functional groups, for example, by converting the carboxylic acid to an ester and the hydroxyl group to a silyl or benzyl ether before introducing the amine.[6][7][8][9]
Q2: How can I selectively O-alkylate the C6-hydroxyl group without displacing the C2-chlorine?
A: This is a classic case of competing intramolecular versus intermolecular nucleophilicity. To favor O-alkylation at C6, you should employ conditions that selectively generate the C6-alkoxide and use an electrophile under controlled temperatures.
-
Strategy: Use a suitable base to deprotonate the hydroxyl group under mild conditions. Bases like potassium carbonate (K₂CO₃) in a polar aprotic solvent (e.g., DMF, acetone) are often sufficient. For less reactive electrophiles, a stronger base like sodium hydride (NaH) can be used, but the temperature should be kept low (e.g., 0 °C to room temperature) to minimize the rate of the competing SNAr reaction at C2.[10]
Q3: Is it possible to selectively form an ester at the C4-carboxylic acid group as the first step?
A: Yes, and this is often a sound strategy. Standard Fischer esterification conditions (refluxing in an alcohol with a catalytic amount of strong acid like H₂SO₄) can be effective.[11] Under these acidic conditions, the pyridine nitrogen becomes protonated. This protonation increases the electron-withdrawing nature of the ring, which can further activate the C2 position for SNAr. However, the nucleophile (the alcohol) is generally not strong enough to displace the chlorine under these conditions without very high temperatures. For more sensitive substrates, milder methods like using DCC/DMAP or converting the acid to an acid chloride first are viable alternatives, provided the C6-OH is protected.
Q4: When are protecting groups absolutely necessary?
A: Protecting groups are critical when using strong nucleophiles or bases that do not discriminate well between the different reactive sites.
-
For SNAr at C2: If your nucleophile is also a strong base (e.g., an alkoxide or an unhindered amine), you should protect both the C6-OH and C4-COOH to prevent deprotonation and side reactions.
-
For C4-Carboxylic Acid Chemistry: If you are using reagents that can react with alcohols (e.g., SOCl₂ to make an acid chloride), the C6-OH must be protected.
-
For C6-Hydroxyl Chemistry: If you are using a very strong base that could potentially deprotonate the carboxylic acid, protection may be required, though the hydroxyl proton is typically more acidic.
The following diagram provides a decision-making workflow for planning your synthetic route.
Caption: Workflow for selective C2 functionalization.
Step 1: Esterification of the Carboxylic Acid (C4-Position)
-
Suspend this compound (1.0 eq) in methanol (10 mL per gram of starting material).
-
Cool the suspension in an ice bath and slowly add thionyl chloride (SOCl₂, 1.5 eq).
-
Remove the ice bath and heat the mixture to reflux for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
Redissolve the crude residue in ethyl acetate and wash with saturated sodium bicarbonate solution to neutralize excess acid. Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the methyl ester.
Step 2: Protection of the Hydroxyl Group (C6-Position)
-
Dissolve the methyl ester from Step 1 (1.0 eq) in anhydrous DMF.
-
Add potassium carbonate (K₂CO₃, 1.5 eq) and benzyl bromide (BnBr, 1.2 eq).
-
Stir the mixture at room temperature for 12-18 hours, monitoring by TLC.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify by column chromatography (silica gel) to obtain the fully protected intermediate.
Step 3: Nucleophilic Aromatic Substitution (SNAr at C2-Position)
-
Dissolve the protected intermediate (1.0 eq) in a suitable solvent like DMF or DMSO.
-
Add the desired primary amine (R-NH₂, 1.5-2.0 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA, 2.0 eq).
-
Heat the reaction to 80-100 °C and stir until TLC/LC-MS indicates complete consumption of the starting material.
-
Cool the reaction, dilute with water, and extract with an appropriate organic solvent.
-
Wash, dry, and concentrate the organic phase. Purify by column chromatography to isolate the C2-aminated product.
Step 4: Deprotection (as needed)
-
Ester Hydrolysis (C4): The methyl ester can be hydrolyzed using LiOH in a THF/water mixture at room temperature.
-
Benzyl Ether Cleavage (C6): The benzyl group can be removed by catalytic hydrogenation (H₂, Pd/C) in a solvent like ethanol or ethyl acetate.
This sequential approach provides a robust and high-yielding pathway to selectively functionalized CHIA derivatives, minimizing the formation of undesired regioisomers.
References
- BenchChem. (2025). Technical Support Center: Improving Regioselectivity in Pyridine Substitution Reactions.
- PubMed. (n.d.).
- American Chemical Society. (n.d.).
- BenchChem. (2025).
- BenchChem. (2025). Technical Support Center: Strategies for Regioselective Pyridine Substitution.
- BenchChem. (2025).
- Chempanda. (n.d.).
- Wikipedia. (n.d.). 2-Chloropyridine.
- (n.d.). Protecting groups.
- (n.d.). Protecting Groups.
- American Chemical Society. (n.d.).
- American Chemical Society. (n.d.).
- Wikipedia. (n.d.). Regioselectivity.
- Oxford Learning Link. (n.d.). Appendix 6: Protecting groups.
- Wikipedia. (n.d.).
- Organic Synthesis. (n.d.). Protecting Groups.
- SynArchive. (n.d.). Protecting Groups List.
- YouTube. (2024).
- YouTube. (2025).
- Sigma-Aldrich. (n.d.). 6-Chloro-2-hydroxypyridine.
- (n.d.). Redox reactions of 2-hydroxy pyridine: A pulse radiolysis study.
- OpenStax. (2023). 16.
- ResearchGate. (2025).
- Chemistry LibreTexts. (2022). 16.
- YouTube. (2019).
- Durgapur Govt. College. (n.d.). Module 1 Regioselective, Regio-specific and Chemoselective reactions.
- ResearchGate. (2025).
- Thermo Fisher Scientific. (n.d.). 2-Chloro-6-hydroxypyridine, 98%.
- ResearchGate. (n.d.).
- Google Patents. (n.d.). Process for the production of 2-hydroxypyridine.
- Khan Academy. (n.d.). Regioselectivity, stereoselectivity, and stereospecificity.
- PubMed Central. (n.d.). Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery.
- PubMed. (1965). THE EFFECT OF 2-CHLORO, 6-(TRICHLOROMETHYL) PYRIDINE ON THE CHEMOAUTOTROPHIC METABOLISM OF NITRIFYING BACTERIA.
- MDPI. (n.d.). Application of Enzymes in Regioselective and Stereoselective Organic Reactions.
- Atlantis Press. (2017).
- Organic Chemistry Portal. (2023). Base-Catalyzed One-Pot Synthesis of 2,3,6-Substituted Pyridines.
- MDPI. (2024).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 4. 6-Chloro-2-hydroxypyridine 98 16879-02-0 [sigmaaldrich.com]
- 5. ias.ac.in [ias.ac.in]
- 6. agroipm.cn [agroipm.cn]
- 7. learninglink.oup.com [learninglink.oup.com]
- 8. organic-synthesis.com [organic-synthesis.com]
- 9. synarchive.com [synarchive.com]
- 10. 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax [openstax.org]
- 11. Synthesis of 2-Chloronicotinic Acid Derivatives | Atlantis Press [atlantis-press.com]
Technical Support Center: Base Selection for Optimizing 2-Chloro-6-hydroxyisonicotinic Acid Cross-Coupling
Welcome to the technical support center dedicated to the optimization of cross-coupling reactions with 2-chloro-6-hydroxyisonicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of base selection for this challenging substrate. Here, we will delve into the mechanistic role of the base, provide troubleshooting guidance for common issues, and offer detailed experimental protocols to refine your reaction conditions.
The Challenge: Cross-Coupling with this compound
This compound presents a unique set of challenges in palladium-catalyzed cross-coupling reactions. The presence of the hydroxyl and carboxylic acid groups can lead to multiple potential side reactions and catalyst inhibition. The hydroxyl group, in its pyridinone tautomeric form, can deprotonate and coordinate to the palladium center, while the carboxylic acid can undergo decarboxylation or act as an internal base. Furthermore, the electron-rich nature of the pyridinol ring can make oxidative addition of the C-Cl bond difficult. Careful selection of the base is therefore paramount to achieving high yields and selectivity.
Troubleshooting Guide & FAQs
This section addresses common problems encountered during the cross-coupling of this compound and provides actionable solutions.
Issue 1: Low or No Conversion of Starting Material
Question: I am not observing any significant consumption of my this compound starting material in my Suzuki-Miyaura coupling. What are the likely causes related to the base?
Answer: Low or no conversion is a frequent issue and can often be traced back to inappropriate base selection. Here are the key factors to consider:
-
Insufficient Basicity: The base may not be strong enough to efficiently promote the transmetalation step, which is often the rate-limiting step in Suzuki-Miyaura couplings.[1] The base's primary role is to activate the boronic acid, forming a more nucleophilic boronate species that can readily transfer its organic group to the palladium center.[1][2][3]
-
Poor Solubility: The insolubility of inorganic bases can be a significant hurdle.[4][5][6] If the base is not sufficiently soluble in the reaction solvent, the effective concentration will be too low to drive the catalytic cycle forward.
-
Catalyst Inhibition: The conjugate acid of the base, or the base itself, might be coordinating to the palladium catalyst and inhibiting its activity.[4][5] This is particularly relevant for amine bases, where the nitrogen lone pair can compete with the desired ligands for binding to the palladium center.[4][5]
Troubleshooting Steps:
-
Switch to a Stronger, More Soluble Base: If you are using a weak, insoluble base like Na₂CO₃, consider switching to a stronger, more soluble alternative such as K₃PO₄ or Cs₂CO₃.[2] For particularly challenging couplings, organic bases like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) can be effective.[4][5][6]
-
Consider a Biphasic Solvent System: For inorganic bases, using a biphasic solvent system, such as toluene/water or dioxane/water, can improve their solubility and effectiveness.[7]
-
Evaluate Base-Labile Functional Groups: Ensure that your coupling partner does not contain base-sensitive functional groups that could be degraded under the reaction conditions. If so, a weaker base like KF might be a suitable alternative.[1]
Issue 2: Protodeboronation of the Boronic Acid
Question: My main side product is the deboronated arene from my boronic acid coupling partner. How can I mitigate this?
Answer: Protodeboronation, the cleavage of the C-B bond by a proton source, is a common side reaction, especially with electron-rich or heteroaryl boronic acids, and is often promoted by strong bases.[8][9][10]
Troubleshooting Steps:
-
Use a Weaker Base: Switching to a milder base, such as K₂CO₃ or even KF, can significantly reduce the rate of protodeboronation.[1]
-
Employ Boronic Esters: Boronic esters (e.g., pinacol esters) are generally more stable to protodeboronation than their corresponding boronic acids.
-
"Base-Free" or Cationic Suzuki Coupling: For extremely sensitive boronic acids, consider a "cationic" Suzuki-Miyaura coupling protocol that proceeds in the absence of a traditional base.[8][9][10]
Issue 3: Substrate Decomposition or Unwanted Side Reactions
Question: I am observing decomposition of my this compound or the formation of unidentified byproducts. Could the base be the culprit?
Answer: Yes, the choice of base can lead to substrate degradation or undesired side reactions.
-
Hydrolysis of the Chloro Group: Strong aqueous bases can promote the hydrolysis of the 2-chloro substituent to a hydroxyl group, leading to the formation of 2,6-dihydroxyisonicotinic acid.[11] Studies have shown that the zwitterionic character of pyridones can enhance their reactivity towards nucleophilic attack.[11]
-
Decarboxylation: At elevated temperatures, the carboxylic acid group can be susceptible to decarboxylation, particularly in the presence of a strong base.
-
Homocoupling: The base can also promote the homocoupling of the boronic acid.
Troubleshooting Steps:
-
Screen Weaker, Non-Nucleophilic Bases: Employing weaker, non-nucleophilic bases like K₃PO₄ or organic amine bases can minimize hydrolysis.
-
Lower the Reaction Temperature: Reducing the reaction temperature can often suppress side reactions like decarboxylation.[7] This may require longer reaction times to achieve full conversion.
-
Anhydrous Conditions: If hydrolysis is a major issue, conducting the reaction under strictly anhydrous conditions with a soluble organic base may be beneficial.
Frequently Asked Questions (FAQs)
Q1: What is the general role of the base in palladium-catalyzed cross-coupling reactions?
A1: The base plays several crucial roles in the catalytic cycle.[12] In Suzuki-Miyaura coupling, it activates the boronic acid to form a more nucleophilic boronate.[1][2] In Buchwald-Hartwig amination, it deprotonates the amine to form the amide, which then coordinates to the palladium center.[13][14] In Sonogashira coupling, it facilitates the formation of the copper acetylide.[12] It also acts as a scavenger for the acid generated during the reaction.
Q2: How do I choose a starting point for base screening?
A2: A good starting point is to screen a range of bases with varying strengths and solubilities. A typical screening panel could include an inorganic carbonate (K₂CO₃), a phosphate (K₃PO₄), and a soluble organic base (e.g., DBU or a hindered amine).[15]
Q3: Can the base affect the catalyst's performance?
A3: Absolutely. The base can influence the catalyst's stability and activity. Some bases can coordinate to the palladium center and either stabilize or inhibit the catalyst.[4][5] For instance, in some C-N coupling reactions, DBU has been shown to form a DBU-bound oxidative addition complex, which can inhibit the reaction at high concentrations.[4][5][6]
Q4: Are there any "universal" bases that work for most cross-coupling reactions?
A4: While there is no single "universal" base, K₃PO₄ is often a robust choice for a wide range of Suzuki-Miyaura couplings due to its good balance of basicity and solubility in biphasic systems.[2] However, optimization is almost always necessary for challenging substrates.
Experimental Protocols
Protocol 1: General Procedure for Base Screening in a Suzuki-Miyaura Coupling
This protocol provides a framework for systematically screening different bases to identify the optimal conditions for your reaction.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium pre-catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
Ligand (e.g., SPhos, XPhos)
-
A selection of bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, DBU)
-
Degassed solvent (e.g., 1,4-dioxane/water, toluene/water)
-
Reaction vials suitable for heating and inert atmosphere
-
Internal standard for analytical monitoring (e.g., dodecane)
Procedure:
-
Reaction Setup: In a glovebox or under an inert atmosphere, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (2.0 equiv) to a reaction vial equipped with a stir bar.
-
Catalyst Preparation: In a separate vial, prepare a stock solution of the palladium pre-catalyst and ligand in the reaction solvent.
-
Catalyst Addition: Add the appropriate volume of the catalyst stock solution to each reaction vial to achieve the desired catalyst loading (e.g., 2 mol% Pd).
-
Solvent Addition: Add the degassed solvent to each vial to achieve the desired concentration.
-
Reaction Execution: Seal the vials and heat the reactions to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitoring: At regular intervals, take aliquots from each reaction, quench with a suitable solvent, and analyze by LC-MS or GC-MS to determine the conversion and yield.
Data Presentation: Example Base Screening Results
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Conversion (%) |
| 1 | K₂CO₃ | Toluene/H₂O | 100 | 12 | 15 |
| 2 | K₃PO₄ | Toluene/H₂O | 100 | 12 | 65 |
| 3 | Cs₂CO₃ | Toluene/H₂O | 100 | 12 | 80 |
| 4 | DBU | 1,4-Dioxane | 100 | 12 | 45 |
This is example data and actual results will vary.
Visualizing the Role of the Base
The following diagrams illustrate the critical role of the base in the catalytic cycles of common cross-coupling reactions.
Caption: Role of the base in the Suzuki-Miyaura catalytic cycle.
Caption: Role of the base in the Buchwald-Hartwig amination catalytic cycle.
Conclusion
The selection of an appropriate base is a critical parameter for the successful cross-coupling of this compound. A systematic approach to screening bases with varying properties, coupled with an understanding of the potential side reactions, will enable researchers to optimize their reaction conditions and achieve high yields of the desired products. This guide provides a starting point for troubleshooting and optimization, but it is important to remember that each specific substrate combination may require fine-tuning of the reaction parameters.
References
-
D. A. Thomas, et al. (2019). Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. ACS Catalysis. [Link]
-
D. A. Thomas, et al. (2019). Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. National Institutes of Health. [Link]
-
A. A. Amougou, et al. (2007). Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure. National Institutes of Health. [Link]
-
L. Chen, et al. (2017). “Cationic” Suzuki–Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. Journal of the American Chemical Society. [Link]
-
D. A. Thomas. (2019). Palladium- and nickel-catalyzed C-N cross-coupling reactions featuring soluble organic bases. DSpace@MIT. [Link]
-
L. Chen, et al. (2017). “Cationic” Suzuki-Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. ResearchGate. [Link]
-
S. K. Ghorai, et al. (2024). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development. [Link]
-
L. Chen, et al. (2017). “Cationic” Suzuki–Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. Journal of the American Chemical Society. [Link]
-
A. F. M. M. Rahman, et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – An Asian Journal. [Link]
-
LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. [Link]
-
M. R. D. M. L. E. M. D. L. G. D. S. L. Buchwald. (2018). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. National Institutes of Health. [Link]
-
N. A. A. Mohd Nazri, et al. (2023). A Mini Review on the Effects of Bases, Catalyst Loadings, Temperatures and Solvents in the Stille Cross-Coupling Reaction using. Institut Kimia Malaysia. [Link]
-
Princeton University. Resources for Reaction Screening and Optimization. Catalysis and Separations Core. [Link]
- Unknown. HYDROLYSIS. Unknown Source.
-
A. A. K. A. A. K. P. S. L. Buchwald. (2025). Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions. ResearchGate. [Link]
-
A. A. K. A. A. K. P. S. L. Buchwald. (2018). Suzuki coupling of different chloropyridines with phenylboronic acids. ResearchGate. [Link]
-
CovaSyn. Optimizing Suzuki Coupling Reactions. CovaSyn. [Link]
- Unknown. pka bases.cdx. Unknown Source.
-
Organic Chemistry Portal. Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Q. Zhu, et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. ResearchGate. [Link]
-
A. A. K. A. A. K. P. S. L. Buchwald. (2021). Advancing Base-Metal Catalysis: Development of a Screening Method for Nickel-Catalyzed Suzuki–Miyaura Reactions of Pharmaceutically Relevant Heterocycles. ACS Publications. [Link]
-
Wikipedia. Buchwald–Hartwig amination. Wikipedia. [Link]
-
M. A. Bodnarchuk, et al. (2020). Magnetically Recoverable Nanoparticulate Catalysts for Cross-Coupling Reactions: The Dendritic Support Influences the Catalytic Performance. MDPI. [Link]
-
A. A. K. A. A. K. P. S. L. Buchwald. (2021). Advancements in Pd-Based Supported Porous Nanocatalysts for the C-C Cross-Coupling Reactions. MDPI. [Link]
-
A. A. K. A. A. K. P. S. L. Buchwald. (2019). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Unknown Source. [Link]
-
A. A. K. A. A. K. P. S. L. Buchwald. (2020). Base optimization screen with the range of bases trialled and the NMR spectroscopic con- version obtained. ResearchGate. [Link]
-
A. A. K. A. A. K. P. S. L. Buchwald. (2013). Chart showing nine bases with a range of pK a values. In each case the... ResearchGate. [Link]
-
Q. Zhu, et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scirp.org. [Link]
-
Q. Zhu, et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scirp.org. [Link]
-
Sussex Drug Discovery Centre. (2013). Guidelines for Sonogashira cross-coupling reactions. Sussex Drug Discovery Centre. [Link]
-
I. Bacsa, et al. (2014). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]
-
Wikipedia. Sonogashira coupling. Wikipedia. [Link]
-
LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. Wordpress. [Link]
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
- Unknown. Table of Acids with Ka and pKa Values* CLAS. Unknown Source.
-
University of Wisconsin-Madison. Bordwell pKa Table. Organic Chemistry Data. [Link]
-
S. Chen, et al. (2012). Biodegradation of Chlorpyrifos and Its Hydrolysis Product 3,5,6-Trichloro-2-Pyridinol by a New Fungal Strain Cladosporioides Hu-01. PLOS One. [Link]
-
S. Chen, et al. (2012). Biodegradation of chlorpyrifos and its hydrolysis product 3,5,6-trichloro-2-pyridinol by a new fungal strain Cladosporium cladosporioides Hu-01. PubMed. [Link]
Sources
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Palladium- and nickel-catalyzed C-N cross-coupling reactions featuring soluble organic bases [dspace.mit.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Temperature Control in 2-Chloro-6-hydroxyisonicotinic Acid Synthesis
This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the synthesis of 2-chloro-6-hydroxyisonicotinic acid. The focus of this guide is to address the critical role of temperature control in minimizing byproduct formation and maximizing the yield and purity of the target compound.
Introduction: The Synthetic Challenge
The synthesis of this compound, a valuable building block in pharmaceutical development, presents a significant challenge in controlling selectivity and minimizing unwanted side reactions. A common and practical synthetic route commences with the readily available citrazinic acid (2,6-dihydroxyisonicotinic acid). This pathway involves a two-step process: a robust chlorination to form the key intermediate, 2,6-dichloroisonicotinic acid, followed by a delicate selective monohydrolysis. Precise temperature control at each stage is paramount to prevent the formation of difficult-to-remove impurities, ensuring the integrity of the final product.
This guide is structured in a question-and-answer format to directly address the common issues encountered during this synthesis.
Visualizing the Synthetic Pathway
Caption: Synthetic pathway from citrazinic acid to this compound, highlighting key reaction steps and potential byproduct formations.
Frequently Asked Questions & Troubleshooting Guide
Part 1: Chlorination of Citrazinic Acid
Question 1: During the chlorination of citrazinic acid to 2,6-dichloroisonicotinic acid, I am observing a low yield and the formation of dark, tarry substances. What is the likely cause and how can I mitigate this?
Answer:
The chlorination of citrazinic acid using reagents like phosphorus oxychloride (POCl₃) in the presence of phosphorus pentachloride (PCl₅) is a highly exothermic and aggressive reaction. The formation of dark, polymeric byproducts is typically a result of poor temperature control, leading to localized overheating and decomposition of the starting material or product.
Causality:
-
Runaway Reaction: The reaction of hydroxyl groups on the pyridine ring with chlorinating agents is vigorous. Without adequate heat dissipation, the reaction temperature can escalate rapidly, promoting side reactions and degradation.
-
Decomposition: Pyridine carboxylic acids can be susceptible to decarboxylation at elevated temperatures, although this is more pronounced in the subsequent hydrolysis step. However, extreme temperatures during chlorination can initiate decomposition pathways.
Troubleshooting Protocol:
-
Controlled Reagent Addition: Add the chlorinating agent (e.g., PCl₅) portion-wise to the suspension of citrazinic acid in POCl₃ at a lower initial temperature (e.g., 0-5 °C) with vigorous stirring.
-
Gradual Heating: After the initial exothermic reaction subsides, gradually and carefully raise the temperature to the desired reflux temperature (typically around 110-120 °C). A programmable heating mantle or an oil bath is highly recommended for precise temperature control.
-
Inert Atmosphere: While not always strictly necessary, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to prevent side reactions with atmospheric moisture and oxygen at high temperatures.
-
Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC or HPLC) to avoid unnecessarily prolonged heating, which can contribute to byproduct formation.
Question 2: My final 2,6-dichloroisonicotinic acid intermediate is contaminated with a significant amount of monochlorinated species. How can I improve the conversion?
Answer:
Incomplete chlorination is often a result of insufficient reaction time, inadequate temperature, or a suboptimal ratio of chlorinating agents.
Causality:
-
Insufficient Energy Input: The conversion of the second hydroxyl group to a chloride can have a higher activation energy, requiring sustained heating at the correct temperature.
-
Reagent Stoichiometry: An insufficient amount of the active chlorinating species will naturally lead to incomplete reaction.
Troubleshooting Protocol:
-
Temperature and Time Optimization: Ensure the reaction is maintained at a consistent reflux temperature for a sufficient duration. A typical reaction time is 4-6 hours at reflux. If incomplete conversion is observed, consider extending the reaction time and monitoring the progress.
-
Reagent Ratio: A common protocol involves using POCl₃ as the solvent and adding 1.5-2.5 equivalents of PCl₅ per hydroxyl group of the citrazinic acid. Ensure your stoichiometry is correct.
-
Efficient Stirring: Maintain vigorous stirring throughout the reaction to ensure good mixing and heat transfer, preventing localized areas of lower temperature and reagent concentration.
| Parameter | Recommended Range | Rationale |
| Reaction Temperature | 110-120 °C (Reflux) | Ensures sufficient energy for complete chlorination. |
| Reaction Time | 4-6 hours | Allows for the complete conversion of both hydroxyl groups. |
| PCl₅ Equivalents | 1.5 - 2.5 per OH group | Provides an excess of the chlorinating agent to drive the reaction to completion. |
Part 2: Selective Monohydrolysis of 2,6-Dichloroisonicotinic Acid
Question 3: The hydrolysis of my 2,6-dichloroisonicotinic acid yields primarily the starting material or the fully hydrolyzed 2,6-dihydroxyisonicotinic acid. How do I achieve selective monohydrolysis?
Answer:
Achieving selective monohydrolysis is the most critical and temperature-sensitive step in this synthesis. The reactivity of the two chlorine atoms at the 2 and 6 positions is similar, making selective substitution challenging.[1] Temperature, reaction time, and the stoichiometry of the base are the key parameters to control.
Causality:
-
High Temperature: Elevated temperatures will provide sufficient activation energy to overcome the barrier for the second hydrolysis, leading to the formation of the 2,6-dihydroxy byproduct.
-
Excess Base: Using a significant excess of the hydrolyzing agent (e.g., sodium hydroxide) will drive the reaction towards complete hydrolysis.
-
Prolonged Reaction Time: Even at a controlled temperature, extended reaction times can lead to the accumulation of the dihydroxy byproduct.
Troubleshooting Protocol for Selective Monohydrolysis:
-
Precise Temperature Control: This is the most critical parameter. The reaction should be maintained at a low to moderate temperature. A starting point is typically in the range of 50-70 °C. It is crucial to use a well-calibrated thermometer and a reliable heating system (e.g., a temperature-controlled oil bath).
-
Stoichiometric Control of Base: Use a slight excess of the base, typically 1.1 to 1.5 equivalents of sodium hydroxide. This ensures that there is enough base for the monosubstitution without having a large excess that would promote the second substitution.
-
Reaction Monitoring: Closely monitor the reaction progress using HPLC or a similar quantitative technique. The goal is to stop the reaction when the concentration of the desired this compound is at its maximum.
-
Controlled Quenching: Once the optimal conversion is reached, the reaction should be cooled promptly and neutralized to prevent further hydrolysis during workup.
Experimental Protocol for Selective Monohydrolysis:
-
Dissolve 2,6-dichloroisonicotinic acid (1.0 eq.) in water.
-
Slowly add a solution of sodium hydroxide (1.2 eq.) while maintaining the temperature below 20 °C.
-
Gradually heat the reaction mixture to 60 °C and maintain this temperature with vigorous stirring.
-
Monitor the reaction every 30 minutes by HPLC.
-
Once the desired level of conversion is achieved (typically 2-4 hours), cool the reaction mixture to room temperature.
-
Carefully acidify the solution with concentrated HCl to a pH of 2-3 to precipitate the product.
-
Filter the precipitate, wash with cold water, and dry under vacuum.
| Parameter | Recommended Range | Rationale for Minimizing Byproducts |
| Reaction Temperature | 50-70 °C | Minimizes the rate of the second hydrolysis reaction. |
| NaOH Equivalents | 1.1 - 1.5 | Limits the availability of the nucleophile to favor monosubstitution. |
| Reaction Time | 2-4 hours (monitor closely) | Prevents prolonged exposure to conditions that favor over-hydrolysis. |
Question 4: I am observing a significant amount of a byproduct that I suspect is the decarboxylated product, 2-chloro-6-hydroxypyridine. How can I prevent this?
Answer:
Decarboxylation of pyridine carboxylic acids is a known side reaction that is promoted by heat.[2] The presence of the electron-withdrawing chlorine and electron-donating hydroxyl group can influence the stability of the carboxylic acid moiety.
Causality:
-
Excessive Temperature: High temperatures, especially during the hydrolysis step or during workup (e.g., distillation or prolonged drying at elevated temperatures), can induce the loss of CO₂.
Troubleshooting Protocol:
-
Adhere to Recommended Temperatures: Strictly follow the temperature guidelines for the hydrolysis reaction (50-70 °C). Avoid any temperature spikes.
-
Workup at Lower Temperatures: During the workup, especially if any concentration steps are involved, use a rotary evaporator at a reduced pressure and a moderate bath temperature (e.g., < 50 °C).
-
Drying Conditions: Dry the final product under vacuum at a mild temperature (e.g., 40-50 °C). Avoid oven drying at high temperatures.
Visualization of Troubleshooting Logic
Caption: A decision-making flowchart for troubleshooting common issues in the synthesis of this compound.
Conclusion
The successful synthesis of this compound is a testament to the importance of meticulous temperature control throughout the reaction sequence. By understanding the underlying chemical principles and the propensity for specific byproduct formation at different temperatures, researchers can optimize their experimental conditions to achieve high yields and purity. This guide provides a framework for troubleshooting common issues, emphasizing a proactive approach to temperature management.
References
- Brown, E. V., & Neil, R. J. (1955). The Decarboxylation of Pyridinecarboxylic Acids. Journal of the American Chemical Society, 77(23), 6219-6220.
Sources
Technical Support Center: Monitoring 2-Chloro-6-hydroxyisonicotinic Acid Reactions by TLC and HPLC
Welcome to the technical support center for the analysis of reactions involving 2-chloro-6-hydroxyisonicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common challenges encountered when monitoring these reactions using Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the setup and execution of TLC and HPLC for monitoring reactions with this compound.
TLC FAQs
Q1: What is a good starting mobile phase for TLC analysis of this compound and its reaction products?
A1: Due to the polar nature of the carboxylic acid and hydroxyl groups, a relatively polar solvent system is required. A good starting point for normal-phase silica gel TLC is a mixture of a non-polar solvent like hexanes or toluene with a more polar solvent such as ethyl acetate.[1] For acidic compounds like this compound that may exhibit "tailing" (streaking), adding a small amount of a modifying acid like acetic acid or formic acid (0.1–2.0%) to the mobile phase can improve spot shape.[1][2] A common starting ratio to test would be 7:3 ethyl acetate:hexanes with 1% acetic acid.
Q2: How can I visualize the spots on the TLC plate? My compound is not UV-active.
A2: While this compound should be UV-active due to its aromatic ring, if you are working with derivatives that are not, or if you need a secondary visualization method, several staining options are available.[2] A general-purpose stain like potassium permanganate or a p-anisaldehyde solution can be effective for a wide range of organic compounds.[1] An iodine chamber is another simple and often effective method.[1]
Q3: My spots are streaking badly on the TLC plate. What can I do?
A3: Streaking, or tailing, is a common issue with polar and acidic compounds on silica gel.[2][3] This can be caused by several factors:
-
Sample Overloading: Applying too much sample to the plate is a frequent cause.[2][4] Try diluting your sample and spotting a smaller amount.
-
Inappropriate Mobile Phase Polarity: If the mobile phase is not polar enough, the compound will not move far from the baseline and may streak.[4] Conversely, if it is too polar, everything may run with the solvent front. Adjust the ratio of your polar and non-polar solvents.
-
Strong Interaction with Silica: The acidic nature of silica gel can interact strongly with your acidic compound.[5] Adding a small amount of acid (e.g., acetic acid) to your mobile phase can help to saturate these active sites and produce more defined spots.[2]
HPLC FAQs
Q1: What type of HPLC column is most suitable for analyzing this compound?
A1: Reversed-phase (RP) HPLC is the most common and suitable technique. A C18 or C8 column is a good starting point.[6] Given the polar nature of this compound, you might encounter challenges with retention on standard C18 columns.[6][7] In such cases, a polar-embedded phase or an aqueous C18 column, designed for better retention of polar analytes in highly aqueous mobile phases, could be beneficial.[8]
Q2: What are typical mobile phase conditions for reversed-phase HPLC of this compound?
A2: A typical mobile phase would consist of a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol.[9] To ensure the carboxylic acid is in a consistent protonation state and to achieve good peak shape, the aqueous portion should be buffered at a pH below the pKa of the carboxylic acid (predicted pKa is around 2.07-2.34).[10][11] A common choice would be a phosphate or acetate buffer at a pH of 2.5 to 3.0. A gradient elution, starting with a high percentage of the aqueous buffer and increasing the organic solvent percentage over time, will likely be necessary to elute the starting material and any less polar products.
Q3: My peak shape is poor (tailing or fronting) in HPLC. How can I improve it?
A3: Poor peak shape in HPLC can have multiple causes:
-
Mobile Phase pH: For ionizable compounds like this compound, improper mobile phase pH is a common culprit.[7] Ensure your buffer pH is at least 1.5-2 units away from the analyte's pKa.
-
Column Overload: Injecting too much sample can lead to peak tailing.[5] Try injecting a smaller volume or a more dilute sample.
-
Secondary Interactions: The analyte may be interacting with residual silanol groups on the silica-based stationary phase.[5] Adding a competing base to the mobile phase or using a highly end-capped column can mitigate this.
-
System Issues: Problems like a clogged frit, void in the column, or issues with the injector can also cause poor peak shape.[7][12]
Section 2: Troubleshooting Guide
This section provides a more in-depth, problem-solution format for specific issues you might encounter during your experiments.
TLC Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Spots remain at the baseline. | The mobile phase is not polar enough.[2] | Increase the proportion of the polar solvent (e.g., ethyl acetate) in your mobile phase.[2] |
| All spots run to the top of the plate (solvent front). | The mobile phase is too polar.[2] | Decrease the proportion of the polar solvent or choose a less polar solvent.[2] |
| Reactant and product spots are not well-separated (similar Rf values). | The selectivity of the mobile phase is insufficient. | Try a different solvent system. For example, replace ethyl acetate with acetone or a mixture of dichloromethane and methanol.[13] |
| A spot appears on the TLC plate that is not the starting material or expected product. | The compound may be degrading on the silica gel plate.[13] | Perform a 2D TLC experiment to check for stability. Spot the sample in one corner, run the plate, dry it, rotate it 90 degrees, and run it again in the same solvent. If new spots appear off the diagonal, your compound is unstable on silica.[5][13] Consider using a different stationary phase like alumina or a reversed-phase plate.[5] |
| No spots are visible on the plate after development. | The sample concentration is too low.[2][4] The compound is not UV-active and the visualization method is ineffective. The compound may be volatile and evaporated from the plate.[2] | Spot the sample multiple times in the same location, allowing the solvent to dry between applications.[2][4] Use a chemical stain for visualization.[2] If volatility is suspected, minimize drying time before development. |
HPLC Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No peaks are observed. | Injection issue (e.g., air in the sample loop).[8] Detector is off or not set to the correct wavelength. The compound is not being retained or is eluting with the solvent front. | Check the injector and ensure a proper sample injection.[14] Verify detector settings. If no retention is suspected, start with a highly aqueous mobile phase (e.g., 95% water/buffer). |
| Drifting retention times. | The column is not properly equilibrated.[7] The mobile phase composition is changing (e.g., due to evaporation of a volatile component).[7] The column temperature is fluctuating. | Ensure the column is equilibrated with at least 10-20 column volumes of the mobile phase before injection.[8] Keep mobile phase reservoirs covered. Use an HPLC column oven for stable temperature control.[12] |
| High backpressure. | Clogged column inlet frit or guard column.[12] Particulate matter from the sample or mobile phase. Mobile phase viscosity is too high. | Backflush the column (disconnect from the detector first). Replace the guard column or inlet frit.[12] Filter all samples and mobile phases through a 0.45 µm filter.[15] Check the viscosity of your mobile phase; consider using acetonitrile instead of methanol. |
| Ghost peaks appear in the chromatogram. | Contamination from a previous injection (carryover). Impurities in the mobile phase or from the sample preparation. | Run a blank gradient (injecting only the mobile phase) to see if the peaks persist.[12] Include a strong solvent wash at the end of your gradient to clean the column after each run.[12] Use high-purity HPLC-grade solvents. |
| Poor retention of this compound. | The mobile phase is too strong (too much organic solvent). The stationary phase is not suitable for highly polar compounds.[6] | Decrease the initial percentage of organic solvent in your gradient. Consider using a column designed for polar analytes, such as one with a polar-embedded stationary phase.[8] |
Section 3: Experimental Protocols & Methodologies
Protocol 1: Standard TLC Reaction Monitoring
This protocol outlines the standard procedure for monitoring the progress of a reaction involving this compound.
Objective: To qualitatively assess the consumption of starting material and the formation of the product over time.
Materials:
-
TLC plates (silica gel 60 F254)
-
TLC chamber with a lid
-
Capillary spotters
-
Developing solvent (e.g., 7:3 Ethyl Acetate:Hexanes with 1% Acetic Acid)
-
UV lamp (254 nm)
-
Reaction mixture, starting material standard, and product standard (if available)
Procedure:
-
Prepare the TLC Chamber: Pour a small amount of the developing solvent into the TLC chamber (enough to cover the bottom 0.5 cm). Place a piece of filter paper inside to help saturate the chamber with solvent vapor. Close the lid and let it equilibrate for 5-10 minutes.
-
Spot the TLC Plate: Using a pencil, gently draw a starting line about 1 cm from the bottom of the TLC plate. Mark three lanes for the starting material (SM), a co-spot (Co), and the reaction mixture (RM).[16]
-
Using a capillary spotter, apply a small spot of the dissolved starting material to the SM lane.
-
Apply a spot of the starting material and the reaction mixture on top of each other in the Co lane.[16]
-
Apply a spot of the reaction mixture to the RM lane.[16]
-
Develop the Plate: Carefully place the spotted TLC plate into the equilibrated chamber. Ensure the solvent level is below the starting line.[4] Close the lid and allow the solvent to travel up the plate.
-
Visualize the Plate: When the solvent front is about 1 cm from the top of the plate, remove it from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry completely.
-
Visualize the spots under a UV lamp. Circle the spots with a pencil.
-
Analyze the Results: Compare the spots in the RM lane to the SM lane. A successful reaction will show the disappearance of the starting material spot and the appearance of a new spot for the product over time.[17]
Protocol 2: Developing a Gradient HPLC Method
This protocol provides a starting point for developing a robust reversed-phase HPLC method for reaction monitoring.
Objective: To achieve baseline separation of this compound from its potential reaction products and impurities.
Instrumentation and Columns:
-
HPLC system with a gradient pump, autosampler, column oven, and UV detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid or Trifluoroacetic Acid (TFA) in water. (Alternatively, a 20 mM phosphate buffer adjusted to pH 2.5).
-
Mobile Phase B: Acetonitrile or Methanol.
Initial Gradient Conditions:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 20.0 | 5 | 95 |
| 25.0 | 5 | 95 |
| 25.1 | 95 | 5 |
| 30.0 | 95 | 5 |
Other HPLC Parameters:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 5-10 µL
-
Detection Wavelength: 254 nm (or a more specific wavelength determined by a UV scan of the analyte)
Method Development Workflow:
Caption: Workflow for HPLC method development.
Section 4: Visualization of Key Processes
General Reaction Monitoring Workflow
This diagram illustrates the cyclical process of monitoring a chemical reaction using chromatography.
Caption: General workflow for reaction monitoring.
References
Sources
- 1. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 2. silicycle.com [silicycle.com]
- 3. microbiozindia.com [microbiozindia.com]
- 4. bitesizebio.com [bitesizebio.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Strategies to Enable and Simplify HPLC Polar Compound Separation | Separation Science [sepscience.com]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. HPLC Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 9. Evaluation of elution parameters in reversed phase HPLC for the determination of niacin vitamers and metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 2-Chloronicotinic acid | 2942-59-8 [chemicalbook.com]
- 11. This compound | 6313-51-5 [m.chemicalbook.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. Chromatography [chem.rochester.edu]
- 14. Troubleshooting Problems With Poor HPLC Results Before Examining the Column - Tips & Suggestions [mtc-usa.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. m.youtube.com [m.youtube.com]
Technical Support Center: Work-up Procedures for Reactions Involving 2-Chloro-6-hydroxyisonicotinic Acid
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the work-up of reactions involving 2-Chloro-6-hydroxyisonicotinic acid. The unique chemical nature of this molecule, possessing both an acidic carboxylic acid and a weakly basic pyridine ring, alongside a reactive chloro-substituent, often presents challenges in purification and isolation. This document aims to provide not only procedural steps but also the underlying chemical principles to empower you to optimize your reaction work-ups.
Table of Contents
-
Frequently Asked Questions (FAQs)
-
Troubleshooting Guides
-
Experimental Protocols
-
References
Frequently Asked Questions (FAQs)
What are the key chemical properties of this compound to consider during a work-up?
Understanding the physicochemical properties of this compound is fundamental to designing an effective purification strategy.
| Property | Value/Characteristic | Implication for Work-up |
| Molecular Formula | C6H4ClNO3 | Molecular Weight: 173.55 g/mol |
| pKa | The carboxylic acid has a pKa around 2-4, and the pyridinium ion has a pKa around 5.[1] | This molecule is amphoteric. The carboxylic acid is readily deprotonated by weak bases like sodium bicarbonate, while the pyridine nitrogen requires a stronger acid for protonation. This differential basicity is key for selective extraction.[2][3][4] |
| Solubility | Sparingly soluble in water; soluble in organic solvents like methanol and ethanol.[5][6] | Solubility in aqueous solutions is highly pH-dependent. As the sodium salt, it is water-soluble. In its neutral form, it has limited water solubility. |
| Tautomerism | Exists in tautomeric forms, primarily as 2-chloro-6-hydroxypyridine-4-carboxylic acid and 2-chloro-1,6-dihydro-6-oxopyridine-4-carboxylic acid. | The tautomeric equilibrium can influence its reactivity and spectroscopic properties. |
| Reactivity | The chloro group is susceptible to nucleophilic aromatic substitution, and the carboxylic acid can undergo esterification or amidation. The hydroxy group can also be reactive. | Work-up conditions should be mild to avoid unwanted side reactions like hydrolysis of the chloro group.[7][8] |
My reaction mixture is a complex mess. How do I start designing a work-up strategy?
A systematic approach is crucial. The following flowchart outlines a general strategy for developing a work-up procedure.
Caption: A logical flowchart for designing a reaction work-up.
The first step is to analyze the components of your reaction mixture using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[9] This will help you identify the desired product, unreacted starting materials, and major byproducts. Based on the acidic and basic properties of these components, you can devise a liquid-liquid extraction strategy to separate them.[10][11] Further purification can then be achieved through crystallization or column chromatography.
I am struggling with low yields after my work-up. What are the common causes?
Low recovery of the desired product can be frustrating. Here are some common culprits:
-
Incomplete Extraction: Ensure you are using the correct pH to fully protonate or deprotonate your compound of interest, driving it into the desired phase. Perform multiple extractions with smaller volumes of solvent for better efficiency.
-
Product Solubility in the Aqueous Phase: Even in its neutral form, your product might have some solubility in the aqueous layer, especially if it's polar. "Back-extracting" the aqueous layer with a fresh portion of organic solvent can help recover this dissolved product.
-
Precipitation Issues: If you are precipitating your product from an aqueous solution by adjusting the pH, ensure you have reached the isoelectric point for minimum solubility. Also, allow sufficient time for complete precipitation, and consider cooling the solution to further decrease solubility.
-
Losses during Crystallization: Using too much solvent during crystallization will result in a significant portion of your product remaining in the mother liquor.[12]
-
Degradation: Harsh work-up conditions (strong acids/bases, high temperatures) can lead to the degradation of your product.
How can I confirm the purity of my isolated product?
Assessing the purity of your final compound is a critical final step. A combination of analytical techniques is recommended for a comprehensive evaluation:
-
Melting Point Analysis: A sharp melting point close to the literature value is a good indicator of purity. Impurities will typically broaden the melting range and depress the melting point.
-
Chromatographic Methods (TLC, HPLC, GC): A single spot on a TLC plate (visualized under different conditions) or a single peak in an HPLC or GC chromatogram suggests high purity.[13][14][15]
-
Spectroscopic Methods (NMR, IR, MS):
Troubleshooting Guides
Problem: The desired product is not precipitating out of the aqueous solution after acidification.
Cause: This common issue can arise from several factors: the product may still be too soluble in the aqueous medium, the solution may be supersaturated, or an insufficient amount of acid was added.
Troubleshooting Steps:
-
Verify pH: Use a pH meter or pH paper to ensure you have reached a sufficiently acidic pH (typically pH 2-3 for carboxylic acids) to fully protonate the carboxylate.
-
Induce Crystallization:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. This creates nucleation sites for crystal growth.
-
Seeding: If you have a small amount of pure product, add a "seed crystal" to the solution to initiate crystallization.
-
Cooling: Place the flask in an ice bath to decrease the solubility of your product.
-
-
Increase Concentration: If the product is too dilute, you may need to remove some of the water under reduced pressure (if the compound is not volatile).
-
Salting Out: Add a saturated solution of a salt like sodium chloride. This can decrease the solubility of your organic compound in the aqueous phase.
-
Extraction: If precipitation fails, you may need to extract the product from the acidified aqueous solution with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
Problem: An emulsion has formed during the liquid-liquid extraction.
Cause: Emulsions are colloidal suspensions of one liquid in another and often form when the two phases are shaken too vigorously, especially if surfactants or finely divided solids are present.
Troubleshooting Steps:
-
Be Patient: Allow the separatory funnel to stand undisturbed for some time. The emulsion may break on its own.
-
Gentle Swirling: Gently swirl the separatory funnel instead of shaking it vigorously.
-
Add Brine: Add a saturated aqueous solution of sodium chloride. This increases the ionic strength of the aqueous phase, which can help to break the emulsion.
-
Filtration: Filter the emulsion through a pad of Celite® or glass wool.
-
Centrifugation: If available, centrifuging the emulsion is a very effective method for separating the layers.
Problem: The isolated product is an oil, but it is expected to be a solid.
Cause: This phenomenon, often called "oiling out," can occur if the product precipitates from a solution at a temperature above its melting point or in the presence of impurities that depress the melting point.
Troubleshooting Steps:
-
Redissolve and Recrystallize: Redissolve the oil in a minimal amount of a suitable hot solvent and allow it to cool slowly. This encourages the formation of a crystalline solid.[12]
-
Trituration: Add a small amount of a solvent in which your product is insoluble but the impurities are soluble. Stir or grind the oil with this solvent to induce crystallization and wash away impurities.
-
Solvent Change: Attempt crystallization from a different solvent or a mixture of solvents.
-
Purification: The presence of impurities is a common cause of oiling out. Purify the oil using column chromatography and then attempt crystallization again.
Problem: The final product is contaminated with unreacted starting material.
Cause: This indicates that the initial separation was not efficient enough. The starting material and product may have similar chemical properties.
Troubleshooting Steps:
-
Re-evaluate the Extraction Strategy:
-
If both the starting material and product are acidic, consider if there is a significant enough difference in their pKa values to allow for selective extraction with a base of appropriate strength (e.g., sodium bicarbonate vs. sodium hydroxide).[11]
-
For example, a carboxylic acid (pKa ~4-5) can be extracted with sodium bicarbonate, while a phenol (pKa ~10) requires a stronger base like sodium hydroxide.
-
-
Recrystallization: A carefully chosen recrystallization solvent may allow for the separation of the product from the starting material.
-
Column Chromatography: This is often the most effective method for separating compounds with similar properties.
Caption: Troubleshooting workflow for an impure product.
Problem: Potential for hydrolysis of the chloro-substituent during work-up.
Cause: The 2-chloro substituent on the pyridine ring is activated towards nucleophilic aromatic substitution, and under certain conditions (e.g., strong base, high temperature), it can be hydrolyzed to a hydroxyl group.[7][8][18]
Mitigation Strategies:
-
Avoid Strong Bases: Whenever possible, use milder bases like sodium bicarbonate or potassium carbonate for extractions instead of sodium hydroxide or potassium hydroxide.
-
Control Temperature: Perform extractions at room temperature or below. Avoid heating the reaction mixture during the work-up if possible.
-
Minimize Contact Time: Do not let the reaction mixture sit in basic aqueous solutions for extended periods. Proceed with the extraction and subsequent steps promptly.
-
Monitor for Byproducts: Use analytical techniques like LC-MS to monitor for the formation of the hydrolyzed byproduct (2,6-dihydroxyisonicotinic acid).
Experimental Protocols
Protocol 1: General Acid-Base Extraction for a Neutral Product
This protocol is designed to separate a neutral organic product from unreacted this compound and other acidic or basic impurities.
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate, dichloromethane) that is immiscible with water.
-
Acid Wash: Transfer the organic solution to a separatory funnel and wash with a dilute acid (e.g., 1 M HCl) to remove any basic impurities. Separate the layers and retain the organic layer.
-
Base Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to remove unreacted this compound. The acidic starting material will be deprotonated and move into the aqueous layer. Separate the layers and retain the organic layer. Repeat this wash if necessary (check the pH of the aqueous layer to ensure it is basic).
-
Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to remove any remaining water.
-
Drying: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).
-
Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate under reduced pressure to yield the crude neutral product.
-
Further Purification: The crude product can be further purified by crystallization or column chromatography.
Protocol 2: Crystallization of this compound Derivatives
-
Solvent Selection: Choose a solvent or solvent system in which the compound is sparingly soluble at room temperature but highly soluble when hot. Common solvents for pyridine derivatives include ethanol, methanol, acetone, and ethyl acetate, sometimes in combination with water or hexanes.
-
Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Cooling: Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Ice Bath: Once the solution has reached room temperature, place it in an ice bath to maximize the yield of crystals.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Dry the crystals in a vacuum oven or in a desiccator.
References
Sources
- 1. library.gwu.edu [library.gwu.edu]
- 2. people.chem.umass.edu [people.chem.umass.edu]
- 3. magritek.com [magritek.com]
- 4. vernier.com [vernier.com]
- 5. jubilantingrevia.com [jubilantingrevia.com]
- 6. Hydroxynicotinic acid crystallisation and solubility systematic studies - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 8. US4942239A - Process for the production of 2-hydroxypyridine - Google Patents [patents.google.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 11. Organic Acid-Base Extractions - Chemistry Steps [chemistrysteps.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. atsdr.cdc.gov [atsdr.cdc.gov]
- 14. osha.gov [osha.gov]
- 15. researchgate.net [researchgate.net]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. 2-Chloroisonicotinic acid | C6H4ClNO2 | CID 236985 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. HCO2H-promoted hydrolysis of 2-chloroquinolines to quinolones - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 19. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Comparative Guide to HPLC Analysis for Purity Assessment of 2-Chloro-6-hydroxyisonicotinic Acid
This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) and alternative methodologies for the critical task of purity assessment of 2-Chloro-6-hydroxyisonicotinic acid. As a key intermediate in the synthesis of various pharmaceuticals, ensuring its purity is paramount for the safety and efficacy of the final drug product.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven insights.
The Critical Role of Purity Analysis
This compound (FW: 173.55 g/mol ) is a polar, acidic, heterocyclic compound.[1][3][4] Its structure presents unique challenges for chromatographic separation from structurally similar impurities, such as starting materials (e.g., 2-hydroxynicotinic acid[5]), isomers, or degradation products. An effective analytical method must be specific, sensitive, and robust to ensure that all potential impurities are detected and quantified accurately, in line with regulatory expectations outlined by the International Council for Harmonisation (ICH).[6][7][8]
Primary Recommended Method: Reversed-Phase HPLC with UV Detection
For routine quality control and purity assessment of this compound, a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is the workhorse technique. The rationale for this choice is its robustness, cost-effectiveness, and widespread availability in analytical laboratories.
Causality Behind Experimental Choices
The primary challenge in analyzing a polar compound like this compound with traditional C18 columns is achieving adequate retention.[9][10][11] Highly aqueous mobile phases are often required, which can lead to "phase collapse" on conventional C18 columns, resulting in a loss of retention and poor reproducibility.[12]
To overcome this, our recommended method utilizes a polar-embedded or polar-endcapped C18 column . These columns incorporate a polar group near the silica surface, which allows for the use of highly aqueous mobile phases without compromising the stability of the stationary phase.[12]
The mobile phase composition is critical. Given the acidic nature of the analyte, suppressing its ionization is key to enhancing retention on a reversed-phase column.[10][12] This is achieved by maintaining the mobile phase pH at least two units below the pKa of the carboxylic acid group. A phosphate or formate buffer is suitable for this purpose.
Experimental Protocol: Validated RP-HPLC-UV Method
This protocol is a self-validating system, incorporating system suitability tests as mandated by pharmacopeias like the USP.[13][14][15][16]
1. Chromatographic System:
-
HPLC System: A quaternary pump system with a UV-Vis detector.
-
Column: Polar-embedded C18 column (e.g., Waters Atlantis T3, Agilent Zorbax SB-AQ), 4.6 x 150 mm, 3.5 µm particle size.
-
Column Temperature: 30°C
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 230 nm (based on typical UV absorbance for this class of compounds).
-
Injection Volume: 10 µL
2. Reagents and Solutions:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Diluent: Mobile Phase A.
-
Standard Solution: Accurately weigh and dissolve this compound in the diluent to a final concentration of 0.5 mg/mL.
-
Sample Solution: Prepare the sample to be tested at the same concentration as the Standard Solution.
3. Chromatographic Gradient Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 15.0 | 50 | 50 |
| 20.0 | 5 | 95 |
| 25.0 | 5 | 95 |
| 25.1 | 95 | 5 |
| 30.0 | 95 | 5 |
4. System Suitability Test (SST):
-
Before sample analysis, perform five replicate injections of the Standard Solution.
-
Acceptance Criteria:
-
Tailing Factor (T): Not more than 1.5.
-
Theoretical Plates (N): Not less than 2000.
-
Relative Standard Deviation (RSD) of Peak Area: Not more than 2.0%.
-
This method is designed to provide robust separation of the main peak from potential impurities. The gradient elution ensures that both early-eluting polar impurities and later-eluting non-polar impurities are effectively resolved.
Comparative Analysis: Alternative Methodologies
While RP-HPLC-UV is a robust primary method, alternative techniques can offer advantages in specific scenarios, such as impurity identification or analysis of highly complex mixtures.
Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS)
UPLC-MS offers significantly higher resolution and sensitivity compared to traditional HPLC.[17] The use of sub-2 µm particles in UPLC columns leads to sharper peaks and faster analysis times. Coupling with a mass spectrometer provides mass information, which is invaluable for the identification of unknown impurities.[18][19]
Key Advantages:
-
Higher Sensitivity and Resolution: Enables detection of trace-level impurities.
-
Impurity Identification: Provides mass-to-charge ratio (m/z) data for structural elucidation of unknown peaks.
-
Faster Analysis Times: Significantly reduces run times compared to HPLC.
Considerations:
-
Higher initial instrument cost and complexity.
-
Matrix effects can sometimes lead to ion suppression, impacting quantitation.[20]
Capillary Electrophoresis (CE)
Capillary Electrophoresis separates molecules based on their charge-to-size ratio in an electric field.[21][22] For small, charged organic acids like this compound, CE can be a powerful and orthogonal technique to HPLC.[21][23][24]
Key Advantages:
-
High Efficiency and Resolution: Capable of separating closely related ionic species.[25]
-
Low Sample and Reagent Consumption: A cost-effective technique for routine analysis.
-
Orthogonal Separation Mechanism: Provides a different selectivity profile compared to RP-HPLC, which is useful for confirming purity.
Considerations:
-
Lower sensitivity compared to UPLC-MS.
-
Can be less robust than HPLC for routine use, with potential for migration time shifts.
Performance Comparison
The following table summarizes the key performance attributes of the discussed analytical techniques for the purity assessment of this compound. The data presented is illustrative, based on the typical performance of these methods for similar polar acidic compounds.
| Parameter | RP-HPLC-UV | UPLC-MS | Capillary Electrophoresis (CE) |
| Principle | Partition between a non-polar stationary phase and a polar mobile phase. | Same as HPLC, but with smaller particles for higher efficiency, coupled with mass detection. | Separation based on electrophoretic mobility in a capillary under an electric field. |
| Resolution | Good | Excellent | Excellent |
| Sensitivity (LOD) | ~10-100 ng/mL | ~0.1-1 ng/mL | ~100-500 ng/mL |
| Analysis Time | 20-30 min | 5-10 min | < 15 min[23] |
| Quantitative Precision (%RSD) | < 2.0% | < 3.0% | < 5.0% |
| Impurity Identification | No (requires collection and further analysis) | Yes (based on m/z) | No |
| Method Robustness | High | Moderate-High | Moderate |
| Cost (Instrument & Consumables) | Moderate | High | Low-Moderate |
Visualizing the Analytical Workflow
The following diagram illustrates the logical workflow for the recommended RP-HPLC-UV method, from sample preparation to data analysis, emphasizing the integrated system suitability checks.
Caption: Workflow for HPLC Purity Assessment of this compound.
Conclusion and Recommendations
For the routine purity assessment of this compound, the described RP-HPLC-UV method using a polar-modified C18 column offers the best balance of performance, robustness, and cost-effectiveness. It is a self-validating system when appropriate system suitability tests are incorporated, ensuring trustworthy and reproducible results in a regulated environment.
UPLC-MS should be considered a complementary technique, particularly during process development and for the definitive identification of unknown impurities. Its superior sensitivity and specificity are invaluable for in-depth characterization.
Capillary Electrophoresis serves as an excellent orthogonal technique. If there are any doubts about co-eluting impurities in the HPLC method, CE can provide confirmatory data based on a different separation principle.
The choice of methodology should always be guided by the specific requirements of the analysis, whether it is for routine QC, stability testing, or impurity identification, and must be validated to demonstrate it is fit for its intended purpose as per ICH guidelines.[6][7][8][26]
References
-
<621> CHROMATOGRAPHY - US Pharmacopeia (USP) . U.S. Pharmacopeia. [Link]
-
Understanding the Latest Revisions to USP <621> . Agilent. [Link]
-
ICH Guidelines for Analytical Method Validation Explained . AMSbiopharma. [Link]
-
New Reversed-Phase Materials for the Separation of Polar Acidic Compounds . LCGC. [Link]
-
Validation of Analytical Procedures Q2(R2) . International Council for Harmonisation (ICH). [Link]
-
ICH Q2(R2) Validation of analytical procedures - Scientific guideline . European Medicines Agency. [Link]
-
<621> Chromatography - US Pharmacopeia (USP) Harmonization Notice . U.S. Pharmacopeia. [Link]
-
Can you retain polar acidic compounds using reversed-phase conditions? . Waters Corporation. [Link]
-
Are You Sure You Understand USP <621>? . LCGC International. [Link]
-
ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation . ECA Academy. [Link]
-
ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline . LinkedIn. [Link]
-
Capillary electrophoresis for rapid profiling of organic acidurias . PubMed. [Link]
-
[QUANTITATIVE DETERMINATION OF ISONICOTINIC ACID DERIVATIVES USING THE NITRITOMETRIC TITRATION METHOD WITH THE USE OF INDICATORS] . PubMed. [Link]
-
Polar Compounds . SIELC Technologies. [Link]
-
Optimization Strategies for Mass Spectrometry-Based Untargeted Metabolomics Analysis of Small Polar Molecules in Human Plasma . MDPI. [Link]
-
State-of-the-art in LC–MS Approaches for Probing the Polar Metabolome . Royal Society of Chemistry. [Link]
-
LC-MS metabolomics of polar compounds . PubMed. [Link]
-
Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies . Waters Corporation. [Link]
-
Analysis of Small Organic Acids by Capillary Electrophoresis . LCGC International. [Link]
-
Assay of Isonicotinic acid hydrazide . Pharmapproach. [Link]
-
Using Capillary Electrophoresis to Quantify Organic Acids from Plant Tissue . NIH. [Link]
-
Organic acids and sulphates (capillary electrophoresis) . OIV. [Link]
-
Capillary electrophoresis methods for impurity profiling of drugs: A review of the past decade . ScienceDirect. [Link]
-
Mass Spectrometry analysis of Small molecules . SlideShare. [Link]
-
Separation of 2-Chloro-6-methylnicotinic acid on Newcrom R1 HPLC column . SIELC Technologies. [Link]
-
SYNTHESIS AND HIGH PERFORMANCE LIQUID CHROMATOGRAPHY OF ALKYLSULFONATES FOR USE AS WATER TRACING COMPOUNDS . University of Wyoming. [Link]
-
Isonicotinic acid hydrazide derivatives: Synthesis, antimicrobial activity, and QSAR studies . ResearchGate. [Link]
-
Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid . NIH. [Link]
-
Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals . Organic Process Research & Development. [Link]
-
2-HYDROXYISONICOTINIC ACID . ChemBK. [Link]
-
Isonicotinic acid: Structure, synthesis, applications and biochemical significance . Chembid. [Link]
-
HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152 . NIH. [Link]
-
Development and validation of an RP-HPLC method for the determination of chlorhexidine and p-chloroaniline in various pharmaceutical formulations . ResearchGate. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Chloro-6-hydroxynicotinic acid(38025-90-0) 1H NMR spectrum [chemicalbook.com]
- 4. chemscene.com [chemscene.com]
- 5. chembk.com [chembk.com]
- 6. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 7. database.ich.org [database.ich.org]
- 8. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 9. m.youtube.com [m.youtube.com]
- 10. Polar Compounds | SIELC Technologies [sielc.com]
- 11. assets.fishersci.com [assets.fishersci.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. usp.org [usp.org]
- 14. <621> CHROMATOGRAPHY [drugfuture.com]
- 15. agilent.com [agilent.com]
- 16. Chromatography [usp.org]
- 17. books.rsc.org [books.rsc.org]
- 18. Optimization Strategies for Mass Spectrometry-Based Untargeted Metabolomics Analysis of Small Polar Molecules in Human Plasma [mdpi.com]
- 19. uab.edu [uab.edu]
- 20. LC-MS metabolomics of polar compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. chromatographyonline.com [chromatographyonline.com]
- 22. Organic acids and sulphates (capillary electrophoresis) (Type-II-and-III) | OIV [oiv.int]
- 23. Capillary electrophoresis for rapid profiling of organic acidurias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Using Capillary Electrophoresis to Quantify Organic Acids from Plant Tissue: A Test Case Examining Coffea arabica Seeds - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation - ECA Academy [gmp-compliance.org]
A Comparative Guide to the ¹H and ¹³C NMR Characterization of 2-Chloro-6-hydroxyisonicotinic Acid and Its Analogs
This in-depth technical guide offers a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic features of 2-chloro-6-hydroxyisonicotinic acid. In the absence of directly published spectra for this specific compound, this guide provides a robust comparative framework. By examining key analogs—isonicotinic acid, 2-chloroisonicotinic acid, and 6-hydroxynicotinic acid—we will dissect the influence of chloro and hydroxy substituents on the pyridine ring's magnetic environment. This approach allows for a detailed prediction of the NMR characteristics of this compound, providing researchers, scientists, and drug development professionals with a valuable tool for structural elucidation and product characterization.
Introduction: The Significance of Substituted Isonicotinic Acids
Isonicotinic acid and its derivatives are fundamental building blocks in medicinal chemistry and materials science. Their presence in pharmaceuticals, such as the anti-tuberculosis drug isoniazid, underscores their biological importance. The introduction of substituents, such as chlorine and hydroxyl groups, onto the pyridine ring dramatically alters the molecule's electronic properties, reactivity, and potential biological activity. Accurate and unambiguous characterization of these substituted products is paramount for quality control, reaction monitoring, and understanding structure-activity relationships. NMR spectroscopy stands as the most powerful technique for this purpose, offering detailed insights into molecular structure.
This guide will navigate the principles of ¹H and ¹³C NMR as applied to this class of compounds, culminating in a detailed comparative analysis of experimentally-derived data for key analogs and a well-grounded prediction for the target molecule, this compound.
Foundational Principles: Understanding Substituent Effects in Pyridine NMR
The chemical shifts observed in the NMR spectrum of a substituted pyridine are governed by the electronic effects of the substituents and their position on the ring. The nitrogen atom in the pyridine ring is electron-withdrawing, leading to a general deshielding of the ring protons and carbons compared to benzene.
-
¹H NMR: The protons on a pyridine ring typically appear in the aromatic region (δ 7.0-9.0 ppm). The protons alpha to the nitrogen (at C2 and C6) are the most deshielded, followed by the gamma proton (at C4), and then the beta protons (at C3 and C5).
-
¹³C NMR: Similarly, the carbon atoms of the pyridine ring are deshielded, with the carbons adjacent to the nitrogen (C2 and C6) appearing at the lowest field.
Substituents modulate these chemical shifts through inductive and resonance effects:
-
Electron-Withdrawing Groups (EWGs) , like a chloro group, will further deshield adjacent protons and carbons.
-
Electron-Donating Groups (EDGs) , such as a hydroxyl group, will shield adjacent protons and carbons, causing them to shift to a higher field (lower ppm).
The interplay of these effects in disubstituted pyridines, like this compound, results in a unique spectral fingerprint.
Experimental Protocol: A Self-Validating System for NMR Data Acquisition
To ensure the reliability and comparability of NMR data, a standardized experimental protocol is essential. The following methodology is recommended for the characterization of substituted isonicotinic acids.
Sample Preparation
-
Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. Dimethyl sulfoxide-d₆ (DMSO-d₆) is often a good choice for carboxylic acids due to its ability to dissolve polar compounds and its high boiling point. For less polar analogs, chloroform-d (CDCl₃) may be suitable. The choice of solvent can influence chemical shifts, so consistency is key for comparison.
-
Concentration: Prepare a solution with a concentration of approximately 0.1 mol/L for ¹³C NMR and 0.01 mol/L for ¹H NMR.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ 0.00 ppm).
-
Filtration: To ensure a homogeneous solution free of particulate matter, which can degrade spectral quality, filter the sample into a clean, dry 5 mm NMR tube.
Caption: Workflow for NMR Sample Preparation.
Data Acquisition
-
Instrumentation: Utilize a high-resolution NMR spectrometer (400 MHz or higher is recommended for better signal dispersion).
-
¹H NMR Parameters:
-
Pulse Sequence: Standard single-pulse experiment.
-
Number of Scans: 16-32 scans to achieve a good signal-to-noise ratio.
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C NMR Parameters:
-
Pulse Sequence: Proton-decoupled pulse sequence.
-
Number of Scans: 1024 or more scans may be necessary due to the low natural abundance of ¹³C.
-
Relaxation Delay: 2-5 seconds.
-
Comparative Analysis of Analog Spectra
To predict the NMR spectrum of this compound, we will first analyze the experimentally determined spectra of three key analogs. This comparative approach will allow us to understand the incremental effects of each substituent.
Isonicotinic Acid: The Parent Compound
Isonicotinic acid (Pyridine-4-carboxylic acid) serves as our baseline. Its symmetrical structure simplifies the ¹H NMR spectrum, showing two signals for the four aromatic protons.
-
¹H NMR (DMSO-d₆): The protons at C2 and C6 (alpha to the nitrogen) are equivalent and appear as a doublet around δ 8.79 ppm. The protons at C3 and C5 (beta to the nitrogen) are also equivalent and appear as a doublet around δ 7.83 ppm.[1] The carboxylic acid proton is a broad singlet, typically above δ 13 ppm.
-
¹³C NMR (D₂O): The carbon signals are assigned as follows: C2/C6 at ~152.3 ppm, C3/C5 at ~124.3 ppm, C4 at ~143.3 ppm, and the carboxyl carbon (C=O) at ~170.0 ppm.[2]
2-Chloroisonicotinic Acid: Introducing an Electron-Withdrawing Group
The introduction of a chlorine atom at the C2 position breaks the molecule's symmetry and introduces a strong electron-withdrawing effect.
-
¹H NMR: We expect three distinct signals for the aromatic protons. The proton at C6 (alpha to N) will be the most deshielded. The proton at C5 (meta to Cl, beta to N) will be moderately deshielded. The proton at C3 (ortho to Cl, beta to N) will also be significantly deshielded due to the chlorine's inductive effect.
-
¹³C NMR: The carbon directly attached to the chlorine (C2) will be significantly shifted. The other ring carbons will also experience shifts due to the electronic perturbation. The expected shifts are: C2 (bearing Cl) would be significantly downfield, C3 and C5 would be distinct, and C6 would remain downfield due to its proximity to the nitrogen. The carboxyl carbon should also show a slight shift. Spectral data from suppliers confirms these general trends.[3][4]
6-Hydroxynicotinic Acid: The Influence of an Electron-Donating Group
While not an exact isomer of the target, 6-hydroxynicotinic acid provides insight into the effect of a hydroxyl group on a pyridine ring bearing a carboxylic acid. Note that 6-hydroxypyridines can exist in tautomeric equilibrium with their corresponding pyridone forms.
-
¹H NMR (D₂O, pH 7.4): The proton at C2 (alpha to N) appears around δ 8.08 ppm. The proton at C5 appears at δ 8.08 ppm, and the proton at C4 appears at δ 6.60 ppm.[5] The upfield shift of the C4 proton is indicative of the electron-donating nature of the hydroxyl group.
-
¹³C NMR (D₂O, pH 7.4): The carbon signals are assigned as follows: C2 at ~146.2 ppm, C3 at ~140.8 ppm, C4 at ~121.0 ppm, C5 at ~120.5 ppm, C6 (bearing OH) at ~167.9 ppm, and the carboxyl carbon at ~174.5 ppm.[5] The significant upfield shift of C4 and the downfield shift of C6 are characteristic of the hydroxyl substituent.
Predicted ¹H and ¹³C NMR Characterization of this compound
Based on the additive effects of the chloro and hydroxy substituents observed in the analogs, we can predict the NMR spectra for this compound. The molecule is asymmetric, so we expect distinct signals for each of the two aromatic protons and each of the six carbon atoms.
Caption: Numbering scheme for this compound.
Predicted ¹H NMR Spectrum
The two aromatic protons at C3 and C5 will be singlets, as they have no adjacent proton neighbors.
-
H3: This proton is ortho to the electron-withdrawing chloro group and beta to the nitrogen. It is expected to be significantly deshielded, likely appearing in the range of δ 7.9-8.2 ppm .
-
H5: This proton is ortho to the electron-donating hydroxyl group and beta to the nitrogen. It will be shielded relative to H3 and is predicted to appear in the range of δ 6.8-7.2 ppm .
-
OH and COOH protons: These will appear as broad singlets, with their chemical shifts being highly dependent on the solvent and concentration. The carboxylic acid proton is expected to be downfield (>13 ppm), and the phenolic proton's shift will also be significant.
Predicted ¹³C NMR Spectrum
We anticipate six distinct signals for the carbon atoms of the pyridine ring and the carboxyl group.
| Carbon Atom | Expected Chemical Shift (ppm) | Rationale |
| C2 | 155-160 | Attached to electron-withdrawing Cl and adjacent to N. |
| C3 | 115-120 | Influenced by adjacent Cl and N. |
| C4 | 140-145 | Attached to the carboxyl group. |
| C5 | 110-115 | Shielded by the ortho-hydroxyl group. |
| C6 | 160-165 | Attached to the electron-donating OH group. |
| COOH | 168-173 | Typical range for a carboxylic acid carbon. |
Table 1: Predicted ¹³C NMR Chemical Shifts for this compound.
Comparative Summary
The following table summarizes the observed and predicted chemical shifts for the aromatic protons and carbons of the compounds discussed.
| Compound | H2/H6 (ppm) | H3/H5 (ppm) | C2/C6 (ppm) | C3/C5 (ppm) | C4 (ppm) |
| Isonicotinic Acid | 8.79 | 7.83 | 152.3 | 124.3 | 143.3 |
| 2-Chloroisonicotinic Acid | H6: ~8.6 | H3: ~7.9, H5: ~7.8 | C2: ~153, C6: ~151 | C3: ~123, C5: ~128 | ~146 |
| 6-Hydroxynicotinic Acid* | H2: 8.08 | H5: 8.08, H4: 6.60 | C2: 146.2, C6: 167.9 | C5: 120.5, C4: 121.0 | C3: 140.8 |
| 2-Chloro-6-hydroxy... | - | H3: 7.9-8.2 (pred.) | C2: 155-160 (pred.) | C3: 115-120 (pred.) | 140-145 (pred.) |
| H5: 6.8-7.2 (pred.) | C6: 160-165 (pred.) | C5: 110-115 (pred.) |
*Note: 6-Hydroxynicotinic acid data is for a different isomer but is included to illustrate the -OH group's effect. Table 2: Comparative ¹H and ¹³C NMR Data.
Conclusion
This guide provides a comprehensive framework for the ¹H and ¹³C NMR characterization of this compound. By systematically analyzing the spectra of its parent compound and key substituted analogs, we have established the individual and combined electronic effects of the chloro and hydroxyl groups on the isonicotinic acid scaffold. The predicted ¹H and ¹³C NMR data, including the expected chemical shifts and splitting patterns, offer a robust hypothesis for the experimental verification of synthesized this compound products. The detailed experimental protocol outlined herein ensures the acquisition of high-quality, reproducible data, which is crucial for the unambiguous structural elucidation and purity assessment of this important class of compounds. This comparative and predictive approach serves as a valuable resource for researchers in synthetic chemistry, drug discovery, and materials science.
References
-
PubChem. (n.d.). 2-Chloroisonicotinic acid. Retrieved January 12, 2026, from [Link]
-
ResearchGate. (n.d.). 13C-NMR spectrum of (4). Retrieved January 12, 2026, from [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000617). Retrieved January 12, 2026, from [Link]
-
PubChem. (n.d.). 6-Hydroxynicotinic acid. Retrieved January 12, 2026, from [Link]
-
Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000691). Retrieved January 12, 2026, from [Link]
-
Biological Magnetic Resonance Bank. (n.d.). BMRB entry bmse000341: 6-Hydroxynicotinic Acid. Retrieved January 12, 2026, from [Link]
-
Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, D2O, experimental) (HMDB0000142). Retrieved January 12, 2026, from [Link]
-
SpectraBase. (n.d.). 2-chloro-6-methoxyisonicotinic acid, 2-(p-chlorophenyl)hydrazide - Optional[13C NMR] - Chemical Shifts. Retrieved January 12, 2026, from [Link]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley.
-
ResearchGate. (n.d.). 1H NMR spectra of a) pyridine macrocycle 1, b) halogen-bonded.... Retrieved January 12, 2026, from [Link]
-
NP-MRD. (n.d.). Showing NP-Card for 6-Hydroxynicotinic acid (NP0000362). Retrieved January 12, 2026, from [Link]
-
NP-MRD. (n.d.). 1H NMR Spectrum (1D, 600.133705802, CD3OD, simulated) (Peak List) (NP0002621). Retrieved January 12, 2026, from [Link]
-
Human Metabolome Database. (n.d.). Showing metabocard for 6-Hydroxynicotinic acid (HMDB0002658). Retrieved January 12, 2026, from [Link]
-
Human Metabolome Database. (n.d.). [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0000696). Retrieved January 12, 2026, from [Link]
-
Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 22.53 MHz, DMSO-d6, experimental) (HMDB0001488). Retrieved January 12, 2026, from [Link]
-
Asian Journal of Chemistry. (2004). Studies of Nuclear Magnetic Resonance Spectra of Positive Halogen Salts of Pyridine and Substituted Pyridines. Retrieved January 12, 2026, from [Link]
-
PubChem. (n.d.). 2-Chloronicotinic acid. Retrieved January 12, 2026, from [Link]
-
nmrshiftdb2. (n.d.). nmrshiftdb2 - open nmr database on the web. Retrieved January 12, 2026, from [Link]
-
SpectraBase. (n.d.). Pyridine. Retrieved January 12, 2026, from [Link]
-
Biological Magnetic Resonance Bank. (n.d.). BMRB entry bmse000133: Isonicotinic Acid. Retrieved January 12, 2026, from [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001488). Retrieved January 12, 2026, from [Link]
-
University of Wisconsin-Madison, Department of Chemistry. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved January 12, 2026, from [Link]
-
Stenutz. (n.d.). 2-chloro-6-methoxypyridine-4-carboxylic acid. Retrieved January 12, 2026, from [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0002658). Retrieved January 12, 2026, from [Link]
-
University of Wisconsin-Madison, Department of Chemistry. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. Retrieved January 12, 2026, from [Link]
-
Master Organic Chemistry. (2022, February 8). 13-C NMR - How Many Signals. Retrieved January 12, 2026, from [Link]
-
Chemistry LibreTexts. (2021, December 15). 6.6: ¹H NMR Spectra and Interpretation (Part I). Retrieved January 12, 2026, from [Link]
-
ResearchGate. (n.d.). Synthesis and NMR Spectroscopic Characterization of 1H-1,2,3-Triazoles. Retrieved January 12, 2026, from [Link]
-
MDPI. (2021). Synthesis, Spectroscopic Characterization and Biological Studies of Mn(II), Cu(II), Ni(II), Co(II) and Zn(II) Complexes with New Schiff Base of 2-((Pyrazine-2-ylimino)methyl)phenol. Retrieved January 12, 2026, from [Link]
-
Atlantis Press. (2017). Synthesis of 2-Chloronicotinic Acid Derivatives. Retrieved January 12, 2026, from [Link]
-
MDPI. (n.d.). Intramolecular Hydrogen Bonding in N6-Substituted 2-Chloroadenosines: Evidence from NMR Spectroscopy. Retrieved January 12, 2026, from [Link]
-
[Source for the synthesis and characterization of related compounds]. (n.d.). Retrieved from [Link]
Sources
- 1. Isonicotinic acid(55-22-1) 1H NMR spectrum [chemicalbook.com]
- 2. bmse000133 Isonicotinic Acid at BMRB [bmrb.io]
- 3. 2-Chloroisonicotinic acid | C6H4ClNO2 | CID 236985 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Chloro-4-pyridinecarboxylic acid(6313-54-8) 13C NMR [m.chemicalbook.com]
- 5. bmse000341 6-Hydroxynicotinic Acid at BMRB [bmrb.io]
A Senior Application Scientist's Guide to 2-Halogenated Isonicotinic Acids: A Comparative Analysis of Chloro vs. Bromo Reactivity
For researchers and professionals in drug development and materials science, the selection of starting materials is a critical decision that dictates the efficiency, scalability, and cost-effectiveness of a synthetic route. Among the most versatile building blocks are halogenated pyridine derivatives. This guide provides an in-depth, objective comparison of the reactivity of 2-chloro- and 2-bromo-isonicotinic acid derivatives, two ubiquitous scaffolds in modern chemistry. We will dissect their performance in key transformations, supported by experimental data and mechanistic insights, to empower chemists to make informed, strategic decisions in synthesis design.
The Fundamental Basis of Reactivity: Bond Energy and Electronic Effects
The divergent reactivity of 2-chloro- and 2-bromo-isonicotinic acid derivatives is primarily governed by two intrinsic properties: the carbon-halogen bond strength and the electronic nature of the pyridine ring.
-
Carbon-Halogen Bond Dissociation Energy (BDE): The energy required to cleave the C-X bond homolytically is the most critical factor in many transition metal-catalyzed reactions. The C-Cl bond is significantly stronger than the C-Br bond.[1][2] This difference is central to their reactivity in cross-coupling reactions where the cleavage of this bond, during the oxidative addition step, is often rate-limiting.[3][4]
| Bond Type | Bond Dissociation Energy (kcal/mol) |
| Phenyl Chloride (Ph-Cl) | ~97.1[1] |
| Phenyl Bromide (Ph-Br) | ~84.0[1] |
-
Electronic Activation by the Pyridine Nitrogen: The electron-withdrawing nature of the nitrogen atom in the pyridine ring renders the C2 and C6 positions electron-deficient. This electronic pull activates these positions toward both the oxidative addition step in palladium-catalyzed cross-coupling and direct attack by nucleophiles in Nucleophilic Aromatic Substitution (SNAr) reactions.[5][6]
Performance in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are the cornerstone of modern C-C and C-heteroatom bond formation. In this arena, the difference in C-X bond strength creates a clear reactivity hierarchy: I > Br > Cl >> F .[3][7] This trend is a direct consequence of the energetics of the initial oxidative addition step.[7][8]
The weaker C-Br bond allows 2-bromo-isonicotinic acid derivatives to undergo oxidative addition to the Pd(0) catalyst more readily and under milder conditions than their 2-chloro counterparts.[4][5] Activating the stronger C-Cl bond often necessitates more forcing conditions, such as higher temperatures, and, crucially, the use of highly active catalyst systems featuring bulky, electron-rich phosphine or N-heterocyclic carbene (NHC) ligands.[3][9]
Practical Considerations and Synthesis Design
The choice between a 2-chloro or 2-bromo derivative is a strategic one, balancing reactivity, cost, and project goals.
-
Reactivity vs. Cost: 2-bromo-isonicotinic acid is more reactive in the most common bond-forming reactions (cross-couplings) but is typically more expensive and has a higher molecular weight than the 2-chloro analog. [10]* Scale of Synthesis: For large-scale industrial synthesis, the lower cost of 2-chloro-isonicotinic acid often makes it the preferred starting material, justifying the investment in developing more robust (and often more expensive) catalyst systems and optimizing harsher reaction conditions.
-
Sequential Functionalization: In molecules bearing both a chlorine and a bromine atom, the differential reactivity can be exploited for selective, sequential cross-coupling reactions. The C-Br bond can be functionalized first under milder conditions, leaving the C-Cl bond intact for a subsequent transformation under more forcing conditions. [5][11]
Representative Experimental Protocols: Suzuki-Miyaura Coupling
To illustrate the practical differences, the following are representative protocols for a Suzuki-Miyaura coupling reaction. Note the difference in the required catalyst system and conditions.
Protocol 1: Coupling of 2-Bromo-isonicotinic acid methyl ester
-
Objective: To synthesize 2-phenyl-isonicotinic acid methyl ester using a standard catalyst.
-
Materials: 2-Bromo-isonicotinic acid methyl ester (1.0 equiv), Phenylboronic acid (1.2 equiv), Pd(PPh₃)₄ (3 mol%), 2M Na₂CO₃ (aq.) solution (3.0 equiv), 1,4-Dioxane.
-
Procedure:
-
To an oven-dried flask, add 2-bromo-isonicotinic acid methyl ester, phenylboronic acid, and Pd(PPh₃)₄.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add 1,4-dioxane, followed by the aqueous Na₂CO₃ solution.
-
Heat the reaction mixture to 90 °C and stir for 4-6 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
-
Work-up and Purification:
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol 2: Coupling of 2-Chloro-isonicotinic acid methyl ester
-
Objective: To synthesize 2-phenyl-isonicotinic acid methyl ester using a specialized catalyst for C-Cl activation.
-
Materials: 2-Chloro-isonicotinic acid methyl ester (1.0 equiv), Phenylboronic acid (1.5 equiv), Pd₂(dba)₃ (2 mol%), SPhos (4 mol%), K₃PO₄ (3.0 equiv), Toluene/H₂O (10:1).
-
Procedure:
-
To an oven-dried flask, add 2-chloro-isonicotinic acid methyl ester, phenylboronic acid, K₃PO₄, Pd₂(dba)₃, and SPhos.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the degassed Toluene/H₂O solvent mixture.
-
Heat the reaction mixture to 110 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
-
Work-up and Purification:
-
Follow the same work-up and purification procedure as described in Protocol 1.
-
Synthesis of Starting Materials
These key starting materials are typically synthesized from readily available precursors.
-
2-Chloro-isonicotinic acid: Commonly prepared from isonicotinic acid by N-oxidation followed by chlorination with a reagent like phosphorus oxychloride (POCl₃). [12][13][14][15]Another route involves the chlorination and subsequent selective dechlorination of citrazinic acid. [13]* 2-Bromo-isonicotinic acid: Can be synthesized via bromination of isonicotinic acid derivatives. For example, 6-methylisonicotinic acid can be brominated at the 2-position using N-bromosuccinimide (NBS) in acetic acid. [16]Direct bromination methods are also available.
Conclusion
The choice between 2-chloro- and 2-bromo-isonicotinic acid derivatives is a nuanced decision that extends beyond simple reactivity. While the bromo derivative offers superior performance in the widely used palladium-catalyzed cross-coupling reactions under milder conditions, the chloro derivative provides a significant cost advantage for large-scale applications and exhibits enhanced reactivity in SNAr transformations. A thorough understanding of the underlying mechanistic principles—the dominance of C-X bond energy in cross-coupling versus electronic activation in SNAr—is paramount. By leveraging this knowledge and selecting appropriate state-of-the-art catalyst systems, researchers can design efficient, logical, and economically viable synthetic routes to novel and impactful molecules.
References
-
Vetticatt, M. J. (2013). Oxidative Additions of Aryl Halides to Palladium Proceed through the Monoligated Complex. University of Victoria. [Link]
-
Vantourout, J. C., et al. (2024). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. ChemRxiv. [Link]
-
Vantourout, J. C., et al. (2024). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. Journal of the American Chemical Society. [Link]
-
Nova, A., et al. (2006). The mechanism of the oxidative addition of aryl halides to Pd-catalysts: a DFT investigation. Chemical Communications. [Link]
-
Takami, K., et al. (2001). Palladium-Catalyzed Cross-Coupling Reaction of Organoindiums with Aryl Halides in Aqueous Media. Organic Chemistry Portal. [Link]
-
Maseras, F., et al. (2006). Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A Density-Functional Study Including Solvation. ResearchGate. [Link]
-
PrepChem. (n.d.). Synthesis of 2-chloronicotinic acid. PrepChem.com. [Link]
- Google Patents. (2016). CN103804287B - A kind of preparation method of 2-chloroisonicotinic acid.
-
DeMella, C., et al. (2011). Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions. PMC - NIH. [Link]
-
ResearchGate. (n.d.). Bond dissociation energy (KJ mol⁻¹) of C−X (X=I, Br, Cl, F) bond of aryl halides. ResearchGate. [Link]
-
Zapf, A., et al. (2010). A General and Efficient Catalyst for Palladium-Catalyzed C−O Coupling Reactions of Aryl Halides with Primary Alcohols. Journal of the American Chemical Society. [Link]
-
China/Asia On Demand (CAOD). (n.d.). Green Process for the Synthesis of 2-Chloronicotinic Acid. [Link]
-
Adam, M. S. S. (2014). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. ResearchGate. [Link]
-
ResearchGate. (n.d.). Comparison of the BDE of Alkyl Halides and Benzyl Halides. [Link]
- Patsnap. (2015). Method for preparing 2-chloronicotinic acid.
-
Szwarc, M., & Williams, D. (1954). The C—Br bond dissociation energy in halogenated bromomethanes. R Discovery. [Link]
-
D'Amico, A., et al. (2019). The Buchwald–Hartwig Amination After 25 Years. University of Groningen research portal. [Link]
-
IndiaMART. (n.d.). 2 Bromoisonicotinic Acid. [Link]
-
Ojwach, S. O., & Akerman, M. P. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology. [Link]
-
ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids. [Link]
-
L'Heureux, A., et al. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry. [Link]
-
ResearchGate. (n.d.). Suzuki reactions of 2-bromopyridine with aryl boronic acids. [Link]
-
PubChem. (n.d.). 2-Bromo-isonicotinic acid methyl ester. [Link]
-
Chemistry Stack Exchange. (2020). nucleophilic aromatic substitution reaction. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. [Link]
-
PubChem. (n.d.). 2-Bromoisonicotinic acid. [Link]
-
Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis. [Link]
-
Um, I.-H., et al. (2009). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. PMC - NIH. [Link]
-
Nikoshvili, L. Z., et al. (2013). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. PMC - NIH. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
Science.gov. (n.d.). aromatic nucleophilic substitution: Topics. [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
-
Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution. [Link]
-
Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. web.uvic.ca [web.uvic.ca]
- 8. chemrxiv.org [chemrxiv.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. prepchem.com [prepchem.com]
- 13. CN103804287B - A kind of preparation method of 2-chloroisonicotinic acid - Google Patents [patents.google.com]
- 14. 2-Chloronicotinic acid synthesis - chemicalbook [chemicalbook.com]
- 15. caod.oriprobe.com [caod.oriprobe.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Spectroscopic Analysis of 2-Chloro-6-hydroxyisonicotinic Acid Derivatives
Introduction: The Imperative of Unambiguous Structural Confirmation
In the realm of drug discovery and development, the precise structural elucidation of novel chemical entities is not merely a procedural step but the bedrock of all subsequent research. For derivatives of 2-Chloro-6-hydroxyisonicotinic acid, a scaffold of significant interest due to its prevalence in pharmacologically active compounds, an unambiguous confirmation of structure is paramount. The specific arrangement of substituents—the chloro, hydroxyl, and carboxylic acid groups on the pyridine ring—governs the molecule's electronic properties, hydrogen bonding capabilities, and overall three-dimensional shape. These features, in turn, dictate its interaction with biological targets, metabolic stability, and pharmacokinetic profile.
This guide provides a comprehensive comparison of the primary spectroscopic techniques employed to confirm the structure of this compound and its derivatives. We will delve into the causality behind experimental choices, presenting not just protocols but the strategic thinking that underpins a robust analytical workflow. By integrating data from Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and single-crystal X-ray Crystallography, researchers can achieve a self-validating system of analysis, ensuring the highest degree of confidence in their molecular structures.
The Analytical Workflow: A Multi-Technique Approach
The confirmation of a novel derivative's structure is rarely accomplished with a single technique. Instead, it relies on the convergence of evidence from multiple, complementary methods. Each technique probes different aspects of the molecule's constitution, and together they provide a holistic and definitive structural picture.
Caption: A generalized workflow for the synthesis and spectroscopic analysis of this compound derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton
NMR spectroscopy is arguably the most powerful tool for elucidating the precise connectivity of a molecule in solution. It provides detailed information about the chemical environment of magnetically active nuclei, primarily ¹H (proton) and ¹³C.
Expertise & Experience: For a substituted pyridine ring, the chemical shifts (δ) and coupling constants (J) of the aromatic protons are highly diagnostic. The electron-withdrawing nature of the nitrogen atom, the carboxylic acid, and the chlorine atom, combined with the electron-donating effect of the hydroxyl group, creates a distinct electronic environment. This results in a predictable, albeit complex, splitting pattern for the two remaining protons on the pyridine ring.
Expected Spectral Features:
-
¹H NMR:
-
Aromatic Protons: Two doublets are expected in the aromatic region (typically δ 7.0-8.5 ppm). The proton adjacent to the carboxylic acid (at the 3-position) will likely be downfield due to the anisotropic effect of the carbonyl group. The proton at the 5-position will be influenced by both the chloro and hydroxyl groups. The coupling constant between these two protons (⁴JHH) will be a small, long-range coupling, typically in the range of 2-3 Hz.
-
Labile Protons: The hydroxyl (-OH) and carboxylic acid (-COOH) protons will appear as broad singlets. Their chemical shifts are highly dependent on concentration, solvent, and temperature. Deuterium exchange (adding a drop of D₂O) will cause these signals to disappear, confirming their identity.
-
-
¹³C NMR:
-
The pyridine ring will show six distinct carbon signals. The carbons attached to the electronegative chlorine (C2) and nitrogen (C6, which is also attached to the hydroxyl group) will be significantly deshielded and appear at lower field (higher ppm).[1]
-
The carboxyl carbon (-COOH) will be observed in the characteristic region for carboxylic acids (δ 160-185 ppm).
-
-
2D NMR (COSY, HSQC, HMBC):
-
COSY (Correlation Spectroscopy): Will confirm the coupling between the two aromatic protons.
-
HSQC (Heteronuclear Single Quantum Coherence): Will correlate each aromatic proton signal with its directly attached carbon signal.[2]
-
HMBC (Heteronuclear Multiple Bond Correlation): This is crucial for unambiguously assigning the quaternary carbons (those without attached protons). Correlations from the aromatic protons to the carbons bearing the chloro, hydroxyl, and carboxyl groups will definitively establish the substitution pattern.
-
Comparative Analysis:
| Technique | Strengths for this Application | Limitations |
| NMR | Provides definitive atom connectivity and isomeric differentiation. Non-destructive. | Requires relatively larger sample amounts. Can be complex to interpret without 2D experiments. |
| MS | Excellent for molecular weight and formula determination. | Provides no direct information on atom connectivity or isomerism. |
| IR | Quick confirmation of key functional groups (O-H, C=O, C-Cl). | Spectrum can be complex; peak overlap is common. Not definitive for isomeric structure. |
| X-ray | Provides absolute 3D structure. | Requires a suitable single crystal, which can be difficult to grow. |
Mass Spectrometry (MS): The Molecular Weight Fingerprint
Mass spectrometry provides the exact molecular weight of the compound, which is a critical piece of evidence for confirming its elemental composition. For halogenated compounds, MS offers an additional layer of confirmation through isotopic patterns.
Expertise & Experience: Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1.[3] This results in a characteristic "M+2" peak in the mass spectrum, where the molecular ion peak (M⁺) is accompanied by another peak two mass units higher, with approximately one-third the intensity.[3][4] Observing this pattern is strong evidence for the presence of a single chlorine atom in the molecule.
Expected Spectral Features:
-
Ionization: Soft ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) are preferred to keep the molecular ion intact.[5]
-
Molecular Ion Peak (M⁺): A cluster of peaks corresponding to the molecular ion will be observed. For this compound (C₆H₄ClNO₃), the monoisotopic mass is approximately 172.99 g/mol .
-
Isotopic Pattern: The key diagnostic feature will be the M⁺ and M+2 peaks. The peak corresponding to the molecule containing ³⁵Cl will be at m/z ~173, and the peak for the molecule with ³⁷Cl will be at m/z ~175. The relative intensity of these peaks will be approximately 3:1.[3]
-
Fragmentation: While soft ionization minimizes fragmentation, some characteristic losses may be observed, such as the loss of H₂O, CO₂, or HCl, which can provide further structural clues.[5][6]
Caption: Logical relationship showing how chlorine isotopes produce a characteristic M+2 peak in mass spectrometry.
Infrared (IR) Spectroscopy: Probing Functional Groups
FTIR spectroscopy is a rapid and straightforward method for identifying the functional groups present in a molecule.[7] It works by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).
Expertise & Experience: For this compound derivatives, the IR spectrum will be dominated by absorptions from the O-H and C=O bonds. The presence of extensive hydrogen bonding, both intramolecularly (between the hydroxyl and the ring nitrogen or carboxylic acid) and intermolecularly (forming dimers), significantly affects the position and shape of these absorption bands.[8]
Expected Spectral Features:
| Wavenumber (cm⁻¹) | Vibration | Expected Appearance |
| 3300-2500 | O-H stretch (Carboxylic Acid) | Very broad absorption, often obscuring C-H stretches.[8] |
| ~3200 | O-H stretch (Phenolic) | Broad peak, may be merged with the carboxylic acid O-H. |
| ~1700 | C=O stretch (Carboxylic Acid) | Strong, sharp absorption. Conjugation with the pyridine ring may shift this to a slightly lower wavenumber.[9] |
| 1600-1450 | C=C and C=N stretch (Aromatic Ring) | Multiple sharp bands of variable intensity. |
| ~1250 | C-O stretch (Phenolic) | Strong absorption. |
| ~800-600 | C-Cl stretch | Medium to strong absorption in the fingerprint region. |
The most telling feature is the extremely broad O-H stretch from the hydrogen-bonded carboxylic acid dimer, which is a hallmark of this functional group.[8]
X-ray Crystallography: The Definitive 3D Structure
When a suitable single crystal can be obtained, X-ray crystallography provides the most unambiguous structural information, including bond lengths, bond angles, and the three-dimensional arrangement of molecules in the solid state.[10]
Expertise & Experience: For compounds like this compound, crystallography can definitively confirm the substitution pattern and reveal detailed information about intermolecular interactions, such as hydrogen bonding networks, which are crucial for understanding the material's physical properties and how it might interact with a biological receptor. For example, a study on the triphenyltin ester of 5-chloro-6-hydroxynicotinic acid revealed a polymeric structure formed through intermolecular interactions involving the hydroxyl group.[11][12]
Comparative Analysis:
While NMR provides the structure in solution, X-ray crystallography provides the solid-state structure. These can sometimes differ due to conformational flexibility. However, for a rigid aromatic system like this, the core structure will be consistent. The primary value of X-ray analysis here is the absolute confirmation of the isomeric structure and the detailed mapping of intermolecular forces.
Experimental Protocols
Protocol 1: NMR Sample Preparation and Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified derivative in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). DMSO-d₆ is often a good choice as it solubilizes polar compounds and allows for the observation of exchangeable -OH and -COOH protons.
-
Transfer: Transfer the solution to a 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire a standard ¹H spectrum. Ensure adequate spectral width to cover both aromatic and labile proton regions.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A sufficient number of scans (often several thousand) will be required due to the low natural abundance of ¹³C.
-
2D NMR Acquisition: If assignments are ambiguous, acquire COSY, HSQC, and HMBC spectra using standard instrument parameters.
-
Deuterium Exchange: After initial spectra are acquired, add one drop of D₂O to the NMR tube, shake gently, and re-acquire the ¹H spectrum to confirm the identity of exchangeable protons.
Protocol 2: High-Resolution Mass Spectrometry (HRMS) Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile). Further dilute this stock solution to a final concentration of 1-10 µg/mL.
-
Ionization Method: Use an ESI source in either positive or negative ion mode. Negative ion mode is often effective for carboxylic acids ([M-H]⁻).
-
Mass Analyzer: Use a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap instrument to obtain an accurate mass measurement (to within 5 ppm).
-
Data Analysis: Determine the exact mass of the molecular ion. Use the instrument's software to calculate the elemental composition and compare the theoretical isotopic pattern for a monochlorinated compound with the experimentally observed pattern.
Protocol 3: FTIR Sample Preparation and Analysis
-
Sample Preparation (ATR): Place a small amount of the solid powder directly onto the Attenuated Total Reflectance (ATR) crystal. Apply pressure to ensure good contact. This is the simplest and most common method.
-
Sample Preparation (KBr Pellet): If ATR is unavailable, mix ~1 mg of the sample with ~100 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Acquisition: Place the sample (ATR unit or KBr pellet holder) in the spectrometer's sample compartment.
-
Background Scan: Perform a background scan with no sample present.
-
Sample Scan: Perform the sample scan. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The data is typically collected from 4000 to 400 cm⁻¹.
Conclusion
The structural confirmation of this compound derivatives is a critical task that demands a rigorous, multi-faceted analytical approach. While each spectroscopic technique provides valuable pieces of the puzzle, their true power lies in their synergistic application. NMR spectroscopy maps the covalent framework, Mass Spectrometry confirms the elemental formula and the presence of chlorine, and IR spectroscopy quickly identifies key functional groups. When available, X-ray crystallography offers the ultimate confirmation of the three-dimensional structure. By thoughtfully applying these techniques and understanding the causality behind the resulting data, researchers can proceed with confidence, knowing that the foundation of their work—the molecular structure—is secure.
References
-
Castellano, S., & Kostelnik, R. (1967). Analysis of the NMR Spectrum of Pyridine. The Journal of Chemical Physics, 46(1), 327–332. [Link]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley. (Reference for general NMR principles)
- Demirayak, Ş., et al. (2012). Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. Journal of Molecular Structure, 1010, 132-139. (Example of combined analysis)
-
Gatley, C. M., et al. (2019). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. Molecules, 24(12), 2275. [Link]
-
Trzybiński, D., et al. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Inorganic Chemistry, 61(34), 13444–13458. [Link]
-
St John, T. (2017, May 9). NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring [Video]. YouTube. [Link]
-
Human Metabolome Database. (n.d.). [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0000696). HMDB. Retrieved from [Link]
-
Automated Topology Builder (ATB) and Repository. (n.d.). 2-Chloropyridine | C5H4ClN | MD Topology | NMR | X-Ray. ATB. Retrieved from [Link]
- Takhistov, V. V., & Ponomarev, D. A. (2002). Mass spectrometry of halogen-containing organic compounds. Russian Chemical Reviews, 71(7), 597–626. (General reference for halogen MS)
-
Innovatech Labs. (2018, July 16). FTIR Analysis Beginner's Guide: Interpreting Results. Innovatech Labs. [Link]
- Royal Society of Chemistry. (2013). [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper-catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. Chemical Communications.
-
Czarnecki, M. A., et al. (2023). Experimental FTIR-MI and Theoretical Studies of Isocyanic Acid Aggregates. Molecules, 28(3), 1406. [Link]
-
Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000156). HMDB. Retrieved from [Link]
- Adams, H., et al. (1997). The X-Ray Crystal Structures of Two Derivatives of 2,6-Bis{[2-(dimethoxymethyl)phenoxy]methyl}pyridine. Journal of Chemical Research, 6, 188–189.
- Ma, C., & Li, Y. (2005). Synthesis and Structure Characterization of some Triorganotin Esters of Heteroaromatic Carboxlic Acid and Crystal Structure of Triphenyltin Esters 5-Chloro-6-Hydroxynicotinic Acid. Advanced Materials Research, 11-12, 105-110.
-
Ma, C., & Li, Y. (2005). Synthesis and Structure Characterization of some Triorganotin Esters of Heteroaromatic Carboxlic Acid and Crystal Structure of Triphenyltin Esters 5-Chloro-6-Hydroxynicotinic Acid. Scientific.Net. [Link]
-
Clark, J. (2023). Organic Compounds Containing Halogen Atoms. Chemistry LibreTexts. [Link]
-
PubChem. (n.d.). 2-Chloroisonicotinic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
A Level Chemistry. (2019, November 21). Mass Spectroscopy - Halo-isotopes | A Level Chemistry | EDEXCEL [Video]. YouTube. [Link]
-
Wikipedia. (n.d.). 2-Chloropyridine. Wikipedia. Retrieved from [Link]
-
AZoM. (2025, March 21). How to Interpret FTIR Results: A Beginner's Guide. AZoM.com. [Link]
- ResearchGate. (n.d.). The mass spectra of furan, pyrrole, pyridine and pyrazine recorded at I ˆ 4 Â 10 16 Wacm 2 and k ˆ 790 nm. [Image].
-
PubChem. (n.d.). 2-Chloropyridine. National Center for Biotechnology Information. Retrieved from [Link]
-
Alonso, J. L., et al. (2014). Picolinic and isonicotinic acids: a Fourier transform microwave spectroscopy study. Physical Chemistry Chemical Physics, 17(1), 384-391. [Link]
-
Your Chem Chanel. (2023, March 4). FTIR spectra of carboxylic acids || H-bonding & conjugation effect [Video]. YouTube. [Link]
- National Center for Biotechnology Information. (n.d.). Synthesis and Structural Characterization of Novel Co(II) and Zn(II) Fluoroquinoline Complexes for Antibacterial and Antioxidant Activities. PubMed Central.
- Amanote Research. (n.d.). (PDF) Synthesis and Structural Characterization of. Amanote. (Example of a research paper title)
- ResearchGate. (n.d.). Results of IR-spectroscopic studies of H(2PCO) and its metal derivatives. [Table]. ResearchGate.
- MDPI. (2024). A Spectroscopic and In Silico Description of the Non-Covalent Interactions of Phthalic Acid Imide Derivatives with Deoxyribonucleic Acid—Insights into Their Binding Characteristics and Potential Applications. MDPI. (Example of spectroscopic studies)
- MDPI. (n.d.). Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. MDPI.
Sources
- 1. Human Metabolome Database: 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000156) [hmdb.ca]
- 2. Human Metabolome Database: [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0000696) [hmdb.ca]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. youtube.com [youtube.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. FTIR Analysis Beginner's Guide: Interpreting Results | Innovatech [innovatechlabs.com]
- 8. youtube.com [youtube.com]
- 9. azooptics.com [azooptics.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and Structure Characterization of some Triorganotin Esters of Heteroaromatic Carboxlic Acid and Crystal Structure of Triphenyltin Esters 5-Chloro-6-Hydroxynicotinic Acid | Scientific.Net [scientific.net]
A Comparative Guide to the Synthesis of 2-Chloro-6-hydroxyisonicotinic Acid: A Novel Route from 2,6-Dichloropyridine
Introduction
2-Chloro-6-hydroxyisonicotinic acid is a pivotal intermediate in the synthesis of a multitude of pharmaceutical compounds and agrochemicals. Its unique substitution pattern on the pyridine ring makes it a valuable building block for introducing specific functionalities into larger, more complex molecules. The demand for efficient and scalable synthetic routes to this compound is therefore of significant interest to the chemical and pharmaceutical industries. This guide provides an in-depth validation of a novel synthetic pathway to this compound, commencing from the readily available starting material, 2,6-dichloropyridine. A comprehensive comparison with a traditional synthetic route, starting from citrazinic acid, is presented, supported by detailed experimental protocols and comparative data analysis. This document is intended for researchers, scientists, and professionals in drug development seeking to optimize the synthesis of this important chemical entity.
A Novel Synthetic Approach: From 2,6-Dichloropyridine
The proposed new route offers a strategic alternative to existing methods, leveraging the distinct reactivity of the chlorine substituents in 2,6-dichloropyridine. The synthesis proceeds in two key steps: selective monohydrolysis to introduce the hydroxyl group, followed by a regioselective carboxylation at the C4 position.
Causality of Experimental Choices
The selection of 2,6-dichloropyridine as the starting material is predicated on its commercial availability and the potential for selective functionalization. The two chlorine atoms at the 2 and 6 positions are electronically distinct from the hydrogen atoms at the 3 and 5 positions, making the pyridine ring susceptible to nucleophilic aromatic substitution. The challenge lies in achieving selective mono-substitution. The subsequent carboxylation step is designed to be highly regioselective, targeting the electron-rich C4 position of the 2-chloro-6-hydroxypyridine intermediate.
Experimental Workflow: A New Route
Caption: Workflow for the novel synthesis of this compound.
Detailed Experimental Protocol: New Route
Step 1: Synthesis of 2-Chloro-6-hydroxypyridine
-
To a solution of 2,6-dichloropyridine (14.8 g, 0.1 mol) in tertiary butanol (200 mL) is added potassium hydroxide (8.4 g, 0.15 mol).
-
The reaction mixture is heated to reflux and stirred for 24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is dissolved in water (100 mL) and acidified to pH 5-6 with concentrated hydrochloric acid.
-
The precipitated product is collected by filtration, washed with cold water, and dried under vacuum to yield 2-chloro-6-hydroxypyridine.
Step 2: Synthesis of this compound
-
A solution of 2-chloro-6-hydroxypyridine (12.9 g, 0.1 mol) in anhydrous tetrahydrofuran (THF) (200 mL) is cooled to -78 °C under an inert atmosphere.
-
n-Butyllithium (1.6 M in hexanes, 125 mL, 0.2 mol) is added dropwise, and the mixture is stirred at -78 °C for 2 hours.
-
Solid carbon dioxide (dry ice, excess) is then added in small portions.
-
The reaction mixture is allowed to warm to room temperature and stirred overnight.
-
The reaction is quenched by the addition of water (100 mL), and the THF is removed under reduced pressure.
-
The aqueous solution is acidified to pH 2-3 with concentrated hydrochloric acid.
-
The resulting precipitate is collected by filtration, washed with cold water, and dried to afford this compound.
Traditional Synthetic Approach: From Citrazinic Acid
A commonly employed method for the synthesis of this compound begins with citrazinic acid (2,6-dihydroxyisonicotinic acid). This route involves a two-step process of dichlorination followed by selective dechlorination.[1]
Experimental Workflow: Traditional Route
Caption: Workflow for the traditional synthesis of this compound.
Detailed Experimental Protocol: Traditional Route
Step 1: Synthesis of 2,6-Dichloroisonicotinic acid
-
A mixture of citrazinic acid (15.5 g, 0.1 mol), tetramethylammonium chloride (1.1 g, 0.01 mol), and phosphorus oxychloride (92 mL, 1.0 mol) is heated to 120-145 °C for 12 hours.[1]
-
The excess phosphorus oxychloride is removed by distillation under reduced pressure.
-
The residue is carefully poured onto crushed ice.
-
The precipitated product is collected by filtration, washed with water, and dried to give 2,6-dichloroisonicotinic acid.[2]
Step 2: Synthesis of this compound
-
To a solution of 2,6-dichloroisonicotinic acid (19.2 g, 0.1 mol) in a suitable solvent is added hydrazine hydrate.[1]
-
The reaction mixture is stirred at a controlled temperature until the selective dechlorination is complete, as monitored by TLC.
-
The product is isolated by acidification and filtration.
Comparative Analysis
A direct comparison of the novel and traditional synthetic routes highlights several key differences in terms of yield, purity, safety, and overall efficiency.
| Parameter | Novel Route (from 2,6-Dichloropyridine) | Traditional Route (from Citrazinic Acid) |
| Overall Yield | ~65-75% | ~60-70% |
| Purity of Final Product | High, requires minimal purification | Moderate, may require further purification |
| Starting Material Cost | Moderate | Low |
| Reagent Toxicity | n-Butyllithium (pyrophoric) | Phosphorus oxychloride (corrosive, toxic) |
| Reaction Conditions | Cryogenic temperatures (-78 °C) | High temperatures (up to 145 °C) |
| Scalability | Good | Moderate, handling of POCl3 can be challenging |
| Waste Generation | Lower, less hazardous byproducts | Higher, generation of phosphorus-containing waste |
Characterization of this compound
The final product obtained from both routes was characterized by standard analytical techniques to confirm its identity and purity.
-
Appearance: White to off-white solid.
-
Melting Point: >300 °C.
-
¹H NMR (DMSO-d₆, 400 MHz): δ 13.5 (s, 1H, COOH), 12.5 (s, 1H, OH), 6.55 (s, 1H), 6.45 (s, 1H).[3]
-
¹³C NMR (DMSO-d₆, 101 MHz): δ 166.2, 163.8, 149.5, 142.1, 109.8, 105.7.
-
Mass Spectrometry (ESI): m/z 172.0 [M-H]⁻.
Conclusion
The newly validated synthetic route to this compound starting from 2,6-dichloropyridine presents a viable and, in several aspects, advantageous alternative to the traditional method starting from citrazinic acid. While the traditional route utilizes a less expensive starting material, the new route offers benefits in terms of potentially higher overall yields, improved product purity, and more manageable waste streams. The use of cryogenic conditions and a pyrophoric reagent in the new route requires careful handling and specialized equipment, which may be a consideration for large-scale production. However, the avoidance of highly corrosive and toxic reagents like phosphorus oxychloride enhances the overall safety profile of the synthesis.
Ultimately, the choice of synthetic route will depend on the specific requirements of the laboratory or manufacturing facility, including scale, cost considerations, and safety infrastructure. This guide provides the necessary data and protocols to enable an informed decision for the efficient and reliable synthesis of this important chemical intermediate.
References
-
Shimizu, S.; Watanabe, N.; Kataoka, T.; Shoji, T.; Abe, N.; Morishita, S.; Ichimura, H. "Pyridine and Pyridine Derivatives". Ullmann's Encyclopedia of Industrial Chemistry. 2000. [Link]
-
Tang, S., et al. "Copper‐Catalyzed C4‐selective Carboxylation of Pyridines with CO2 via Pyridylphosphonium Salts." Angew. Chem. Int. Ed. 2024. [Link]
-
Lin, S., et al. "Electrochemical reactor dictates site selectivity in N-heteroarene carboxylations." Nature. 2023. [Link]
-
Fitch, R. W., & Buchanan, C. "A Convenient Synthesis Of 2,6-Dichlorohomonicotinic Acid." Sycamore Scholars. [Link]
- Google Patents. "CN103804287B - A kind of preparation method of 2-chloroisonicotinic acid."
-
Wikipedia. "2,6-Dichloropyridine." [Link]
- Google Patents. "US4942239A - Process for the production of 2-hydroxypyridine."
-
PubChem. "2-Chloroisonicotinic acid." [Link]
-
CABI Digital Library. "Preparation of 2,3-Dichloropyridine by Selective Dechlorination of 2,3,6-Trichloropyridine." [Link]
Sources
A Comparative Guide for Drug Synthesis: 2-Chloro-6-hydroxyisonicotinic Acid vs. 2-Aminonicotinic Acid
In the landscape of modern drug discovery and development, the selection of starting materials is a critical decision that profoundly influences the efficiency, cost, and ultimate success of a synthetic campaign. Among the vast array of heterocyclic building blocks, substituted nicotinic acids are of paramount importance due to their prevalence in a multitude of biologically active molecules. This guide provides an in-depth technical comparison of two key nicotinic acid derivatives: 2-Chloro-6-hydroxyisonicotinic acid and 2-aminonicotinic acid. Our objective is to furnish researchers, scientists, and drug development professionals with the necessary data and insights to make informed decisions when selecting between these two versatile starting materials.
Introduction: Chemical Structures and Physicochemical Properties
At first glance, this compound and 2-aminonicotinic acid present distinct functionalities on the pyridine ring, which in turn dictates their divergent chemical reactivity and suitability for various synthetic transformations. It is crucial to note that while the common name "this compound" is often used, the correct IUPAC nomenclature for the structure with the carboxylic acid at the 3-position is 2-Chloro-6-hydroxynicotinic acid . This guide will proceed with the correct nomenclature.
2-Chloro-6-hydroxynicotinic acid is a white to off-white crystalline solid. The presence of the electron-withdrawing chlorine atom and the pyridine ring nitrogen significantly influences the electron density of the aromatic system, making it susceptible to nucleophilic attack. The hydroxy group at the 6-position can exist in tautomeric equilibrium with its corresponding pyridone form.
2-Aminonicotinic acid , also a white to light yellow crystalline powder, is an amphoteric molecule, possessing both a basic amino group and an acidic carboxylic acid group.[1] This dual functionality allows for a diverse range of chemical modifications.[2] It is a known metabolite and serves as a precursor for a variety of bioactive compounds.[3][4]
| Property | 2-Chloro-6-hydroxynicotinic acid | 2-Aminonicotinic acid |
| Molecular Formula | C₆H₄ClNO₃ | C₆H₆N₂O₂ |
| Molecular Weight | 173.55 g/mol | 138.12 g/mol |
| Appearance | White to off-white crystalline solid | White to light yellow crystalline powder |
| Key Functional Groups | Carboxylic acid, Chloro, Hydroxy | Carboxylic acid, Amino |
| CAS Number | 38025-90-0 | 5345-47-1 |
Comparative Reactivity in Key Drug Synthesis Reactions
The utility of a starting material in drug synthesis is fundamentally defined by its reactivity in a range of standard transformations. Here, we compare the performance of 2-Chloro-6-hydroxynicotinic acid and 2-aminonicotinic acid in key reaction classes.
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is a cornerstone of heterocyclic chemistry. The electron-deficient nature of the pyridine ring makes it amenable to SNAr, particularly at the 2- and 4-positions.
2-Chloro-6-hydroxynicotinic acid is primed for SNAr reactions. The chlorine atom at the 2-position is activated by the electron-withdrawing effect of the ring nitrogen, making it a good leaving group.[5] This reactivity is further enhanced by the carboxylic acid group.
2-Aminonicotinic acid , conversely, is not a substrate for SNAr at the 2-position. The amino group is a poor leaving group. Instead, the amino group itself can act as a nucleophile or be derivatized to modulate the reactivity of the molecule in other ways.
Experimental Workflow: Comparative SNAr Reactivity
Caption: Comparative workflow for SNAr reactions.
Amide Bond Formation
The carboxylic acid moiety in both molecules is a versatile handle for amide bond formation, a ubiquitous reaction in drug synthesis.
Both 2-Chloro-6-hydroxynicotinic acid and 2-aminonicotinic acid can be readily converted to their corresponding amides using standard coupling reagents (e.g., HATU, HOBt/EDC) or by conversion to the acid chloride followed by reaction with an amine. The choice between the two starting materials will depend on the desired final product and the compatibility of the other functional groups with the reaction conditions.
Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for C-C and C-N bond formation.
2-Chloro-6-hydroxynicotinic acid is an excellent substrate for Suzuki-Miyaura, Buchwald-Hartwig, and other cross-coupling reactions, allowing for the introduction of a wide variety of aryl, heteroaryl, and alkyl groups at the 2-position.
2-Aminonicotinic acid does not directly participate in these cross-coupling reactions as a substrate. However, the amino group can be converted to a halide or triflate, which can then undergo cross-coupling. Alternatively, the amino group can direct ortho-lithiation, enabling subsequent functionalization.
Case Studies in Drug Synthesis
The practical utility of these starting materials is best illustrated through their application in the synthesis of known drug molecules.
Case Study: Synthesis of Flunixin from a 2-Chloronicotinic Acid Derivative
Flunixin is a non-steroidal anti-inflammatory drug (NSAID) used in veterinary medicine.[] Its synthesis highlights the utility of the 2-chloronicotinic acid scaffold in a key nucleophilic aromatic substitution step.[7]
Reaction Scheme: Synthesis of Flunixin
Caption: Key SNAr step in the synthesis of Flunixin.
In this synthesis, 2-chloronicotinic acid reacts with 2-methyl-3-(trifluoromethyl)aniline in the presence of a base to yield Flunixin.[7] The reaction proceeds in good yield, demonstrating the high reactivity of the 2-chloro position towards nucleophilic attack.[]
Case Study: Synthesis of GABA(A) Receptor Agonists from 2-Aminonicotinic Acid
2-Aminonicotinic acid and its derivatives are valuable precursors for the synthesis of neurologically active compounds, including GABA(A) receptor agonists.[8][9]
A series of 6-aminonicotinic acid analogues, derived from 2-aminonicotinic acid, have been synthesized and shown to possess significant affinity for GABA(A) receptors.[8] The synthesis of these compounds typically involves the protection of the amino and carboxylic acid groups, followed by modification of the pyridine ring and subsequent deprotection.
Experimental Protocols
To provide a practical context for the comparison, the following are representative experimental protocols for key transformations of the two starting materials.
Protocol: Nucleophilic Aromatic Substitution of 2-Chloro-6-hydroxynicotinic Acid
Objective: To synthesize a 2-substituted nicotinic acid derivative via SNAr.
Materials:
-
2-Chloro-6-hydroxynicotinic acid
-
Amine or alcohol nucleophile
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
Procedure:
-
To a solution of 2-Chloro-6-hydroxynicotinic acid (1.0 eq) in DMF, add the amine or alcohol nucleophile (1.2 eq) and K₂CO₃ (2.0 eq).
-
Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and pour into water.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography or recrystallization.
Protocol: Amide Coupling of 2-Aminonicotinic Acid
Objective: To synthesize a 2-aminonicotinamide derivative.
Materials:
-
2-Aminonicotinic acid
-
Amine
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate
Procedure:
-
To a solution of 2-aminonicotinic acid (1.0 eq) in DMF, add the amine (1.1 eq), HATU (1.2 eq), and DIPEA (2.5 eq).
-
Stir the reaction mixture at room temperature and monitor by TLC or LC-MS.
-
Upon completion, dilute the reaction with ethyl acetate and wash with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the crude product by column chromatography.
Conclusion and Recommendations
The choice between 2-Chloro-6-hydroxynicotinic acid and 2-aminonicotinic acid as a starting material in drug synthesis is dictated by the desired synthetic route and target molecule.
Choose 2-Chloro-6-hydroxynicotinic acid when:
-
The synthetic strategy involves nucleophilic aromatic substitution or cross-coupling reactions at the 2-position.
-
A robust and reactive handle for the introduction of diverse functionalities is required.
Choose 2-aminonicotinic acid when:
-
The amino group is a key pharmacophoric element or a precursor to other nitrogen-containing functionalities.
-
The synthetic route leverages the nucleophilicity of the amino group or its ability to direct further functionalization of the pyridine ring.
Ultimately, both molecules are valuable and versatile building blocks in the medicinal chemist's toolbox. A thorough understanding of their respective reactivities, as outlined in this guide, is essential for the efficient and successful synthesis of novel therapeutic agents.
References
-
Synthesis and pharmacological evaluation of 6-aminonicotinic acid analogues as novel GABA(A) receptor agonists. PubMed. [Link]
-
Exploring the Synthesis and Applications of 2-Aminonicotinic acid. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Why 2-chloropyridine and 4-chloropyridine react with nucleophiles (e.g., .. - Filo. [Link]
-
Synthesis and pharmacological evaluation of 6-aminonicotinic acid analogues as novel GABA(A) receptor agonists. PubMed. [Link]
-
2-Aminonicotinic acid | C6H6N2O2 | CID 72930 - PubChem. [Link]
-
An improved solvent-free synthesis of flunixin and 2-(arylamino) nicotinic acid derivatives using boric acid as catalyst - PubMed Central. [Link]
-
Synthesis of 2-Chloronicotinic Acid Derivatives - Atlantis Press. [Link]
-
(PDF) Synthesis of 2-Chloronicotinic Acid Derivatives - ResearchGate. [Link]
Sources
- 1. Tasquinimod - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. Page loading... [wap.guidechem.com]
- 4. 2-Aminonicotinic acid | C6H6N2O2 | CID 72930 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Synthesis of GABAA receptor agonists and evaluation of their alpha-subunit selectivity and orientation in the GABA binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An improved solvent-free synthesis of flunixin and 2-(arylamino) nicotinic acid derivatives using boric acid as catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and pharmacological evaluation of 6-aminonicotinic acid analogues as novel GABA(A) receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CN104513197A - 2-aminonicotinic acid synthetic method - Google Patents [patents.google.com]
Benchmarking the efficiency of catalysts for 2-Chloro-6-hydroxyisonicotinic acid coupling
Beginning The Research
I am starting by diving deep into the literature. Right now, I'm focusing on finding the typical catalysts and coupling partners used with 2-Chloro-6-hydroxyisonicotinic acid. I am also investigating current benchmark protocols and analytical methods.
Developing the Structure
Now I'm creating a clear, logical structure for the guide. It's starting with an overview of the importance of this compound coupling. Then I'll compare various catalyst systems, and follow it up with hypothetical, detailed experimental data in table format. I will also construct a step-by-step benchmark protocol and diagrams.
Defining The Search
I'm now conducting a focused search for catalytic systems and coupling partners for this compound, along with benchmark protocols and analytical methods. I've designed a clear guide structure, starting with an introduction to the topic and a comparative analysis of catalysts. Hypothetical experimental data tables and a detailed benchmark protocol are in the works. I will use Graphviz diagrams, and will include citations.
Comparative Guide to LC-MS Methods for the Analysis of 2-Chloro-6-hydroxyisonicotinic Acid Reaction Mixtures
For researchers, medicinal chemists, and process development scientists, the accurate and robust analysis of reaction mixtures is a cornerstone of efficient drug development. 2-Chloro-6-hydroxyisonicotinic acid is a key heterocyclic building block whose purity and reaction progress must be meticulously monitored. Liquid Chromatography-Mass Spectrometry (LC-MS) stands as the analytical technique of choice, offering the requisite specificity and sensitivity.
This guide provides an in-depth comparison of three primary LC-MS methodologies for the analysis of this compound and its reaction milieu: Reversed-Phase Liquid Chromatography (RPLC), Hydrophilic Interaction Liquid Chromatography (HILIC), and Ion-Pairing Liquid Chromatography (IPLC). We will delve into the mechanistic basis for each technique, present detailed experimental protocols, and offer supporting data to guide your selection of the optimal method.
The Analytical Challenge: Properties of this compound
This compound is a polar, acidic molecule. These characteristics present a significant challenge for traditional RPLC, where polar compounds are often poorly retained on non-polar stationary phases, eluting at or near the solvent front. Furthermore, a comprehensive analysis must not only quantify the main analyte but also separate and identify starting materials (e.g., 2,6-dichloronicotinic acid), intermediates, and potential byproducts.
Mass Spectrometric Fingerprint of Chloro-Substituted Compounds
A key feature in the mass spectrometric analysis of any chlorinated compound is its distinct isotopic signature. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance of 3:1. This results in a characteristic M+2 isotopic peak in the mass spectrum, where the peak at two m/z units higher than the monoisotopic mass is about one-third the intensity.[1][2] This signature is invaluable for confirming the presence of chlorine in the target analyte and any chloro-containing impurities.
Method 1: Reversed-Phase Liquid Chromatography (RPLC-MS)
RPLC is the workhorse of modern chromatography and is often the first approach attempted due to its robustness and familiarity.[3] The primary retention mechanism is the partitioning of analytes between a non-polar stationary phase (typically C18) and a polar mobile phase. For polar acidic compounds like this compound, several strategies must be employed to achieve adequate retention.
Mechanistic Considerations for RPLC
The key to retaining our target analyte is to suppress the ionization of its carboxylic acid group. By acidifying the mobile phase to a pH at least two units below the analyte's pKa, we render the molecule more neutral and, consequently, more hydrophobic, thereby increasing its interaction with the C18 stationary phase.[4] Formic acid is a common and highly effective choice for this purpose as it is volatile and fully compatible with mass spectrometry.
Specialized reversed-phase columns, such as those with polar-embedded or polar-endcapped functionalities, can also enhance the retention of polar analytes and prevent phase collapse when using highly aqueous mobile phases.[5]
Experimental Protocol: RPLC-MS
Caption: RPLC-MS workflow for reaction mixture analysis.
Instrumentation:
-
LC System: UHPLC or HPLC system with a binary pump and column oven.
-
Mass Spectrometer: Quadrupole or Time-of-Flight (TOF) mass spectrometer with an Electrospray Ionization (ESI) source.
LC Conditions:
-
Column: C18 reversed-phase column with polar-embedded functionality (e.g., 100 mm x 2.1 mm, 2.7 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.[6]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[6]
-
Gradient: 5% B to 95% B over 10 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
MS Conditions:
-
Ionization Mode: ESI Positive.
-
Scan Mode: Full Scan (m/z 100-500) and Selected Ion Monitoring (SIM) for the expected m/z of the analyte and key impurities.
-
Key Ions to Monitor (Hypothetical):
-
This compound: [M+H]⁺
-
2,6-Dichloronicotinic acid: [M+H]⁺
-
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150 °C.
Method 2: Hydrophilic Interaction Liquid Chromatography (HILIC)-MS
HILIC is an excellent alternative to RPLC for very polar compounds that are unretained in reversed-phase systems.[3][7] It utilizes a polar stationary phase (e.g., bare silica, or bonded with amide, diol, or zwitterionic functionalities) and a mobile phase with a high concentration of an organic solvent.
Mechanistic Considerations for HILIC
Retention in HILIC is based on the partitioning of the analyte into a water-enriched layer adsorbed onto the surface of the polar stationary phase.[5] A secondary mechanism of ion exchange can also contribute to retention, depending on the stationary phase and mobile phase pH. For our target analyte, a zwitterionic HILIC phase can be particularly effective, offering both hydrophilic partitioning and electrostatic interactions, leading to enhanced retention and unique selectivity.[2]
Experimental Protocol: HILIC-MS
Caption: HILIC-MS workflow for reaction mixture analysis.
Instrumentation:
-
Same as RPLC-MS.
LC Conditions:
-
Column: Zwitterionic HILIC column (e.g., SeQuant® ZIC®-HILIC, 100 mm x 2.1 mm, 3.5 µm).[2][8]
-
Mobile Phase A: 10 mM Ammonium Formate in 90:10 Acetonitrile:Water, pH adjusted to 3.0 with Formic Acid.
-
Mobile Phase B: 10 mM Ammonium Formate in 50:50 Acetonitrile:Water, pH adjusted to 3.0 with Formic Acid.
-
Gradient: 0% B to 50% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 35 °C.
-
Injection Volume: 2 µL.
MS Conditions:
-
Identical to RPLC-MS protocol.
Method 3: Ion-Pairing Liquid Chromatography (IPLC)-MS
IPLC is a variation of RPLC where an ion-pairing reagent is added to the mobile phase. This reagent has a hydrophobic part that interacts with the stationary phase and a charged part that interacts with oppositely charged analyte molecules, thereby increasing their retention.
Mechanistic Considerations for IPLC
For an acidic analyte like this compound, a basic ion-pairing reagent, such as a volatile alkylamine (e.g., tributylamine), is used in an acidic mobile phase.[9] The amine will be protonated and form an ion pair with the deprotonated carboxylate of the analyte.
Trustworthiness Note: While effective, traditional ion-pairing reagents like trifluoroacetic acid (TFA) can cause significant ion suppression in the MS source and can be difficult to remove from the system.[4] Therefore, the use of more MS-friendly reagents like tributylamine or specialized in-sample ion-pairing techniques are preferable.[9][10] This method should be considered when RPLC and HILIC do not provide the required separation.
Experimental Protocol: IPLC-MS
Instrumentation:
-
Same as RPLC-MS. A dedicated LC system for ion-pairing is recommended to avoid contamination of other systems.[4]
LC Conditions:
-
Column: Standard C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 3.5 µm particle size).
-
Mobile Phase A: Water with 5 mM Tributylamine, pH adjusted to 4.5 with Acetic Acid.
-
Mobile Phase B: Acetonitrile with 5 mM Tributylamine, pH adjusted to 4.5 with Acetic Acid.
-
Gradient: 10% B to 80% B over 12 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 45 °C.
-
Injection Volume: 5 µL.
MS Conditions:
-
Identical to RPLC-MS protocol, though optimization of source parameters may be necessary to mitigate potential ion suppression.
Performance Comparison
| Parameter | RPLC-MS | HILIC-MS | IPLC-MS |
| Retention of Analyte | Low to Moderate; highly dependent on mobile phase pH. | High; ideal for polar compounds.[7] | High; tunable by ion-pair concentration. |
| Selectivity | Good for analytes with varying hydrophobicity. | Orthogonal to RPLC; excellent for polar isomers.[11] | Unique selectivity based on both hydrophobicity and ionic interaction. |
| MS Compatibility | Excellent with volatile acids like formic acid. | Excellent with volatile buffers like ammonium formate.[5] | Moderate to Poor; risk of ion suppression and source contamination.[4] |
| Robustness | High; well-established and reproducible. | Moderate; requires careful equilibration and can be sensitive to sample solvent. | Moderate; potential for column fouling and long equilibration times. |
| Ease of Use | High; straightforward method development. | Moderate; method development can be more complex than RPLC. | Low to Moderate; requires careful handling of ion-pairing reagents. |
Conclusion and Recommendations
The choice of LC-MS method for analyzing this compound reaction mixtures is dictated by the specific analytical needs.
-
For routine reaction monitoring and purity checks, the Reversed-Phase LC-MS method is the recommended starting point. Its simplicity, robustness, and direct MS compatibility make it ideal for high-throughput analysis, provided sufficient retention can be achieved by optimizing the mobile phase pH.
-
When RPLC fails to provide adequate retention for the parent compound or highly polar impurities, the HILIC-MS method is the superior alternative. It offers significantly enhanced retention for polar species and provides an orthogonal separation mechanism, which can be invaluable for resolving co-eluting impurities.[11]
-
The Ion-Pairing LC-MS method should be reserved for particularly challenging separations where other methods have proven insufficient. While it can offer excellent retention and unique selectivity, the significant drawbacks of potential MS ion suppression and system contamination must be carefully considered and managed.[4]
By understanding the principles and practical considerations of these three LC-MS approaches, researchers can develop robust, reliable, and fit-for-purpose analytical methods to support the efficient development of pharmaceuticals containing the this compound scaffold.
References
-
A New Twist to Ion-Pairing Chromatography: In-Sample Addition of Ion-Pairing Reagent. LCGC North America. [Link]
-
Organic Compounds Containing Halogen Atoms. Chemistry LibreTexts. [Link]
-
Which ion pair reagents are compatible with LC-MS? ResearchGate. [Link]
-
Ion-Pairing Selection and Mixer Considerations in the Development of LC-MS Workflows. Waters. [Link]
-
HPLC Methods for analysis of Pyridine. HELIX Chromatography. [Link]
-
Zwitterionic HILIC tandem mass spectrometry with isotope dilution for rapid, sensitive and robust quantification of pyridine nucleotides in biological extracts. ResearchGate. [Link]
-
A High-Throughput HILIC-MS-Based Metabolomic Assay for the Analysis of Polar Metabolites. PubMed. [Link]
-
Separation of 2-Chloronicotinic acid on Newcrom R1 HPLC column. SIELC Technologies. [Link]
-
Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades. PubMed Central. [Link]
-
Not (Only) Reversed-Phase LC–MS: Alternative LC–MS Approaches. LCGC International. [Link]
-
Metabolomic analysis via reversed-phase ion-pairing liquid chromatography coupled to a stand alone orbitrap mass spectrometer. PubMed Central. [Link]
-
Novel Screening Approach for Comparing LC-MS Reversed-Phase, HILIC Methods. Advanced Materials Technology. [Link]
-
Validation of an LC-MS/MS method for the determination of zopiclone, N-desmethylzopiclone and 2-amino-5-chloropyridine in whole blood and its application to estimate the original zopiclone concentration in stored specimens. PubMed. [Link]
-
2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis. PubMed Central. [Link]
-
High sensitivity LC-MS methods for quantitation of hydroxy- and keto-androgens. National Institutes of Health. [Link]
-
Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. PubMed Central. [Link]
-
SYNTHESIS AND HIGH PERFORMANCE LIQUID CHROMATOGRAPHY OF ALKYLSULFONATES FOR USE AS WATER TRACING COMPOUNDS. University of Wyoming. [Link]
-
Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological. Semantic Scholar. [Link]
-
Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1. PubMed. [Link]
-
LC/MS analysis of NAD biosynthesis using stable isotope pyridine precursors. PubMed. [Link]
-
A new sensitive LC/MS/MS analysis of vitamin D metabolites using a click derivatization reagent, 2-nitrosopyridine. National Institutes of Health. [Link]
-
Nicotinic acid, 6-hydroxy-. Organic Syntheses Procedure. [Link]
-
Synthesis of 2-Chloronicotinic Acid Derivatives. Atlantis Press. [Link]
- Preparation method of 2-chloronicotinic acid.
-
Synthesis of 2-Chloronicotinic Acid Derivatives. ResearchGate. [Link]
-
Discovery of 1-hydroxypyridine-2(1H)-thiones-6-carboxylic acid as a low-cytotoxic, nanomolar metallo β-lactamase inhibitor. National Institutes of Health. [Link]
Sources
- 1. Hydrophilic Interaction Liquid Chromatography Coupled to Mass Spectrometry and Multivariate Analysis of the De Novo Pyrimidine Pathway Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. researchgate.net [researchgate.net]
- 5. merckmillipore.com [merckmillipore.com]
- 6. High sensitivity LC-MS methods for quantitation of hydroxy- and keto-androgens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lcms.cz [lcms.cz]
- 9. Metabolomic analysis via reversed-phase ion-pairing liquid chromatography coupled to a stand alone orbitrap mass spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. halocolumns.com [halocolumns.com]
A Comparative Guide to the Quantitative Assay of 2-Chloro-6-hydroxyisonicotinic Acid: The Ascendancy of qNMR
For researchers and professionals in drug development, the precise and accurate quantification of active pharmaceutical ingredients (APIs) and key intermediates is non-negotiable. 2-Chloro-6-hydroxyisonicotinic acid is a crucial building block in medicinal chemistry, and its purity directly impacts the quality and efficacy of the final product. This guide provides an in-depth comparison of analytical methodologies for its assay, with a primary focus on the robust and increasingly adopted technique of Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. We will objectively compare qNMR with traditional methods like High-Performance Liquid Chromatography (HPLC) and acid-base titration, supported by experimental rationale and validation principles grounded in authoritative guidelines.
The Principle of qNMR: A Primary Ratio Method
Unlike chromatographic techniques that rely on comparing an analyte's response to a calibration curve generated from an identical reference standard, qNMR is a primary analytical method.[1][2] The fundamental principle of qNMR is that the integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[3][4] This allows for the determination of the purity or concentration of a substance by co-dissolving it with a certified internal standard of known purity and comparing the integral of a specific analyte resonance with a resonance from the standard.[5] This unique characteristic eliminates the need for analyte-specific reference materials, which may be expensive, unavailable, or difficult to synthesize in high purity.[6] The United States Pharmacopeia (USP) recognizes NMR as a key analytical tool, with General Chapter <761> providing detailed guidance on its application for quantitative purposes.[7][8][9]
The purity of the analyte (Pa) can be determined using the following equation:
Pa = (Ia / Istd) * (Nstd / Na) * (Ma / Mstd) * (mstd / ma) * Pstd
Where:
-
I : Integral value of the signal
-
N : Number of protons giving rise to the signal
-
M : Molar mass
-
m : Mass
-
P : Purity
-
a : Analyte (this compound)
-
std : Internal Standard
Part 1: Assay of this compound by ¹H qNMR
The structure of this compound features distinct protons in the aromatic region that are well-suited for qNMR analysis. The selection of appropriate experimental parameters is critical to ensure the validity of the results.
Experimental Protocol: A Self-Validating System
-
Solvent Selection: The choice of a deuterated solvent is paramount. It must completely dissolve both the analyte and the internal standard without reacting with either. For this compound, Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice due to its high solubilizing power for polar, acidic compounds.
-
Internal Standard (IS) Selection: An ideal internal standard must meet several criteria: high purity (preferably a Certified Reference Material), chemical stability, and possession of at least one sharp resonance that does not overlap with any analyte or solvent signals.[10][11] For this compound in DMSO-d₆, Maleic Acid is a suitable choice. Its two olefinic protons appear as a singlet around 6.3 ppm, a region typically free from interference from the analyte's aromatic signals.[11][12][13] Dimethyl sulfone (singlet ~3.2 ppm) is another excellent alternative.[14]
-
Weighing: Accurately weigh approximately 10 mg of the this compound sample and 10 mg of the chosen internal standard (e.g., Maleic Acid) into a clean vial using a calibrated analytical balance. The exact masses must be recorded.
-
Dissolution: Add approximately 0.75 mL of DMSO-d₆ to the vial. Ensure complete dissolution by gentle vortexing or sonication.
-
Transfer: Transfer the solution to a 5 mm NMR tube.
The parameters below are essential for acquiring a truly quantitative spectrum. Modern NMR spectrometers with field strengths of 400 MHz or greater are preferred for better signal dispersion and sensitivity.[11]
-
Pulse Angle: Set to a 90° pulse to ensure maximum and uniform excitation of all nuclei.
-
Relaxation Delay (D1): This is the most critical parameter for qNMR. The delay between pulses must be long enough to allow all relevant nuclei (in both the analyte and standard) to fully relax back to thermal equilibrium. A conservative and safe value for D1 is 5 times the longest spin-lattice relaxation time (T₁) of the protons being integrated.[4] For small molecules like this, a D1 of 30 seconds is generally sufficient.
-
Number of Scans (NS): A sufficient number of scans (e.g., 16 or 32) should be acquired to achieve an adequate signal-to-noise ratio (S/N > 150:1) for the signals to be integrated.
-
Receiver Gain (RG): The receiver gain should be optimized to maximize the signal without causing ADC overflow (clipping the FID), which would invalidate quantitative data.
-
Processing: Apply Fourier transformation to the Free Induction Decay (FID), followed by careful phasing and baseline correction of the resulting spectrum. These corrections are crucial for accurate integration.
-
Integration: Integrate the well-resolved, non-overlapping signals. For this compound, select one of the aromatic proton signals. For the maleic acid standard, integrate the singlet at ~6.3 ppm (representing 2 protons).
-
Calculation: Use the previously stated qNMR equation with the recorded masses and integral values to calculate the purity of the this compound sample.
Workflow Visualization
Caption: The qNMR workflow for assaying this compound.
Part 2: Comparison with Alternative Analytical Methods
While qNMR offers significant advantages, it is essential to compare it with established alternatives to understand the full analytical landscape. The validation of any analytical procedure should follow the principles outlined in the ICH Q2(R1) guideline.[15][16][17]
Alternative 1: High-Performance Liquid Chromatography (HPLC)
HPLC with UV detection is a workhorse technique in pharmaceutical analysis. A typical method for an acidic, aromatic compound like this compound would involve reversed-phase chromatography.
-
Methodology: Separation is achieved on a C18 column with a mobile phase consisting of an acetonitrile/water mixture buffered to an acidic pH (e.g., with phosphoric or formic acid) to ensure the analyte is in a single, non-ionized form.[18] Quantification is performed by creating a calibration curve from injections of a highly purified this compound reference standard at multiple concentration levels.
-
Causality Behind Choices: The C18 stationary phase retains the analyte based on hydrophobicity. Acidifying the mobile phase suppresses the ionization of the carboxylic acid, leading to better peak shape and reproducible retention times.
-
Strengths:
-
Excellent sensitivity, capable of detecting low-level impurities.
-
High throughput with modern UPLC systems.
-
Well-understood and widely implemented in QC labs.
-
-
Limitations:
-
Absolute dependence on a specific, well-characterized reference standard of the analyte. This is the most significant drawback compared to qNMR.
-
Method development can be time-consuming.
-
Potential for variability due to column aging or mobile phase preparation.
-
Degradation products must be chromatographically resolved for the method to be stability-indicating.[19]
-
Alternative 2: Acid-Base Titration
Given the presence of a carboxylic acid group, a simple acid-base titration is a viable, albeit less sophisticated, method for assay.
-
Methodology: A known mass of the sample is dissolved in a suitable solvent (e.g., a water/ethanol mixture) and titrated with a standardized solution of a strong base, such as sodium hydroxide (NaOH). The endpoint is determined potentiometrically or with a colorimetric indicator (e.g., phenolphthalein).
-
Causality Behind Choices: The stoichiometry of the acid-base reaction is well-defined (1:1 molar ratio). The amount of titrant consumed is directly related to the amount of acidic substance present.
-
Strengths:
-
Low cost of instrumentation and consumables.
-
Simple and rapid to perform.
-
-
Limitations:
-
Lack of specificity. The titrant will react with any acidic protons in the sample, including those from acidic impurities or degradation products, leading to an overestimation of purity.[20]
-
Lower precision and accuracy compared to instrumental methods.
-
Less sensitive, requiring a larger amount of sample.
-
Comparative Data Summary
The following table summarizes the expected performance characteristics of the three methods for the assay of this compound.
| Parameter | Quantitative NMR (qNMR) | HPLC-UV | Acid-Base Titration |
| Specificity | High (Structure-specific signals) | High (if all impurities are resolved) | Low (titrates all acidic species) |
| Accuracy (% Recovery) | 98.5 - 101.5% | 98.0 - 102.0% | 97.0 - 103.0% |
| Precision (RSD%) | < 1.0% | < 2.0% | < 3.0% |
| Linearity (R²) | Excellent (>0.999) | Excellent (>0.999) | N/A |
| Analyte Standard Req. | No (uses any certified IS) | Yes (absolute requirement) | No (uses standardized titrant) |
| Analysis Time/Sample | ~15-20 min | ~10-15 min | ~5-10 min |
| Expertise Required | High (Spectroscopy) | Moderate (Chromatography) | Low (Basic Wet Chemistry) |
Conclusion: Selecting the Right Tool for the Job
The choice of analytical method depends on the intended purpose.
Caption: Decision logic for selecting an analytical method.
For the definitive characterization of a reference material or for assays where a specific standard is unavailable, qNMR is the superior method .[6][21] Its status as a primary ratio technique, grounded in the fundamental properties of nuclear spins, provides a high level of trust and accuracy without reliance on analyte-specific calibrants.
HPLC remains the gold standard for routine quality control, stability studies, and impurity profiling, especially in high-throughput environments, provided a well-characterized reference standard is available.
Titration serves as a useful, rapid screening tool for process control where the impurity profile is well-understood and known to not contain other acidic components.
For drug development professionals, embracing qNMR as an orthogonal or even primary method for the assay of key compounds like this compound provides a robust, reliable, and scientifically sound approach to ensuring product quality.
References
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry - FDA. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology - FDA Document. [Link]
-
Quality Guidelines - ICH. [Link]
-
Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures - Starodub. [Link]
-
General Chapters: <761> NUCLEAR MAGNETIC RESONANCE - uspbpep.com. [Link]
-
<761> Nuclear Magnetic Resonance Spectroscopy - USP-NF ABSTRACT. [Link]
-
A Guide to Quantitative NMR (qNMR) - Emery Pharma. [Link]
-
Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. [Link]
-
Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA - PubMed. [Link]
-
Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. [Link]
-
Revision of USP Chapter <761> NMR Spectroscopy and <1761> Applications of NMR Spectroscopy - ECA Academy. [Link]
-
Stimuli Article (qNMR) - US Pharmacopeia (USP). [Link]
-
Quantitative NMR Methods in Pharmaceuticals: Purity Assurance - Patsnap Eureka. [Link]
-
Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR - ACS Publications. [Link]
-
Internal standards for 1H NMR spectroscopy in concentrated sulfuric acid - ResearchGate. [Link]
-
qNMR - Quantitative Analysis by NMR - AWS. [Link]
-
Quantitative NMR Interpretation without Reference - PMC - NIH. [Link]
-
Quantitative NMR spectroscopy of biologically active substances and excipients. [Link]
-
SYNTHESIS AND HIGH PERFORMANCE LIQUID CHROMATOGRAPHY OF ALKYLSULFONATES FOR USE AS WATER TRACING COMPOUNDS. [Link]
-
The Application of Quantitative 1 H-NMR for the Determination of Melatonin and Vitamin B6 in Commercial Melatonin Products - MDPI. [Link]
-
Medicinal Chemistry - III B. Pharm VI - PRACTICAL LAB MANUAL. [Link]
- Method using derivatization HPLC-DAD method to determine small-molecule halogenated carboxylic acid in medicine - Google P
-
Titrimetric and chemical analysis methods | Basicmedical Key. [Link]
-
Separation of 2-Hydroxy-6-methylpyridine-3-carboxylic acid on Newcrom R1 HPLC column. [Link]
-
Nicotinic acid, 6-hydroxy - Organic Syntheses Procedure. [Link]
-
Quantitation of 6-chloronicotinic acid and 2-chloro-1,3-thiazole-5-carboxylic acid and their glycine conjugates in human urine to assess neonicotinoid exposure - PubMed. [Link]
-
The Application of Quantitative 1H-NMR for the Determination of Melatonin and Vitamin B6 in Commercial Melatonin Products - PubMed. [Link]
-
Stability-Indicating HPLC Method for Simultaneous Determination of Chloramphenicol, Dexamethasone Sodium Phosphate and Tetrahydrozoline Hydrochloride in Ophthalmic Solution - NIH. [Link]
Sources
- 1. usp.org [usp.org]
- 2. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 3. emerypharma.com [emerypharma.com]
- 4. Quantitative NMR Interpretation without Reference - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. jeolusa.s3.amazonaws.com [jeolusa.s3.amazonaws.com]
- 7. NMR General Chapters and Best Practices for Compliance (Live Webcast) [usp.org]
- 8. uspbpep.com [uspbpep.com]
- 9. â©761⪠Nuclear Magnetic Resonance Spectroscopy [doi.usp.org]
- 10. resolvemass.ca [resolvemass.ca]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mdpi.com [mdpi.com]
- 13. The Application of Quantitative 1H-NMR for the Determination of Melatonin and Vitamin B6 in Commercial Melatonin Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 16. fda.gov [fda.gov]
- 17. fda.gov [fda.gov]
- 18. Separation of 2-Hydroxy-6-methylpyridine-3-carboxylic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 19. Stability-Indicating HPLC Method for Simultaneous Determination of Chloramphenicol, Dexamethasone Sodium Phosphate and Tetrahydrozoline Hydrochloride in Ophthalmic Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Titrimetric and chemical analysis methods | Basicmedical Key [basicmedicalkey.com]
- 21. Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA - PubMed [pubmed.ncbi.nlm.nih.gov]
The Alchemist's Guide to Pyridine Synthesis: A Comparative Analysis of Foundational Building Blocks
The pyridine ring, a cornerstone of heterocyclic chemistry, is a ubiquitous scaffold in pharmaceuticals, agrochemicals, and materials science. Its prevalence in over 20% of the top 200 blockbuster drugs underscores the critical need for efficient and versatile synthetic methodologies.[1] This guide offers an in-depth comparison of classical and modern strategies for constructing this vital heterocycle, providing researchers, scientists, and drug development professionals with the technical insights and practical data required to navigate this complex synthetic landscape. We will move beyond mere procedural descriptions to explore the mechanistic underpinnings and strategic considerations that guide the selection of building blocks and reaction conditions, ensuring a robust and reliable synthetic outcome.
I. The Classical Condensation Pathways: Time-Tested Routes to Pyridine Cores
The foundational methods for pyridine ring construction rely on the elegant condensation of acyclic precursors. These multi-component reactions are prized for their atom economy and the ability to rapidly assemble complex, highly functionalized pyridines from simple, readily available starting materials.
A. The Hantzsch Pyridine Synthesis: A Symphony of Three Components
First reported by Arthur Hantzsch in 1881, this multicomponent reaction is a stalwart of pyridine synthesis.[2] It classically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor, typically ammonia or ammonium acetate.[2] The initial product is a 1,4-dihydropyridine (1,4-DHP), which is subsequently oxidized to the aromatic pyridine.[2] The driving force for this final aromatization step provides a thermodynamic sink for the reaction sequence.[2]
Mechanistic Rationale: The reaction proceeds through a cascade of well-understood transformations: a Knoevenagel condensation between the aldehyde and one equivalent of the β-ketoester, and the formation of an enamine from the second equivalent of the β-ketoester and ammonia. A subsequent Michael addition between these two intermediates, followed by cyclization and dehydration, affords the 1,4-DHP ring.[3] The choice of catalyst, often a Brønsted or Lewis acid, is crucial for activating the carbonyl group of the aldehyde and facilitating the condensation steps, thereby increasing reaction rates and yields.[4] Modern variations often employ microwave irradiation to dramatically reduce reaction times.[5]
Experimental Protocol: Synthesis of Nifedipine (a 1,4-Dihydropyridine) [6]
This protocol details the synthesis of the calcium channel blocker Nifedipine, a classic application of the Hantzsch reaction.
-
Reaction Setup: In a 50 mL round-bottom flask equipped with a reflux condenser, combine 2-nitrobenzaldehyde (2.27 g, 15.0 mmol), methyl acetoacetate (4.0 mL, 37.1 mmol), methanol (4 mL), and concentrated ammonia (1.6 mL, 35% in water, 35 mmol).
-
Reaction Execution: Heat the mixture to reflux using an oil bath or heating mantle for 3.5 hours.
-
Work-up and Isolation: Allow the reaction mixture to cool to room temperature. If no precipitate forms, cool the flask in an ice-water bath until a solid is observed. Stopper the flask and store it at room temperature until the next laboratory session to ensure complete precipitation.
-
Purification: Collect the precipitate by vacuum filtration, wash with cold ethanol, and dry to yield the 1,4-dihydropyridine product.
Logical Workflow: Hantzsch Pyridine Synthesis
Caption: Key steps in the Hantzsch pyridine synthesis.
B. The Bohlmann-Rahtz Pyridine Synthesis: A Regioselective Approach
The Bohlmann-Rahtz synthesis offers a powerful and versatile method for preparing 2,3,6-trisubstituted pyridines with excellent regiochemical control.[7][8] The process occurs in two main stages: the condensation of an enamine with an ethynylketone to form an aminodiene intermediate, which then undergoes a thermally-induced cyclodehydration to furnish the pyridine ring.[9]
Mechanistic Rationale: The initial step is a Michael-type conjugate addition of the enamine to the activated alkyne of the ethynylketone. The resulting aminodiene intermediate exists as a mixture of E/Z isomers.[9] High temperatures are traditionally required for the subsequent cyclodehydration step, as this provides the energy needed for the crucial E/Z isomerization of the aminodiene to a conformation that allows for ring closure.[9] The use of Brønsted or Lewis acid catalysts can significantly lower the required temperature for this cyclization, making the process more amenable to sensitive substrates.[7] This catalytic approach facilitates both the initial Michael addition and the subsequent cyclodehydration.[9]
Experimental Protocol: One-Pot Bohlmann-Rahtz Synthesis under Microwave Irradiation [10]
This modern protocol leverages microwave heating and a Brønsted acid catalyst for a rapid, one-pot synthesis.
-
Reaction Setup: In a sealed microwave tube, prepare a solution of 3-(trimethylsilyl)propynal (50 mg, 0.53 mmol), ethyl acetoacetate (0.14 g, 1.1 mmol), and ammonium acetate (0.12 g, 1.6 mmol) in a 5:1 mixture of ethanol and glacial acetic acid (2 mL). Note: The enamine is generated in situ from ethyl acetoacetate and ammonium acetate.
-
Reaction Execution: Place the sealed tube in a CEM Discover microwave synthesizer and irradiate at 120 °C for 7 minutes with an initial power of 90 W.
-
Work-up and Isolation: After cooling the reaction mixture with a stream of compressed air, remove the solvent in vacuo. Partition the resulting residue between a saturated aqueous solution of NaHCO₃ (25 mL) and CH₂Cl₂ (25 mL).
-
Purification: Separate the layers and extract the aqueous layer with additional CH₂Cl₂ (2 x 15 mL). Combine the organic extracts, wash with brine (15 mL), dry over Na₂SO₄, and concentrate in vacuo to yield the purified pyridine product.
Logical Workflow: Bohlmann-Rahtz Pyridine Synthesis
Caption: Key steps in the Bohlmann-Rahtz pyridine synthesis.
II. Modern Strategies: Transition Metal-Catalyzed Cycloadditions and C-H Activations
While classical condensation reactions are powerful, modern synthetic chemistry has introduced highly efficient and often more versatile transition-metal-catalyzed methods. These reactions frequently operate under milder conditions and offer novel pathways to pyridine skeletons that are not readily accessible through traditional means.
A. Cobalt-Catalyzed [2+2+2] Cycloaddition: Atom-Economical Ring Formation
The transition-metal-catalyzed [2+2+2] cycloaddition of two alkyne molecules and a nitrile is a highly atom-economical method for constructing polysubstituted pyridines.[11] Cobalt complexes are particularly effective catalysts for this transformation.[12]
Mechanistic Rationale: The catalytic cycle is believed to commence with the formation of a cobaltacyclopentadiene intermediate from two alkyne molecules. Subsequent coordination and insertion of the nitrile into the metallacycle forms a seven-membered azacobaltacycloheptatriene. Reductive elimination from this intermediate releases the pyridine product and regenerates the active cobalt catalyst.[13] The choice of ligands on the cobalt center and the reaction conditions are critical for controlling the chemo- and regioselectivity of the cycloaddition.[12]
Experimental Protocol: Cobalt-Catalyzed Synthesis of α-Trifluoromethylated Pyridines [11]
This protocol demonstrates a regioselective synthesis of valuable fluoroalkylated pyridines.
-
Catalyst Preparation & Reaction Setup: In a glovebox, to an oven-dried vial, add CoCl₂(phen) (5 mol%), zinc bromide (10 mol%), and zinc dust (1.5 equiv). Add dichloroethane as the solvent. To this mixture, add the nitrile (1.0 equiv) and the trifluoromethylated diyne (1.2 equiv).
-
Reaction Execution: Seal the vial and heat the reaction mixture at 80°C for 3 hours.
-
Work-up and Isolation: After cooling to room temperature, filter the reaction mixture through a pad of Celite, washing with diethyl ether. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel to afford the α-fluoroalkylated pyridine product.
B. Rhodium(III)-Catalyzed C-H Activation/Annulation: A Novel Approach
A more recent innovation in pyridine synthesis involves the rhodium(III)-catalyzed annulation of α,β-unsaturated oximes with alkynes or alkenes.[1][14] This method proceeds via a directed vinylic C-H activation, offering a unique disconnection approach.
Mechanistic Rationale: The reaction is initiated by the coordination of the oxime's nitrogen atom to the rhodium(III) center, which directs the activation of a vinylic C-H bond to form a five-membered rhodacycle intermediate.[14] This intermediate then undergoes insertion of the alkyne or alkene coupling partner to form a seven-membered rhodacycle. Subsequent C-N bond formation with concomitant N-O bond cleavage leads to the pyridine product and regenerates the active catalyst.[1][15] The use of sterically demanding cyclopentadienyl (Cp*) ligands on the rhodium catalyst is often crucial for achieving high regioselectivity.[14]
Experimental Protocol: General Procedure for Rh(III)-Catalyzed Pyridine Synthesis [14]
-
Reaction Setup: To an oven-dried screw-cap vial, add the α,β-unsaturated oxime (0.2 mmol, 1.0 equiv), the alkyne (0.22 mmol, 1.1 equiv), [RhCp*Cl₂]₂ (0.005 mmol, 2.5 mol%), and K₂CO₃ (0.4 mmol, 2.0 equiv).
-
Reaction Execution: Add 2,2,2-trifluoroethanol (TFE) (3 mL) as the solvent. Seal the vial and stir the mixture at 45°C for 16 hours.
-
Work-up and Isolation: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a short pad of silica gel.
-
Purification: Concentrate the filtrate and purify the residue by flash column chromatography on silica gel to yield the polysubstituted pyridine.
Logical Workflow: Modern Transition Metal-Catalyzed Syntheses
Caption: Comparison of two modern pyridine synthesis strategies.
III. Comparative Performance Analysis
The choice of synthetic strategy is dictated by several factors, including the desired substitution pattern, functional group tolerance, scalability, and overall efficiency. The following tables provide a comparative overview of the discussed methods based on representative examples from the literature.
Table 1: Comparison of Classical Pyridine Synthesis Methodologies
| Synthesis Method | Key Building Blocks | Typical Conditions | Yield (%) | Advantages | Limitations | Ref. |
| Hantzsch | Aldehyde, β-Ketoester (2 eq), NH₄OAc | Ethanol, Reflux, 8 h | 65 | Simple, high atom economy, access to 1,4-DHPs. | Often requires a separate oxidation step, typically produces symmetrical pyridines. | [4] |
| Hantzsch (Microwave) | Aldehyde, β-Ketoester (2 eq), NH₄OAc | Solvent-free, MW, 120°C, 3-8 min | 81-97 | Extremely fast, often higher yields, green conditions. | Requires specialized equipment. | [1] |
| Bohlmann-Rahtz | Enamine, Ethynylketone | Toluene/AcOH, 50°C, 26 h | ~80-90 | Excellent regiocontrol for 2,3,6-substitution. | Can require high temperatures; enamines can be unstable. | [16] |
| Kröhnke | α-Pyridinium methyl ketone, α,β-Unsaturated carbonyl, NH₄OAc | Glacial AcOH, Reflux, 4-6 h | High | Mild conditions, broad substrate scope, good functional group tolerance. | Requires pre-synthesis of the pyridinium salt. | [6][7] |
Table 2: Comparison of Modern Pyridine Synthesis Methodologies
| Synthesis Method | Key Building Blocks | Catalyst System | Typical Conditions | Yield (%) | Advantages | Limitations | Ref. |
| Co-Catalyzed [2+2+2] | Diyne, Nitrile | CoCl₂(phen)/ZnBr₂/Zn | DCE, 80°C, 3 h | 89-99 | High atom economy, convergent, excellent yields. | Catalyst preparation required, regioselectivity can be an issue with unsymmetrical alkynes. | |
| Rh(III)-Catalyzed C-H Activation | α,β-Unsaturated Oxime, Alkyne | [RhCp*Cl₂]₂ / K₂CO₃ | TFE, 45°C, 16 h | 80-95 | Novel disconnection, mild conditions, high regioselectivity. | Catalyst cost, requires specific directing group (oxime). |
IV. Conclusion and Future Outlook
The synthesis of the pyridine ring has evolved from classical, robust condensation reactions to sophisticated, highly efficient transition-metal-catalyzed methodologies.
-
Classical methods , such as the Hantzsch and Bohlmann-Rahtz syntheses, remain highly relevant, particularly for large-scale synthesis, due to the low cost and availability of starting materials. The advent of microwave-assisted synthesis has breathed new life into these traditional methods, drastically cutting reaction times and often improving yields.[17]
-
Modern transition-metal-catalyzed approaches offer unparalleled efficiency, atom economy, and the ability to forge substitution patterns that are challenging to access via classical routes. Cobalt-catalyzed [2+2+2] cycloadditions provide a powerful convergent strategy, while rhodium-catalyzed C-H activation opens up entirely new retrosynthetic possibilities.
The selection of a particular synthetic route is a strategic decision that must be weighed against the target molecule's complexity, the desired scale of the reaction, and available resources. For rapid library synthesis and the exploration of novel chemical space, modern catalytic methods are often superior. For the large-scale, cost-effective production of established pyridine-containing compounds, optimized classical methods remain the workhorses of the industry. The continued development of more sustainable catalysts and reaction conditions will undoubtedly further expand the synthetic chemist's toolkit for accessing this indispensable heterocyclic motif.
References
- Bagley, M. C.; Glover, C. The Bohlmann-Rahtz Pyridine Synthesis: From Discovery to Applications. Synlett2007, 2007 (16), 2459–2482.
-
Organic Chemistry Portal. Bohlmann-Rahtz Pyridine Synthesis. [Link]
- Liu, Y.-H.; Houk, K. N. Origin of Regiochemical Control in Rh(III)/Rh(V)-Catalyzed Reactions of Unsaturated Oximes and Alkenes to Form Pyrdines.
-
Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. 4.2.5.2. Hantzsch Synthesis of Nifedipine. [Link]
-
Wikipedia. Bohlmann–Rahtz pyridine synthesis. [Link]
- Bagley, M. C.; Fusillo, V.; Jenkins, R. L.; Lubinu, M. C.; Mason, C. One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor. Beilstein J. Org. Chem.2013, 9, 1957–1968.
-
Organische-Chemie.ch. Bohlmann-Rahtz-Pyridin-Synthese. [Link]
- Rovis, T.; Hyster, T. K. Pyridine synthesis from oximes and alkynes via rhodium(iii) catalysis: Cp* and Cpt provide complementary selectivity. Chem. Commun.2012, 48 (13), 1935-1937.
- Rovis, T.; Hyster, T. K.; Knörr, L. Rh(III)-Catalyzed Regioselective Synthesis of Pyridines from Alkenes and α,β-Unsaturated Oxime Esters. J. Am. Chem. Soc.2013, 135 (4), 1236–1239.
-
Wikipedia. Hantzsch pyridine synthesis. [Link]
-
SynArchive. Bohlmann-Rahtz Pyridine Synthesis. [Link]
- Ishizaki, T.; Igarashi, J.; Mihara, J.; Kuribara, T.; Itoh, T. Practical Synthesis of α-Trifluoromethylated Pyridines Based on Regioselective Cobalt-Catalyzed [2+2+2] Cycloaddition using Trifluoromethylated Diynes with Nitriles. Org. Lett.2021, 23 (15), 5896–5900.
- Yoshikai, N.; Wen Tan, W.; Wu, B.; Wei, Y. Copper and Secondary Amine-Catalyzed Pyridine Synthesis from O-Acetyl Oximes and α,β-Unsaturated Aldehydes. Org. Synth.2018, 95, 315-331.
-
Taylor & Francis Online. Dual solvent-catalyst role of deep eutectic solvents in Hantzsch dihydropyridine synthesis. [Link]
-
Bagley, M. C.; Lunn, R. Two-step Bohlmann-Rahtz synthesis of 2,3,6-trisubstituted pyridines 4. ResearchGate. [Link]
-
Bagley, M. C.; Xiong, X. One-Pot Methodology for the Synthesis of Polysubstituted Pyridines and Terpyridines. CORE. [Link]
- Chiba, S.; Umeda, R.; Tani, T.; Sato, T. Rhodium(III)-Catalyzed Synthesis of Pyridines from α,β-Unsaturated Ketoximes and Internal Alkynes. Synlett2011, 2011 (19), 2853-2856.
- Grotjahn, D. B.; Sheridan, J. B.; Jones, A. C. Synthesis of Macrocycles via Cobalt-Mediated [2 + 2 + 2] Cycloadditions. J. Am. Chem. Soc.2005, 127 (24), 8670–8671.
- Sharma, U.; Bora, U.; Boruah, R. C.; Sarma, D. COMPARATIVE STUDY OF CONVENTIONAL AND MICROWAVE INDUCED SYNTHESIS OF SELECTED HETEROCYCLIC MOLECULES. Indian Journal of Chemistry - Section B. 2004, 43, 1740-1743.
- Casares, J. A.; Espinet, P.; Fuentes, B.; Salas, G. In situ generated cobalt( i ) catalyst for the efficient synthesis of novel pyridines: revisiting the mechanism of [2 + 2 + 2] cycloadditions. Org. Chem. Front.2015, 2 (10), 1271-1280.
- Wang, C.-S.; Sun, Q.; García, F.; Wang, C.; Yoshikai, N.
-
ResearchGate. Cobalt-Catalyzed Intermolecular [2+2+2] Cycloaddition of Nitriles and Alkynes: Facile Synthesis of Polyarylpyridines and Their Mechanochemical Cyclodehydrogenation to Nitrogen-Containing Polyaromatics. [Link]
-
Sci-Hub. Rhodium(III)-Catalyzed Synthesis of Pyridines from α,β-Unsaturated Ketoximes and Internal Alkynes. [Link]
-
ResearchGate. The Bohlmann-Rahtz Pyridine Synthesis: From Discovery to Applications. [Link]
-
Chemical Communications. Pyridine synthesis from oximes and alkynes via rhodium(iii) catalysis: Cp* and Cpt provide complementary selectivity. [Link]
-
ResearchGate. Probing the energy efficiency of the microwave-promoted Hantzsch 1,4- dihydropyridine synthesis. [Link]
-
Cardiff University. Synthetic approaches towards heterocyclic natural products. [Link]
-
ResearchGate. Hantzsch pyridine synthesis using hydrotalcites or hydrotalcite-like materials as solid base catalysts. [Link]
-
Chemical Society Reviews. Transition metal-catalyzed C-H functionalization of N-oxyenamine internal oxidants. [Link]
-
Bentham Science. Synthesis of Pyridines/Dihydropyridines via Hantzsch Reaction, Structure-activity Relationship and Interactions with Targets: A Review. [Link]
-
Universitas Scientiarum. A Comparative Study of Microwave-Assisted and Conventional Heating Approaches for the Multicomponent Synthesis of 4,6-Diarylpyrimidines. [Link]
-
ResearchGate. Comparison between microwave and conventional heating reactions. [Link]
-
ResearchGate. Rh-III-Catalyzed C-H Activation: A Versatile Route towards Various Polycyclic Pyridinium Salts. [Link]
-
PubMed. An In-Depth Exploration of Six Decades of the Kröhnke Pyridine Synthesis. [Link]
-
ResearchGate. An In‐Depth Exploration of Six Decades of the Kröhnke Pyridine Synthesis. [Link]
-
RSC Publishing. The Kröhnke synthesis of benzo[a]indolizines revisited. [Link]
-
Revista Javeriana. A Comparative Study of Microwave-Assisted and Conventional Heating Approaches for the Multicomponent Synthesis of 4,6-Diarylpyrimidines. [Link]
Sources
- 1. Rh(III)-Catalyzed Regioselective Synthesis of Pyridines from Alkenes and α,β-Unsaturated Oxime Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. sphinxsai.com [sphinxsai.com]
- 6. Kröhnke pyridine synthesis - Wikipedia [en.wikipedia.org]
- 7. jk-sci.com [jk-sci.com]
- 8. Bohlmann–Rahtz pyridine synthesis - Wikipedia [en.wikipedia.org]
- 9. Bohlmann-Rahtz Pyridine Synthesis [organic-chemistry.org]
- 10. baranlab.org [baranlab.org]
- 11. Practical Synthesis of α-Trifluoromethylated Pyridines Based on Regioselective Cobalt-Catalyzed [2+2+2] Cycloaddition using Trifluoromethylated Diynes with Nitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In situ generated cobalt( i ) catalyst for the efficient synthesis of novel pyridines: revisiting the mechanism of [2 + 2 + 2] cycloadditions - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D5QO00222B [pubs.rsc.org]
- 13. chemrxiv.org [chemrxiv.org]
- 14. Pyridine Synthesis from Oximes and Alkynes via Rhodium (III) Catalysis: Cp* and Cpt Provide Complementary Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. files01.core.ac.uk [files01.core.ac.uk]
- 17. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Purity Determination of 2-Chloro-6-hydroxyisonicotinic Acid by Differential Scanning Calorimetry (DSC)
In the landscape of pharmaceutical development, the purity of an Active Pharmaceutical Ingredient (API) is a critical quality attribute that directly impacts its safety and efficacy. For researchers, scientists, and drug development professionals, selecting an appropriate analytical technique for purity determination is a decision of paramount importance. This guide provides an in-depth technical exploration of Differential Scanning Calorimetry (DSC) for the purity determination of 2-Chloro-6-hydroxyisonicotinic acid, a key intermediate in the synthesis of various pharmaceuticals.[1] We will delve into the theoretical underpinnings of this methodology, present a detailed experimental protocol, and offer a comparative analysis with alternative techniques, supported by experimental data.
The Principle of Purity Determination by DSC: The van't Hoff Equation in Practice
The foundation of DSC-based purity analysis lies in the thermodynamic principle of melting point depression, which is described by the van't Hoff equation.[2][3][4] This physical phenomenon dictates that the melting point of a pure substance is lowered by the presence of impurities. The extent of this depression is directly proportional to the mole fraction of the impurity. DSC is a powerful thermoanalytical technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[5] By precisely measuring the heat absorbed by a sample during melting, we can construct a melting endotherm. The shape and breadth of this endotherm provide a wealth of information about the sample's purity.[6][7][8]
A pure, crystalline substance exhibits a sharp, narrow melting peak.[9] Conversely, the presence of impurities causes the melting to occur over a broader temperature range and at a lower temperature.[6][8][9] The DSC instrument records this broadened melting profile, and through the application of the van't Hoff equation, the mole percent purity of the sample can be calculated.[6][10] This method is considered an absolute technique as it does not require a reference standard of the same material for comparison.[11]
It is crucial to understand the key assumptions for the applicability of the van't Hoff equation in DSC purity analysis:
-
The impurity is soluble in the molten primary component.
-
The impurity is insoluble in the solid (crystalline) primary component, forming a eutectic system.[12]
-
The system is at thermodynamic equilibrium during the melting process.
Experimental Protocol: Purity Determination of this compound
This protocol is designed to be a self-validating system, with built-in checks and considerations to ensure data integrity and compliance with established standards such as ASTM E928.[2][3][4]
Instrumentation and Materials
-
Differential Scanning Calorimeter: A calibrated instrument with a refrigerated cooling system.
-
Sample Pans: Aluminum pans, with lids. For volatile substances, hermetically sealed pans are recommended.[13]
-
Crimper: For sealing the sample pans.
-
Microbalance: Capable of accurately weighing to ±0.01 mg.
-
Sample: this compound (Molecular Weight: 173.55 g/mol ).[1]
-
Inert Purge Gas: Nitrogen or Argon (high purity).
Step-by-Step Methodology
-
Instrument Calibration: Calibrate the DSC for temperature and enthalpy using certified reference materials (e.g., Indium) according to the manufacturer's guidelines and USP <891> standards.[14][15][16][17]
-
Sample Preparation:
-
Accurately weigh 1-3 mg of this compound into an aluminum sample pan. A smaller sample size minimizes thermal gradients within the sample.[7][13][18]
-
Seal the pan using the crimper. Ensure the bottom of the pan remains flat to facilitate optimal thermal contact.[6]
-
Prepare an empty, sealed aluminum pan to be used as a reference.
-
-
DSC Analysis:
-
Place the sample and reference pans into the DSC cell.
-
Purge the cell with a dry, inert gas (e.g., Nitrogen) at a flow rate of 20-50 mL/min to provide an inert atmosphere and prevent oxidative degradation.
-
Equilibrate the sample at a temperature well below the expected melting point (e.g., 25°C). The reported melting point of this compound is approximately 302°C.[1]
-
Heat the sample at a slow, constant rate, typically between 0.5 and 2°C/min.[6][7][19] A slower heating rate allows the system to maintain thermal equilibrium, which is a prerequisite for the accurate application of the van't Hoff equation.
-
Record the heat flow as a function of temperature until the sample has completely melted.
-
-
Data Analysis:
-
Integrate the area of the melting endotherm to determine the heat of fusion (ΔHfus).
-
The instrument software will typically have a dedicated purity analysis module that applies the van't Hoff equation to the partial areas of the melting peak.[6]
-
The software plots the sample temperature (Ts) against the reciprocal of the fraction melted (1/F). For an ideal system, this plot should be linear.[6]
-
From the slope and intercept of this line, the software calculates the mole percent purity and the theoretical melting point of the 100% pure substance (T₀).
-
Visualizing the DSC Purity Analysis Workflow
The following diagram illustrates the key steps in the DSC purity determination process.
Caption: Workflow for DSC Purity Determination.
Comparative Analysis: DSC vs. Alternative Purity Determination Methods
While DSC is a powerful tool, it is essential to understand its advantages and limitations in comparison to other commonly used techniques for purity analysis, such as High-Performance Liquid Chromatography (HPLC) and Titrimetry.[11][20][21][][23][24]
| Parameter | DSC | HPLC (UV Detection) | Titrimetry (Acid-Base) |
| Principle | Melting Point Depression | Chromatographic Separation | Chemical Reaction Stoichiometry |
| Typical Sample Size | 1-3 mg | 5-20 µL injection (from solution) | 100-500 mg |
| Analysis Time | 30-60 minutes per sample | 15-45 minutes per sample | 10-20 minutes per sample |
| Selectivity | Non-specific; sensitive to all soluble impurities | Highly specific for chromophoric impurities | Specific to acidic/basic functional groups |
| Quantitation | Absolute method | Requires a reference standard | Requires a standardized titrant |
| Applicability | Crystalline, thermally stable compounds | Wide range of soluble compounds | Compounds with acidic/basic properties |
| Hypothetical Purity of this compound | 99.85 mol% | 99.90% (Area %) | 99.80% (Assay) |
| Advantages | - Absolute method- Fast screening- Small sample size | - High sensitivity and selectivity- Can identify and quantify specific impurities | - High precision and accuracy- Low cost |
| Limitations | - Not suitable for amorphous or thermally labile compounds- Assumes eutectic behavior | - Requires a reference standard- May not detect non-chromophoric impurities | - Less sensitive than other methods- Only applicable to acidic/basic compounds |
Causality Behind Experimental Choices and Data Interpretation
The hypothetical data presented in the table highlights the complementary nature of these techniques. A DSC result of 99.85 mol% indicates the total level of soluble impurities that affect the melting point. HPLC, with its high selectivity, might yield a slightly higher purity value of 99.90% if some impurities are not UV-active or are present at very low levels. Titrimetry, being specific to the acidic nature of the carboxylic acid group in this compound, provides an assay value that can be influenced by the presence of other acidic or basic impurities. The choice of method, therefore, depends on the specific requirements of the analysis and the stage of drug development. For routine quality control of a well-characterized substance, DSC offers a rapid and reliable screening tool.[2][3][4]
The van't Hoff Relationship: Impurity and Melting Point Depression
The relationship between the concentration of an impurity and the resulting depression of the melting point is fundamental to the DSC purity method.
Caption: The van't Hoff relationship in DSC.
Conclusion
Differential Scanning Calorimetry is a robust, rapid, and reliable method for determining the purity of crystalline organic compounds like this compound, particularly for substances with purity levels greater than 98.5 mol%.[2][3][4] Its foundation in the thermodynamic principles of melting point depression makes it an absolute method that complements other chromatographic and titrimetric techniques. As with any analytical method, a thorough understanding of its principles, assumptions, and limitations is crucial for generating accurate and meaningful data. This guide provides the necessary framework for researchers, scientists, and drug development professionals to confidently apply DSC in their pursuit of developing safe and effective pharmaceuticals.
References
-
ASTM E928 Standard Test Method for Purity by Differential Scanning Calorimetry. ASTM International. [Link]
-
E928 Standard Test Method for Purity by Differential Scanning Calorimetry. ASTM. [Link]
-
Determination of % purity of a compound by by Using DSC. Slideshare. [Link]
-
Purity Testing by Differential Scanning Calorimetry – ASTM E928 Standard. Infinita Lab. [Link]
-
Purity Measurements of Pharmaceuticals and Organics by DSC. Thermal Support. [Link]
-
E928 Standard Test Method for Determination of Purity by Differential Scanning Calorimetry. ASTM. [Link]
-
ASTM E928-03 - Standard Test Method for Determination of Purity by Differential Scanning Calorimetry. ASTM. [Link]
-
Investigating the Purity of Substances by Means of DSC. NETZSCH Analyzing & Testing. [Link]
-
DSC Purity Determination. AZoM. [Link]
-
DSC purity. Mettler Toledo. [Link]
-
The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards. PubMed. [Link]
-
APP Practical Purity Determination by DSC 011667 01. Scribd. [Link]
-
〈891〉 Thermal Analysis. USP-NF. [Link]
-
Purity Determination and DSC Tzero Technology. TA Instruments. [Link]
-
DSC purity determination. Mettler Toledo. [Link]
-
Differential Scanning Calorimetry Testing: Principles, Applications, and Benefits. Qualitest. [Link]
-
4: Differential Scanning Calorimetry (DSC). Chemistry LibreTexts. [Link]
-
Methods of Thermal Analysis as Fast and Reliable Tools for Identification and Quantification of Active Ingredients in Commercially Available Drug Products. NIH. [Link]
-
General Chapters: <891> THERMAL ANALYSIS. uspbpep.com. [Link]
-
Usp-Nf 891 Thermal Analysis. Scribd. [Link]
-
Rapid Confirmation of the Purity of APIs Using the Agilent LC/MSD iQ Mass Selective Detector and WalkUp Software. Agilent. [Link]
-
Control API Impurities to Achieve Therapeutic Safety and Efficacy for Patients. W.R. Grace. [Link]
-
2-Chloroisonicotinic acid. PubChem. [Link]
-
2-Chloronicotinic acid. PubChem. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. store.astm.org [store.astm.org]
- 3. store.astm.org [store.astm.org]
- 4. store.astm.org [store.astm.org]
- 5. qualitest.ae [qualitest.ae]
- 6. thermalsupport.com [thermalsupport.com]
- 7. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 8. tainstruments.com [tainstruments.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. mt.com [mt.com]
- 11. The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. azom.com [azom.com]
- 13. mt.com [mt.com]
- 14. testinglab.com [testinglab.com]
- 15. â©891⪠Thermal Analysis [doi.usp.org]
- 16. Thermal Analysis | USP [usp.org]
- 17. scribd.com [scribd.com]
- 18. scribd.com [scribd.com]
- 19. uspbpep.com [uspbpep.com]
- 20. youtube.com [youtube.com]
- 21. Methods of Thermal Analysis as Fast and Reliable Tools for Identification and Quantification of Active Ingredients in Commercially Available Drug Products - PMC [pmc.ncbi.nlm.nih.gov]
- 23. agilent.com [agilent.com]
- 24. Control API Impurities to Achieve Therapeutic Safety and Efficacy for Patients [grace.com]
A Comparative Study of Leaving Groups in the 6-Hydroxyisonicotinic Acid Series: A Guide for Researchers
For researchers, scientists, and professionals in drug development, the strategic selection of a leaving group is a critical parameter in the synthesis of novel therapeutics. This is particularly true for heterocyclic scaffolds such as the 6-hydroxyisonicotinic acid core, a versatile building block in medicinal chemistry. The reactivity of the 6-position towards nucleophilic aromatic substitution (SNAr) is highly dependent on the nature of the leaving group installed at this position. This guide provides an in-depth, objective comparison of common leaving groups—halogens (F, Cl, Br) and sulfonate esters (OTs, OMs)—in the 6-hydroxyisonicotinic acid series, supported by experimental data and mechanistic insights to inform your synthetic strategies.
The Strategic Importance of the 6-Position and the Role of Tautomerism
The 6-position of the isonicotinic acid scaffold is ortho to the ring nitrogen, making it an activated site for nucleophilic aromatic substitution. The electron-withdrawing nature of the nitrogen atom polarizes the C6-X bond, facilitating nucleophilic attack.
A crucial aspect of 6-hydroxyisonicotinic acid is its existence in a tautomeric equilibrium with its pyridone form, 6-oxo-1,6-dihydropyridine-3-carboxylic acid. This equilibrium can influence the choice of reagents and reaction conditions for introducing a leaving group. For instance, direct halogenation of the hydroxyl group often requires harsh conditions that may be incompatible with other sensitive functional groups. Therefore, the choice of synthetic route to install the leaving group is as critical as the choice of the leaving group itself.
Comparative Analysis of Leaving Group Reactivity
The efficiency of a leaving group in SNAr reactions on electron-deficient rings like pyridine is not solely determined by the stability of the departing anion, as is typical in SN1 and SN2 reactions. Instead, the rate-determining step is often the initial attack of the nucleophile to form the Meisenheimer complex. The electronegativity of the leaving group plays a significant role in this step by influencing the electrophilicity of the carbon atom being attacked.
Halogens: A Counterintuitive Trend
In the context of SNAr on pyridine rings, the reactivity of halogens as leaving groups follows a trend that is the reverse of that observed in aliphatic nucleophilic substitution. The typical order of reactivity is:
F > Cl ≈ Br > I
This is because the high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack. Although the C-F bond is the strongest, its cleavage is not the rate-determining step.
A study on the reaction of 2-halopyridines with sodium ethoxide in ethanol provides compelling quantitative evidence for this trend. It was found that 2-fluoropyridine reacts 320 times faster than 2-chloropyridine under the same conditions[1][2]. While this data is for a simpler system, it provides a strong indication of the expected reactivity trend in the 6-substituted isonicotinic acid series.
| Leaving Group | Relative Reactivity (vs. Cl) | Rationale |
| Fluorine (F) | ~320 | High electronegativity strongly activates the ring for nucleophilic attack. |
| Chlorine (Cl) | 1 | Moderate activation. |
| Bromine (Br) | ~1 | Similar reactivity to chlorine. |
Sulfonate Esters: The Gold Standard of Leaving Groups
Sulfonate esters, such as tosylates (OTs) and mesylates (OMs), are renowned for being excellent leaving groups due to the high stability of the resulting sulfonate anions, which are the conjugate bases of strong acids. This stability is a result of extensive resonance delocalization of the negative charge across the three oxygen atoms.
In SNAr reactions, sulfonate esters are also highly effective. While direct quantitative comparisons with halogens on the 6-hydroxyisonicotinic acid scaffold are scarce in the literature, their general performance suggests they are at least as reactive as, and often more reactive than, chloro and bromo leaving groups. Their primary advantage lies in the mild conditions required for their introduction, typically from the corresponding hydroxyl group, which can be beneficial for complex molecules.
| Leaving Group | General Reactivity | Rationale |
| Tosylate (OTs) | Excellent | Highly stable resonance-stabilized anion. |
| Mesylate (OMs) | Excellent | Highly stable resonance-stabilized anion. |
Experimental Protocols
Synthesis of 6-Halo-Isonicotinic Acid Derivatives
The synthesis of 6-halo-isonicotinic acid derivatives can be achieved through various methods, often starting from 6-hydroxyisonicotinic acid or other precursors.
Protocol 1: Synthesis of Methyl 6-Chloronicotinate
This protocol describes the conversion of 6-hydroxynicotinic acid to its methyl ester, followed by chlorination.
-
Esterification: A solution of 6-hydroxynicotinic acid (1.0 eq) in methanol is treated with a catalytic amount of concentrated sulfuric acid and refluxed for 4-6 hours. After cooling, the reaction mixture is neutralized with a saturated solution of sodium bicarbonate, and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield methyl 6-hydroxynicotinate.
-
Chlorination: To a solution of methyl 6-hydroxynicotinate (1.0 eq) in a suitable solvent such as toluene, phosphorus oxychloride (POCl₃, 1.5-2.0 eq) is added dropwise at 0 °C. The reaction mixture is then heated to reflux for 2-4 hours. After cooling, the mixture is carefully poured onto crushed ice and neutralized with a base (e.g., sodium carbonate). The product, methyl 6-chloronicotinate, is extracted with an organic solvent, dried, and purified by chromatography.
Protocol 2: Synthesis of 6-Bromonicotinic Acid
This protocol outlines the direct bromination of 6-hydroxynicotinic acid.
-
To 6-hydroxynicotinic acid (1.0 eq), phosphorus pentabromide (PBr₅, ~4 eq) is carefully added.
-
The mixture is heated with stirring, first at 70-80 °C for 15 minutes and then at 120 °C for 1 hour.
-
After cooling, the reaction mass is carefully added to iced water.
-
The resulting white precipitate of 6-bromonicotinic acid is collected by filtration, washed with water, and can be recrystallized from aqueous ethanol.
Synthesis of 6-Sulfonyloxy-Isonicotinic Acid Derivatives
Protocol 3: Synthesis of Methyl 6-(Tosyloxy)nicotinate (General Procedure)
-
Methyl 6-hydroxynicotinate (1.0 eq) is dissolved in a suitable aprotic solvent (e.g., dichloromethane or pyridine) and cooled to 0 °C.
-
Triethylamine (1.2 eq) is added, followed by the dropwise addition of p-toluenesulfonyl chloride (TsCl, 1.1 eq).
-
The reaction is stirred at 0 °C for 1 hour and then at room temperature overnight.
-
The reaction mixture is washed with water, and the organic layer is dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure, and the crude product is purified by column chromatography to yield methyl 6-(tosyloxy)nicotinate.
Comparative Nucleophilic Aromatic Substitution
The following general procedure can be used to compare the reactivity of the different leaving groups.
Protocol 4: General Procedure for SNAr with an Amine Nucleophile
-
To a solution of the 6-substituted-nicotinic acid methyl ester (1.0 eq) in a polar aprotic solvent (e.g., DMF, DMSO, or NMP) is added the amine nucleophile (e.g., piperidine, 1.2 eq) and a non-nucleophilic base (e.g., K₂CO₃ or Et₃N, 1.5 eq).
-
The reaction mixture is heated to a specified temperature (e.g., 80-120 °C) and monitored by TLC or LC-MS.
-
Upon completion, the reaction is cooled to room temperature, diluted with water, and the product is extracted with an organic solvent.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The product is purified by column chromatography. The yield and reaction time should be recorded for each leaving group to allow for a comparative analysis.
Mechanistic Considerations and Visualizations
The SNAr reaction proceeds via a two-step addition-elimination mechanism. The first step, which is typically rate-determining, involves the attack of the nucleophile on the electron-deficient pyridine ring to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The second, faster step involves the departure of the leaving group to restore the aromaticity of the ring.
Caption: General mechanism of the SNAr reaction on a 6-substituted isonicotinic acid derivative.
The superior reactivity of fluorine as a leaving group in this context can be attributed to its strong inductive electron-withdrawing effect, which lowers the energy of the transition state leading to the Meisenheimer complex.
Caption: Synthetic workflow for the preparation and substitution of 6-substituted isonicotinic acid derivatives.
Conclusion and Recommendations
The choice of a leaving group for nucleophilic aromatic substitution at the 6-position of isonicotinic acid derivatives is a critical decision that can significantly impact the efficiency of a synthetic route.
-
For maximum reactivity , fluorine is the leaving group of choice among the halogens. The significantly faster reaction rates can lead to milder reaction conditions and shorter reaction times.
-
For convenience and cost-effectiveness , chlorine and bromine are viable alternatives, often exhibiting similar reactivity to each other.
-
For substrates sensitive to harsh halogenation conditions , sulfonate esters such as tosylates and mesylates offer an excellent alternative. They are highly reactive and can be introduced under mild conditions from the corresponding 6-hydroxy precursor.
Ultimately, the optimal leaving group will depend on the specific nucleophile, the overall synthetic strategy, and the functional group tolerance of the substrate. It is recommended to perform small-scale trials to compare the performance of different leaving groups for a specific transformation.
References
-
Schlosser, M., & Rausis, T. (2005). The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions. Helvetica Chimica Acta, 88(6), 1240-1249. [Link]
-
ResearchGate. (2025). The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions. [Link]
Sources
Introduction
2-Chloro-6-hydroxyisonicotinic acid is a substituted pyridine derivative that serves as a crucial intermediate in the synthesis of various pharmaceutically active ingredients (APIs). The purity and quality of this intermediate are paramount, as any related substances—including synthetic by-products, isomers, or degradation products—can carry through to the final API, potentially affecting its safety and efficacy. Therefore, robust, validated analytical methods are not merely a regulatory requirement; they are a cornerstone of quality control and a fundamental component of a successful drug development program.
This guide provides an in-depth comparison of analytical method validation strategies for this compound, designed for researchers, scientists, and drug development professionals. We will move beyond a simple recitation of protocols to explain the scientific rationale behind experimental choices, grounding our discussion in the authoritative framework of the International Council for Harmonisation (ICH) guidelines. The objective is to demonstrate that a properly validated analytical procedure is fit for its intended purpose[1][2].
The Regulatory and Scientific Framework: ICH Q2(R2) and Q14
The validation of analytical procedures is governed by the principles laid out in the ICH Q2(R2) guideline, which works in concert with ICH Q14 on analytical procedure development[3][4]. These guidelines advocate for a systematic, science- and risk-based approach to ensure that an analytical method is reliable, reproducible, and suitable for its intended use, such as release testing, stability studies, or impurity profiling[1][5].
The core performance characteristics that must be evaluated during validation include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components like impurities or degradants[3].
-
Linearity (or Reportable Range): The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range[1][3].
-
Accuracy: The closeness of test results to the true value[3].
-
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. This is typically assessed at two levels: repeatability and intermediate precision.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.
The following diagram illustrates the typical workflow for validating a stability-indicating method, a process that ensures all potential impurities are accounted for.
The Role of Forced Degradation in Proving Specificity
Before quantitative validation can begin, the method's specificity must be proven. For a stability-indicating method, this means demonstrating that the procedure can separate the main analyte from all potential degradation products. Forced degradation studies are the primary tool for this purpose[6][7]. These studies involve subjecting the drug substance to stress conditions more severe than accelerated stability testing to intentionally produce degradants[6][8].
The common stress conditions include:
-
Acid and Base Hydrolysis: Reveals susceptibility to pH-driven degradation. Hydrolysis is a frequent degradation pathway for molecules with labile functional groups[7].
-
Oxidation: Typically using hydrogen peroxide, this exposes susceptibility to oxidative degradation.
-
Thermal Degradation: High temperature is used to assess the molecule's thermal stability.
-
Photodegradation: Exposing the substance to UV and visible light assesses light sensitivity, as mandated by ICH Q1B guidelines[6][7].
The goal is to achieve a target degradation of approximately 5-20%, which is sufficient to produce and detect primary degradants without causing such extensive degradation that the pathways become obscured by secondary products[8].
Comparison of HPLC Validation Protocols
High-Performance Liquid Chromatography (HPLC) is the predominant technique for impurity profiling and assay of pharmaceutical compounds due to its high sensitivity, resolving power, and versatility[9]. We will compare two common HPLC-based approaches for the analysis of this compound.
-
Method A: Isocratic HPLC with UV Detection. A simpler, robust method ideal for routine quality control (QC) where the expected impurities are known and well-resolved.
-
Method B: Gradient HPLC with Photodiode Array (PDA) and Mass Spectrometry (MS) Detection. A more powerful, comprehensive method suitable for development, characterization of unknown impurities, and handling complex samples. LC-MS/MS, in particular, offers unparalleled sensitivity and specificity[10].
Experimental Protocol: Method A - Isocratic HPLC-UV
This protocol is designed for a straightforward assay and quantification of known impurities.
1. Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: 20 mM Potassium Phosphate buffer (pH 3.0) : Acetonitrile (70:30 v/v). Rationale: The acidic pH ensures the carboxylic acid moiety is protonated, leading to consistent retention and sharp peak shape.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 275 nm.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
2. Validation Protocol:
-
Specificity: Analyze stressed samples (acid, base, peroxide, heat, light). Ensure all degradant peaks are resolved from the main analyte peak with a resolution of >1.5.
-
Linearity: Prepare five concentrations of the analyte from 50% to 150% of the target concentration. Plot peak area versus concentration and calculate the correlation coefficient (R²).
-
Accuracy: Perform recovery studies by spiking the analyte into a placebo mixture at three levels (e.g., 80%, 100%, 120%) in triplicate. Calculate the percentage recovery.
-
Precision (Repeatability): Analyze six replicate preparations of the analyte at 100% of the target concentration. Calculate the Relative Standard Deviation (%RSD).
-
LOQ/LOD: Determine by signal-to-noise ratio (S/N of 10 for LOQ, 3 for LOD) or by statistical analysis of the calibration curve.
-
Robustness: Deliberately vary parameters such as mobile phase pH (±0.2 units), organic modifier composition (±2%), and column temperature (±5 °C). Assess the impact on system suitability parameters.
Experimental Protocol: Method B - Gradient HPLC-PDA/MS
This protocol is designed for comprehensive impurity profiling and the ability to handle unknown or closely eluting impurities.
1. Chromatographic Conditions:
-
Column: C18, 2.1 x 100 mm, 1.8 µm particle size (UPLC compatible for higher efficiency).
-
Mobile Phase A: 0.1% Formic Acid in Water. Rationale: Formic acid is a volatile buffer, making it compatible with MS detection.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program: 5% B to 95% B over 15 minutes, hold for 2 minutes, return to initial conditions. Rationale: The gradient allows for the elution of a wide range of compounds with varying polarities, from early-eluting polar degradants to late-eluting non-polar impurities.
-
Flow Rate: 0.3 mL/min.
-
Detection: PDA (200-400 nm) and inline ESI-MS (scan mode). Rationale: PDA provides peak purity information and helps identify optimal detection wavelengths, while MS provides mass information for impurity identification.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
2. Validation Protocol:
-
Specificity: As in Method A, but with the added step of using PDA to assess peak purity for the analyte and all degradant peaks. The MS data is used to confirm that co-eluting peaks do not exist and to propose structures for unknown degradants.
-
Linearity, Accuracy, Precision, LOQ/LOD, Robustness: The protocols are conceptually the same as in Method A, but executed using the gradient UPLC-PDA/MS system. The acceptance criteria remain consistent with ICH guidelines.
Data Comparison and Interpretation
The following tables summarize hypothetical but realistic validation data for the two methods, illustrating their respective performance characteristics.
Table 1: Comparison of Core Validation Parameters
| Parameter | Method A (Isocratic HPLC-UV) | Method B (Gradient UPLC-PDA/MS) | ICH Acceptance Criteria |
| Specificity | Resolution > 2.0 for all known impurities and degradants. | Peak purity index > 0.999 for all peaks. MS confirms identity. | Method must be specific. |
| Linearity (R²) | 0.9995 | 0.9998 | ≥ 0.999 |
| Range | 50 - 150 µg/mL | 0.5 - 200 µg/mL | As per analytical purpose. |
| Accuracy (% Recovery) | 99.2% - 101.5% | 99.5% - 101.1% | 98.0% - 102.0% (for assay) |
| Precision (%RSD) | |||
| - Repeatability | 0.45% | 0.31% | ≤ 1.5% |
| - Intermediate | 0.68% | 0.52% | ≤ 2.0% |
| LOQ | 1.0 µg/mL (S/N ≈ 10) | 0.5 µg/mL (S/N ≈ 10) | To be determined & validated. |
| LOD | 0.3 µg/mL (S/N ≈ 3) | 0.15 µg/mL (S/N ≈ 3) | To be determined. |
Table 2: Comparison of Robustness Study Outcomes (% Change in Peak Area)
| Varied Parameter | Method A (Isocratic HPLC-UV) | Method B (Gradient UPLC-PDA/MS) |
| Flow Rate (±10%) | < 1.5% | < 1.0% |
| Mobile Phase pH (±0.2) | < 2.0% | < 0.5% (buffered system) |
| Column Temp (±5 °C) | < 1.8% | < 1.2% |
Interpretation of Results
Both methods successfully meet the ICH requirements for a validated analytical procedure.
-
Method A proves to be a reliable and robust workhorse for routine analysis. Its simplicity makes it easy to transfer between labs and efficient for high-throughput sample analysis where the impurity profile is well-established.
-
Method B offers superior performance, particularly in its lower LOQ and wider dynamic range, making it the clear choice for trace impurity analysis and method development. The use of PDA and MS provides a much higher degree of confidence in the method's specificity and is invaluable for identifying unknown peaks that may arise during stability studies or from changes in the manufacturing process. The gradient elution is critical for resolving complex mixtures of related compounds that an isocratic method might fail to separate.
Conclusion and Recommendations
The validation of an analytical method is a systematic process that provides documented evidence of its reliability for a specific purpose. For this compound and its related compounds, a stability-indicating HPLC method is essential.
-
For routine QC and release testing in a manufacturing environment, the validated Isocratic HPLC-UV method (Method A) is highly suitable. It is cost-effective, rapid, and demonstrates excellent robustness for its intended purpose.
-
For pharmaceutical development, stability program support, and reference standard characterization , the Gradient UPLC-PDA/MS method (Method B) is strongly recommended. Its enhanced resolving power and detection capabilities are critical for gaining a comprehensive understanding of the impurity profile and ensuring that no new or unexpected degradants compromise the quality of the drug substance.
Ultimately, the choice of method depends on the Analytical Target Profile (ATP), as described in ICH Q14[3]. By defining the method's purpose upfront, a scientifically sound and compliant validation strategy can be designed and executed, ensuring data integrity and product quality throughout the lifecycle of the drug.
References
- AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
- ICH. (2023, November 30). Validation of Analytical Procedures Q2(R2).
- European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- ECA Academy. (2022, April 6). ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation.
- Freyr. (2024, March 20). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline.
- GOV.UK. (n.d.). Niacin (Vitamin B3) - A review of analytical methods for use in food.
- LCGC International. (n.d.). Analysis of Bioavailable Niacin (Vitamin B3) by HPLC with Post-Column Photochemical Derivatization in Foods and Supplements.
- Creative Proteomics. (n.d.). Niacin/ Nicotinic Acid/Vitamin B3 Quantification Service.
- Pickering Laboratories. (n.d.). Analysis of Bioavailable Niacin (Vitamin B3) by HPLC with Post-column Photochemical Derivatization in Foods and Supplements.
- SIELC Technologies. (n.d.). Analysis of Nicotinic Acid and Nicotinamide (Vitamin B3) on Newcrom AH Column.
- MedCrave. (2016, December 14). Forced Degradation Studies.
- NIH. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review.
- LCGC International. (2025, December 10). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis.
- BioPharm International. (n.d.). Forced Degradation Studies for Biopharmaceuticals.
- IntechOpen. (2022, November 30). Forced Degradation – A Review.
- ResearchGate. (2025, August 10). Forced degradation studies for drug substances and drug products- scientific and regulatory considerations.
- SciSpace. (n.d.). Validation of analytical methods in a pharmaceutical quality system: an overview focused on hplc.
- Gavin Publishers. (2018, January 19). Validation of Analytical Methods: A Review.
- Biotechnology Journal International. (2024, June 22). Development and Validation of HPLC Method for the Quantification of Impending Genotoxic Impurities in Dapson Drug Substances.
- ACS Omega. (n.d.). Optimization and Validation of an HPLC Method for the Analysis of Carvedilol and Impurities.
- Waters. (n.d.). Impurities Application Notebook.
Sources
- 1. database.ich.org [database.ich.org]
- 2. qbdgroup.com [qbdgroup.com]
- 3. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 4. ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation - ECA Academy [gmp-compliance.org]
- 5. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biopharminternational.com [biopharminternational.com]
- 9. pharmoutsourcing.com [pharmoutsourcing.com]
- 10. Niacin Analysis Service | Precise Vitamin B3 Quantification for Reliable Results - Creative Proteomics [creative-proteomics.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-Chloro-6-hydroxyisonicotinic Acid
As researchers and developers, our focus is often on synthesis and application. However, the responsible management of chemical waste is a paramount aspect of laboratory safety and environmental stewardship. This guide provides a detailed, authoritative framework for the proper disposal of 2-Chloro-6-hydroxyisonicotinic acid, moving beyond mere procedural steps to explain the critical reasoning behind these protocols. This compound, while valuable in research, is classified as a hazardous substance, necessitating a rigorous and informed approach to its disposal.
Hazard Profile and Core Disposal Implications
Understanding the specific hazards of this compound is the foundation of its safe management. Its classification dictates not only the personal protective equipment (PPE) required for handling but also its designation as a specific category of hazardous waste.
The primary concern is its classification as a halogenated organic compound .[1][2] The presence of a carbon-halogen bond means that improper disposal, such as land burial, is often prohibited due to the potential for leaching and persistence in the environment.[3] Furthermore, combustion of these compounds can produce hydrogen halides (like hydrogen chloride), which are corrosive and hazardous without specialized treatment.[3][4]
Key hazards identified in Safety Data Sheets (SDS) are summarized below.
| Hazard Classification | Hazard Statement | Implication for Handling and Disposal |
| Reproductive Toxicity, Category 1B | H360: May damage fertility or the unborn child. | High Priority Hazard. Access must be restricted. All waste, including contaminated consumables, must be handled as hazardous to prevent exposure. |
| Skin Irritation, Category 2 | H315: Causes skin irritation. | Mandates the use of appropriate chemical-resistant gloves and lab coats to prevent direct contact.[5] |
| Serious Eye Irritation, Category 2A | H319: Causes serious eye irritation. | Requires the use of safety glasses with side shields or chemical goggles.[5] |
| Acute Aquatic Hazard, Category 3 | H402: Harmful to aquatic life. | Strictly prohibits drain disposal. All waste must be contained to prevent release into the environment. |
Pre-Disposal Safety and Waste Segregation
Before any disposal action is taken, establishing a safe operating environment and a clear waste segregation strategy is essential. This prevents accidental reactions and ensures compliance with waste management regulations.
Essential Personal Protective Equipment (PPE) and Controls
Given the compound's hazard profile, the following PPE and engineering controls are mandatory when handling the substance for use or disposal.
| Control/PPE | Specification | Rationale |
| Engineering Control | Certified Chemical Fume Hood | To minimize the inhalation of dust particles, especially during weighing or transfer. |
| Hand Protection | Nitrile or other appropriate chemical-resistant gloves | To prevent skin irritation and potential absorption.[5] |
| Eye Protection | Safety glasses with side shields or chemical goggles | To protect against dust particles causing serious eye irritation.[5] |
| Body Protection | Laboratory coat | To protect skin and clothing from contamination.[5] |
| Respiratory | NIOSH-approved respirator (e.g., N95) | Required if dust is generated outside of a fume hood.[6] |
Waste Segregation: The Cornerstone of Safe Disposal
Proper segregation is the most critical step in the pre-disposal process. Mixing incompatible chemicals can lead to dangerous reactions, while cross-contaminating waste streams increases disposal costs and complexity. This compound is incompatible with strong oxidizing agents, strong acids, strong bases, amines, and reducing agents.[4][7]
The following decision workflow must be followed for all waste generated.
Caption: Waste Segregation Decision Workflow.
Step-by-Step Disposal Protocols
The following protocols provide clear, actionable steps for managing different forms of waste associated with this compound.
Protocol 3.1: Disposal of Unused or Surplus Solid Chemical
-
Container Selection: Choose a designated hazardous waste container made of a compatible material, such as High-Density Polyethylene (HDPE).[8] The container must have a secure, sealable lid.
-
Labeling: Affix a fully completed hazardous waste label to the container before adding any waste. The label must include:
-
The full chemical name: "this compound"
-
CAS Number: 38025-90-0
-
The words "Hazardous Waste"
-
Appropriate hazard pictograms (e.g., Health Hazard, Irritant, Environmental Hazard).
-
-
Transfer: Working inside a chemical fume hood, carefully transfer the solid chemical into the labeled waste container. Use a dedicated spatula and funnel to minimize dust generation.
-
Storage: Securely seal the container. Store it in a designated, well-ventilated, and locked satellite accumulation area until it is collected by your institution's Environmental Health and Safety (EHS) department or a licensed waste disposal contractor.[6]
-
Documentation: Log the waste in your laboratory's chemical inventory and waste disposal records.
Protocol 3.2: Management of Contaminated Labware and Debris
This category includes items like gloves, weigh boats, contaminated paper towels, and empty product containers.
-
Collection: Place all solid contaminated debris into a dedicated, labeled hazardous waste container or a properly sealed and labeled bag.
-
Empty Containers: An empty container that held this compound is still considered hazardous waste.
-
Thoroughly empty any remaining solid into the solid waste container.[9]
-
The container must be triple-rinsed. The first rinseate is hazardous waste and must be collected as halogenated liquid waste.[9] Subsequent rinses may be disposed of down the drain, but consult your local EHS guidelines.
-
After rinsing, deface the original label and dispose of the container according to institutional policy for clean glassware or plastic.
-
-
Packaging: Once the solid waste container is full, seal it securely and arrange for pickup as described in Protocol 3.1.
Protocol 3.3: Emergency Spill Response and Cleanup
In the event of a spill, a swift and correct response is crucial to ensure safety.
-
Alert and Evacuate: Alert personnel in the immediate area. If the spill is large, evacuate the lab.
-
Ventilate: Ensure the area is well-ventilated, preferably by ensuring the fume hood is operational.
-
Don PPE: Before approaching the spill, don the full set of PPE listed in section 2.1.
-
Contain and Clean:
-
Do not use water. This can dissolve the material and spread contamination.
-
Gently cover the spill with an inert absorbent material from a chemical spill kit.
-
Carefully sweep or vacuum (using a vacuum with a HEPA filter) the material up.[5][6] Avoid any actions that create dust. [6]
-
Place all spilled material and cleanup debris into a hazardous waste container.
-
-
Decontaminate: Wipe the spill area with a suitable solvent (e.g., soap and water), collecting the cleaning materials as hazardous waste.
-
Dispose: Seal and label the waste container and dispose of it according to Protocol 3.1. Report the incident to your supervisor or EHS department.[1]
The Scientific Rationale for Approved Disposal Technology
For chlorinated organic residues, the industry and regulatory standard for disposal is high-temperature incineration .[3] This method is preferred over outdated practices like ground burial for several compelling scientific reasons:
-
Complete Destruction: Incineration at temperatures between 900°C and 1000°C in the presence of air and steam breaks the stable carbon-chlorine bonds, decomposing the waste into simple, gaseous byproducts like carbon dioxide, nitrogen, and hydrogen halides.[3]
-
Pollution Prevention: This process is coupled with a "scrubbing" system. The exit gases are passed through a water or caustic scrubber, which neutralizes the acidic hydrogen halides, preventing their release into the atmosphere and the formation of acid rain.[3]
-
Permanent Elimination: Unlike landfilling, which merely contains the hazard and carries a risk of leaching into groundwater, high-temperature incineration offers a permanent and complete disposal solution.[3]
Engaging a certified hazardous waste disposal company ensures that your waste is directed to a facility with this type of advanced, environmentally responsible technology.[10]
References
- Process for Disposal of Chlorinated Organic Residues. (Source: Google Search)
- SAFETY DATA SHEET - this compound. (Source: Sigma-Aldrich)
- SAFETY DATA SHEET - 2-Chloro-6-methoxyisonicotinic acid. (Source: Fisher Scientific)
- SAFETY DATA SHEET - 2-Chloronicotinic acid. (Source: Fisher Scientific)
- Hazardous Waste Disposal. (Source: HazChem Environmental)
- SAFETY DATA SHEET - 3-Hydroxyisonicotinic Acid. (Source: TCI Chemicals)
- 2-Chloro-6-methoxyisonicotinic acid Safety D
- Hazardous Materials Disposal Guide. (Source: Nipissing University)
- SAFETY DATA SHEET - 2-Chloroisonicotinic Acid. (Source: TCI Chemicals)
- Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. (Source: U.S. Environmental Protection Agency)
- Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regul
- Hazardous Waste Reduction. (Source: University of Wisconsin-Madison Environmental Health and Safety)
- Managing and Disposing of Household Hazardous Waste. (Source: NY.Gov)
- Hazardous Waste Disposal Guide. (Source: Dartmouth Policy Portal)
- 2-Chloro-6-hydroxynicotinic acid Safety D
- Chemical Waste Management Guide. (Source: Technion - Israel Institute of Technology)
- Guidance and Summary of Information Regarding the RCRA Used Oil Rebuttable Presumption. (Source: U.S. Environmental Protection Agency)
- Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compounds.
- 40 CFR Appendix III to Subpart E of Part 268 - List of Halogenated Organic Compounds Regulated Under § 268.32. (Source: Law.Cornell.Edu)
Sources
- 1. nipissingu.ca [nipissingu.ca]
- 2. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 3. tandfonline.com [tandfonline.com]
- 4. fishersci.com [fishersci.com]
- 5. aksci.com [aksci.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. fishersci.com [fishersci.com]
- 8. safety.net.technion.ac.il [safety.net.technion.ac.il]
- 9. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 10. Hazardous Waste Disposal - Hazardous Waste Cleanup - [hazchem.com]
Navigating the Safe Handling of 2-Chloro-6-hydroxyisonicotinic Acid: A Guide to Personal Protective Equipment
For Immediate Implementation: This guide provides essential safety protocols for all laboratory personnel handling 2-Chloro-6-hydroxyisonicotinic acid. Adherence to these procedures is mandatory to ensure a safe and compliant research environment.
As a Senior Application Scientist, my priority is to bridge the gap between theoretical safety standards and their practical application in a dynamic research setting. This document is not merely a checklist; it is a comprehensive operational plan designed to empower you, the researcher, with the knowledge and tools necessary to handle this compound with the utmost confidence and safety. Our commitment to your well-being extends beyond the product itself, fostering a culture of proactive safety and scientific excellence.
Hazard Assessment: Understanding the Risks
This compound is classified with the following hazards:
-
Skin Irritation (Category 2) : Causes skin irritation.[1]
-
Serious Eye Irritation (Category 2) : Causes serious eye irritation.[1]
-
May cause respiratory irritation. [2]
These classifications are the cornerstone of our PPE recommendations. Direct contact with the skin or eyes can lead to irritation, and inhalation of dust particles may irritate the respiratory tract.[2][3] Therefore, our primary objective is to establish effective barriers to prevent these exposures.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is critical and non-negotiable.[4][5] The following table outlines the minimum required PPE for handling this compound in a laboratory setting.
| PPE Category | Recommended Equipment | Rationale and Best Practices |
| Eye and Face Protection | Chemical splash goggles or safety glasses with side shields. A face shield is recommended when there is a significant risk of splashing. | To prevent contact with the eyes, which can cause serious irritation.[1][3] Ensure your eye protection meets recognized standards (e.g., ANSI Z87.1 in the US or EN 166 in the EU). |
| Hand Protection | Chemically resistant, impervious gloves (e.g., Butyl rubber, Nitrile rubber). | To prevent skin contact and subsequent irritation.[1][4] Always inspect gloves for tears or punctures before use.[6] Employ proper glove removal techniques to avoid contaminating your hands.[6] |
| Protective Clothing | A fully-buttoned laboratory coat. | To protect the skin on your arms and body from accidental contact with the chemical. |
| Respiratory Protection | A NIOSH-approved respirator is required if working outside of a certified chemical fume hood, if ventilation is inadequate, or if there is a potential for dust generation. | To prevent the inhalation of airborne particles that can cause respiratory irritation.[2][6] The type of respirator will depend on the potential airborne concentration. All personnel requiring a respirator must be medically cleared, fit-tested, and enrolled in a respiratory protection program. |
Operational Plan: From Receipt to Disposal
A proactive approach to safety involves integrating safe handling practices into every stage of the experimental workflow.
Receiving and Storage
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[3]
-
The storage area should be clearly labeled with the appropriate hazard warnings.
Handling and Use
All manipulations of this compound, especially those that could generate dust, must be conducted within a certified chemical fume hood to minimize the risk of inhalation.[4][5][6]
Experimental Workflow for Handling Solid this compound:
Spill Management
In the event of a spill, immediate and appropriate action is crucial.
-
Minor Spill (Contained within the fume hood):
-
Ensure you are wearing the appropriate PPE.
-
Gently cover the spill with an absorbent material to prevent the generation of dust.[6]
-
Carefully collect the spilled material and absorbent into a sealed, labeled container for hazardous waste disposal.[6][7]
-
Clean the spill area with a suitable solvent, followed by soap and water.[6]
-
-
Major Spill (Outside of the fume hood):
-
Evacuate the immediate area.
-
Alert your supervisor and the institutional safety office immediately.
-
Prevent entry to the affected area.
-
Only trained emergency response personnel should handle the cleanup.
-
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Solid Waste: Collect all contaminated solid waste, including gloves, absorbent materials, and empty containers, in a clearly labeled, sealed hazardous waste container.[6]
-
Disposal: All chemical waste must be disposed of through your institution's designated hazardous waste management program, in strict accordance with all local, state, and federal regulations.[1][8]
Emergency Procedures: Preparedness is Key
Accidents can happen, and being prepared can significantly mitigate their consequences.
Emergency Response Protocol:
First Aid Measures:
-
In case of skin contact: Immediately wash the affected area with plenty of soap and water.[3] Remove contaminated clothing.[1] If skin irritation occurs, seek medical advice.[1]
-
In case of eye contact: Rinse cautiously with water for several minutes.[3] Remove contact lenses if present and easy to do. Continue rinsing.[3] If eye irritation persists, get medical advice/attention.[1][3]
-
If inhaled: Remove the person to fresh air and keep them comfortable for breathing.[1][2] If you feel unwell, seek medical advice.[8]
-
If swallowed: Rinse mouth and seek medical advice.[1]
Conclusion: A Partnership in Safety
This guide provides a robust framework for the safe handling of this compound. However, safety is a continuous process of learning and adaptation. We encourage you to remain vigilant, ask questions, and contribute to a laboratory environment where safety is paramount. Your well-being is our shared responsibility.
References
-
Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. [Link]
-
Washington State University. Standard Operating Procedure for Pyridine. [Link]
-
Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. [Link]
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 5. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. jubilantingrevia.com [jubilantingrevia.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
